Blood Group A pentasaccharide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C32H55NO24 |
|---|---|
Molekulargewicht |
837.8 g/mol |
IUPAC-Name |
N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-[(2R,3S,4S,5R,6S)-3-hydroxy-2-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[(2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO24/c1-8-16(41)21(46)23(48)30(50-8)54-25(11(39)4-34)26(12(40)5-35)55-32-28(57-31-24(49)22(47)17(42)9(2)51-31)27(19(44)14(7-37)53-32)56-29-15(33-10(3)38)20(45)18(43)13(6-36)52-29/h4,8-9,11-32,35-37,39-49H,5-7H2,1-3H3,(H,33,38)/t8-,9-,11-,12+,13+,14+,15+,16+,17+,18-,19-,20+,21+,22+,23-,24-,25+,26+,27-,28+,29+,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
KNCUEMJWAPMUBK-ALSWLTRXSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O[C@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)C)O)O)O)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)O)OC3C(C(C(C(O3)C)O)O)O)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Blood Group A Pentasaccharide: A Comprehensive Technical Guide
This guide provides an in-depth analysis of the structure and function of the Blood Group A pentasaccharide, tailored for researchers, scientists, and drug development professionals. It covers the core structural features, biological significance, and the experimental methodologies used for its characterization.
Structure of the this compound
The this compound is a branched oligosaccharide found on the surface of erythrocytes and various other cells in individuals with the A blood type. Its specific structure is the basis of the A antigen in the ABO blood group system.
The pentasaccharide is composed of five monosaccharide units: D-galactose (Gal), N-acetyl-D-glucosamine (GlcNAc), L-fucose (Fuc), and a terminal N-acetyl-D-galactosamine (GalNAc) which is the immunodominant sugar defining the A antigen. This terminal GalNAc is attached to a precursor structure known as the H antigen.[1]
The complete structure, including the glycosidic linkages, is as follows:
α-L-Fuc-(1→2)-[α-D-GalNAc-(1→3)]-β-D-Gal-(1→4)-β-D-GlcNAc-(1→R)
Where R represents the glycoconjugate to which the pentasaccharide is attached, which can be a protein (forming a glycoprotein) or a lipid (forming a glycolipid).
Caption: Schematic of the this compound structure.
Conformational Analysis
The three-dimensional conformation of the this compound is crucial for its recognition by antibodies and other proteins. NMR studies have shown that the molecule is not rigid but exhibits some flexibility. However, it predominantly adopts a specific folded conformation in solution.[2][3] This conformation is stabilized by intramolecular hydrogen bonds.
| Structural and Conformational Parameters | Description |
| Monosaccharide Composition | GalNAc, Gal, Fuc, GlcNAc |
| Key Glycosidic Linkages | α(1→3) and α(1→2) branches on the terminal Gal |
| Predominant Solution Conformation | Folded, stabilized by intramolecular hydrogen bonds |
| Molecular Formula (as free pentasaccharide) | C₃₄H₅₈N₂O₂₅ |
| Molecular Weight (as free pentasaccharide) | 894.82 g/mol |
Biological Function and Significance
The biological roles of the this compound are primarily linked to its antigenic properties and its function as a cell surface receptor.
ABO Blood Group System
The presence of the A pentasaccharide on red blood cells defines the A blood type. Individuals with other blood types (B or O) have antibodies (anti-A) in their plasma that can recognize and bind to the A antigen, leading to agglutination of red blood cells. This is the basis for ABO incompatibility in blood transfusions.[4]
Caption: Interaction leading to ABO incompatibility.
Receptor for Pathogens
The this compound can serve as a binding site for various pathogens, influencing susceptibility to infections. For example, certain strains of Helicobacter pylori, a bacterium linked to gastric ulcers and cancer, can adhere to the gastric mucosa by binding to blood group antigens.[5][6] Similarly, some viruses, such as noroviruses and rotaviruses, utilize these structures as receptors for entry into host cells.[7]
Association with Disease
Alterations in the expression of blood group antigens have been observed in several diseases, including various cancers.[4][6] These changes can impact cell adhesion, signaling, and motility, potentially contributing to tumor progression.
| Quantitative Binding Affinity Data | Ligand | Dissociation Constant (Kd) |
| Anti-A Monoclonal Antibodies | Varies by specific antibody | Typically in the µM to nM range |
| Helicobacter pylori | BabA adhesin | Micromolar (µM) range |
| Norovirus (certain strains) | Viral capsid protein | Nanomolar (nM) to Micromolar (µM) range |
Experimental Protocols
The structural and functional characterization of the this compound relies on a combination of sophisticated analytical techniques.
Mass Spectrometry for Structural Analysis
Mass spectrometry (MS) is a powerful tool for determining the composition and sequence of oligosaccharides.[8][9][10]
Protocol Outline: MALDI-TOF MS of Released Glycans
-
Glycan Release: If the pentasaccharide is part of a glycoconjugate, it is first released. For N-glycans, this is typically achieved by enzymatic digestion with Peptide-N-Glycosidase F (PNGase F). For O-glycans, chemical methods like reductive β-elimination are used.[11]
-
Purification: The released glycans are purified from peptides and other contaminants, often using solid-phase extraction (SPE) with a graphitized carbon or hydrophilic interaction liquid chromatography (HILIC) stationary phase.
-
Sample Preparation for MALDI-TOF:
-
A matrix solution (e.g., 2,5-dihydroxybenzoic acid, DHB) is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
-
A small volume of the purified glycan sample is mixed with the matrix solution.
-
The mixture is spotted onto a MALDI target plate and allowed to air-dry, forming co-crystals of the analyte and matrix.
-
-
Data Acquisition: The target plate is inserted into the MALDI-TOF mass spectrometer. The matrix absorbs the laser energy, leading to soft ionization of the glycan molecules. The time-of-flight of the ions is measured to determine their mass-to-charge ratio (m/z).
-
Tandem MS (MS/MS): For sequencing, precursor ions corresponding to the pentasaccharide are isolated and fragmented. The resulting fragment ions provide information about the monosaccharide sequence and branching pattern.[9][10]
Caption: Workflow for mass spectrometric analysis of glycans.
NMR Spectroscopy for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed structure of oligosaccharides, including the anomeric configurations and linkage positions of the glycosidic bonds, as well as their three-dimensional conformation.[2][12][13]
Protocol Outline: 2D NMR of an Oligosaccharide
-
Sample Preparation: The purified pentasaccharide is lyophilized and dissolved in deuterium (B1214612) oxide (D₂O) to minimize the signal from exchangeable protons.
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to obtain an overview of the proton signals. The anomeric protons typically resonate in a distinct region (around 4.5-5.5 ppm).
-
2D Homonuclear Correlation Spectroscopy (COSY): This experiment identifies scalar-coupled protons within each monosaccharide residue, allowing for the assignment of the spin systems.
-
2D Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to the entire spin system of a monosaccharide residue, facilitating the complete assignment of all proton resonances within each sugar.
-
2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon-13 nucleus, enabling the assignment of the carbon resonances.
-
2D Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for identifying the glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about through-space proximities between protons. Inter-residue NOEs are used to determine the sequence of the monosaccharides and to derive distance restraints for conformational analysis.[3]
This comprehensive approach combining mass spectrometry and NMR spectroscopy allows for the complete and unambiguous structural and conformational characterization of the this compound, providing a solid foundation for understanding its biological functions and for its potential applications in drug development and diagnostics.
References
- 1. ABO blood group antigens and differential glycan expression: Perspective on the evolution of common human enzyme deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational studies of blood group A and blood group B oligosaccharides using NMR residual dipolar couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the conformation of Lewis blood group oligosaccharides by simulation of two-dimensional nuclear Overhauser data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood Type Biochemistry and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Almost all human gastric mucin O-glycans harbor blood group A, B or H antigens and are potential binding sites for Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human ABO Blood Groups and Their Associations with Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Typing of Blood-Group Antigens on Neutral Oligosaccharides by Negative-Ion Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycan analysis by simple manual MSn spectral matching - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. aspariaglycomics.com [aspariaglycomics.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analysis of protein glycosylation by mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. cigs.unimo.it [cigs.unimo.it]
- 13. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to the Biosynthesis of Histo-Blood Group A Antigens
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of the histo-blood group A antigen, detailing the enzymatic processes, regulatory pathways, and relevant experimental methodologies. The information is intended to support research and development efforts in glycoscience, hematology, and related fields.
Introduction
The histo-blood group A antigen is a crucial carbohydrate determinant present on the surface of red blood cells and various epithelial cells.[1][2] Its synthesis is a multi-step enzymatic process involving specific glycosyltransferases that sequentially add monosaccharide units to a precursor oligosaccharide chain. Understanding the intricacies of this biosynthetic pathway is essential for blood transfusion medicine, organ transplantation, and for elucidating the roles of glycans in health and disease.
The Biosynthetic Pathway of Blood Group A Antigen
The synthesis of the blood group A antigen begins with the precursor substance, the H antigen. The process is catalyzed by a series of glycosyltransferases, with the final step being the addition of an N-acetylgalactosamine (GalNAc) residue to the H antigen.
The key enzymatic steps are:
-
Formation of the H Antigen: The H antigen is synthesized by the action of an α-1,2-fucosyltransferase, which is encoded by the FUT1 gene (H locus) in erythroid tissues and the FUT2 gene (Secretor locus) in secretory tissues.[3][4] This enzyme transfers a fucose molecule from GDP-fucose to the terminal galactose of a precursor chain.[5][6][7]
-
Conversion of H Antigen to A Antigen: The blood group A-specific α-1,3-N-acetylgalactosaminyltransferase (A-transferase or GTA) catalyzes the final step.[8][9] This enzyme transfers an N-acetylgalactosamine (GalNAc) residue from the donor substrate, uridine (B1682114) diphosphate (B83284) N-acetylgalactosamine (UDP-GalNAc), to the terminal galactose of the H antigen.[8][9] The A-transferase is encoded by the A allele of the ABO gene.[3][10][11]
Below is a diagram illustrating the biosynthetic pathway.
Quantitative Data on A-Transferase
The enzymatic activity of the human blood group A N-acetylgalactosaminyltransferase (A-transferase) has been characterized, providing key quantitative parameters for its function.
| Parameter | Value | Substrate | Reference |
| Optimal pH | 6.5 - 7.0 | [12] | |
| 6.0 - 7.6 | [13] | ||
| Michaelis Constant (Km) | 4.6 x 10⁻⁵ M | UDP-N-acetylgalactosamine | [14] |
| 9 x 10⁻⁵ M | 2'-fucosyllactose (H antigen analog) | [14] | |
| Cofactor Requirement | Mn²⁺ |
Regulation of Biosynthesis
The expression of the genes encoding the enzymes responsible for blood group A antigen synthesis is tightly regulated, particularly in hematopoietic cells. The transcription factors GATA-1 and RUNX1 play crucial roles in the cell-specific expression of the ABO and FUT1 genes during erythroid differentiation.
Transcriptional Regulation by GATA-1 and RUNX1
During the in vitro differentiation of CD34+ progenitor cells into erythroid cells, the expression of ABO, GATA-2, and RUNX1 decreases as the cells mature. Conversely, the expression of FUT1 and GATA-1 increases during this process.[6] This suggests a coordinated regulation of these genes to ensure the timely synthesis of the H and A antigens on the surface of red blood cells.
Signaling Pathways Involved in Regulation
The activity of GATA-1 and RUNX1 is modulated by upstream signaling pathways.
-
PI3K/Akt Pathway and GATA-1: In erythroid cells, the binding of erythropoietin to its receptor activates the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][6][15][16] Akt, a serine/threonine kinase, directly phosphorylates GATA-1, which is a required step for its transcriptional activity on target genes.[15][16]
-
ERK Pathway and RUNX1: The Extracellular signal-regulated kinase (ERK) pathway is involved in megakaryocytic differentiation and has been shown to regulate RUNX1.[17][18][19] During megakaryocytic induction, RUNX1 is upregulated in an ERK-dependent manner.[20]
The following diagrams illustrate these regulatory pathways.
Experimental Protocols
Colorimetric Assay for Glycosyltransferase Activity
This protocol describes a general method for determining the activity of glycosyltransferases, such as the A-transferase, using a colorimetric approach.[21][22][23][24][25] This assay can be adapted to measure kinetic parameters.[21][22]
Principle: The assay indirectly measures glycosyltransferase activity by quantifying the amount of a released product, such as a p-nitrophenolate or inorganic phosphate (B84403), from a coupled reaction.[21][22][23][24][25]
Materials:
-
Purified A-transferase
-
H antigen acceptor substrate (e.g., 2'-fucosyllactose)
-
UDP-GalNAc (donor substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2)
-
Divalent cations (e.g., MnCl₂)
-
Coupling enzyme (e.g., a phosphatase that releases inorganic phosphate from UDP)
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, H antigen acceptor, UDP-GalNAc, and divalent cations in a 96-well plate.
-
Initiate the reaction by adding the purified A-transferase to each well.
-
Incubate the plate at the optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction (e.g., by adding a quenching solution).
-
If using a phosphatase-coupled assay, add the coupling phosphatase to release inorganic phosphate from the UDP generated during the transferase reaction.
-
Add the malachite green reagent to each well to develop a color proportional to the amount of inorganic phosphate.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the enzyme activity based on a standard curve of known phosphate concentrations.
High-Performance Liquid Chromatography (HPLC) for Glycosyltransferase Activity
HPLC provides a sensitive and specific method for assaying glycosyltransferase activity by separating and quantifying the fluorescently labeled oligosaccharide product.[26][27][28]
Principle: The product of the enzymatic reaction is labeled with a fluorescent tag, separated from the substrate and other reaction components by HPLC, and quantified by fluorescence detection.
Materials:
-
Purified A-transferase
-
H antigen acceptor substrate
-
UDP-GalNAc
-
Assay Buffer
-
Fluorescent labeling reagent (e.g., 2-aminopyridine)
-
HPLC system with a fluorescence detector and an appropriate column (e.g., amide or reversed-phase)
-
Solvents for HPLC elution
Procedure:
-
Perform the enzymatic reaction as described in the colorimetric assay protocol.
-
Terminate the reaction and purify the oligosaccharide products.
-
Label the purified oligosaccharides with a fluorescent tag according to the manufacturer's protocol.
-
Inject the labeled sample into the HPLC system.
-
Separate the labeled product from the unreacted substrate using a suitable gradient elution program.
-
Detect the fluorescently labeled product using the fluorescence detector.
-
Quantify the product by integrating the peak area and comparing it to a standard curve of the labeled product.
PCR-RFLP for ABO Genotyping
Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) is a common method for determining the ABO genotype from a DNA sample.[29][30][31][32][33]
Principle: Specific regions of the ABO gene are amplified by PCR. The resulting DNA fragments are then digested with restriction enzymes that recognize specific nucleotide sequences characteristic of the A, B, and O alleles. The different digestion patterns, visualized by gel electrophoresis, reveal the genotype.[29][31][33]
Materials:
-
Genomic DNA sample
-
PCR primers specific for the polymorphic regions of the ABO gene
-
Taq DNA polymerase and dNTPs
-
PCR buffer
-
Restriction enzymes (e.g., KpnI and AluI)
-
Restriction enzyme buffer
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA stain (e.g., ethidium (B1194527) bromide)
Procedure:
-
Set up a PCR reaction containing the genomic DNA, primers, Taq polymerase, dNTPs, and PCR buffer.
-
Perform PCR amplification using an appropriate thermal cycling program.
-
Verify the amplification of the target DNA fragments by agarose gel electrophoresis.
-
Digest the PCR products with the selected restriction enzymes in separate reactions.
-
Separate the digested DNA fragments by agarose gel electrophoresis.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Determine the ABO genotype by analyzing the pattern of the DNA fragments.
Experimental and Analytical Workflows
The following diagrams outline the workflows for the enzymatic synthesis and analysis of the blood group A antigen and for the determination of blood group status.
References
- 1. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH-induced conformational changes in human ABO(H) blood group glycosyltransferases confirm the importance of electrostatic interactions in the formation of the semi-closed state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABO ABO, alpha 1-3-N-acetylgalactosaminyltransferase and alpha 1-3-galactosyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Technical Note: A Novel Glycosyltransferase Activity Assay: R&D Systems [rndsystems.com]
- 5. Frontiers | Blood Group Testing [frontiersin.org]
- 6. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 phosphorylates RUNX1 to promote megakaryocytic fate in megakaryocytic-erythroid progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of ABO and related antigens - Glycopedia [glycopedia.eu]
- 9. researchgate.net [researchgate.net]
- 10. ABO ABO, alpha 1-3-N-acetylgalactosaminyltransferase and alpha 1-3-galactosyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. ABO (gene) - Wikipedia [en.wikipedia.org]
- 12. Human blood group glycosyltransferases. I. Purification of n-acetylgalactosaminyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Phosphatidylinositol 3-kinase/Akt induced by erythropoietin renders the erythroid differentiation factor GATA-1 competent for TIMP-1 gene transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phosphatidylinositol 3-Kinase/Akt Induced by Erythropoietin Renders the Erythroid Differentiation Factor GATA-1 Competent for TIMP-1 Gene Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of MEK/ERK signalling pathway promotes erythroid differentiation and reduces HSCs engraftment in ex vivo expanded haematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. stemcell.com [stemcell.com]
- 21. researchgate.net [researchgate.net]
- 22. Methods for Determining Glycosyltransferase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Methods for Determining Glycosyltransferase Kinetics | Springer Nature Experiments [experiments.springernature.com]
- 24. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An easy colorimetric assay for glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase [bio-protocol.org]
- 27. Multidimensional high-performance liquid chromatography-mapping method for N-linked glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. HPLC Analysis of Glycans [sigmaaldrich.com]
- 29. [PDF] Rapid and clear detection of ABO genotypes by simultaneous PCR-RFLP method. | Semantic Scholar [semanticscholar.org]
- 30. AB0 blood group genotyping of ancient DNA by PCR-RFLP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. A rapid and reliable PCR method for genotyping the ABO blood group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Genotyping of ABO blood groups by PCR and RFLP analysis of 5 nucleotide positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Enzymatic Synthesis of Blood Group A Oligosaccharides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic synthesis of Blood Group A oligosaccharides, focusing on the core methodologies and quantitative data relevant to researchers, scientists, and professionals in drug development. The enzymatic approach offers a highly specific and efficient route to these complex glycans, which are crucial for various biomedical applications, including the development of universal blood products, immunotherapies, and diagnostics.
Introduction to Blood Group A Oligosaccharide Synthesis
The Blood Group A antigen is a specific oligosaccharide structure present on the surface of red blood cells and other tissues in individuals with blood type A. The terminal trisaccharide, known as the A-trisaccharide, is the immunodominant epitope. Its structure is α-L-Fuc-(1→2)-[α-D-GalNAc-(1→3)]-β-D-Gal-.
The enzymatic synthesis of this structure relies on the highly specific action of glycosyltransferases. The key enzyme is the human blood group A α-1,3-N-acetylgalactosaminyltransferase (GTA), which catalyzes the transfer of an N-acetylgalactosamine (GalNAc) residue from a donor substrate, typically uridine (B1682114) diphosphate-N-acetylgalactosamine (UDP-GalNAc), to an acceptor substrate, the H antigen.[1][2] The H antigen, Fuc-α1,2-Gal-β1-R, serves as the precursor for both A and B antigens.[1]
This guide will detail the critical steps involved in the enzymatic synthesis of Blood Group A oligosaccharides, from the production of the recombinant glycosyltransferase to the final purification and characterization of the product.
Core Components of the Enzymatic Synthesis
The successful enzymatic synthesis of Blood Group A oligosaccharides hinges on the availability and quality of three core components:
-
Acceptor Substrate (H antigen): The precursor oligosaccharide to which the immunodominant sugar is added. Various forms of the H antigen can be used, from simple disaccharides to more complex structures linked to carrier molecules.
-
Donor Substrate (UDP-GalNAc): An activated sugar nucleotide that provides the N-acetylgalactosamine to be transferred.
-
Enzyme (α-1,3-N-acetylgalactosaminyltransferase - GTA): The catalyst that facilitates the specific transfer of GalNAc to the H antigen. For preparative scale synthesis, a recombinant form of the enzyme is typically used.
Experimental Protocols
This section provides detailed methodologies for the key experiments in the enzymatic synthesis of Blood Group A oligosaccharides.
Production of Recombinant Human α-1,3-N-acetylgalactosaminyltransferase (GTA)
For large-scale synthesis, recombinant GTA is typically expressed in Escherichia coli.[2]
3.1.1. Gene Synthesis and Vector Construction:
The gene encoding the catalytic domain of human GTA can be chemically synthesized with codon optimization for E. coli expression. The synthesized gene is then cloned into a suitable expression vector, such as the pGEX or pET series, which often include affinity tags (e.g., GST-tag or His-tag) for simplified purification.
3.1.2. Expression in E. coli:
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the GTA expression plasmid.
-
Culture Growth: Grow the transformed cells in Luria-Bertani (LB) or Terrific Broth (TB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Incubation: Continue to incubate the culture at a lower temperature, such as 16-20°C, for 12-18 hours to enhance the yield of soluble protein.
-
Cell Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.
3.1.3. Purification of Recombinant GTA:
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Apply the clarified supernatant to an affinity chromatography column corresponding to the fusion tag used (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose (B213101) for His-tagged proteins).
-
Washing: Wash the column extensively with the lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound GTA using a buffer containing a competitive agent (e.g., reduced glutathione (B108866) for GST-tags or imidazole (B134444) for His-tags).
-
Dialysis and Storage: Dialyze the eluted enzyme against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 50% glycerol) and store at -20°C or -80°C. Protein purity should be assessed by SDS-PAGE.
Enzymatic Synthesis of Blood Group A Trisaccharide
The following is a typical protocol for the synthesis of the A-trisaccharide.
-
Reaction Mixture: In a suitable reaction vessel, combine the following components in a buffered solution (e.g., 25 mM Tris-HCl, pH 7.5):
-
H antigen acceptor (e.g., Fuc-α1,2-Gal-β-O-(CH₂)₃NH₂)
-
UDP-GalNAc (donor substrate)
-
Manganese Chloride (MnCl₂) as a required cofactor.[1]
-
Purified recombinant GTA
-
-
Incubation: Incubate the reaction mixture at 37°C for a period ranging from several hours to overnight, depending on the enzyme concentration and desired yield.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Termination: Terminate the reaction by heating at 100°C for 5 minutes or by adding a quenching agent like EDTA.
Purification of Blood Group A Oligosaccharide
Purification of the synthesized oligosaccharide is crucial to remove unreacted substrates, the enzyme, and any by-products.
3.3.1. Solid-Phase Extraction (SPE):
For initial cleanup, a C18 SPE cartridge can be used to remove the enzyme and other proteins. The oligosaccharides are typically eluted with a water/acetonitrile mixture.
3.3.2. High-Performance Liquid Chromatography (HPLC):
Final purification is often achieved by reversed-phase or normal-phase HPLC.
-
Column: A C18 column is commonly used for reversed-phase HPLC.
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA), is used for elution.
-
Detection: Detection can be achieved using a UV detector (if the oligosaccharide is derivatized with a UV-active tag) or an Evaporative Light Scattering Detector (ELSD).
Characterization of the Synthesized Oligosaccharide
The identity and purity of the synthesized Blood Group A oligosaccharide must be confirmed.
3.4.1. Mass Spectrometry (MS):
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the product.
3.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools to confirm the structure and stereochemistry of the glycosidic linkages. The formation of the α-GalNAc linkage can be confirmed by the characteristic chemical shifts and coupling constants of the anomeric proton.[3]
Quantitative Data
The following tables summarize key quantitative data for the enzymatic synthesis of Blood Group A oligosaccharides.
Table 1: Kinetic Parameters of Human α-1,3-N-acetylgalactosaminyltransferase (GTA)
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| UDP-GalNAc | 46 | N/A | N/A | [4] |
| 2'-Fucosyllactose (H antigen analog) | 90 | N/A | N/A | [4] |
Table 2: Relative Activity of GTA with Different Donor Substrates
| Donor Substrate | Relative Activity (%) | Reference |
| UDP-GalNAc | 100 | [2] |
| UDP-GlcNAc | 0.4 | [2] |
Visualizations
Enzymatic Synthesis Pathway of Blood Group A Trisaccharide
Caption: Enzymatic conversion of H antigen to Blood Group A trisaccharide.
Experimental Workflow for Enzymatic Synthesis
Caption: Overall workflow for the enzymatic synthesis of Blood Group A oligosaccharides.
Conclusion
The enzymatic synthesis of Blood Group A oligosaccharides using recombinant glycosyltransferases provides a powerful and highly specific method for producing these complex molecules. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to establish and optimize their own synthesis strategies. The continued development of more efficient enzyme variants and scalable purification techniques will further enhance the accessibility of these important glycans for a wide range of biomedical applications.
References
A Technical Guide to the Chemical Synthesis of Blood Group A Pentasaccharide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the chemical synthesis strategies for the Blood Group A pentasaccharide, a complex oligosaccharide of significant biological and therapeutic interest. The intricate structure of this pentasaccharide necessitates a sophisticated synthetic approach, relying on carefully planned protecting group strategies and stereoselective glycosylation reactions. This document provides a comprehensive overview of the prevalent synthetic methodologies, detailed experimental protocols for key reactions, and a summary of quantitative data to aid in the design and execution of its synthesis.
Introduction to this compound
The this compound is a branched oligosaccharide that constitutes the antigenic determinant of the A blood group. Its structure is defined by a specific sequence of five monosaccharide units: N-acetylgalactosamine (GalNAc), fucose (Fuc), galactose (Gal), and N-acetylglucosamine (GlcNAc), typically attached to a lipid or protein scaffold. The Type 2 determinant, a common form, has the structure GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAcβ-OR, where 'R' represents the aglycon. The precise arrangement and stereochemistry of these sugar units are crucial for its immunological activity.
The chemical synthesis of such a complex molecule presents numerous challenges, including the selective protection of multiple hydroxyl groups, the stereocontrolled formation of several glycosidic linkages (both α and β), and the assembly of the branched structure. This guide will explore both linear and convergent strategies to address these challenges.
Core Synthetic Strategies
The synthesis of the this compound can be approached through two primary strategies: linear synthesis and convergent synthesis.
-
Linear Synthesis: This strategy involves the sequential addition of monosaccharide units to a growing oligosaccharide chain. It offers a straightforward approach but can be lengthy and may result in lower overall yields due to the number of steps.
-
Convergent Synthesis: This approach involves the synthesis of smaller oligosaccharide fragments (e.g., disaccharides or trisaccharides) which are then coupled together to form the final pentasaccharide. This strategy is generally more efficient and often leads to higher overall yields.
A common convergent strategy for the this compound involves the synthesis of a branched A-trisaccharide donor, which is then coupled with a lactosamine acceptor.
Logical Flow of a Convergent Synthetic Strategy
Caption: Convergent synthesis workflow for this compound.
Protecting Group Strategy
The success of oligosaccharide synthesis hinges on a robust protecting group strategy. Orthogonal protecting groups, which can be removed under different specific conditions without affecting others, are essential for the regioselective manipulation of hydroxyl groups.
Commonly used protecting groups in the synthesis of the this compound include:
-
For temporary protection (to be removed for glycosylation):
-
Levulinoyl (Lev): Removed by hydrazine.
-
Allyl (All): Removed by palladium catalysts.
-
Fluorenylmethyloxycarbonyl (Fmoc): Removed by a mild base like piperidine.
-
-
For "permanent" protection (removed at the final deprotection stage):
-
Benzyl (B1604629) (Bn): Removed by catalytic hydrogenation.
-
Benzoyl (Bz): Removed by sodium methoxide (B1231860) (Zemplén deacylation).
-
Phthalimido (Phth): Protects the amino group of GalNAc and GlcNAc and can promote α-selectivity. Removed with hydrazine.
-
Azido (B1232118) (N3): A precursor to the acetamido group, it is stable under most glycosylation conditions and is reduced to an amine for subsequent acetylation.
-
The choice of protecting groups also influences the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation reaction. Electron-withdrawing groups (e.g., acyl groups like Bz) at the C-2 position of a glycosyl donor generally lead to the formation of a 1,2-trans glycosidic bond through neighboring group participation. Conversely, non-participating groups (e.g., ether groups like Bn) are required for the formation of 1,2-cis glycosidic bonds.
Protecting Group Strategy Workflow
Caption: Workflow for preparing glycosyl donors and acceptors.
Key Glycosylation Reactions and Experimental Protocols
The stereoselective formation of the α-glycosidic linkages for fucose and N-acetylgalactosamine is a critical challenge in the synthesis of the this compound.
Synthesis of the A-Trisaccharide Donor
A common strategy involves the initial fucosylation of a galactose acceptor, followed by glycosylation with a GalNAc donor.
1. α-Fucosylation of Galactose Acceptor
-
Reaction: Coupling of a fucosyl donor (e.g., fucosyl thioglycoside) with a galactose acceptor having a free hydroxyl group at the C-2 position.
-
Protecting Groups: The fucosyl donor typically has non-participating groups (e.g., benzyl ethers) to favor α-selectivity. The galactose acceptor will have protecting groups at other positions, with a temporary protecting group at the C-3 position for subsequent glycosylation.
-
Promoter System: Common promoters for thioglycosides include N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) or dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST).
-
Experimental Protocol (General):
-
The fucosyl donor and galactose acceptor are dried under high vacuum.
-
They are dissolved in a dry aprotic solvent (e.g., dichloromethane) in the presence of activated molecular sieves.
-
The mixture is cooled (e.g., to -40 °C).
-
The promoter (e.g., NIS/TfOH) is added, and the reaction is stirred while slowly warming to room temperature.
-
The reaction is monitored by TLC until completion.
-
The reaction is quenched (e.g., with triethylamine), filtered, and the solvent is removed under reduced pressure.
-
The product is purified by column chromatography.
-
2. α-N-Acetylgalactosaminylation
-
Reaction: After selective deprotection of the C-3 hydroxyl group of the fucosylated galactose intermediate, it is glycosylated with a GalNAc donor.
-
Protecting Groups: To achieve the α-linkage, a GalNAc donor with a non-participating group at C-2 is required. The 2-azido-2-deoxygalactosyl donor is a common choice, as the azido group is non-participating and can be later converted to an N-acetyl group.
-
Promoter System: Promoters such as TMSOTf are often used for glycosyl trichloroacetimidate (B1259523) donors.
-
Experimental Protocol (General):
-
The disaccharide acceptor and the GalNAc donor are azeotropically dried with toluene.
-
They are dissolved in a dry solvent mixture (e.g., dichloromethane/diethyl ether) with activated molecular sieves.
-
The mixture is cooled (e.g., to -78 °C).
-
A solution of the promoter (e.g., TMSOTf in dichloromethane) is added dropwise.
-
The reaction is stirred at low temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a base (e.g., pyridine (B92270) or triethylamine), filtered, and concentrated.
-
The resulting trisaccharide is purified by column chromatography.
-
Assembly of the Pentasaccharide
The protected A-trisaccharide is then converted into a glycosyl donor and coupled with a lactosamine acceptor.
3. Coupling of A-Trisaccharide Donor with Lactosamine Acceptor
-
Reaction: The anomeric position of the A-trisaccharide is activated (e.g., as a trichloroacetimidate) and then reacted with a lactosamine acceptor which has a free hydroxyl group at the appropriate position (typically the C-3' or C-4' of the galactose residue, depending on the desired core structure).
-
Protecting Groups: The lactosamine acceptor must be appropriately protected to expose only one hydroxyl group for glycosylation.
-
Promoter System: TMSOTf is a common promoter for this type of coupling.
-
Experimental Protocol (General): The procedure is similar to the α-N-acetylgalactosaminylation described above, with the trisaccharide donor and disaccharide acceptor.
Quantitative Data from Representative Syntheses
The following table summarizes typical yields for the key glycosylation steps in the synthesis of blood group antigens, compiled from various literature sources. Actual yields will vary depending on the specific protecting groups, donor/acceptor combination, and reaction conditions.
| Glycosylation Step | Donor Type | Acceptor Type | Promoter System | Typical Yield (%) | Stereoselectivity (α:β) |
| α-Fucosylation of Galactose | Fucosyl Thioglycoside | Galactoside | NIS/TfOH | 70-85 | >10:1 |
| α-N-Acetylgalactosaminylation (using Azido precursor) | 2-Azido-galactosyl Donor | Fucosyl-galactoside | TMSOTf | 65-80 | >10:1 |
| Coupling of Trisaccharide Donor to Lactosamine Acceptor | Trisaccharide Imidate | Lactosamine Diol | TMSOTf | 50-70 | N/A (β-linkage desired) |
Final Deprotection
The final step in the synthesis is the global deprotection of all protecting groups to yield the target this compound. This is typically a multi-step process.
Deprotection Sequence Workflow
Caption: A typical global deprotection sequence.
Conclusion
The chemical synthesis of the this compound is a challenging but achievable goal that relies on the strategic use of protecting groups and stereoselective glycosylation reactions. Convergent strategies, involving the synthesis of key oligosaccharide building blocks, are generally favored for their efficiency. The development of new glycosylation methods and protecting group strategies continues to advance the field, making these biologically important molecules more accessible for research and therapeutic applications. This guide provides a foundational understanding of the core principles and methodologies involved in this complex synthetic endeavor.
The Biological Role of Blood Group A Pentasaccharide in Cell Recognition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Blood Group A pentasaccharide is a terminal carbohydrate structure found on glycoproteins and glycolipids on the surface of red blood cells and various other cell types in individuals with blood type A. Beyond its critical role in transfusion medicine, this glycan structure is increasingly recognized as a key player in a multitude of biological processes, including cell-cell recognition, pathogen binding, and cancer progression. Its strategic location on the cell surface positions it as a crucial interface for extracellular interactions, mediating signals that can influence cellular behavior. This technical guide provides a comprehensive overview of the biological roles of the this compound, with a focus on its function in cell recognition, supported by quantitative data, detailed experimental methodologies, and visualizations of associated pathways.
Structure and Biosynthesis of this compound
The this compound is an oligosaccharide with the chemical structure GalNAcα1-3(Fucα1-2)Galβ1-3/4GlcNAcβ1-R, where 'R' represents the rest of the glycoconjugate (protein or lipid). Its biosynthesis is a multi-step enzymatic process occurring in the Golgi apparatus. The precursor common to both A and B antigens is the H antigen. In individuals with the A allele, a specific glycosyltransferase, α-1,3-N-acetylgalactosaminyltransferase, adds an N-acetylgalactosamine (GalNAc) residue to the H antigen, forming the A antigen.[1]
Role in Cell Recognition and Adhesion
The terminal position of the this compound on the cell surface makes it a prime candidate for recognition by various endogenous and exogenous lectins (carbohydrate-binding proteins). These interactions are fundamental to cell adhesion and signaling processes.
Interaction with Endogenous Lectins
Several human lectins have been shown to recognize blood group antigens, playing roles in immune surveillance and cell-cell communication. For instance, galectins, a family of β-galactoside-binding lectins, have demonstrated specificity for blood group antigens.[2] This recognition can influence cell adhesion, signaling, and immune responses.
Involvement in Cancer Cell Adhesion and Metastasis
Alterations in the expression of blood group antigens are a common feature of many cancers. In some malignancies, a decrease or loss of A/B antigens is observed, while in others, there is a neo-expression of these antigens. These changes can impact cell adhesion properties, contributing to tumor progression and metastasis. For example, the expression of blood group antigens on cancer cells can influence their interaction with selectins on endothelial cells, a critical step in the metastatic cascade.
Role as a Receptor for Pathogens
The this compound can be exploited by various pathogens as a receptor for attachment to host cells, representing a key factor in host susceptibility to infections.[1][3]
Bacterial Adhesion
A well-studied example is the binding of the Helicobacter pylori adhesin BabA to fucosylated histo-blood group antigens, including the Lewis b antigen, which is structurally related to the A antigen.[4][5][6] This interaction is crucial for the colonization of the gastric mucosa by H. pylori.[5] Similarly, certain strains of Escherichia coli that express the BabA adhesin can bind to blood group antigens, facilitating urinary tract infections.
Viral Interactions
The presence and type of blood group antigens on cell surfaces can also influence susceptibility to viral infections. These glycans can serve as attachment points for viral particles, facilitating their entry into host cells.
Quantitative Analysis of Binding Interactions
Understanding the biological function of the this compound requires quantitative characterization of its binding to various proteins. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are pivotal in determining the affinity and kinetics of these interactions.
Table 1: Quantitative Binding Data for Blood Group A Antigen and Related Structures
| Ligand | Analyte | Technique | Dissociation Constant (Kd) / Association Constant (Ka) | Reference |
| GalNAc-BSA (proxy for A antigen) | Recombinant Helix pomatia agglutinin (HPA) I | SPR | Kd = 0.60 nM | [7][8] |
| GalNAc-BSA (proxy for A antigen) | Recombinant Helix pomatia agglutinin (HPA) II | SPR | Kd = 2.00 nM | [7][8] |
| Lewis b (Leb) antigen | Helicobacter pylori Adhesin BabA | Scatchard Analysis | Ka = 1 x 1010 M-1 | [9] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Lectin-Glycan Interaction
This protocol is adapted from the methodology used to determine the binding kinetics of recombinant Helix pomatia agglutinin (HPA) to a GalNAc-BSA conjugate.[7]
-
Immobilization of Ligand:
-
A carboxymethylated dextran (B179266) sensor chip (e.g., CM5 sensor chip) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
The GalNAc-BSA conjugate, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface to allow for covalent immobilization via amine coupling.
-
Remaining active esters on the surface are deactivated by injecting ethanolamine-HCl.
-
A reference flow cell is prepared similarly but without the ligand immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
The analyte (recombinant HPA) is diluted in a running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4) to a series of concentrations.
-
Each concentration of the analyte is injected over the ligand and reference flow cells at a constant flow rate.
-
The association of the analyte to the ligand is monitored in real-time, followed by a dissociation phase where the running buffer flows over the sensor surface.
-
-
Data Analysis:
-
The sensorgrams (response units vs. time) are corrected by subtracting the reference flow cell data.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (Kd) is calculated as kd/ka.
-
Isothermal Titration Calorimetry (ITC) for Adhesin-Glycan Interaction
This protocol is based on the methodology for analyzing the binding of H. pylori BabA to histo-blood group antigens.[3]
-
Sample Preparation:
-
The protein (e.g., BabA) and the glycan ligand are extensively dialyzed against the same buffer (e.g., 20 mM Tris-Cl, 300 mM NaCl, pH 7.4) to minimize buffer mismatch effects.
-
The concentrations of the protein and ligand are accurately determined. Typically, the protein is placed in the sample cell at a concentration of around 0.1 mM, and the ligand in the injection syringe at a concentration 10-20 times higher.
-
-
ITC Experiment:
-
The sample cell containing the protein solution is placed in the calorimeter, and the injection syringe is filled with the ligand solution.
-
The system is allowed to equilibrate at the desired temperature (e.g., 25°C).
-
A series of small, timed injections of the ligand into the protein solution are performed, and the heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data (heat flow vs. time) is integrated to obtain the heat change per injection.
-
The resulting binding isotherm (heat change vs. molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., one-site binding model).
-
This fitting yields the binding stoichiometry (n), the association constant (Ka), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Cell Adhesion Assay
This is a general protocol to assess the role of the this compound in cell adhesion.
-
Plate Coating:
-
96-well plates are coated with a substrate that presents the Blood Group A antigen (e.g., A-antigen-conjugated polyacrylamide) or with a monolayer of cells expressing the antigen. Control wells are coated with a non-relevant glycan or BSA.
-
-
Cell Labeling and Adhesion:
-
The cells of interest (e.g., cancer cells, immune cells) are labeled with a fluorescent dye (e.g., calcein-AM).
-
The labeled cells are seeded onto the coated wells and incubated for a specific period to allow for adhesion.
-
-
Washing and Quantification:
-
Non-adherent cells are removed by gentle washing.
-
The fluorescence of the remaining adherent cells is measured using a plate reader. The fluorescence intensity is proportional to the number of adherent cells.
-
Signaling Pathways
While the this compound is known to participate in cell recognition events, the direct intracellular signaling pathways initiated by its engagement are still an active area of research. One proposed mechanism involves the modulation of integrin-mediated signaling. Integrins are transmembrane receptors that play a key role in cell adhesion and signaling. It is hypothesized that the binding of an extracellular ligand to the this compound could lead to clustering of glycoconjugates and associated integrins, thereby initiating downstream signaling cascades.
A potential pathway involves the activation of Focal Adhesion Kinase (FAK), a key mediator of integrin signaling.
In this hypothetical pathway, ligand binding to the this compound is proposed to induce conformational changes or clustering of associated integrin receptors. This leads to the recruitment and autophosphorylation of FAK, creating a docking site for Src family kinases. The resulting FAK-Src complex can then phosphorylate a variety of downstream targets, activating pathways such as the PI3K/Akt and MAPK/ERK pathways, which in turn regulate cellular processes like adhesion, migration, and proliferation.[10][11]
Below is a generalized experimental workflow for investigating such a signaling pathway.
Conclusion and Future Directions
The this compound is far more than a simple blood group determinant. It is a dynamic player in cell recognition, mediating a wide range of interactions that have profound implications for health and disease. Its roles as a receptor for pathogens and its altered expression in cancer highlight its potential as a therapeutic target. The quantitative binding data and experimental protocols provided in this guide offer a foundation for researchers to further explore the intricate biology of this important glycan.
Future research should focus on elucidating the specific intracellular signaling pathways that are directly triggered by the engagement of the this compound. A deeper understanding of these pathways will be crucial for the development of novel therapeutic strategies that target glycan-mediated processes in infection and cancer. The continued development of high-throughput techniques for glycan analysis will undoubtedly accelerate discoveries in this exciting field.
References
- 1. Probes for Cell Adhesion, Chemotaxis, Multidrug Resistance and Glutathione—Section 15.6 | Thermo Fisher Scientific - NP [thermofisher.com]
- 2. Innate immune lectins kill bacteria expressing blood group antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of Lewisb antigen binding by the Helicobacter pylori adhesin BabA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Helicobacter pylori BabA–SabA Key Roles in the Adherence Phase: The Synergic Mechanism for Successful Colonization and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical relevance of the Helicobacter pylori gene for blood-group antigen-binding adhesin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurements of the binding force between the Helicobacter pylori adhesin BabA and the Lewis b blood group antigen using optical tweezers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of concentration and binding affinity of antibody fragments by use of surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. xcc.life.nthu.edu.tw [xcc.life.nthu.edu.tw]
- 10. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Unraveling the Core Structures of Blood Group A: A Technical Guide to the Discovery of Type 1 and Type 4 Pentasaccharides
For Immediate Release
This technical guide provides an in-depth exploration of the discovery, structure, and synthesis of Blood Group A type 1 and type 4 pentasaccharides. Geared towards researchers, scientists, and professionals in drug development, this document details the foundational studies that first identified these critical glycans, outlines the experimental protocols used for their characterization, and presents key quantitative data in a clear, comparative format.
Introduction
The histo-blood group A antigens are complex carbohydrate structures displayed on the surface of red blood cells and various epithelial tissues. Their discovery and structural elucidation have been pivotal in the fields of transfusion medicine, immunology, and glycobiology. The specificity of the A antigen is conferred by the terminal monosaccharide, α-N-acetylgalactosamine (GalNAc), linked to a precursor oligosaccharide chain. The underlying core structure of this chain defines the "type" of the A antigen. This guide focuses on two such core structures: the type 1 and type 4 chains, which give rise to the Blood Group A type 1 and type 4 pentasaccharides, respectively.
The Blood Group A type 1 pentasaccharide is defined by the glycan structure GalNAcα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-3Gal. In contrast, the Blood Group A type 4 pentasaccharide has the structure GalNAcα1-3(Fucα1-2)Galβ1-3GalNAcβ1-3Gal.[1] These glycans are primarily found as glycosphingolipids on erythrocyte membranes.[2][3]
The Discovery and Structural Elucidation
The initial discovery of the chemical nature of blood group substances dates back to the mid-20th century, with pioneering work from researchers such as Kabat, Morgan, and Watkins. Their studies established that the ABO blood group specificity was determined by carbohydrate structures. The detailed structural elucidation of the various core chain types, including the type 1 and type 4 pentasaccharides, was a gradual process built upon these foundational discoveries.
Key to this elucidation were advanced analytical techniques of the time, including methylation analysis, enzymatic degradation, and early forms of mass spectrometry. These methods allowed for the determination of the monosaccharide composition, the sequence of the sugar units, and the specific linkages between them.
Experimental Protocols: Foundational Techniques
Methylation Analysis: This classical technique was instrumental in determining the glycosidic linkages. The free hydroxyl groups of the isolated oligosaccharide were first methylated. Subsequent acid hydrolysis cleaved the glycosidic bonds, yielding partially methylated monosaccharides. These were then reduced and acetylated to form partially methylated alditol acetates (PMAAs), which could be identified by gas chromatography-mass spectrometry (GC-MS). The positions of the acetyl groups indicated the original linkage points.[4][5][6][7]
Fast Atom Bombardment Mass Spectrometry (FAB-MS): In the later stages of the initial structural work, FAB-MS became a powerful tool for determining the molecular weight and sequence of these oligosaccharides. This soft ionization technique allowed for the analysis of intact, underivatized glycans. Fragmentation patterns provided information about the sequence of monosaccharide units.[8][9][10]
Quantitative Data
While the original publications from the mid to late 20th century provided the foundational structural information, detailed quantitative data, particularly high-resolution NMR data, has been more recently refined. The following tables summarize the key structural features and available analytical data for the Blood Group A type 1 and type 4 pentasaccharides.
| Table 1: Structural Properties of Blood Group A Pentasaccharides | |
| Pentasaccharide | Structure |
| Blood Group A type 1 | GalNAcα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-3Gal |
| Blood Group A type 4 | GalNAcα1-3(Fucα1-2)Galβ1-3GalNAcβ1-3Gal |
Note: Detailed, publicly available, fully assigned 1H and 13C NMR data for these specific pentasaccharides remains elusive in the primary literature. The data presented in modern commercial sources is often limited to a confirmation of purity.
Modern Synthesis and Characterization
The chemical synthesis of complex oligosaccharides like the blood group A pentasaccharides is a challenging endeavor. Modern synthetic strategies often employ a "block synthesis" approach, where smaller, pre-assembled oligosaccharide fragments (synthons) are coupled together.
Experimental Workflow: Chemical Synthesis
The synthesis of a blood group A pentasaccharide typically involves a multi-step process that includes:
-
Preparation of Monosaccharide Building Blocks: Each monosaccharide is prepared with appropriate protecting groups to control reactivity and stereochemistry during glycosylation reactions.
-
Stepwise Glycosylation: The monosaccharide units are sequentially added to build the oligosaccharide chain. This requires careful selection of glycosyl donors, glycosyl acceptors, and reaction conditions to ensure the formation of the correct glycosidic linkages with the desired stereochemistry (α or β).
-
Introduction of the Fucosyl Branch: The fucose residue is typically introduced at a late stage of the synthesis.
-
Final Deprotection: All protecting groups are removed in the final steps to yield the target pentasaccharide.
Signaling Pathways and Biological Relevance
Blood group A antigens are not merely static cell surface markers. They are involved in a variety of biological processes, including cell recognition, cell adhesion, and as receptors for infectious agents. The specific core structure (type 1, type 4, etc.) can influence the presentation of the terminal A determinant and thus modulate these interactions. Further research is ongoing to fully elucidate the signaling pathways in which these specific pentasaccharides are involved.
Conclusion
The discovery and characterization of the Blood Group A type 1 and type 4 pentasaccharides represent a significant achievement in the field of glycobiology. From the early, painstaking structural elucidation work to modern, sophisticated synthetic and analytical methods, our understanding of these complex molecules continues to evolve. This technical guide provides a summary of the core knowledge surrounding these important glycans, offering a valuable resource for researchers and developers in the life sciences. Further investigation into the specific biological roles and interactions of these distinct pentasaccharide structures will undoubtedly open new avenues for therapeutic intervention and diagnostics.
References
- 1. Blood group A antigen pentaose type 4 (>90% NMR) [elicityl-oligotech.com]
- 2. Structure of an (A-blood-group)-active glycolipid isolated from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple components of blood group A and B antigens in human erythrocyte membranes and their difference between A1 and A2 status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved procedure for the methylation analysis of oligosaccharides and polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural elucidation of oligosaccharides in glycosphingolipids by permethylation and methanolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial | Springer Nature Experiments [experiments.springernature.com]
- 7. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of glycolipids by fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Structure analysis of glycosphingolipids using fast atom bombardment (FAB) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Glycosyltransferases Involved in Blood Group A Antigen Synthesis
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of Blood Group A Antigen Synthesis: The Role of α-1,3-N-acetylgalactosaminyltransferase
The synthesis of the blood group A antigen is a crucial step in the broader pathway of ABO blood group determinant biosynthesis. This process is primarily orchestrated by a single, highly specific enzyme: α-1,3-N-acetylgalactosaminyltransferase, also known as A-transferase or GTA. This enzyme is a product of the A allele of the ABO gene located on chromosome 9.[1][2][3] GTA functions within the Golgi apparatus of cells, where it catalyzes the final step in the formation of the A antigen.[4]
The enzymatic reaction involves the transfer of an N-acetylgalactosamine (GalNAc) sugar moiety from a donor substrate, uridine (B1682114) diphosphate (B83284) N-acetylgalactosamine (UDP-GalNAc), to an acceptor substrate, the H antigen.[5][6] The H antigen is the precursor structure common to both A and B antigens and is itself formed by the action of other glycosyltransferases. The linkage created by GTA is an α-1,3-glycosidic bond between the GalNAc and the terminal galactose of the H antigen.[4] This seemingly minor addition of a single sugar residue is the sole determinant that distinguishes the A antigen from the H antigen and has profound implications for blood transfusion and organ transplantation compatibility.
The A-transferase is a type II transmembrane protein, meaning its N-terminus is located in the cytoplasm, followed by a transmembrane domain, and a large C-terminal catalytic domain that resides within the lumen of the Golgi apparatus.[4] The enzyme requires the presence of manganese ions (Mn²⁺) as a cofactor for its catalytic activity.[4] Structurally, GTA belongs to the GT-A fold family 6 of glycosyltransferases.[4] A key feature of this enzyme family is the presence of a flexible loop that undergoes significant conformational changes upon substrate binding. These states are often referred to as "open," "semi-closed," and "closed" conformations, which play a critical role in substrate recognition and catalysis.[5][7]
It is noteworthy that the A-transferase (GTA) is remarkably similar to the B-transferase (GTB), the enzyme responsible for synthesizing the blood group B antigen. These two enzymes differ by only four amino acid residues, which are sufficient to alter their donor substrate specificity, with GTB utilizing UDP-galactose instead of UDP-GalNAc.[1][5]
Quantitative Data on A-Transferase
The following tables summarize the available quantitative data for the human α-1,3-N-acetylgalactosaminyltransferase.
| Kinetic Parameters | Value | Substrate | Source |
| Apparent Km | 13 µM | UDP-GalNAc | [8] |
| Apparent Km | 46 µM | UDP-GalNAc | [9] |
| Apparent Km | 270 µM | 2'-fucosyllactose (B36931) | [8] |
| Apparent Km | 90 µM | 2'-fucosyllactose | [9] |
| Apparent Km | 350 µM | lacto-N-fucopentaose I | [8] |
| Apparent Ki | 8.6 µM | UDP | [8] |
| Apparent Ki | 6.2 µM | UDP-galactose | [8] |
| Optimal Conditions & Stability | Value | Source |
| Optimal pH | 6.0 - 7.6 | [1][10] |
| Optimal Temperature | ~37°C (presumed for human enzyme) | [2][11] |
| Stability (Plasma) | No significant activity loss at 4°C for 7 days | [12] |
| Stability (Plasma) | No significant activity loss at -40°C for 21 days | [12] |
| Stability (Plasma) | Significant activity decrease at -40°C after 28 days | [12] |
Experimental Protocols
Purification of α-1,3-N-acetylgalactosaminyltransferase from Human A1 Plasma
This protocol is adapted from the method described by Takeya et al. (1982).
Materials:
-
Human plasma from blood group A1 individuals
-
Sepharose 4B
-
Anti-human group O plasma antibodies-Sepharose 4B (immunoaffinity column)
-
Blue Dextran-Sephadex G-25
-
Buffer solutions (e.g., Tris-HCl, phosphate (B84403) buffers) with appropriate pH and salt concentrations
-
UDP (for elution)
Procedure:
-
Ammonium Sulfate Fractionation:
-
Slowly add solid ammonium sulfate to the A1 plasma to a final saturation of 40-60%.
-
Stir for a specified time at 4°C to allow for protein precipitation.
-
Centrifuge to collect the precipitate.
-
Resuspend the pellet in a minimal volume of a suitable buffer.
-
Dialyze the resuspended pellet against the same buffer to remove excess ammonium sulfate.
-
-
Affinity Chromatography on Sepharose 4B:
-
Equilibrate a Sepharose 4B column with the appropriate buffer.
-
Load the dialyzed protein solution onto the column.
-
Wash the column extensively with the equilibration buffer to remove unbound proteins.
-
Elute the bound N-acetylgalactosaminyltransferase using a buffer containing UDP.
-
-
Immunoaffinity Chromatography:
-
Equilibrate an anti-human group O plasma antibodies-Sepharose 4B column.
-
Apply the eluate from the previous step to this column.
-
Wash the column thoroughly.
-
Elute the purified enzyme.
-
-
Affinity Chromatography on Blue Dextran-Sephadex G-25:
-
Equilibrate a Blue Dextran-Sephadex G-25 column.
-
Load the eluate from the immunoaffinity step.
-
Wash the column.
-
Elute the highly purified α-1,3-N-acetylgalactosaminyltransferase.
-
-
Purity Assessment:
-
Analyze the purity of the final enzyme preparation using SDS-PAGE.
-
Enzyme Activity Assay for A-Transferase (Radiometric Method)
This is a general protocol that can be adapted for the specific measurement of A-transferase activity.
Materials:
-
Purified or partially purified A-transferase
-
UDP-[¹⁴C]GalNAc or UDP-[³H]GalNAc (radiolabeled donor substrate)
-
H antigen acceptor substrate (e.g., 2'-fucosyllactose or a suitable glycoprotein/glycolipid)
-
Reaction buffer (e.g., 50 mM MES, HEPES, or Tris-HCl, pH 6.0-7.5)
-
MnCl₂ (cofactor)
-
Stop solution (e.g., EDTA solution)
-
Method for separating product from unreacted substrate (e.g., Dowex column chromatography, HPLC, or precipitation with subsequent washing)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Reaction buffer
-
MnCl₂ (final concentration typically 5-10 mM)
-
H antigen acceptor substrate at a known concentration
-
A-transferase enzyme preparation
-
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes.
-
-
Initiation of Reaction:
-
Start the reaction by adding the radiolabeled UDP-GalNAc to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination of Reaction:
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate the Mn²⁺).
-
-
Separation of Product:
-
Separate the radiolabeled product (A antigen) from the unreacted UDP-[¹⁴C/³H]GalNAc. This can be achieved by:
-
Ion-exchange chromatography: Unreacted UDP-GalNAc will bind to an anion exchange resin (e.g., Dowex-1), while the neutral product will be in the flow-through.
-
Precipitation: If a protein is used as the acceptor, it can be precipitated (e.g., with trichloroacetic acid), and the pellet washed to remove unreacted donor substrate.
-
-
-
Quantification:
-
The radioactivity of the product fraction is measured using a liquid scintillation counter.
-
The amount of product formed is calculated based on the specific activity of the radiolabeled donor substrate.
-
Enzyme activity is typically expressed as pmol or nmol of product formed per minute per mg of protein.
-
Kinetic Analysis of A-Transferase
Procedure:
-
Varying Substrate Concentrations:
-
To determine the Km for UDP-GalNAc, perform the enzyme activity assay as described above with a saturating concentration of the H antigen acceptor and varying concentrations of UDP-GalNAc.
-
To determine the Km for the H antigen acceptor, use a saturating concentration of UDP-GalNAc and vary the concentration of the acceptor substrate.
-
-
Data Analysis:
-
Plot the initial reaction velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Vmax and Km. Alternatively, use a linear transformation such as the Lineweaver-Burk plot (1/v vs. 1/[S]).
-
-
Inhibitor Studies:
-
To determine the Ki for an inhibitor (e.g., UDP), perform the kinetic analysis in the presence of different fixed concentrations of the inhibitor.
-
Analyze the data using appropriate kinetic models (e.g., competitive, non-competitive, or uncompetitive inhibition) to determine the Ki.
-
Visualizations
Caption: Biosynthetic pathway of the Blood Group A antigen.
Caption: Experimental workflow for A-transferase purification and characterization.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pathwayz.org [pathwayz.org]
- 3. youtube.com [youtube.com]
- 4. Glycosyltransferase, a short brief - Glycopedia [glycopedia.eu]
- 5. Technical Note: A Novel Glycosyltransferase Activity Assay: R&D Systems [rndsystems.com]
- 6. youtube.com [youtube.com]
- 7. byjus.com [byjus.com]
- 8. An N-acetylgalactosaminyltransferase from human blood group A plasma. II. Kinetic and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. quora.com [quora.com]
- 12. [The Activity Characteristics of ABO Blood Group Glycosyltransferases and the Effect of Plasma Preservation on its activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Analysis of the Blood Group A Pentasaccharide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational landscape of oligosaccharides is a critical determinant of their biological function, governing molecular recognition events with proteins such as antibodies and enzymes. The Blood Group A pentasaccharide, a key antigenic determinant, exhibits a complex three-dimensional structure that dictates its interactions within biological systems. Understanding its conformational preferences is paramount for the rational design of novel therapeutics, diagnostics, and vaccines. This technical guide provides a comprehensive overview of the methodologies employed in the conformational analysis of the this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. Detailed experimental protocols, data interpretation, and the visualization of the analytical workflow are presented to serve as a resource for researchers in glycobiology and drug development.
Introduction
The this compound is a branched oligosaccharide found on the surface of red blood cells and other tissues in individuals with blood type A. Its specific three-dimensional structure is recognized by antibodies, lectins, and glycosyltransferases, playing a crucial role in blood transfusion compatibility, immune responses, and pathogenesis. The inherent flexibility of glycosidic linkages in oligosaccharides results in a dynamic ensemble of conformations in solution. A thorough conformational analysis is therefore essential to elucidate the bioactive conformations and to understand the molecular basis of its biological recognition.
This guide details the primary experimental and computational techniques utilized to probe the conformational space of the this compound.
Experimental Approaches for Conformational Analysis
The principal experimental method for determining the conformation of oligosaccharides in solution is Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Several NMR parameters are sensitive to the geometry of the molecule, providing crucial restraints for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Key NMR Parameters for Conformational Analysis
-
Nuclear Overhauser Effect (NOE): The NOE is a phenomenon that arises from the through-space dipolar coupling between nuclear spins.[1] The intensity of an NOE is inversely proportional to the sixth power of the distance between the two protons, making it a powerful tool for determining inter-proton distances. For oligosaccharides, inter-residue NOEs provide direct evidence for the spatial proximity of protons across a glycosidic linkage, thus defining the relative orientation of the sugar rings.
-
Scalar Coupling Constants (J-couplings): Three-bond scalar couplings (³J) are sensitive to the dihedral angle between the coupled nuclei, as described by the Karplus relationship. In carbohydrates, ³J(H,H) and ³J(C,H) coupling constants are used to determine the conformation of the pyranose rings and the torsion angles around the glycosidic bonds.
-
Residual Dipolar Couplings (RDCs): In an isotropic solution, the direct dipolar couplings between nuclei average to zero due to the random tumbling of molecules. By partially aligning the molecules in a dilute liquid crystalline medium, residual dipolar couplings can be measured. RDCs provide long-range orientational information, offering a powerful complement to short-range NOE and J-coupling data for defining the overall shape and conformation of oligosaccharides.
2.1.2. Experimental Protocol: 2D NMR Spectroscopy of the this compound
The following provides a generalized protocol for the NMR analysis of the this compound. Specific parameters may need to be optimized based on the instrument and sample.
Sample Preparation:
-
Lyophilize the purified this compound to remove any residual water.
-
Dissolve the sample in 99.9% Deuterium Oxide (D₂O) to a final concentration of 1-5 mM.
-
For RDC measurements, a suitable alignment medium (e.g., bacteriophage Pf1, bicelles) is added to the D₂O solution.
NMR Data Acquisition:
-
Acquire a suite of two-dimensional NMR experiments at a controlled temperature (e.g., 298 K) on a high-field NMR spectrometer (≥ 600 MHz).
-
¹H-¹H Correlation Spectroscopy (COSY): To identify scalar-coupled protons within each monosaccharide residue.
-
¹H-¹H Total Correlation Spectroscopy (TOCSY): To assign all the protons within a single sugar ring spin system.
-
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): To correlate each proton with its directly attached carbon.
-
¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY): To identify through-space correlations between protons. A mixing time of 200-400 ms (B15284909) is typically used for oligosaccharides of this size.
-
¹H-¹H Rotating-frame Overhauser Effect Spectroscopy (ROESY): Useful for molecules with correlation times near the inverse of the spectrometer frequency, where NOEs may be weak or absent.
-
For RDC measurements, acquire ¹H-¹³C HSQC or other suitable experiments on both the isotropic and aligned samples.
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton and carbon resonances by systematically analyzing the COSY, TOCSY, and HSQC spectra.
-
Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.
-
Measure J-coupling constants from high-resolution 1D ¹H or 2D COSY spectra.
-
Calculate RDCs by subtracting the scalar couplings measured in the isotropic sample from those in the aligned sample.
Computational Approaches for Conformational Analysis
Computational modeling provides a powerful means to explore the potential energy surface of the this compound and to refine the structures derived from experimental data.
Molecular Mechanics and Molecular Dynamics Simulations
3.1.1. Principles of Molecular Modeling
Molecular mechanics (MM) methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. The force field is a set of parameters that describe the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).
Molecular dynamics (MD) simulations solve Newton's equations of motion for the atoms in the system, allowing the exploration of the conformational space over time. By simulating the molecule in a solvent box at a given temperature and pressure, a dynamic picture of its conformational behavior can be obtained.
3.1.2. Protocol: Molecular Dynamics Simulation of the this compound
The following is a generalized protocol for performing an MD simulation of the this compound.
System Setup:
-
Generate an initial 3D structure of the this compound using a carbohydrate builder tool.
-
Choose an appropriate force field specifically parameterized for carbohydrates (e.g., GLYCAM, CHARMM36).
-
Solvate the molecule in a periodic box of explicit water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system if necessary.
Simulation Protocol:
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes or unfavorable contacts.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the solute. This is typically done in several steps with decreasing restraints on the solute.
-
Production Run: Run the simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to adequately sample the conformational space.
Data Analysis:
-
Analyze the trajectory to determine the conformational preferences of the glycosidic linkages by monitoring the dihedral angles (Φ and Ψ).
-
Calculate the potential energy of the system over time to assess the stability of different conformations.
-
Cluster the trajectory to identify the most populated conformational states.
-
Calculate theoretical NMR parameters (e.g., NOEs, J-couplings) from the simulation trajectory and compare them with experimental data for validation.
Data Presentation and Interpretation
A key aspect of conformational analysis is the clear and concise presentation of quantitative data to allow for easy comparison and interpretation.
Glycosidic Linkage Conformations
The conformation of the glycosidic linkages is typically described by the torsion angles Φ and Ψ. The Φ angle is defined by the atoms O5'-C1'-O1-Cx and the Ψ angle by C1'-O1-Cx-C(x-1) of the adjacent residue.
Table 1: Representative Glycosidic Linkage Dihedral Angles (Φ/Ψ) for Blood Group A Oligosaccharides
| Linkage | Φ (degrees) | Ψ (degrees) | Method | Reference |
| GalNAcα(1-3)Gal | 45 - 65 | -15 - 5 | MD Simulation | (Hypothetical Data) |
| Fucα(1-2)Gal | 50 - 70 | -20 - 0 | MD Simulation | (Hypothetical Data) |
| Galβ(1-4)GlcNAc | 55 - 75 | -5 - 15 | NMR & Modeling | (Hypothetical Data) |
| GlcNAcβ(1-3)Gal | 50 - 70 | -10 - 10 | NMR & Modeling | (Hypothetical Data) |
Note: The data presented in this table is hypothetical and serves as an example. Specific values for the this compound would need to be obtained from dedicated experimental and computational studies.
NMR Data
Table 2: Representative ¹H and ¹³C Chemical Shifts (ppm) for the Anomeric Region of a Blood Group A Oligosaccharide
| Residue | H1 | C1 | ³J(H1,H2) (Hz) |
| α-L-Fuc | 5.12 | 100.5 | 3.8 |
| α-D-GalNAc | 4.98 | 98.7 | 3.5 |
| β-D-Gal (to GlcNAc) | 4.45 | 103.8 | 7.9 |
| β-D-GlcNAc | 4.65 | 102.2 | 8.1 |
| β-D-Gal (reducing end) | 4.55 | 103.5 | 7.8 |
Note: This is representative data. Actual chemical shifts and coupling constants can vary depending on the specific oligosaccharide and experimental conditions.
Workflow for Conformational Analysis
The conformational analysis of the this compound follows a logical workflow, integrating both experimental and computational methods.
Caption: Workflow for the conformational analysis of the this compound.
Conclusion
The conformational analysis of the this compound is a multifaceted process that relies on the synergistic application of high-resolution NMR spectroscopy and sophisticated computational modeling. The detailed structural insights gained from these studies are invaluable for understanding the molecular basis of its biological activity and for guiding the development of new carbohydrate-based therapeutics and diagnostics. While obtaining a complete picture of the dynamic conformational landscape remains a challenge, the methodologies outlined in this guide provide a robust framework for researchers to investigate the structure-function relationships of this important biomolecule. Further advancements in both experimental techniques and computational power will continue to refine our understanding of the conformational behavior of complex glycans.
References
An In-Depth Technical Guide to the Immunological Properties of the Blood Group A Pentasaccharide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core immunological properties of the Blood Group A pentasaccharide. It delves into its structure, biosynthesis, and its pivotal role as a major human alloantigen. The content herein is curated for professionals in research and drug development, offering detailed experimental methodologies, quantitative data, and visual representations of key biological processes.
Introduction: Structure and Biosynthesis
The this compound is a complex carbohydrate molecule displayed on the surface of red blood cells and other tissues in individuals with blood type A. Its structure and biosynthesis are fundamental to its immunological characteristics.
The A antigen is synthesized from a precursor structure known as the H antigen.[1] This process is catalyzed by a specific glycosyltransferase, an N-acetylgalactosaminyltransferase, which adds an N-acetylgalactosamine (GalNAc) sugar to the H antigen.[2][3] The ABO gene encodes for this enzyme, and variations in this gene determine an individual's ABO blood group.[3] The biosynthesis of ABO antigens is a complex process involving a series of interactions between different glycosyltransferases within the Golgi apparatus.[2]
The immunodominant sugar of the A antigen is N-acetylgalactosamine.[3] This terminal sugar is what is recognized by the immune system, particularly by anti-A antibodies.
Immunogenicity and Antigenicity
The this compound is a potent immunogen, meaning it can elicit a strong immune response.[4] This is particularly evident in individuals who lack the A antigen (i.e., those with blood group B or O). These individuals naturally produce antibodies against the A antigen, known as anti-A antibodies.[3] The production of these "naturally occurring" antibodies is thought to be stimulated by exposure to A-like antigens present on microorganisms and in the environment.[1][3]
The antigenicity of the this compound is determined by its terminal N-acetylgalactosamine residue. This sugar moiety acts as an epitope, the specific part of the antigen that is recognized by the antibody.
The Humoral Immune Response to Blood Group A Antigen
The immune response to the this compound is primarily humoral, involving the production of antibodies by B lymphocytes. This response is largely T-cell independent, a characteristic feature of immune responses to polysaccharide antigens.
Upon exposure to the A antigen, B cells with B-cell receptors (surface-bound antibodies) that recognize the A epitope are activated. This activation leads to their proliferation and differentiation into plasma cells, which then secrete large quantities of anti-A antibodies. The majority of naturally occurring anti-A antibodies are of the IgM isotype.[4][5] IgM antibodies are large, pentameric molecules that are very effective at agglutinating red blood cells and activating the complement system, leading to hemolysis.[3][6] IgG and IgA isotypes of anti-A antibodies also exist.[4]
Clinical Significance
The immunological properties of the this compound have profound clinical implications, particularly in the fields of transfusion medicine and organ transplantation.
-
Transfusion Reactions: A transfusion of A-positive blood to a recipient with anti-A antibodies (blood group O or B) can lead to a severe and potentially fatal acute hemolytic transfusion reaction.[3] The recipient's anti-A antibodies bind to the A antigens on the transfused red blood cells, triggering complement-mediated intravascular hemolysis.[3]
-
Organ Transplantation: The ABO blood group antigens are also expressed on the surface of endothelial cells lining the blood vessels of organs. Therefore, transplanting an A-positive organ into a recipient with anti-A antibodies can lead to hyperacute rejection of the organ.[7]
-
Disease Associations: Several studies have suggested associations between ABO blood groups and susceptibility to certain diseases. For instance, individuals with blood group A may have a slightly higher risk for certain cancers, such as gastric and pancreatic cancer, and cardiovascular diseases.[8] The underlying mechanisms for these associations are still being investigated but may involve the role of blood group antigens in cell signaling and adhesion.[9]
Quantitative Data on Blood Group A Antigen and Antibody Interactions
The interaction between the this compound and anti-A antibodies has been quantified using various biophysical techniques. This data is crucial for understanding the avidity of the interaction and for the development of diagnostics and therapeutics.
| Parameter | Value | Method | Reference |
| A Antigen Sites per Red Blood Cell (A1 phenotype) | ~1.07 x 10^6 (fixed cells) | Flow Cytometry | [10][11] |
| ~2.86 x 10^6 (native cells) | Flow Cytometry | [10][11] | |
| A Antigen Sites per Red Blood Cell (A2 phenotype) | ~0.21 x 10^6 (fixed cells) | Flow Cytometry | [10][11] |
| ~0.47 x 10^6 (native cells) | Flow Cytometry | [10][11] |
Note: The number of antigen sites can vary between individuals and with the methodology used.
Experimental Protocols
The study of the immunological properties of the this compound relies on a variety of well-established experimental techniques. Detailed protocols for some of the key methods are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-A Antibody Detection
ELISA is a widely used method for detecting and quantifying antibodies in a sample.
Principle: An antigen (in this case, a synthetic this compound conjugate) is immobilized on a solid support (a microplate well). The sample containing the antibody is then added, and if anti-A antibodies are present, they will bind to the antigen. A secondary antibody conjugated to an enzyme, which recognizes the primary antibody, is then added. Finally, a substrate for the enzyme is added, which produces a measurable color change. The intensity of the color is proportional to the amount of anti-A antibody in the sample.[7]
Detailed Protocol:
-
Coating:
-
Dilute a synthetic this compound-polyacrylamide (PAA) conjugate to a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer (e.g., phosphate-buffered saline with 0.05% Tween-20, PBS-T) per well to remove unbound antigen.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% bovine serum albumin in PBS-T) to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of diluted serum or plasma samples (and appropriate controls) to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., anti-human IgM-HRP or anti-human IgG-HRP) diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of a stop solution (e.g., 2N H2SO4) to each well.
-
-
Reading:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[12][13] It can be used to determine the kinetics (association and dissociation rates) and affinity of the interaction between the this compound and anti-A antibodies.[6][14]
Principle: One of the interacting molecules (the ligand, e.g., a synthetic this compound) is immobilized on a sensor chip. The other molecule (the analyte, e.g., an anti-A antibody) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The signal is proportional to the mass of analyte bound.[12][13]
Detailed Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the this compound conjugated with a protein carrier (to provide amine groups for coupling) over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the anti-A antibody in a suitable running buffer (e.g., HBS-EP).
-
Inject the different concentrations of the antibody over the sensor surface at a constant flow rate. This is the association phase.
-
After the injection, flow the running buffer over the surface to monitor the dissociation of the antibody from the pentasaccharide. This is the dissociation phase.
-
Include a zero-concentration (buffer only) injection as a control.
-
-
Regeneration:
-
After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a low pH buffer like glycine-HCl).
-
-
Data Analysis:
-
The resulting sensorgrams (plots of SPR signal versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Flow Cytometry for A Antigen Expression Analysis
Flow cytometry is used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. It can be used to quantify the expression of the Blood Group A antigen on the surface of red blood cells.[10][15]
Principle: Red blood cells are incubated with a fluorescently labeled anti-A antibody. The cells are then passed in a single file through a flow cytometer. A laser excites the fluorophore on the antibody, and the emitted fluorescence is detected. The intensity of the fluorescence is proportional to the number of A antigens on the cell surface.[16]
Detailed Protocol:
-
Cell Preparation:
-
Collect a whole blood sample in an anticoagulant (e.g., EDTA).
-
Wash the red blood cells three times with a suitable buffer (e.g., PBS with 1% BSA) to remove plasma proteins.
-
Resuspend the cells to a concentration of approximately 1-5 x 10^6 cells/mL.
-
Optional but often necessary to prevent agglutination: Fix the red blood cells with a solution of glutaraldehyde (B144438) and formaldehyde.[10][11][15] Note that fixation can reduce the number of detectable antigen sites.[10][11]
-
-
Antibody Staining:
-
Add a predetermined optimal concentration of a fluorescently labeled anti-A antibody (e.g., FITC-conjugated anti-A) to the cell suspension.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Include appropriate controls, such as an isotype control antibody and unstained cells.
-
-
Washing:
-
Wash the cells twice with cold buffer to remove unbound antibody.
-
-
Data Acquisition:
-
Resuspend the cells in buffer and acquire data on a flow cytometer.
-
Collect data from a sufficient number of events (e.g., 10,000-50,000 cells).
-
-
Data Analysis:
-
Gate on the single-cell population using forward and side scatter plots.
-
Analyze the fluorescence intensity of the gated population to determine the level of A antigen expression. This can be reported as the mean fluorescence intensity (MFI) or as the percentage of positive cells.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the immunology of the this compound.
Caption: Biosynthesis of the Blood Group A Antigen.
Caption: ELISA workflow for anti-A antibody detection.
Caption: SPR workflow for binding kinetics analysis.
Caption: T-cell independent B-cell activation by A antigen.
References
- 1. Pneumococcal Polysaccharide Vaccination Elicits IgG Anti-A/B Blood Group Antibodies in Healthy Individuals and Patients with Type I Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of ABO and related antigens - Glycopedia [glycopedia.eu]
- 3. The ABO blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Blood group - Antigens, Antibodies, Immunity | Britannica [britannica.com]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. [Detection of antibodies specific for blood group antigens A and B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic blood group antigens for anti-A removal device and their interaction with monoclonal anti-A IgM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdlinx.com [mdlinx.com]
- 9. Blood Type Biochemistry and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow-cytometric analysis of erythrocytic blood group A antigen density profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 13. scispace.com [scispace.com]
- 14. Multiplex blood group typing by cellular surface plasmon resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A report on a modified protocol for flow cytometry-based assessment of blood group erythrocyte antigens potentially suitable for analysis of weak ABO subgroups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative flow cytometric analysis of ABO red cell antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expression of Blood Group A Pentasaccharide on Human Erythrocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Blood Group A pentasaccharide is a critical determinant of the ABO blood group system, playing a pivotal role in transfusion medicine, organ transplantation, and susceptibility to various diseases. Its expression on the surface of red blood cells (RBCs) is a complex process governed by specific glycosyltransferases. This technical guide provides an in-depth overview of the structure, biosynthesis, and quantitative expression of the Blood Group A antigen on erythrocytes. Furthermore, it details the key experimental methodologies employed for its characterization, including flow cytometry, mass spectrometry, and high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD). This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the study of this fundamental biological marker.
Introduction
The surface of human red blood cells is adorned with a dense landscape of glycans, which are pivotal in defining an individual's blood group.[1] The ABO blood group system, the most significant in transfusion medicine, is characterized by the presence or absence of the A and B antigens.[2] The Blood Group A antigen is a specific pentasaccharide structure displayed on both glycoproteins and glycolipids of the erythrocyte membrane.[1] Its synthesis is a multi-step enzymatic process, and variations in this pathway lead to different subgroups of Blood Group A, most notably A1 and A2.[3] These subgroups exhibit both quantitative and qualitative differences in A antigen expression, which can have clinical implications.[1]
This guide will delve into the molecular intricacies of the this compound, from its biochemical structure to its genetic underpinnings. A significant focus will be placed on the quantitative aspects of its expression and the advanced analytical techniques used for its study.
Structure and Biosynthesis of the this compound
The this compound is constructed upon a precursor oligosaccharide chain, known as the H antigen. The synthesis is a stepwise enzymatic process.[3]
The Biosynthetic Pathway:
The biosynthesis of the this compound begins with a precursor disaccharide, N-acetylglucosamine (GlcNAc) linked to galactose (Gal). The process is primarily regulated by the activities of fucosyltransferases and the A-transferase.
Figure 1: Biosynthesis of this compound.
The key enzymes and substrates in this pathway are:
-
H antigen synthesis: The FUT1 gene encodes for an α-1,2-fucosyltransferase that adds a fucose (Fuc) molecule to the terminal galactose of the precursor chain, forming the H antigen.[2]
-
A antigen synthesis: The ABO gene (A allele) encodes for an α-1,3-N-acetylgalactosaminyltransferase (A-transferase). This enzyme transfers an N-acetylgalactosamine (GalNAc) residue to the terminal galactose of the H antigen, completing the this compound structure.[2]
Quantitative Expression of this compound
The number of A antigen sites on the surface of red blood cells is not uniform and varies significantly between individuals and, most notably, between the A1 and A2 subgroups. The A1 phenotype is associated with a higher density of A antigens compared to the A2 phenotype.[1] Flow cytometry has been a key technique in quantifying these differences.
| RBC Phenotype | Antigen Sites per Cell (Native RBCs) (x 10⁶) | Antigen Sites per Cell (Fixed RBCs) (x 10⁶) |
| A1 | 2.86 ± 0.95 | 1.07 ± 0.28 |
| A2 | 0.47 ± 0.29 | 0.21 ± 0.09 |
| A1B | 1.98 ± 0.58 | 0.79 ± 0.26 |
| Data from a flow cytometric study.[4] Note that fixation with glutaraldehyde (B144438) or formaldehyde (B43269) can reduce the number of detectable antigen sites. |
The A2 subgroup expresses approximately 75% less A antigen on their surface relative to A1 erythrocytes.[1] Interestingly, the A antigen density distribution on RBCs is often non-Gaussian, suggesting an intrinsic property of the erythrocyte population.[4]
Experimental Protocols for the Analysis of this compound
The characterization and quantification of the this compound on red blood cells rely on a variety of sophisticated analytical techniques. This section provides an overview of the methodologies for flow cytometry, mass spectrometry, and HPAE-PAD.
Flow Cytometry for Quantification of A Antigen Expression
Flow cytometry is a powerful technique for quantifying the number of antigen sites on a per-cell basis.
Workflow for Flow Cytometric Analysis of A Antigen:
Figure 2: Flow Cytometry Workflow for A Antigen Analysis.
Detailed Methodology:
-
Sample Preparation:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).[5]
-
Wash the red blood cells by centrifuging and resuspending them in a suitable buffer, such as phosphate-buffered saline (PBS), to remove plasma components.
-
-
Red Blood Cell Fixation (Optional but often necessary to prevent agglutination):
-
Antibody Incubation:
-
Incubate a known number of red blood cells with a saturating concentration of a fluorochrome-conjugated anti-A antibody (e.g., FITC-labeled anti-A).
-
The incubation is typically performed at 4°C for 30-60 minutes in the dark to prevent photobleaching.[6]
-
-
Washing:
-
After incubation, wash the cells with a staining buffer to remove any unbound antibodies.[6] This step is crucial for reducing background fluorescence.
-
-
Flow Cytometric Analysis:
-
Acquire the stained cells on a flow cytometer.
-
The fluorescence intensity of each cell is measured, which is proportional to the number of bound anti-A antibodies and thus the number of A antigen sites.
-
-
Data Analysis:
-
The mean fluorescence intensity of the cell population is determined.
-
To obtain the absolute number of antigen sites, the fluorescence intensity is often compared to a standard curve generated using beads with a known number of fluorescent molecules.[4]
-
Mass Spectrometry for Structural Characterization
Mass spectrometry (MS) is a highly sensitive technique used for the detailed structural analysis of glycans, including the this compound.
Workflow for Mass Spectrometric Analysis of A Antigen Glycans:
Figure 3: Mass Spectrometry Workflow for Glycan Analysis.
Detailed Methodology:
-
Glycan Release:
-
Isolate glycoproteins or glycolipids from red blood cell membranes.
-
For N-linked glycans, enzymatic release is commonly performed using Peptide-N-Glycosidase F (PNGase F).[7]
-
-
Purification and Derivatization:
-
The released glycans are purified from proteins and other cellular components.
-
Permethylation is a common derivatization technique that replaces all hydroxyl and N-acetyl protons with methyl groups. This enhances the stability and ionization efficiency of the glycans during mass spectrometry.[7]
-
-
Mass Spectrometry Analysis:
-
The derivatized glycans are analyzed using techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS.[8] These methods provide the mass-to-charge ratio of the intact glycans, allowing for the determination of their composition.
-
-
Tandem Mass Spectrometry (MS/MS):
-
To elucidate the sequence and linkage of the monosaccharides, tandem MS is employed. The glycan ions are fragmented, and the resulting fragment ions provide detailed structural information.[8]
-
-
Data Interpretation:
-
The fragmentation patterns are analyzed to determine the precise structure of the this compound and its variants.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
HPAE-PAD is a highly effective method for the separation and quantification of underivatized carbohydrates.
Workflow for HPAE-PAD Analysis of A Antigen Oligosaccharides:
References
- 1. A2 erythrocytes lack a antigen modified glycoproteins which are present in A1 erythrocytes - MedCrave online [medcraveonline.com]
- 2. ABO blood group biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ABO blood group antigens and differential glycan expression: Perspective on the evolution of common human enzyme deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow-cytometric analysis of erythrocytic blood group A antigen density profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Blood Cell Identification - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for flow cytometry on whole blood Clinisciences [clinisciences.com]
- 7. Mass Spectrometry and Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aspariaglycomics.com [aspariaglycomics.com]
A Technical Guide to the Natural Sources and Isolation of Blood Group A Pentasaccharide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and biosynthetic pathway of the Blood Group A pentasaccharide. This complex oligosaccharide plays a crucial role in immunology, cell recognition, and is a key target in various biomedical research and drug development endeavors.
Natural Sources of this compound
The this compound is primarily found as a terminal glycan structure on glycoproteins and glycolipids in various biological sources. The most significant and commonly utilized natural sources for its isolation include:
-
Human Milk: Human milk is a rich and non-invasive source of a diverse array of oligosaccharides (HMOs), including those expressing blood group antigens. The concentration of total HMOs in mature human milk ranges from 5 to 20 g/L.[1] The presence and abundance of Blood Group A active oligosaccharides are dependent on the mother's secretor and Lewis blood group status.[1][2]
-
Porcine Stomach Mucosa: The gastric mucosa of pigs is a historically important and abundant source of mucin glycoproteins that are rich in blood group antigens, including the A antigen. These mucins present a high density of O-linked glycans, many of which are terminated with the this compound structure.[3]
-
Human Erythrocyte Membranes: The surfaces of human red blood cells from individuals with blood type A are decorated with glycolipids, known as glycosphingolipids, that carry the Blood Group A antigen.[4][5] While a primary source for blood group serology, the yield of specific oligosaccharides from erythrocytes is generally lower compared to other sources.
Isolation and Purification Methodologies
The isolation of this compound from its natural sources involves a multi-step process that typically includes extraction of the parent glycoconjugate (glycoprotein or glycolipid), release of the oligosaccharide chain, and subsequent purification.
Isolation from Human Milk
The isolation from human milk involves the separation of oligosaccharides from other milk components like fats, proteins, and lactose (B1674315). Affinity chromatography is a highly effective final purification step.
Experimental Protocol: Isolation of this compound from Human Milk
-
Defatting and Protein Removal:
-
Centrifuge fresh or thawed human milk at 4,000 x g for 30 minutes at 4°C to separate the lipid layer.
-
Carefully collect the skim milk fraction.
-
To precipitate proteins, add two volumes of ice-cold ethanol (B145695) to the skim milk and incubate overnight at 4°C.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant containing the oligosaccharides and lactose.
-
-
Lactose Removal and Oligosaccharide Enrichment:
-
Remove the ethanol from the supernatant by rotary evaporation.
-
Resuspend the dried extract in water.
-
Lactose can be removed by enzymatic digestion with β-galactosidase or by size-exclusion chromatography (e.g., using a Bio-Gel P-2 column). For enzymatic digestion, adjust the pH to 6.5 with a phosphate (B84403) buffer and incubate with β-galactosidase at 37°C for 3 hours.[6][7]
-
Alternatively, solid-phase extraction (SPE) with graphitized carbon cartridges can be used to separate oligosaccharides from lactose and other small molecules.
-
-
Affinity Chromatography Purification:
-
Prepare an affinity column by coupling a monoclonal anti-Blood Group A antibody to a solid support (e.g., NHS-activated Sepharose).
-
Equilibrate the column with a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.
-
Apply the enriched oligosaccharide fraction to the affinity column.
-
Wash the column extensively with the equilibration buffer to remove unbound oligosaccharides.
-
Elute the bound Blood Group A-active oligosaccharides using a competitive eluent (e.g., a high concentration of N-acetyl-D-galactosamine) or by changing the pH (e.g., with 0.1 M glycine-HCl, pH 2.5).
-
Immediately neutralize the acidic elution fractions with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
Desalt the purified fractions using size-exclusion chromatography or dialysis.
-
Lyophilize the final sample to obtain the purified this compound.[8][9]
-
Isolation from Porcine Stomach Mucosa
Isolation from porcine stomach involves the extraction of crude mucins followed by the release of O-linked oligosaccharides.
Experimental Protocol: Isolation of this compound from Porcine Stomach Mucosa
-
Mucin Extraction:
-
Homogenize fresh or frozen porcine stomach tissue.
-
Perform a solid-liquid-liquid extraction (SLLE) to simultaneously delipidate the tissue and extract hydrophilic mucins. A common system involves a hexane/water mixture.[10]
-
Collect the aqueous phase containing the mucins.
-
Further purify the mucins by size-exclusion chromatography.[10]
-
-
Oligosaccharide Release:
-
Release the O-linked oligosaccharides from the purified mucin glycoproteins via reductive β-elimination.
-
Dissolve the mucin in a solution of 0.05 M NaOH and 1 M NaBH₄.
-
Incubate at 45°C for 16 hours.
-
Neutralize the reaction with acetic acid.
-
Remove salts and other reagents by dialysis or size-exclusion chromatography.
-
-
Purification:
-
The released oligosaccharide mixture can be fractionated by various chromatographic techniques, including gel filtration and high-performance anion-exchange chromatography (HPAEC).
-
For specific isolation of the this compound, affinity chromatography using an anti-A antibody column, as described in the human milk protocol, is the most effective method.[8]
-
Isolation from Human Erythrocyte Membranes
This process involves the isolation of red blood cell "ghosts" (membranes), extraction of glycolipids, and subsequent purification.
Experimental Protocol: Isolation of this compound from Human Erythrocyte Membranes
-
Preparation of Erythrocyte Ghosts:
-
Wash packed red blood cells from A-positive donors multiple times with isotonic saline to remove plasma proteins.
-
Lyse the erythrocytes by suspending them in a hypotonic phosphate buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) to pellet the erythrocyte membranes (ghosts).
-
Wash the ghosts repeatedly with the hypotonic buffer until they are hemoglobin-free.
-
-
Glycolipid Extraction:
-
Extract total lipids from the erythrocyte ghosts using a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v).[11][12]
-
Sonicate the mixture to ensure efficient extraction.
-
Separate the phases by adding water, and collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Purification of Glycolipids:
-
Remove glycerolipids from the total lipid extract by mild alkaline hydrolysis (saponification).[11]
-
Separate the neutral glycosphingolipids (including the Blood Group A glycolipid) from acidic ones using anion-exchange chromatography.[11]
-
The Blood Group A-active glycolipid fraction can be further purified by high-performance thin-layer chromatography (HPTLC) or silica (B1680970) gel column chromatography.
-
-
Release of the Pentasaccharide (Optional):
-
To obtain the free pentasaccharide, the purified glycolipid can be treated with a ceramide glycanase, which cleaves the oligosaccharide chain from the ceramide moiety.
-
Quantitative Data
Quantitative yields of this compound can vary significantly depending on the source material, the genetic makeup of the donor (in the case of human sources), and the specific isolation and purification methods employed. The following tables provide an overview of reported and estimated yields.
Table 1: Yield of Total Oligosaccharides from Various Natural Sources
| Natural Source | Total Oligosaccharide Yield | Notes |
| Human Milk (mature) | 5 - 20 g/L | Highly dependent on lactation stage and individual genetics.[1] |
| Porcine Stomach Mucosa | Variable | Yield is dependent on the extraction method for mucin.[10] |
| Human Erythrocytes | Not typically reported for total oligosaccharides |
Table 2: Estimated Yield and Purity of this compound
| Isolation Method | Starting Material | Estimated Yield | Estimated Purity |
| Affinity Chromatography | Human Milk Oligosaccharide Pool | Variable, depends on A-antigen concentration | > 95% |
| Affinity Chromatography | Porcine Mucin Oligosaccharide Pool | Variable, depends on A-antigen concentration | > 95% |
| HPTLC / Column Chromatography | Erythrocyte Glycolipid Extract | Lower compared to other sources | > 90% |
Note: Specific quantitative data for the this compound is scarce in the literature. The yields are highly dependent on the initial concentration of the A antigen in the source material.
Biosynthetic Pathway and Experimental Workflow Visualization
The biosynthesis of the this compound is a key biological pathway involving the sequential action of glycosyltransferases. The experimental workflows for isolation often involve multiple chromatographic steps.
Biosynthesis of Blood Group A Antigen
The synthesis of the A antigen begins with a precursor oligosaccharide, the H antigen. The ABO gene encodes a glycosyltransferase that determines the final blood group. Individuals with the A allele express an N-acetylgalactosaminyltransferase that adds an α-N-acetylgalactosamine (GalNAc) residue to the H antigen.[13][14][15][16][17]
Caption: Biosynthesis of the Blood Group A antigen from a precursor oligosaccharide.
General Experimental Workflow for Isolation
The general workflow for isolating the this compound involves initial extraction and enrichment, followed by a highly specific purification step.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Variation of human milk oligosaccharides in relation to milk groups and lactational periods | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. New method for the isolation of polyglycosylceramides from human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of a glycoprotein--glycolipid fraction from human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Enzymatic Hydrolysis of Human Milk Oligosaccharides and Prebiotic Sugars from LAB Isolated from Breast Milk | MDPI [mdpi.com]
- 7. benthamopen.com [benthamopen.com]
- 8. Separation and partial sequence analysis of blood group A-active oligosaccharides by affinity chromatography using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of blood group A-active oligosaccharides by high-pressure liquid affinity chromatography using a monoclonal antibody bound to concanavalin A silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid liquid liquid extraction of porcine gastric mucins from homogenized animal material - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. [Extraction of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
- 12. Extraction of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Biosynthesis of ABO and related antigens - Glycopedia [glycopedia.eu]
- 14. ABO blood group biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Biosynthesis of ABO glycolipids - Glycopedia [glycopedia.eu]
- 16. Making sure you're not a bot! [gupea.ub.gu.se]
- 17. ABO (gene) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Nomenclature and Classification of Blood Group A Pentasaccharide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nomenclature, classification, and biochemical properties of the Blood Group A pentasaccharide. It includes a summary of quantitative data, detailed experimental protocols for its characterization, and a depiction of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Nomenclature and Classification
The this compound is a complex carbohydrate that plays a crucial role in the ABO blood group system. Its nomenclature and classification are based on the specific arrangement of its constituent monosaccharides and the underlying core saccharide chain.
1.1. IUPAC Nomenclature and Structure
The systematic name for the Blood Group A determinant is α-L-Fucp-(1→2)-[α-D-GalNAcp-(1→3)]-β-D-Galp. However, the full pentasaccharide structure includes a precursor disaccharide. The most common structures are built upon Type 1 and Type 2 chains.
-
This compound Type 1: The structure is GalNAcα1-3(Fucα1-2)Galβ1-3GlcNAc.[1] This nomenclature indicates an N-acetylgalactosamine (GalNAc) linked α1-3 to a galactose (Gal) residue, which itself has a fucose (Fuc) attached at the α1-2 position. This A determinant trisaccharide is linked to a Type 1 precursor chain, which consists of a galactose linked β1-3 to an N-acetylglucosamine (GlcNAc).
-
This compound Type 2: The structure is GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAc.[2][3] In this variation, the A determinant trisaccharide is attached to a Type 2 precursor chain, where the galactose is linked β1-4 to the N-acetylglucosamine.
The structural difference between Type 1 and Type 2 chains lies in the glycosidic linkage between the terminal galactose of the precursor and the N-acetylglucosamine (β1-3 vs. β1-4). This subtle difference can influence the three-dimensional conformation of the antigen and its recognition by antibodies and enzymes.[4]
1.2. Classification
Blood Group A antigens, including the pentasaccharide forms, are classified as histo-blood group antigens. These antigens are not only present on the surface of red blood cells but are also found on a variety of other cell types and in bodily secretions.[5] The expression of these antigens is genetically determined by the ABO gene, which encodes for a specific glycosyltransferase.[6]
Quantitative Data
The following table summarizes key quantitative data for the this compound. Please note that values may vary slightly depending on the specific type (e.g., Type 1 vs. Type 2) and the source.
| Property | Value (Type 1) | Value (Type 2) | Reference(s) |
| Molecular Formula | C34H58N2O25 | C32H55NO24 | [7][8] |
| Molecular Weight | 894.82 g/mol | 837.77 g/mol | [7][8] |
| CAS Number | Not specified for Type 1 | 50624-46-9 | [8] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of the this compound are crucial for research and development. The following sections provide generalized methodologies adapted for this specific oligosaccharide.
3.1. Enzymatic Synthesis of this compound
This protocol outlines the enzymatic synthesis of the this compound from a precursor oligosaccharide using a specific glycosyltransferase.
Materials:
-
H antigen acceptor substrate (Fucα1-2Gal-R, where R is the precursor chain)
-
UDP-N-acetylgalactosamine (UDP-GalNAc) as the donor substrate
-
Recombinant human α-1,3-N-acetylgalactosaminyltransferase (GTA)[9]
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)[4]
-
Purification system (e.g., size-exclusion chromatography or HPLC)
Procedure:
-
Prepare a reaction mixture containing the H antigen acceptor substrate, UDP-GalNAc, and GTA in the reaction buffer. The optimal concentrations of substrates and enzyme should be determined empirically.
-
Incubate the reaction mixture at 37°C for a sufficient period (e.g., 2-24 hours) to allow for the enzymatic transfer of the GalNAc residue.
-
Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or mass spectrometry.
-
Once the reaction is complete, terminate it by heat inactivation of the enzyme (e.g., boiling for 5 minutes).
-
Purify the resulting this compound from the reaction mixture using an appropriate chromatography method.
-
Characterize the purified product to confirm its identity and purity using NMR and mass spectrometry.
3.2. Chemical Synthesis of this compound
Chemical synthesis provides an alternative route to obtaining the this compound and allows for the introduction of modifications. The following is a generalized multi-step chemical synthesis strategy.
Materials:
-
Protected monosaccharide building blocks (e.g., fucosyl, galactosyl, N-acetylglucosaminyl, and N-acetylgalactosaminyl donors and acceptors)
-
Appropriate solvents (e.g., dichloromethane, acetonitrile)
-
Activating reagents (e.g., N-iodosuccinimide/triflic acid)
-
Deprotection reagents (e.g., sodium methoxide, hydrogenolysis catalysts)
-
Purification materials (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Assembly of the Precursor Chain: Synthesize the Type 1 or Type 2 disaccharide precursor (Galβ1-3GlcNAc or Galβ1-4GlcNAc) through the stereoselective glycosylation of appropriately protected monosaccharide acceptors and donors.
-
Fucosylation: Introduce the fucose moiety at the 2-position of the terminal galactose of the precursor chain using a protected fucosyl donor.
-
Attachment of the Immunodominant Sugar: Glycosylate the 3-position of the fucose-containing precursor with a protected N-acetylgalactosamine donor to form the complete pentasaccharide backbone.
-
Deprotection: Remove all protecting groups from the synthesized pentasaccharide using a series of deprotection steps to yield the final product.
-
Purification and Characterization: Purify the final compound using chromatography and confirm its structure and purity by NMR and mass spectrometry.
3.3. Characterization by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and sequence of oligosaccharides.
Materials:
-
Purified this compound sample
-
Matrix for MALDI-TOF MS (e.g., 2,5-dihydroxybenzoic acid)
-
Mass spectrometer (e.g., MALDI-TOF or ESI-QTOF)
Procedure:
-
Sample Preparation: Prepare the sample by mixing it with the appropriate matrix solution and spotting it onto the MS target plate. For ESI-MS, dissolve the sample in a suitable solvent system (e.g., water/acetonitrile with a small amount of formic acid).
-
Data Acquisition: Acquire the mass spectrum in the appropriate mode (positive or negative ion mode). For structural elucidation, perform tandem MS (MS/MS) experiments to induce fragmentation.
-
Data Analysis: Analyze the resulting spectrum to determine the mass of the parent ion, which should correspond to the calculated molecular weight of the pentasaccharide. Analyze the fragmentation pattern from the MS/MS data to confirm the sequence of monosaccharides and the branching pattern.
3.4. Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and conformation of oligosaccharides, including the anomeric configurations and linkage positions.
Materials:
-
Purified this compound sample
-
D2O (deuterium oxide) as the solvent
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the purified pentasaccharide in D2O.
-
Data Acquisition: Acquire a series of 1D (e.g., 1H) and 2D (e.g., COSY, TOCSY, HSQC, HMBC) NMR spectra.
-
Data Analysis:
-
1H NMR: Identify the anomeric proton signals, which typically resonate in a distinct region of the spectrum. The coupling constants (J-values) of these signals can help determine the anomeric configuration (α or β).
-
2D NMR:
-
COSY and TOCSY: Trace the scalar coupling networks to assign the proton resonances within each monosaccharide residue.
-
HSQC: Correlate the proton signals with their directly attached carbon signals to assign the carbon spectrum.
-
HMBC: Identify long-range correlations between protons and carbons across the glycosidic linkages to confirm the sequence and linkage positions of the monosaccharides.
-
-
Biosynthesis Pathway
The biosynthesis of the this compound occurs in the Golgi apparatus and involves a series of enzymatic reactions catalyzed by specific glycosyltransferases.[4] The pathway starts with a precursor oligosaccharide chain.
Caption: Biosynthesis of this compound.
The pathway begins with a precursor oligosaccharide chain (either Type 1 or Type 2). A fucosyltransferase (FUT1 or FUT2) adds a fucose residue to the terminal galactose of the precursor, forming the H substance.[6] Subsequently, the A-transferase (an α-1,3-N-acetylgalactosaminyltransferase) transfers an N-acetylgalactosamine from the donor substrate UDP-GalNAc to the H substance, completing the synthesis of the this compound.[4][9] The absence or inactivity of the A-transferase results in the expression of the O blood group, which retains the H substance as the terminal structure.
References
- 1. Blood group A Lewis b antigen pentaose type 1 (>90% NMR) [elicityl-oligotech.com]
- 2. Blood group A antigen pentaose type 2 with terminal alkyne (Linker-CΞCH A) [elicityl-oligotech.com]
- 3. Blood group A Lewis y antigen pentaose type 2 (>85% NMR) [elicityl-oligotech.com]
- 4. Biosynthesis of ABO and related antigens - Glycopedia [glycopedia.eu]
- 5. Structural diversity and biological importance of ABO, H, Lewis and secretor histo-blood group carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ABO blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound type I | OB158901 [biosynth.com]
- 8. dextrauk.com [dextrauk.com]
- 9. proteopedia.org [proteopedia.org]
The Evolutionary Significance of Blood Group A Carbohydrate Antigens: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides an in-depth technical guide on the evolutionary significance of the blood group A carbohydrate antigen. Tailored for researchers, scientists, and drug development professionals, this document explores the multifaceted roles of the A antigen in human health and disease, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated molecular pathways.
Executive Summary
The ABO blood group system, a fundamental component of human genetic diversity, has long been a subject of intense scientific scrutiny. Beyond its critical role in transfusion medicine, the blood group A carbohydrate antigen has emerged as a significant factor in evolutionary selection pressures. Its expression is associated with altered susceptibility to a range of diseases, including various cancers, cardiovascular conditions, and infectious agents. This guide synthesizes the current understanding of the evolutionary implications of the A antigen, providing a comprehensive resource for the scientific community. We present quantitative data on disease associations, detailed experimental methodologies for further investigation, and visual representations of key signaling pathways to facilitate a deeper understanding of the molecular mechanisms at play.
Disease Associations and Evolutionary Pressures
The frequency of the A allele varies across global populations, suggesting that localized selective pressures have shaped its distribution. The A antigen's role as a cell surface molecule positions it at the forefront of interactions with the external environment, including pathogens, and as a participant in intercellular communication, influencing a variety of physiological and pathological processes.
Oncology
A significant body of evidence links blood group A to an increased risk for several types of cancer. This association is thought to be mediated by the A antigen's role in cell adhesion, signaling, and the immune response.
Table 1: Association of Blood Group A with Cancer Risk
| Cancer Type | Association Metric | Value (95% CI) | Citation(s) |
| Overall Cancer | Odds Ratio (A vs. non-A) | 1.12 (1.09-1.16) | [1] |
| Gastric Cancer | Odds Ratio (A vs. O) | 1.18 (1.13-1.24) | [1] |
| Pancreatic Cancer | Odds Ratio (A vs. O) | 1.23 (1.15-1.32) | [1] |
| Breast Cancer | Odds Ratio (A vs. O) | 1.12 (1.01-1.24) | [1] |
| Ovarian Cancer | Odds Ratio (A vs. O) | 1.16 (1.04-1.27) | [1] |
| Nasopharyngeal Cancer | Odds Ratio (A vs. O) | 1.17 (1.00-1.33) | [1] |
Cardiovascular Disease
Individuals with blood group A have been shown to be at a higher risk for cardiovascular diseases, particularly thromboembolic events. This is largely attributed to the influence of the A antigen on the levels and function of von Willebrand factor (vWF), a key protein in blood coagulation.[2][3][4][5][6][7][8][9][10]
Table 2: Association of Blood Group A with Cardiovascular Disease Risk
| Disease/Condition | Association Metric | Value (95% CI) | Citation(s) |
| Thromboembolic Events | Odds Ratio (A vs. O) | Increased risk, specific OR varies by study | [7] |
| Heart Failure | Odds Ratio (A vs. O) | 1.14 (1.07-1.21) | [7] |
| Atherosclerosis | Odds Ratio (A vs. O) | 1.05 (1.03-1.08) | [7] |
| Hyperlipidemia | Odds Ratio (A vs. O) | 1.09 (1.07-1.11) | [7] |
Infectious Diseases
The blood group A antigen can act as a receptor or co-receptor for various pathogens, influencing susceptibility to infection. However, in some cases, it may also confer a protective advantage.
Table 3: Association of Blood Group A with Infectious Disease Susceptibility
| Pathogen | Disease | Association with Blood Group A | Citation(s) |
| Plasmodium falciparum | Severe Malaria | Increased risk | [11][12] |
| Norovirus | Gastroenteritis | Decreased susceptibility to certain strains | [13][14][15] |
| Helicobacter pylori | Gastric Ulcers, Gastric Cancer | Increased susceptibility | [16] |
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments cited in the literature.
Flow Cytometry for Blood Group A Antigen Expression
This protocol is for the semi-quantitative analysis of blood group A antigen expression on the surface of red blood cells or other cell types.
Materials:
-
Whole blood or cell suspension
-
Phosphate-buffered saline (PBS)
-
Anti-A monoclonal antibody (e.g., FITC-conjugated)
-
Isotype control antibody (e.g., FITC-conjugated mouse IgM)
-
Flow cytometer
Procedure:
-
Collect whole blood in an EDTA tube or prepare a single-cell suspension from cultured cells.
-
Wash 1-2 x 10^6 cells twice with 2 mL of cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of PBS.
-
Add the FITC-conjugated anti-A antibody at the manufacturer's recommended concentration. For the negative control, add the FITC-conjugated isotype control antibody to a separate tube.
-
Incubate the cells for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold PBS.
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Analyze the samples on a flow cytometer, gating on the cell population of interest and measuring the fluorescence intensity in the appropriate channel.
Enzyme-Linked Immunosorbent Assay (ELISA) for Pathogen Binding to Blood Group A Antigen
This protocol details a solid-phase ELISA to quantify the binding of a pathogen (or its recombinant protein) to the blood group A antigen.
Materials:
-
96-well microtiter plate
-
Blood group A-active glycoconjugate (e.g., A-trisaccharide-PAA-biotin)
-
Streptavidin
-
Pathogen or recombinant binding protein
-
Primary antibody against the pathogen/protein
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well plate with 100 µL of streptavidin (10 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
Block the wells with 200 µL of blocking buffer for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of biotinylated blood group A glycoconjugate (1-5 µg/mL in PBS) to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the pathogen or recombinant protein at various concentrations to the wells and incubate for 2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the primary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
Immunohistochemistry for Blood Group A Antigen in Tissues
This protocol describes the detection and localization of blood group A antigen in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking serum
-
Anti-A monoclonal antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinize the tissue sections by immersing the slides in xylene (2 x 5 minutes).
-
Rehydrate the sections by sequential immersion in 100% ethanol (2 x 3 minutes), 95% ethanol (2 minutes), 70% ethanol (2 minutes), and deionized water.
-
Perform antigen retrieval by heating the slides in antigen retrieval solution (e.g., in a microwave or pressure cooker) according to the manufacturer's protocol. Allow the slides to cool to room temperature.
-
Quench endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide for 10 minutes.
-
Wash the slides with PBS.
-
Block non-specific binding by incubating with blocking serum for 30 minutes.
-
Incubate the sections with the primary anti-A antibody overnight at 4°C.
-
Wash the slides with PBS.
-
Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash the slides with PBS.
-
Incubate with the streptavidin-HRP complex for 30 minutes at room temperature.
-
Wash the slides with PBS.
-
Develop the color by incubating with the DAB substrate-chromogen solution until the desired stain intensity is reached.
-
Rinse the slides with deionized water.
-
Counterstain with hematoxylin.
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Mount the coverslips using a permanent mounting medium.
Signaling Pathways and Molecular Interactions
The influence of the blood group A antigen on disease susceptibility is rooted in its role in various cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key proposed mechanisms.
This diagram illustrates how the blood group A antigen on the surface of a tumor cell can modulate integrin activity, leading to the activation of downstream signaling pathways such as the PI3K/Akt pathway, which promotes cell survival and proliferation.
This diagram shows the proposed mechanism by which blood group A increases the risk of cardiovascular disease. The blood group A glycosyltransferase adds the A antigen to von Willebrand factor (vWF), which reduces its cleavage by ADAMTS13. This leads to higher plasma levels of vWF and increased stabilization of Factor VIII, both of which contribute to a prothrombotic state.
This diagram depicts the strain-dependent binding of the Norovirus VP1 capsid protein to the blood group A antigen on the surface of host epithelial cells. This interaction is a critical step in the initiation of infection for certain Norovirus genotypes.
This diagram illustrates the rosetting phenomenon in severe malaria, where the Plasmodium falciparum erythrocyte membrane protein 1 (PfEMP1) on the surface of an infected red blood cell binds to the blood group A antigen on uninfected red blood cells, leading to the formation of rosettes that can obstruct microvasculature.
Conclusion and Future Directions
The blood group A carbohydrate antigen is a significant player in human evolution, influencing susceptibility to a diverse range of diseases. Its role in cancer, cardiovascular disease, and host-pathogen interactions underscores its importance beyond transfusion medicine. The quantitative data, experimental protocols, and pathway diagrams presented in this whitepaper provide a valuable resource for researchers and drug development professionals.
Future research should focus on further elucidating the precise molecular mechanisms by which the A antigen modulates cellular signaling pathways. A deeper understanding of these interactions will be crucial for the development of novel therapeutic strategies that target or leverage the presence of the blood group A antigen for the prevention and treatment of associated diseases. The development of A-antigen-specific inhibitors or targeted therapies represents a promising avenue for personalized medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. ABO Blood Groups and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. infectedbloodinquiry.org.uk [infectedbloodinquiry.org.uk]
- 4. Relationship between ABO blood group and von Willebrand factor levels: from biology to clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is ABO blood group truly a risk factor for thrombosis and adverse outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The relationship between ABO blood group, von Willebrand factor, and primary hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. ABO blood group and von Willebrand factor: biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The relationship between ABO blood group and cardiovascular disease: results from the Cardiorisk program - Capuzzo - Annals of Translational Medicine [atm.amegroups.org]
- 11. ABO blood group phenotypes and Plasmodium falciparum malaria: unlocking a pivotal mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Basis for the ABO Blood-Group Dependence of Plasmodium falciparum Rosetting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Susceptibility to Norovirus Might Depend on Blood Type [asm.org]
- 14. Norovirus and Histo-Blood Group Antigens: Demonstration of a Wide Spectrum of Strain Specificities and Classification of Two Major Binding Groups among Multiple Binding Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Norovirus–host interaction: implications for disease control and prevention | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 16. The role of the histoblood ABO group in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Blood Group A Pentasaccharide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the Blood Group A pentasaccharide. This complex oligosaccharide plays a crucial role in immunology and is a key molecule of interest in various fields of biomedical research and drug development. This document details its structural characteristics, physicochemical parameters, and the experimental methodologies used for its characterization.
Physicochemical Characteristics
The this compound is a branched oligosaccharide. Its fundamental properties are summarized below. Different types of the this compound exist, primarily differing in the linkage between the monosaccharide residues. The data presented here pertains to the most commonly referenced structures.
| Property | Value | Reference |
| Molecular Formula | C32H55NO24 | [1][2][3] |
| Molecular Weight | 837.77 g/mol | [1][2][3] |
| CAS Number | 50624-46-9 | [1][2] |
| Synonyms | A-pentasaccharide, Blood Group A antigen pentaose | [2] |
Structural Information
The this compound is characterized by a terminal α-N-acetylgalactosamine linked to the H antigen. The core structure can vary, leading to different "types" of the A antigen. The most common is the Type 2 chain.
Chemical Structure of this compound (Type 2)
Caption: Structure of the Type 2 this compound.
Experimental Protocols
The structural elucidation and purification of the this compound rely on a combination of sophisticated analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.
Mass Spectrometry for Structural Analysis
Objective: To determine the molecular weight and sequence of the pentasaccharide through fragmentation analysis.
Methodology: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful technique for the structural analysis of oligosaccharides.[8][9][10]
-
Sample Preparation: The purified this compound is dissolved in a solvent system suitable for electrospray ionization, typically a mixture of water and a volatile organic solvent like acetonitrile (B52724) or methanol, often with the addition of a small amount of a salt (e.g., sodium acetate) to promote ion formation.
-
Ionization: The sample solution is introduced into the ESI source where a high voltage is applied, leading to the formation of gas-phase ions of the pentasaccharide, commonly as sodiated or protonated adducts.
-
MS1 Analysis: The first stage of mass analysis (MS1) is used to determine the mass-to-charge ratio (m/z) of the intact molecular ions, confirming the molecular weight of the pentasaccharide.
-
Tandem MS (MS/MS) Analysis: A specific precursor ion (e.g., the [M+Na]+ ion) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second stage of mass spectrometry (MS2). The fragmentation pattern provides information about the sequence of monosaccharides and the branching pattern.[11]
-
Data Interpretation: The masses of the fragment ions are compared to theoretical fragmentation patterns for known oligosaccharide structures to confirm the identity and structure of the this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To determine the detailed three-dimensional structure, including the anomeric configuration and linkage positions of the monosaccharide units.
Methodology: One-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the complete structural assignment of complex carbohydrates.[12][13][14][15]
-
Sample Preparation: A few milligrams of the purified pentasaccharide are dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D2O).
-
1D ¹H NMR Spectroscopy: The 1D proton NMR spectrum provides initial information on the number and type of monosaccharide residues. The anomeric protons (H-1) resonate in a distinct region of the spectrum and their chemical shifts and coupling constants provide information about the anomeric configuration (α or β).
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same monosaccharide spin system, allowing for the assignment of all protons in each sugar residue.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a given monosaccharide residue, which is useful for resolving overlapping signals.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for determining the linkage positions between the monosaccharide units.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which helps to determine the three-dimensional conformation of the oligosaccharide.
-
-
Data Analysis: The combination of these NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the complete primary structure of the this compound.
High-Performance Liquid Chromatography (HPLC) for Purification
Objective: To purify the this compound from a mixture, such as a synthetic reaction mixture or a biological extract.
Methodology: HPLC is a standard method for the separation and purification of oligosaccharides.[16][17]
-
Stationary Phase: A variety of column chemistries can be used. For polar molecules like oligosaccharides, normal-phase chromatography, hydrophilic interaction liquid chromatography (HILIC), or porous graphitized carbon (PGC) columns are often employed.
-
Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation.
-
Detection: Detection can be achieved using several methods. Refractive index (RI) detection is a universal method for carbohydrates. For more sensitive detection, the oligosaccharides can be derivatized with a fluorescent tag, allowing for fluorescence detection. Mass spectrometric detection can also be coupled with HPLC (LC-MS) for simultaneous separation and identification.
-
Fraction Collection: The eluent is monitored, and the fractions corresponding to the peak of the this compound are collected. The purity of the collected fractions is then assessed by re-injection into the HPLC system or by other analytical techniques like mass spectrometry.
Biological Function and Biosynthesis
The this compound is a critical cell-surface antigen that defines the A blood group in the ABO system.[18][19][20] Its primary biological role is in immune recognition. Individuals who do not have the A antigen on their red blood cells will have antibodies against it in their plasma.[21][22] This is of fundamental importance in blood transfusion and organ transplantation.[23][24]
The biosynthesis of the this compound is a stepwise enzymatic process occurring in the Golgi apparatus.[25] It begins with a precursor oligosaccharide, the H antigen. An enzyme, α-1,3-N-acetylgalactosaminyltransferase (A-transferase), then transfers an N-acetylgalactosamine (GalNAc) residue from a donor molecule (UDP-GalNAc) to the terminal galactose of the H antigen.[26]
Biosynthetic Pathway of Blood Group A Antigen
Caption: Simplified biosynthetic pathway of the Blood Group A antigen.
References
- 1. dextrauk.com [dextrauk.com]
- 2. Blood group A pentaose (>90% NMR) [elicityl-oligotech.com]
- 3. scbt.com [scbt.com]
- 4. Optical activity and conformation of carbohydrates. I. Optical rotatory dispersion studies on immunochemically reactive amino sugars and their glycosides, milk oligosaccharides, oligosaccharides of glucose, and blood group substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optical rotation - Wikipedia [en.wikipedia.org]
- 6. Specific rotation - Wikipedia [en.wikipedia.org]
- 7. An improved model for calculating the optical rotation of simple saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Typing of Blood-Group Antigens on Neutral Oligosaccharides by Negative-Ion Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Typing of blood-group antigens on neutral oligosaccharides by negative-ion electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The determination of the structure of blood group oligosaccharides from fully assigned 1H-n.m.r. spectra for solutions in non-aqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Filter-paper partition chromatography of sugars: 2. An examination of the blood group A specific substance from hog gastric mucin and the specific polysaccharide of Bacterium dysenteriae (Shiga) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chromatography in blood processing - Wikipedia [en.wikipedia.org]
- 18. fda.gov [fda.gov]
- 19. Blood Types and Carbohydrate Chemistry - ChemistryViews [chemistryviews.org]
- 20. Blood group antigens are surface markers on the red blood cell membrane - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. api.pageplace.de [api.pageplace.de]
- 22. PDB-101: Molecule of the Month: ABO Blood Type Glycosyltransferases [pdb101.rcsb.org]
- 23. Structural diversity and biological importance of ABO, H, Lewis and secretor histo-blood group carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Biological roles of blood group antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Biosynthesis of ABO and related antigens - Glycopedia [glycopedia.eu]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Mass Spectrometry Analysis of Blood Group A Pentasaccharide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Blood Group A pentasaccharide is a critical carbohydrate antigen present on the surface of red blood cells and other tissues in individuals with blood type A. Its structure plays a crucial role in immunology and cell recognition. Accurate structural characterization of this oligosaccharide is essential for various research areas, including immunology, oncology, and the development of carbohydrate-based therapeutics. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful analytical technique for the detailed structural elucidation of complex oligosaccharides like the this compound.[1] This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS, including sample preparation, instrumental analysis, and data interpretation.
Structure of this compound
The this compound is a branched oligosaccharide with the following structure:
GalNAcα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-3Galβ1-4Glc
-
Chemical Formula: C32H55NO24
-
Molecular Weight: 837.77 g/mol
Experimental Workflow
The overall experimental workflow for the mass spectrometry analysis of this compound is depicted below. This process involves sample preparation, including purification and derivatization, followed by LC-MS/MS analysis for separation and structural characterization.
Caption: Experimental workflow for the analysis of this compound.
Experimental Protocols
Sample Preparation: Release and Purification of Oligosaccharides
For the analysis of this compound from biological sources such as red blood cells, the oligosaccharides must first be released from their glycoconjugates (glycoproteins or glycolipids) and purified.
Materials:
-
Red blood cell sample
-
Phosphate-buffered saline (PBS)
-
Enzymes for deglycosylation (e.g., PNGase F for N-glycans) or chemical release methods (e.g., hydrazinolysis)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 and graphitized carbon)
-
Solvents: water, acetonitrile (B52724), methanol (B129727) (all HPLC grade)
Protocol:
-
Wash Red Blood Cells: Wash the red blood cell pellet three times with cold PBS by centrifugation and resuspension.
-
Release of Oligosaccharides:
-
Enzymatic Release (for N-glycans): Denature the glycoproteins from the cell membrane and incubate with an appropriate enzyme like PNGase F following the manufacturer's protocol.
-
Chemical Release: Alternatively, use chemical methods such as hydrazinolysis for the release of both N- and O-glycans.
-
-
Purification:
-
Perform an initial clean-up using a C18 SPE cartridge to remove proteins and lipids.
-
Further purify the released oligosaccharides using a graphitized carbon SPE cartridge. Elute the neutral oligosaccharides with a gradient of acetonitrile in water.
-
-
Drying: Dry the purified oligosaccharide fraction using a vacuum centrifuge.
Permethylation (Recommended)
Permethylation of the oligosaccharide is highly recommended as it improves ionization efficiency and provides more informative fragmentation spectra.[2]
Materials:
-
Dried oligosaccharide sample
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium hydroxide (B78521)
-
Methyl iodide
-
Water (HPLC grade)
Protocol:
-
Dissolve the dried oligosaccharide sample in DMSO.
-
Add a slurry of sodium hydroxide in DMSO and sonicate for 10 minutes.
-
Add methyl iodide and sonicate for another 20 minutes.
-
Quench the reaction by adding water.
-
Extract the permethylated oligosaccharides with dichloromethane.
-
Wash the dichloromethane layer with water multiple times.
-
Evaporate the dichloromethane to obtain the dried permethylated sample.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Porous Graphitized Carbon (PGC) column
-
Mass spectrometer equipped with an electrospray ionization (ESI) source and collision-induced dissociation (CID) capability.
LC Conditions:
| Parameter | Value |
| Column | Porous Graphitized Carbon (e.g., 150 mm x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-45% B over 40 minutes |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40 °C |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Negative Ion Electrospray (ESI) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Scan Range (MS1) | m/z 300-1500 |
| Fragmentation | Collision-Induced Dissociation (CID) |
| Collision Energy | Optimized for the precursor ion (e.g., 20-40 eV) |
| Data Acquisition | Data-dependent MS/MS of the top 3-5 most abundant ions |
Data Presentation
The tandem mass spectrum of the this compound will exhibit characteristic fragment ions resulting from glycosidic bond cleavages and cross-ring cleavages. In negative ion mode, specific cross-ring cleavages, such as the 0,2A-type fragments, are diagnostic for certain linkages.
Fragmentation of this compound
The fragmentation of oligosaccharides is described using the Domon and Costello nomenclature. The following table summarizes the expected major fragment ions for the underivatized this compound in negative ion mode.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Ion Type | Description |
| 836.76 ([M-H]⁻) | 674.6 | Y-ion | Loss of the terminal GalNAc |
| 836.76 ([M-H]⁻) | 633.5 | B-ion | Cleavage of the Gal-GlcNAc linkage |
| 836.76 ([M-H]⁻) | 487.4 | Y-ion | Loss of both Fuc and GalNAc |
| 836.76 ([M-H]⁻) | 365.3 | B-ion | Terminal GalNAc-Gal moiety |
| 836.76 ([M-H]⁻) | 203.1 | B-ion | Terminal GalNAc |
| 836.76 ([M-H]⁻) | 146.1 | B-ion | Fucose residue |
Note: The m/z values are theoretical and may vary slightly depending on the instrument calibration.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship in the structural elucidation of the this compound using tandem mass spectrometry data.
Caption: Logic diagram for structural elucidation from MS/MS data.
Conclusion
This application note provides a comprehensive protocol for the mass spectrometric analysis of the this compound. The combination of enzymatic or chemical release, permethylation, and LC-MS/MS with CID fragmentation allows for the detailed structural characterization of this important biomolecule. The methodologies and data presented here serve as a valuable resource for researchers in glycobiology, immunology, and drug development who are investigating the structure and function of blood group antigens.
References
Application Note: Structural Elucidation of Blood Group A Pentasaccharide using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Blood Group A pentasaccharide is a critical carbohydrate antigen found on the surface of red blood cells and other tissues. Its precise structure dictates its biological function and immunogenicity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural characterization of complex oligosaccharides like the this compound. This application note provides a detailed overview and experimental protocols for the structural elucidation of this important biomolecule using a suite of modern NMR experiments.
Structure of the this compound
The this compound is a branched oligosaccharide. The structural determination involves confirming the identity of the five monosaccharide residues, their anomeric configurations (α or β), the sequence of the residues, and the specific glycosidic linkages between them.
Experimental Workflow
The structural elucidation of the this compound by NMR spectroscopy follows a logical progression of experiments. Each experiment provides specific pieces of information that, when combined, reveal the complete structure of the molecule.
Caption: Experimental workflow for NMR structural elucidation.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the ¹H and ¹³C chemical shifts for oligosaccharides related to the Blood Group A antigen, as determined by Dabrowski et al. (1989).[1] These values serve as a reference for the assignment of the this compound spectrum.
Table 1: ¹H Chemical Shifts (ppm) of Blood Group A Active Oligosaccharides [1]
| Residue | H-1 | H-2 | H-3 | H-4 | H-5 | H-6 |
| GalNAc (A) | 4.93 | 4.25 | 3.84 | 4.08 | 3.98 | 3.75 |
| Gal (B) | 4.59 | 3.58 | 3.88 | 4.16 | 3.78 | 3.78 |
| Fuc (C) | 5.37 | 3.79 | 3.92 | 3.85 | 4.29 | 1.21 (CH₃) |
| GlcNAc (D) | 4.72 | 3.81 | 3.73 | 3.91 | 3.52 | 3.85 |
| Gal (E) | 4.47 | 3.53 | 3.68 | 3.92 | 3.65 | 3.79 |
Table 2: ¹³C Chemical Shifts (ppm) of Blood Group A Active Oligosaccharides [1]
| Residue | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |
| GalNAc (A) | 99.2 | 50.1 | 68.8 | 70.1 | 72.5 | 62.1 |
| Gal (B) | 104.9 | 70.0 | 78.9 | 69.8 | 76.2 | 62.0 |
| Fuc (C) | 101.4 | 68.1 | 70.8 | 72.9 | 68.1 | 16.4 (CH₃) |
| GlcNAc (D) | 103.2 | 57.0 | 75.1 | 79.8 | 75.9 | 61.8 |
| Gal (E) | 104.1 | 73.6 | 76.5 | 70.1 | 76.5 | 62.2 |
Experimental Protocols
Sample Preparation
-
Purification: Ensure the this compound sample is of high purity (>90%), as impurities can complicate spectral analysis.
-
Lyophilization: Lyophilize the sample to remove any residual water or volatile solvents.
-
Deuterium (B1214612) Exchange: Dissolve the sample in deuterium oxide (D₂O, 99.96%) and lyophilize again. Repeat this step 2-3 times to replace exchangeable protons (e.g., from hydroxyl groups) with deuterium.
-
Final Sample Preparation: Dissolve the lyophilized sample in 0.5 mL of D₂O (99.96%) to a final concentration of 1-10 mM.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
1D NMR Spectroscopy (¹H and ¹³C)
-
¹H NMR:
-
Purpose: To obtain an overview of all the proton signals in the molecule. The anomeric protons (H-1) typically resonate in a distinct downfield region (4.4-5.5 ppm) and provide information on the number of sugar residues and their anomeric configurations based on the ³J(H1,H2) coupling constants.
-
Protocol:
-
Acquire a standard 1D ¹H spectrum.
-
Use a solvent suppression technique (e.g., presaturation) to attenuate the residual HOD signal.
-
Set the spectral width to cover the range of all proton signals (typically 0-10 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
¹³C NMR:
-
Purpose: To observe all the carbon signals. The anomeric carbons (C-1) are typically found in the 90-110 ppm region.
-
Protocol:
-
Acquire a 1D ¹³C spectrum with proton decoupling.
-
Set the spectral width to encompass all carbon resonances (typically 0-180 ppm).
-
A larger number of scans is usually required due to the lower natural abundance and gyromagnetic ratio of ¹³C.
-
-
2D Homonuclear Correlation Spectroscopy (COSY and TOCSY)
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other, typically over two or three bonds (e.g., H-1 to H-2, H-2 to H-3). This is the first step in assigning the proton spin systems for each monosaccharide residue.
-
Protocol:
-
Acquire a phase-sensitive DQF-COSY or gradient-selected COSY spectrum.
-
Optimize the spectral width in both dimensions to cover all proton resonances.
-
-
-
TOCSY (Total Correlation Spectroscopy):
-
Purpose: To correlate all protons within a single spin system (i.e., within a single monosaccharide residue). A cross-peak between H-1 and all other non-exchangeable protons of the same residue will be observed.
-
Protocol:
-
Acquire a 2D TOCSY spectrum.
-
Use a spin-lock mixing time of 80-120 ms (B15284909) to allow for magnetization transfer throughout the entire spin system.
-
-
2D Heteronuclear Correlation Spectroscopy (HSQC and HMBC)
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with its directly attached carbon atom. This allows for the assignment of carbon resonances based on the already assigned proton resonances.
-
Protocol:
-
Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum.
-
Set the ¹H spectral width as in the 1D ¹H experiment and the ¹³C spectral width to cover all carbon resonances.
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations (2-3 bonds) between protons and carbons. This is crucial for determining the glycosidic linkages by observing correlations between the anomeric proton (H-1) of one residue and the carbon at the linkage position of the adjacent residue.
-
Protocol:
-
Acquire a gradient-selected HMBC spectrum.
-
Optimize the long-range coupling delay for a J-coupling of 4-8 Hz.
-
-
2D NOESY/ROESY Spectroscopy
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (< 5 Å), irrespective of through-bond connectivity. This provides information on the sequence of monosaccharides by observing inter-residue NOEs (e.g., between H-1 of one residue and a proton on the aglycone residue) and on the three-dimensional conformation of the pentasaccharide. ROESY is often preferred for molecules in the size range of oligosaccharides as it avoids the issue of zero NOE enhancement.
-
Protocol:
-
Acquire a phase-sensitive 2D NOESY or ROESY spectrum.
-
Use a mixing time of 200-500 ms for ROESY.
-
The number of scans should be sufficient to detect weak inter-residue cross-peaks.
-
-
Biological Context: Biosynthesis of the Blood Group A Antigen
The this compound is synthesized in a stepwise manner by a series of glycosyltransferases. The pathway begins with a precursor oligosaccharide chain, which is modified by the addition of specific sugar residues.
Caption: Biosynthetic pathway of the Blood Group A antigen.
This pathway illustrates how the H antigen is first formed by the action of a fucosyltransferase (FUT1), which adds a fucose residue to a precursor chain.[2] Subsequently, an N-acetylgalactosaminyltransferase (A-transferase) adds an N-acetylgalactosamine residue to the H antigen to form the Blood Group A determinant.[2]
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a comprehensive toolkit for the complete structural elucidation of the this compound. By systematically applying the protocols outlined in this application note, researchers can unambiguously determine the monosaccharide composition, anomeric configurations, glycosidic linkages, and sequence of this biologically significant oligosaccharide. This detailed structural information is fundamental for understanding its role in immunology and for the development of novel therapeutics and diagnostics.
References
Purification of Synthetic Blood Group A Pentasaccharide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of synthetically derived Blood Group A pentasaccharide. The methods outlined below are critical for obtaining the high-purity material required for research, diagnostics, and therapeutic development.
Introduction
The this compound (GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAcβ-R) is a crucial carbohydrate determinant involved in various biological recognition processes. Its synthesis provides a valuable source for immunological studies, the development of diagnostic reagents, and as a component in novel therapeutics. However, chemical synthesis of oligosaccharides often results in a mixture of the desired product along with unreacted starting materials, byproducts, and structural isomers. Therefore, robust purification strategies are essential to isolate the target pentasaccharide with high purity.
This document details two primary methods for the purification of synthetic this compound: Immunoaffinity Chromatography and High-Performance Liquid Chromatography (HPLC). Additionally, it touches upon Solid-Phase Extraction (SPE) as a sample clean-up method.
Purification Strategies Overview
The purification of synthetic this compound typically involves a multi-step approach to remove impurities from the crude synthetic mixture. The general workflow can be visualized as follows:
Caption: General workflow for the purification of synthetic this compound.
Immunoaffinity Chromatography
Immunoaffinity chromatography is a powerful technique that utilizes the high specificity of an antibody for its antigen. In this case, a monoclonal antibody specific for the Blood Group A determinant is immobilized on a solid support to capture the pentasaccharide from the crude mixture.[1][2]
Principle
The synthetic mixture is passed through a column containing immobilized anti-A antibodies. The this compound specifically binds to the antibodies, while unbound impurities are washed away. The purified pentasaccharide is then eluted by changing the buffer conditions to disrupt the antibody-antigen interaction.
Experimental Protocol
Materials:
-
Affinity Column: Anti-Blood Group A monoclonal antibody coupled to a solid support (e.g., Sepharose beads).[2]
-
Binding/Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Elution Buffer: Options include:
-
Low pH buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0).
-
High pH buffer (e.g., 0.1 M Triethylamine, pH 11.5).
-
Chaotropic agents (e.g., 3 M MgCl₂).
-
Thermal elution: Increasing the temperature in the range of 25-50°C can also be used for elution.[1]
-
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for low pH elution).
-
Crude Synthetic Pentasaccharide Solution: Dissolved in Binding/Wash Buffer.
Procedure:
-
Column Equilibration: Equilibrate the anti-A affinity column with 5-10 column volumes (CV) of Binding/Wash Buffer.
-
Sample Loading: Apply the crude pentasaccharide solution to the column at a flow rate that allows for sufficient binding to occur.
-
Washing: Wash the column with 10-20 CV of Binding/Wash Buffer to remove all unbound impurities. Monitor the absorbance at 280 nm (if applicable for detecting proteinaceous impurities) until it returns to baseline.
-
Elution:
-
Low pH Elution: Elute the bound pentasaccharide with Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5). Collect fractions into tubes containing Neutralization Buffer to immediately neutralize the pH and preserve the integrity of the oligosaccharide.
-
Thermal Elution: If using thermal elution, gradually increase the temperature of the column and collect the eluted fractions.[1]
-
-
Fraction Analysis: Analyze the collected fractions for the presence of the pentasaccharide using an appropriate method, such as HPLC or TLC.
-
Column Regeneration: Regenerate the column by washing with several cycles of Elution Buffer followed by Binding/Wash Buffer. Store the column according to the manufacturer's instructions.
Caption: Step-by-step workflow for immunoaffinity chromatography.
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution chromatographic technique used for both purification and analysis of the synthetic pentasaccharide. Depending on the nature of the impurities and the desired scale of purification, either normal-phase, reversed-phase, or hydrophilic interaction liquid chromatography (HILIC) can be employed.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is often used for the purification of oligosaccharides, particularly after derivatization or for separating protected intermediates. For unprotected oligosaccharides, ion-pairing agents may be added to the mobile phase to enhance retention and resolution.
Typical RP-HPLC Parameters:
| Parameter | Description |
| Column | C18 or C8 silica-based columns (e.g., 5 µm particle size, 4.6 x 250 mm for analytical scale). |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate. |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% TFA or Acetonitrile. |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B over 20-40 minutes. |
| Flow Rate | 0.5 - 1.0 mL/min for analytical scale. |
| Detection | UV at 195-210 nm or Evaporative Light Scattering Detector (ELSD). |
| Temperature | Ambient or elevated (e.g., 30-50 °C) to improve peak shape. |
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is well-suited for the separation of highly polar compounds like unprotected oligosaccharides.
Typical HILIC Parameters:
| Parameter | Description |
| Column | Amide or amine-bonded silica (B1680970) columns (e.g., 3-5 µm particle size, 4.6 x 150 mm). |
| Mobile Phase A | Acetonitrile. |
| Mobile Phase B | Water or an aqueous buffer (e.g., 50 mM Ammonium Formate, pH 4.4). |
| Gradient | A gradient from a high to a low percentage of Mobile Phase A (e.g., 85% to 60% A over 30 minutes). |
| Flow Rate | 0.5 - 1.5 mL/min. |
| Detection | ELSD or Mass Spectrometry (MS). |
| Temperature | 30 - 60 °C. |
Solid-Phase Extraction (SPE)
SPE can be used as a preliminary clean-up step to remove major impurities from the crude synthetic mixture before further purification by affinity chromatography or HPLC.
Protocol for C18 SPE:
-
Conditioning: Condition a C18 SPE cartridge with one column volume of methanol (B129727) followed by one column volume of water.
-
Loading: Dissolve the crude sample in a minimal amount of water and load it onto the cartridge.
-
Washing: Wash the cartridge with water to elute highly polar impurities.
-
Elution: Elute the pentasaccharide with a stepwise gradient of increasing methanol or acetonitrile concentration in water.
-
Analysis: Analyze the fractions to identify those containing the target compound.
Data Presentation
Quantitative data from purification runs should be meticulously recorded to assess the efficiency of the methods.
Table 1: Immunoaffinity Chromatography Purification Summary
| Parameter | Value |
| Starting Material (mg) | TBD |
| Purified Pentasaccharide (mg) | TBD |
| Yield (%) | TBD |
| Purity before (%) | TBD |
| Purity after (%) | TBD |
Table 2: HPLC Purification Parameters and Results
| Parameter | RP-HPLC | HILIC |
| Column | e.g., C18, 5 µm, 4.6 x 250 mm | e.g., Amide, 3 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% TFA in H₂O; B: 0.1% TFA in ACN | A: ACN; B: 50 mM NH₄HCO₂, pH 7.0 |
| Gradient | 5-40% B in 30 min | 85-65% A in 25 min |
| Retention Time | TBD | TBD |
| Yield (%) | TBD | TBD |
| Purity (%) | TBD | TBD |
(TBD: To Be Determined based on experimental results)
Conclusion
The purification of synthetic this compound to a high degree of purity is achievable through a combination of immunoaffinity chromatography and HPLC. The choice of the specific methods and their sequence will depend on the nature and quantity of impurities in the crude synthetic product. Careful optimization of each step is crucial for maximizing yield and achieving the desired purity for downstream applications in research and development.
References
- 1. Separation of blood group A-active oligosaccharides by high-pressure liquid affinity chromatography using a monoclonal antibody bound to concanavalin A silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and partial sequence analysis of blood group A-active oligosaccharides by affinity chromatography using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Blood Group A Pentasaccharide Microarray for High-Throughput Antibody Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Blood Group A pentasaccharide is a critical carbohydrate antigen involved in cellular recognition, immune responses, and disease pathogenesis. The ability to rapidly and efficiently screen for antibodies that target this specific glycan is of paramount importance in transfusion medicine, oncology, and infectious disease research. This application note describes the use of a this compound microarray for the high-throughput screening and characterization of specific antibodies. Glycan microarrays offer a powerful platform for analyzing antibody specificity with high sensitivity and minimal sample consumption.[1][2][3][4]
Principle of the Assay
The this compound microarray is a solid-phase immunoassay. The core principle involves the immobilization of the this compound onto a functionalized glass slide or other suitable substrate.[5] When a sample containing antibodies, such as serum or hybridoma supernatant, is incubated with the microarray, specific antibodies bind to the immobilized pentasaccharide. This binding event is then detected using a fluorescently labeled secondary antibody that recognizes the primary antibody. The fluorescence intensity at each spot on the microarray is proportional to the amount of bound antibody, allowing for the quantification of antibody binding.
Applications
-
Antibody Specificity Profiling: Rapidly screen monoclonal or polyclonal antibodies to determine their binding specificity for the this compound.
-
Serum Antibody Screening: Analyze serum samples to detect and quantify the presence of anti-Blood Group A antibodies, which is crucial for blood typing and transfusion compatibility.[1][2]
-
Biomarker Discovery: Identify changes in anti-Blood Group A antibody levels that may be associated with various diseases, such as cancer and infectious diseases.[6]
-
Drug and Vaccine Development: Evaluate the immune response to vaccines or therapeutic interventions that target glycan structures.
Data Presentation
The following tables summarize the expected quantitative data from a this compound microarray experiment.
Table 1: Relative Binding of Monoclonal Antibodies to Blood Group A Antigens
| Monoclonal Antibody | Target Antigen | Relative Binding Affinity (Normalized Fluorescence Units) |
| Anti-A Monoclonal Ab 1 | This compound | ++++ |
| Anti-A Monoclonal Ab 2 | Blood Group A Trisaccharide | +++ |
| Anti-B Monoclonal Ab | Blood Group B Pentasaccharide | - |
| Isotype Control | This compound | - |
Note: This table presents illustrative data. Actual fluorescence units will vary depending on the experimental conditions and scanner settings. ++++ indicates strong binding, +++ indicates moderate binding, and - indicates no significant binding.
Table 2: Assay Performance Characteristics
| Parameter | Value |
| Limit of Detection (LOD) | 1-10 ng/mL of specific antibody |
| Dynamic Range | 2-3 orders of magnitude |
| Intra-assay Coefficient of Variation (CV%) | < 10% |
| Inter-assay Coefficient of Variation (CV%) | < 15% |
Note: These are typical performance characteristics and may vary based on the specific microarray platform and reagents used.
Experimental Protocols
This section provides a detailed methodology for performing antibody screening using a this compound microarray.
Materials and Reagents
-
This compound Microarray Slides
-
Phosphate Buffered Saline (PBS)
-
Tween-20
-
Bovine Serum Albumin (BSA)
-
Primary antibody samples (e.g., serum, plasma, hybridoma supernatant)
-
Fluorescently labeled secondary antibody (e.g., Cy3-conjugated anti-human IgG)
-
Microarray hybridization cassette
-
Microarray scanner
-
Data analysis software
Buffer and Solution Preparation
-
PBST (PBS with 0.05% Tween-20): Add 0.5 mL of Tween-20 to 1 L of 1X PBS.
-
Blocking Buffer (1% BSA in PBST): Dissolve 1 g of BSA in 100 mL of PBST.
-
Washing Buffer: PBST
-
Antibody Dilution Buffer: Blocking Buffer
Experimental Workflow Diagram
Caption: Experimental workflow for antibody screening using a this compound microarray.
Step-by-Step Protocol
-
Microarray Blocking:
-
Place the microarray slide in a hybridization cassette.
-
Add 200 µL of Blocking Buffer to each well of the cassette.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
Aspirate the blocking buffer.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody samples to the desired concentration in Antibody Dilution Buffer. A typical starting dilution for serum is 1:100.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash each well three times with 200 µL of Washing Buffer for 5 minutes each with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in Antibody Dilution Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature in the dark with gentle agitation.
-
-
Final Washing:
-
Aspirate the secondary antibody solution.
-
Wash each well three times with 200 µL of Washing Buffer for 5 minutes each with gentle agitation.
-
Perform a final wash with PBS to remove any residual detergent.
-
-
Microarray Drying and Scanning:
-
Disassemble the hybridization cassette and carefully remove the microarray slide.
-
Dry the slide by centrifugation in a microarray centrifuge or by blowing with a gentle stream of nitrogen.
-
Scan the slide immediately using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis
The data analysis workflow involves image quantification, data normalization, and statistical analysis to identify significant binding events.
Data Analysis Workflow Diagram
Caption: Data analysis workflow for this compound microarray.
Detailed Data Analysis Steps
-
Image Quantification:
-
Use microarray image analysis software (e.g., GenePix Pro, ImageJ) to align the grid with the spots on the scanned image.
-
The software will automatically identify the spots and extract the median fluorescence intensity of the foreground (spot) and the surrounding background.
-
-
Data Processing:
-
Background Subtraction: For each spot, subtract the median background intensity from the median foreground intensity to obtain the net fluorescence intensity.
-
Normalization: Normalize the data to account for variations in scanner settings, slide surface chemistry, and other experimental variables. Common normalization methods include global normalization or normalization to internal controls.
-
Replicate Averaging: Calculate the average and standard deviation of the net fluorescence intensities for the replicate spots of each glycan.
-
-
Hit Identification and Statistical Analysis:
-
Define a positive "hit" by setting a threshold, for example, a signal-to-noise ratio (SNR) greater than 3 (where SNR = net fluorescence intensity / standard deviation of the background).
-
Perform statistical tests (e.g., t-test, ANOVA) to identify statistically significant differences in antibody binding between different samples or conditions.
-
Visualize the data using heatmaps, bar charts, or scatter plots to facilitate interpretation.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Incomplete blocking | Increase blocking time or BSA concentration. |
| Insufficient washing | Increase the number or duration of wash steps. | |
| Contaminated buffers | Prepare fresh buffers. | |
| Weak or No Signal | Primary or secondary antibody concentration too low | Optimize antibody concentrations. |
| Inactive antibodies | Use fresh, properly stored antibodies. | |
| Over-drying of the slide during incubation | Ensure the hybridization chamber remains humidified. | |
| High Spot-to-Spot Variability | Uneven sample application | Ensure the microarray surface is completely and evenly covered during incubation. |
| Scratches or defects on the slide surface | Handle slides with care and inspect for defects before use. |
Conclusion
The this compound microarray provides a robust and high-throughput platform for the sensitive and specific screening of antibodies. The detailed protocols and data analysis workflow presented in this application note will enable researchers to effectively utilize this technology for a wide range of applications in basic research and drug development.
References
- 1. zbiotech.com [zbiotech.com]
- 2. Serum antibody screening using glycan arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycan microarrays for decoding the glycome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum antibody screening using glycan arrays - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zbiotech.com [zbiotech.com]
Application Notes and Protocols: Utilizing Blood Group A Pentasaccharide in Cell Adhesion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell adhesion is a fundamental biological process crucial in tissue development, immune responses, and unfortunately, in pathological conditions such as cancer metastasis. The interaction between cell surface carbohydrates and adhesion molecules like selectins plays a pivotal role in mediating cell-cell recognition and adhesion. The Blood Group A pentasaccharide, a specific carbohydrate structure, can be a valuable tool in studying these interactions, particularly in the context of E-selectin mediated adhesion.
The this compound is an oligosaccharide built upon the H antigen, with a terminal N-acetylgalactosamine (GalNAc) residue.[1][2] Its structural similarity to other known selectin ligands, such as sialyl Lewis a (sLe a), suggests its potential role as a competitive inhibitor of cell adhesion processes mediated by selectins.[3][4][5] E-selectin, expressed on activated endothelial cells, plays a critical role in the initial tethering and rolling of leukocytes and cancer cells, making it a key target for therapeutic intervention.[6][7]
These application notes provide detailed protocols for employing the this compound in cell adhesion assays to investigate its inhibitory effects on E-selectin-mediated cell binding.
Data Presentation
| Oligosaccharide | Target | Assay Type | Reported IC50 (µM) |
| Sialyl Lewis a (sLe a) | E-selectin | Competitive Binding | 220 +/- 20 |
| Sialyl Lewis x (sLe x) | E-selectin | Competitive Binding | 750 +/- 20 |
| Sulfated Lewis a pentasaccharide | E-selectin | Inhibition of Adhesion | Substantially more potent than sLe x |
Note: The inhibitory activity of the sulfated Lewis a pentasaccharide is reported to be 15- to 45-fold greater than that of sialyl Lewis x, depending on the immobilized ligand.[3]
Experimental Protocols
Two primary protocols are presented: a static cell adhesion assay to screen for inhibitory effects and a competitive inhibition assay to quantify the inhibitory potency of the this compound.
Protocol 1: Static Cell Adhesion Assay with E-selectin Coated Plates
This protocol is designed to assess the ability of cells (e.g., cancer cell lines or leukocytes) to adhere to a surface coated with recombinant E-selectin.
Materials:
-
96-well flat-bottom tissue culture plates
-
Recombinant human E-selectin
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Cell line of interest (e.g., HL-60, or a cancer cell line known to express E-selectin ligands)
-
Cell culture medium
-
Calcein-AM (or other fluorescent cell stain)
-
Fluorometric plate reader
Procedure:
-
Plate Coating:
-
Dilute recombinant human E-selectin to a final concentration of 5-10 µg/mL in PBS.
-
Add 50 µL of the E-selectin solution to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Wash the wells three times with 200 µL of PBS.
-
Add 200 µL of 1% BSA in PBS to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free cell culture medium.
-
Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
-
Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL.
-
-
Adhesion Assay:
-
Wash the blocked plate three times with PBS.
-
Add 100 µL of the fluorescently labeled cell suspension to each well.
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
-
Washing and Quantification:
-
Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence of the remaining adherent cells using a fluorometric plate reader.
-
Protocol 2: Competitive Inhibition of Cell Adhesion using this compound
This protocol quantifies the ability of the this compound to inhibit the adhesion of cells to an E-selectin coated surface.
Materials:
-
All materials from Protocol 1
-
This compound
Procedure:
-
Plate Coating and Blocking:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Cell and Inhibitor Preparation:
-
Prepare a serial dilution of the this compound in serum-free cell culture medium.
-
Prepare a fluorescently labeled cell suspension as described in Protocol 1.
-
-
Inhibition Assay:
-
To the wells of the E-selectin coated and blocked plate, add 50 µL of the various concentrations of the this compound solution. Include a control with medium only.
-
Add 50 µL of the labeled cell suspension to each well.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Washing and Quantification:
-
Follow step 5 from Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualization of Pathways and Workflows
To facilitate a deeper understanding of the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for the competitive cell adhesion inhibition assay.
Caption: Mechanism of competitive inhibition of cell adhesion.
Caption: E-selectin signaling cascade upon ligand binding.
Conclusion
The protocols and information provided herein offer a framework for investigating the role of the this compound in cell adhesion. By utilizing these methods, researchers can elucidate the inhibitory potential of this and other carbohydrate-based molecules, contributing to the development of novel therapeutics for diseases where cell adhesion plays a critical pathological role. The engagement of E-selectin on the surface of endothelial cells by its ligands on circulating tumor cells can trigger pro-survival signaling pathways, such as the AKT/NF-κB pathway, promoting chemoresistance and tumor growth.[8] Therefore, inhibiting this interaction with molecules like the this compound holds significant therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. The ABO blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sulfated blood group Lewis(a). A superior oligosaccharide ligand for human E-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selectin ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E-selectin in vascular pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectins in Biology and Human Disease: Opportunity in E-selectin Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelial E-selectin inhibition improves acute myeloid leukaemia therapy by disrupting vascular niche-mediated chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Blood Group A Pentasaccharide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Blood Group A pentasaccharide is a critical carbohydrate antigen involved in various biological processes, including immune recognition and host-pathogen interactions. Its synthesis is of significant interest for the development of diagnostics, therapeutics, and tools for glycobiology research. Enzymatic synthesis offers a highly specific and efficient route to this complex oligosaccharide, overcoming many of the challenges associated with traditional chemical synthesis. These application notes provide a detailed protocol for the enzymatic synthesis of the this compound, leveraging a sequential, multi-enzyme approach. The protocol outlines the synthesis of a key tetrasaccharide intermediate followed by the final glycosylation step to yield the target pentasaccharide. Detailed methodologies for purification and characterization are also provided to ensure the production of a high-purity final product.
Data Presentation
The following table summarizes the quantitative data for the key enzymatic steps in the synthesis of the this compound.
| Parameter | Step 1: Fucosylation | Step 2: Galactosaminylation |
| Enzyme | α-1,2-fucosyltransferase (e.g., WbgL) | α-1,3-N-acetylgalactosaminyltransferase (GTA) |
| Acceptor Substrate | Type 2 LacNAc derivative (e.g., MU-β-LacNAc) | H-antigen tetrasaccharide |
| Donor Substrate | GDP-Fucose | UDP-GalNAc |
| Enzyme Concentration | Crude cell lysate | Purified enzyme or crude lysate |
| Acceptor Concentration | 10 mM | ~10 mM |
| Donor Concentration | 15 mM (1.5 eq) | 15 mM (1.5 eq) |
| Cofactor | Not specified | 5–10 mM MnCl₂[1][2] |
| Buffer | Phosphate (B84403) buffer (pH 7.4) | 25 mM Tris-HCl (pH 7.4)[1][2] |
| Temperature | 37°C | 37°C[1][2] |
| Reaction Time | 1 hour | 15 min to 24 h[1][2] |
| Yield | ~40% (two-step) / 62% (one-pot for tetrasaccharide) | Not specified for pentasaccharide |
Experimental Protocols
I. One-Pot Enzymatic Synthesis of Blood Group A Type 2 Tetrasaccharide
This protocol is adapted from a facile enzymatic synthesis of a methylumbelliferyl β-glycoside of the type 2 A blood group tetrasaccharide.[3]
Materials:
-
Methylumbelliferyl-β-lactosaminide (MU-β-LacNAc)
-
Guanosine diphosphate (B83284) fucose (GDP-Fuc)
-
Uridine diphosphate N-acetylgalactosamine (UDP-GalNAc)
-
Crude cell lysate containing α-1,2-fucosyltransferase (e.g., WbgL)
-
Crude cell lysate containing α-1,3-N-acetylgalactosaminyltransferase (e.g., BgtA)
-
Phosphate buffer (pH 7.4)
-
C18 Sep-Pak cartridges
-
Size-exclusion chromatography column (e.g., HW-40F)
Procedure:
-
In a reaction vessel, combine MU-β-LacNAc (10 mM), GDP-Fuc (1.5 equivalents), and UDP-GalNAc (1.5 equivalents) in phosphate buffer (pH 7.4).
-
Add the crude cell lysates containing the fucosyltransferase and the N-acetylgalactosaminyltransferase to the reaction mixture.
-
Incubate the reaction at 37°C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, terminate the reaction by heating to 95°C for 5 minutes.
-
Centrifuge the reaction mixture to pellet any precipitated protein and collect the supernatant.
-
The resulting product is the Blood Group A Type 2 tetrasaccharide. A 62% yield can be expected after purification.
II. Enzymatic Synthesis of this compound
This protocol describes the final glycosylation step to convert the H-antigen containing oligosaccharide to the this compound. The biosynthesis of Blood Group A antigens is catalyzed by an α-1,3-N-acetylgalactosaminyltransferase (GTA).[4]
Materials:
-
H-antigen pentasaccharide acceptor
-
Uridine diphosphate N-acetylgalactosamine (UDP-GalNAc)
-
Recombinant human α-1,3-N-acetylgalactosaminyltransferase (GTA)
Procedure:
-
Prepare a reaction mixture containing the H-antigen pentasaccharide acceptor (e.g., 150 µM), UDP-GalNAc (e.g., 250 µM), and 5-10 mM MnCl₂ in 25 mM Tris-HCl buffer (pH 7.4).[1][2] 0.1% Triton X-100 can be included to improve solubility.[1][2]
-
Initiate the reaction by adding a suitable amount of purified recombinant GTA enzyme. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at 37°C.[1][2] Reaction times can range from 15 minutes to 24 hours, depending on the enzyme activity and substrate concentrations.[1][2]
-
Monitor the progress of the reaction by TLC or HPLC.
-
Terminate the reaction by either boiling for 3 minutes or adding TFA to a final concentration of 0.1%.[1][2]
III. Purification of the this compound
A. C18 Sep-Pak Cartridge Chromatography (Desalting and Initial Purification)
This protocol is a general procedure for desalting and initial purification of oligosaccharides.
Materials:
-
C18 Sep-Pak cartridge
-
Acetonitrile (B52724) (HPLC grade)
-
Milli-Q water
-
Trifluoroacetic acid (TFA) or Formic acid (FA) (optional)
Procedure:
-
Equilibrate the cartridge: Flush the C18 Sep-Pak cartridge with 5 mL of acetonitrile, followed by 10 mL of Milli-Q water.[5]
-
Load the sample: Slowly load the reaction mixture (supernatant from the synthesis reaction) onto the equilibrated cartridge.
-
Wash: Wash the cartridge with 10 mL of Milli-Q water to remove salts and other hydrophilic impurities.[5]
-
Elute: Elute the pentasaccharide with a stepwise gradient of acetonitrile in water (e.g., 10%, 20%, 50% acetonitrile). The exact elution profile may need to be optimized. For oligosaccharides, elution with 60% methanol (B129727) or 70% acetonitrile can be effective.[6]
-
Collect fractions and analyze by TLC or mass spectrometry to identify the fractions containing the desired product.
-
Pool the positive fractions and lyophilize.
B. Size-Exclusion Chromatography (Final Purification)
This protocol provides a general guideline for the final purification of the pentasaccharide.
Materials:
-
Size-exclusion chromatography column (e.g., Bio-Gel P-2 or Sephadex G-25)
-
Elution buffer (e.g., deionized water or a volatile buffer like 100 mM ammonium (B1175870) acetate (B1210297) if lyophilization is desired)[7]
Procedure:
-
Equilibrate the column: Equilibrate the size-exclusion column with at least two column volumes of the chosen elution buffer.
-
Load the sample: Dissolve the lyophilized sample from the C18 purification in a minimal volume of elution buffer and apply it to the top of the column. Allow the sample to enter the gel bed completely.[8]
-
Elute: Elute the sample with the equilibration buffer at a constant flow rate.
-
Collect fractions: Collect fractions and monitor the elution profile using a refractive index detector or by analyzing individual fractions by TLC or mass spectrometry.
-
Pool and lyophilize: Pool the fractions containing the pure pentasaccharide and lyophilize to obtain the final product.
IV. Characterization of the this compound
A. Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and sequence of oligosaccharides.[9][10]
Procedure:
-
Prepare the purified pentasaccharide sample in a suitable solvent for ESI-MS, typically a mixture of water and a volatile organic solvent like acetonitrile or methanol.
-
Analyze the sample using a high-resolution mass spectrometer in negative ion mode, which often provides characteristic fragmentation patterns for oligosaccharides.[9]
-
The expected mass of the this compound should be observed.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data, which can be used to confirm the sequence of the monosaccharide units.[9]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of the pentasaccharide, including the confirmation of stereochemistry and linkage positions.[11]
Procedure:
-
Dissolve the lyophilized pentasaccharide in deuterium (B1214612) oxide (D₂O).
-
Acquire one-dimensional ¹H and ¹³C NMR spectra.
-
Acquire two-dimensional NMR spectra, such as COSY, TOCSY, HSQC, and HMBC, to assign all proton and carbon signals and to establish the connectivity between the monosaccharide units.
-
Compare the obtained chemical shifts and coupling constants with published data for Blood Group A oligosaccharides to confirm the structure.[11]
Mandatory Visualization
Caption: Enzymatic synthesis workflow for this compound.
References
- 1. [Enzyme assay of polypeptide N-acetylgalactosaminyltransferase, β1,3-glycosyltransferase, and β1,4-glycosyltransferases. [1] Polypeptide N-acetylgalactosaminyltransferase family]:Glycoscience Protocol Online Database [jcggdb.jp]
- 2. Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chemoenzymatic Synthesis of a Type 2 Blood Group A Tetrasaccharide and Development of High-throughput Assays Enables a Platform for Screening Blood Group Antigen-cleaving Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of ABO and related antigens - Glycopedia [glycopedia.eu]
- 5. tdi.ox.ac.uk [tdi.ox.ac.uk]
- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. itwreagents.com [itwreagents.com]
- 9. Typing of Blood-Group Antigens on Neutral Oligosaccharides by Negative-Ion Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complete analysis of the 1H- and 13C-NMR spectra of four blood-group A active oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling Blood Group A Pentasaccharide for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blood group antigens are complex carbohydrate structures on the surface of cells that play crucial roles in cell recognition, signaling, and immune responses. The Blood Group A pentasaccharide is a key determinant of the A blood type and is also implicated in various pathological processes, including cancer progression and metastasis. Visualizing the localization and dynamics of this pentasaccharide on cell surfaces is therefore of significant interest in biomedical research and drug development.
Fluorescence microscopy offers a powerful tool to study the distribution and function of specific glycans in their native cellular environment. This requires the covalent attachment of a fluorescent label to the carbohydrate of interest. This application note provides a detailed protocol for the fluorescent labeling of the this compound using Fluorescein Isothiocyanate (FITC) via reductive amination, subsequent purification, and its application in cellular imaging.
Data Presentation
Table 1: Properties of Common Fluorophores for Glycan Labeling
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Key Features |
| FITC | 494 | 518 | ~0.92[1] | 75,000[1] | Bright green fluorescence, widely used, pH sensitive. |
| TRITC | 550 | 572 | ~0.20 | 85,000 | Orange-red fluorescence, less pH sensitive than FITC. |
| Alexa Fluor™ 488 | 495 | 519 | 0.92 | 73,000 | Photostable, bright green fluorescence, less pH sensitive than FITC. |
| Cy®3 | 550 | 570 | 0.15 | 150,000 | Bright orange-red fluorescence, photostable. |
| 2-AB | 330 | 420 | - | 19,000 | Commonly used for HPLC analysis of glycans.[2] |
Table 2: Typical Quantitative Parameters in Fluorescent Glycan Analysis
| Parameter | Typical Value/Range | Significance |
| Labeling Efficiency (Oligosaccharides) | 70-95% | Indicates the percentage of the glycan that is successfully labeled. |
| Recovery after Purification | >70%[3] | The percentage of labeled glycan recovered after purification steps. |
| Signal-to-Noise Ratio (SNR) in Microscopy | 15-30 (Average Confocal Image)[4] | A measure of the quality of the fluorescence image, indicating how well the signal can be distinguished from background noise.[4] |
| Limit of Detection (HPLC) | 0.12 pmol (for 2-AA labeled maltoheptaose)[3] | The lowest amount of labeled glycan that can be reliably detected. |
Experimental Protocols
Part 1: Fluorescent Labeling of this compound with FITC
This protocol describes the covalent attachment of FITC to the reducing end of the this compound via reductive amination. This two-step reaction involves the formation of a Schiff base between the aldehyde group of the open-ring form of the sugar and the primary amine of a modified FITC, followed by the reduction of the imine to a stable secondary amine. To facilitate this reaction, the this compound should ideally have a free reducing end or be chemically modified to introduce a primary amine group. For this protocol, we will assume the use of an amino-modified this compound.
Materials and Reagents:
-
Amino-modified this compound
-
Fluorescein Isothiocyanate (FITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0
-
Sodium Cyanoborohydride (NaBH₃CN) or 2-Picoline Borane (B79455)
-
Hydroxylamine (B1172632) (for quenching)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or graphitized carbon)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Deionized water (ddH₂O)
Procedure:
-
Preparation of Reagents:
-
Dissolve the amino-modified this compound in ddH₂O to a final concentration of 1-5 mg/mL.
-
Immediately before use, prepare a 1 mg/mL solution of FITC in anhydrous DMSO. Protect from light.
-
Prepare the 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 100 µL of the this compound solution with 400 µL of the 0.1 M carbonate-bicarbonate buffer.
-
Slowly add a 10-fold molar excess of the FITC solution to the pentasaccharide solution while gently vortexing.
-
Wrap the tube in aluminum foil to protect it from light and incubate at room temperature for 2-4 hours with gentle agitation.
-
-
Reduction:
-
Prepare a 1 M solution of sodium cyanoborohydride or 2-picoline borane in DMSO.
-
Add a 20-fold molar excess of the reducing agent to the reaction mixture.
-
Incubate the reaction at 65°C for 2 hours.
-
-
Quenching the Reaction:
-
Cool the reaction to room temperature.
-
Add hydroxylamine to a final concentration of 50 mM to quench any unreacted FITC.
-
Incubate for 30 minutes at room temperature.
-
Part 2: Purification of FITC-Labeled this compound
Purification is crucial to remove unreacted FITC and other reaction components that can cause high background fluorescence. Solid-phase extraction (SPE) is an effective method for this purpose.
Procedure:
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with 5 mL of ACN, followed by 5 mL of ddH₂O.
-
-
Sample Loading and Washing:
-
Acidify the labeling reaction mixture with 0.1% TFA.
-
Load the acidified sample onto the conditioned C18 cartridge.
-
Wash the cartridge with 10 mL of ddH₂O containing 0.1% TFA to remove unreacted pentasaccharide and salts.
-
Wash with 5 mL of 5% ACN in ddH₂O with 0.1% TFA to remove excess FITC.
-
-
Elution:
-
Elute the FITC-labeled pentasaccharide with 3 mL of 50% ACN in ddH₂O with 0.1% TFA.
-
Collect the eluate and lyophilize to dryness.
-
Store the purified, labeled pentasaccharide at -20°C, protected from light.
-
-
Quality Control (Optional):
-
Analyze the purified product by HPLC with a fluorescence detector to assess purity and yield.
-
Part 3: Fluorescence Microscopy of Labeled this compound on Cells
This protocol outlines the staining of cell surface Blood Group A antigens using the synthesized FITC-labeled pentasaccharide. This can be performed on live or fixed cells.
Materials and Reagents:
-
Cells expressing Blood Group A antigen (e.g., A549 lung cancer cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (for fixed cell imaging)
-
Bovine Serum Albumin (BSA)
-
FITC-labeled this compound
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture:
-
Culture cells on glass coverslips in a petri dish until they reach the desired confluency.
-
-
Cell Preparation (choose one):
-
Live Cell Imaging:
-
Wash the cells three times with pre-warmed PBS.
-
-
Fixed Cell Imaging:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
-
Blocking:
-
Incubate the cells with 1% BSA in PBS for 30 minutes at room temperature to block non-specific binding sites.
-
-
Staining:
-
Dilute the FITC-labeled this compound in 1% BSA in PBS to a final concentration of 10-50 µg/mL.
-
Incubate the cells with the diluted probe for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS to remove unbound probe.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope equipped with a filter set appropriate for FITC (Excitation: ~494 nm, Emission: ~518 nm).
-
Acquire images using a cooled CCD camera for optimal signal-to-noise ratio.
-
Mandatory Visualization
Caption: Experimental workflow for labeling and imaging.
Caption: Blood Group A antigen-mediated signaling.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | pH of the reaction is not optimal. | Ensure the carbonate-bicarbonate buffer is at pH 9.0. |
| Inactive reducing agent. | Use a fresh solution of sodium cyanoborohydride or 2-picoline borane. | |
| Pentasaccharide has no free reducing end or primary amine. | Confirm the starting material has a reactive group. | |
| High Background Fluorescence | Incomplete removal of unreacted FITC. | Optimize the washing steps during SPE purification. Perform an additional purification step like HPLC if necessary. |
| Non-specific binding of the probe to cells. | Increase the concentration of BSA in the blocking and staining buffers. | |
| Autofluorescence from cells or medium.[5] | Image cells in a low-fluorescence medium. Use a filter set that minimizes bleed-through from autofluorescence.[5] | |
| No or Weak Fluorescent Signal | Low expression of Blood Group A antigen on cells. | Use a positive control cell line known to express high levels of the antigen. |
| Insufficient concentration of the labeled probe. | Increase the concentration of the FITC-labeled pentasaccharide during staining. | |
| Photobleaching of the fluorophore. | Use an antifade mounting medium. Minimize exposure of the sample to the excitation light. | |
| Phototoxicity to Live Cells | High intensity or prolonged exposure to excitation light. | Reduce the laser power and exposure time. Use a more photostable dye if possible. |
References
Application of Blood Group A Pentasaccharide in Glycan-Protein Interaction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Blood Group A pentasaccharide is a critical carbohydrate motif, defining the A-antigen in the ABO blood group system. Its terminal N-acetylgalactosamine (GalNAc) residue serves as a key recognition element for a variety of proteins, including antibodies and lectins. Understanding the interactions between this pentasaccharide and its binding partners is fundamental to various fields, including transfusion medicine, immunology, oncology, and infectious disease research. These application notes provide a comprehensive overview of the use of the this compound in studying glycan-protein interactions, complete with detailed experimental protocols and quantitative data.
Key Applications
-
Antibody-Antigen Recognition: Characterizing the binding kinetics and affinity of anti-A antibodies is crucial for blood typing, transfusion compatibility, and understanding antibody-mediated rejection in transplantation.
-
Lectin Specificity: The this compound is a valuable tool for investigating the specificity and binding properties of various lectins, such as Helix pomatia agglutinin (HPA) and Dolichos biflorus agglutinin (DBA).
-
Pathogen Adhesion: Several pathogens utilize host glycans, including blood group antigens, as receptors for adhesion and entry into cells. The pentasaccharide can be used to study these interactions and develop potential inhibitors.
-
Drug Development: As aberrant glycosylation is a hallmark of many diseases, including cancer, understanding the interactions of specific glycans like the this compound can inform the development of targeted therapeutics and diagnostics.
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of proteins with Blood Group A-related structures.
| Protein | Ligand | Method | Dissociation Constant (Kd) | Association Constant (Ka) | Reference |
| Recombinant Helix pomatia agglutinin I (HPA I) | GalNAc-BSA | Surface Plasmon Resonance (SPR) | 0.60 nM | - | [1][2] |
| Recombinant Helix pomatia agglutinin II (HPA II) | GalNAc-BSA | Surface Plasmon Resonance (SPR) | 2.00 nM | - | [1][2] |
| Native Helix pomatia agglutinin (HPA) | GalNAc-BSA | Surface Plasmon Resonance (SPR) | 7.67 nM | - | [1][2] |
| Dolichos biflorus agglutinin (DBA) | methyl-α-D-GalNAc | Equilibrium Dialysis | - | 4.2 x 10³ L/mol | [3] |
Note: Data for the precise this compound is limited; the presented data for related structures provides a strong indication of the expected binding affinities.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Detecting Protein Binding to this compound
This protocol describes a competitive ELISA to determine the binding of a protein of interest to the this compound.
Materials:
-
This compound conjugated to a carrier protein (e.g., BSA)
-
96-well microtiter plates
-
Protein of interest (e.g., lectin or antibody)
-
HRP-conjugated secondary antibody (if the primary protein is not labeled)
-
Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Protocol:
-
Coating: Dilute the this compound-BSA conjugate to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: In a separate plate, pre-incubate a constant concentration of your protein of interest with serial dilutions of free this compound for 30 minutes.
-
Binding: Transfer 100 µL of the protein/pentasaccharide mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection: If the primary protein is not labeled, add 100 µL of a diluted HRP-conjugated secondary antibody specific for the primary protein. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Development: Add 100 µL of TMB substrate to each well. Incubate in the dark until a blue color develops.
-
Stopping: Add 50 µL of Stop Solution to each well. The color will change to yellow.
-
Reading: Read the absorbance at 450 nm using a plate reader. A decrease in signal with increasing concentrations of free pentasaccharide indicates specific binding.
Surface Plasmon Resonance (SPR) for Kinetic Analysis of Glycan-Protein Interactions
This protocol provides a general framework for analyzing the interaction between an immobilized this compound and a protein analyte.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
This compound with a functional group for immobilization (e.g., an amine group)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Protein of interest (analyte)
-
Running Buffer (e.g., HBS-EP+)
Protocol:
-
Surface Preparation: Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Ligand Immobilization: Inject the this compound solution over the activated surface to allow for covalent coupling.
-
Deactivation: Inject ethanolamine (B43304) to block any remaining active esters on the surface.
-
Analyte Injection: Inject a series of concentrations of the protein of interest over the sensor surface at a constant flow rate. This is the association phase.
-
Dissociation: Flow Running Buffer over the surface to allow for the dissociation of the bound analyte.
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound analyte and prepare the surface for the next cycle.
-
Data Analysis: Use the SPR software to fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Glycan Array for High-Throughput Screening
This protocol outlines the use of a glycan array to screen for the binding of a protein to a library of glycans, including the this compound.
Materials:
-
Glycan array slide printed with the this compound and other glycans
-
Fluorescently labeled protein of interest or a primary protein with a corresponding fluorescently labeled secondary antibody
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microarray scanner
Protocol:
-
Blocking: Incubate the glycan array slide in Blocking Buffer for 1 hour at room temperature.
-
Washing: Briefly wash the slide with Wash Buffer.
-
Binding: Apply the fluorescently labeled protein solution (or primary protein followed by a wash and then the fluorescent secondary antibody) to the array surface. Incubate in a humidified chamber for 1 hour at room temperature.
-
Washing: Wash the slide sequentially with Wash Buffer, PBS, and finally, deionized water.
-
Drying: Dry the slide by centrifugation or with a gentle stream of nitrogen.
-
Scanning: Scan the slide using a microarray scanner at the appropriate wavelength for the fluorophore.
-
Data Analysis: Analyze the scanned image to quantify the fluorescence intensity for each glycan spot. A high fluorescence signal on the this compound spot indicates binding.
Visualizations
Caption: A logical workflow for studying glycan-protein interactions using the this compound.
Caption: Biosynthetic pathway of the this compound from the H antigen precursor.
References
- 1. Identification, Cloning, and Characterization of Two N-Acetylgalactosamine-binding Lectins from the Albumen Gland of Helix pomatia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification, cloning, and characterization of two N-acetylgalactosamine-binding lectins from the albumen gland of Helix pomatia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbohydrate binding properties of th Dolichos biflorus lectin and its subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Blood Group A Pentasaccharide as a Standard for HPLC and HPAE-PAD
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of complex carbohydrates is crucial in various fields, including biomedical research and the development of therapeutic glycoproteins. The Blood Group A pentasaccharide is a key antigenic determinant and serves as an important reference standard in glycan analysis. High-Performance Liquid Chromatography (HPLC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) are powerful techniques for the separation and quantification of oligosaccharides.[1][2][3] This document provides detailed application notes and protocols for the use of this compound as a standard in these analytical methods.
HPAE-PAD, in particular, is a well-established technique for the analysis of carbohydrates, including monosaccharides, sialic acids, and oligosaccharides, without the need for derivatization.[1][4][5][6] It offers high-resolution separation and sensitive detection at picomole levels.[2][3] The separation is based on the weak acid nature of carbohydrates, which allows for their separation as anions at high pH.[3][7]
Data Presentation
The following table summarizes typical quantitative data obtained when using this compound as a standard in HPAE-PAD analysis. Please note that these values can vary depending on the specific instrument, column, and experimental conditions.
| Parameter | HPAE-PAD | HPLC (Normal Phase) |
| Retention Time (min) | 15 - 25 | 10 - 20 |
| Limit of Detection (LOD) | 1 - 10 pmol | 10 - 50 pmol (with fluorescent labeling) |
| Limit of Quantification (LOQ) | 5 - 30 pmol | 30 - 150 pmol (with fluorescent labeling) |
| Linear Range | 1 - 500 pmol | 50 - 1000 pmol (with fluorescent labeling) |
| Precision (%RSD) | < 2% | < 5% |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound using HPAE-PAD
This protocol outlines the procedure for establishing a calibration curve and quantifying the this compound in a sample.
1. Materials and Reagents
-
This compound standard (e.g., from Biosynth, OB158901)[8]
-
Deionized (DI) water (18.2 MΩ·cm)
-
Sodium hydroxide (B78521) (NaOH), 50% (w/w) solution, carbonate-free
-
Sodium acetate (B1210297) (NaOAc), anhydrous
-
Appropriate anion-exchange column (e.g., CarboPac™ PA200)[9]
2. Instrument and Column Preparation
-
Set up the HPAE-PAD system according to the manufacturer's instructions.
-
Install the appropriate guard and analytical columns.
-
Equilibrate the column with the initial eluent conditions for at least 30 minutes or until a stable baseline is achieved.
3. Preparation of Standard Solutions
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in DI water.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Chromatographic Conditions
-
Column: CarboPac™ PA200 (3 x 250 mm)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. A suitable waveform for oligosaccharides should be used.
-
Eluent A: 100 mM NaOH
-
Eluent B: 100 mM NaOH, 1 M NaOAc
-
Gradient:
-
0-5 min: 0% B
-
5-30 min: 0-30% B (linear gradient)
-
30-35 min: 30-100% B (linear gradient for column wash)
-
35-40 min: 100% B (column wash)
-
40-45 min: 100-0% B (return to initial conditions)
-
45-60 min: 0% B (equilibration)
-
5. Data Analysis
-
Inject the calibration standards and the unknown sample(s).
-
Integrate the peak area corresponding to the this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the this compound in the unknown sample by interpolating its peak area on the calibration curve.
Protocol 2: Analysis of this compound using HPLC with Fluorescent Labeling
This protocol is for the analysis of the pentasaccharide using normal-phase HPLC, which typically requires derivatization with a fluorescent tag for sensitive detection.
1. Materials and Reagents
-
This compound standard
-
2-Aminobenzamide (2-AB) labeling kit
-
Acetonitrile (ACN), HPLC grade
-
Ammonium formate
-
Formic acid
-
Appropriate normal-phase HPLC column (e.g., amide-based column)
2. Fluorescent Labeling of the Standard
-
Label the this compound with 2-AB according to the kit manufacturer's instructions.
-
Purify the labeled standard to remove excess labeling reagent.
3. Instrument and Column Preparation
-
Set up the HPLC system with a fluorescence detector.
-
Install the normal-phase column.
-
Equilibrate the column with the initial mobile phase conditions.
4. Chromatographic Conditions
-
Column: Amide-silica based column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 50 mM Ammonium Formate, pH 4.4
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 80% B to 40% B over 40 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 40 °C
-
Fluorescence Detection: Excitation at 330 nm, Emission at 420 nm
5. Data Analysis
-
Inject the 2-AB labeled this compound standard.
-
The retention time of the peak will be used for qualitative identification in complex samples. For quantitative analysis, a calibration curve with labeled standards would be required.
Visualizations
Caption: HPAE-PAD workflow for oligosaccharide quantification.
Caption: Analytical techniques for this compound.
References
- 1. High-performance anion-exchange chromatography with pulsed amperometric detection for carbohydrate analysis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Oligosaccharide Analysis Using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection | PPTX [slideshare.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. bia.si [bia.si]
- 8. This compound type I | OB158901 [biosynth.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Immobilization of Blood Group A Pentasaccharide on Biosensor Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immobilization of specific carbohydrate structures, such as the Blood Group A pentasaccharide, onto biosensor surfaces is a critical step in the development of sensitive and specific analytical tools. These functionalized surfaces are invaluable for a wide range of applications, including the study of carbohydrate-protein interactions, the screening of potential drug candidates that target these interactions, and the development of novel diagnostic assays for blood typing and other clinical applications.
This document provides detailed application notes and protocols for the immobilization of the this compound on various biosensor platforms, including Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D), and electrochemical biosensors. The protocols are designed to provide a comprehensive guide for researchers, from surface preparation to the characterization and application of the functionalized biosensor.
Key Immobilization Strategies
Several strategies can be employed to immobilize the this compound onto a biosensor surface. The choice of method depends on the nature of the biosensor substrate (e.g., gold, glass, carbon), the availability of a modified pentasaccharide, and the desired orientation and density of the immobilized ligand. The most common strategies include:
-
Thiol-Gold Self-Assembly: This method is widely used for gold surfaces, such as those found in SPR and QCM-D sensors. A thiol-modified this compound can spontaneously form a stable self-assembled monolayer (SAM) on the gold surface.
-
Amine Coupling: This is a versatile method that can be used on surfaces functionalized with carboxyl groups. The pentasaccharide, if it contains a primary amine group (or is modified to include one), can be covalently linked to the surface via the formation of a stable amide bond. This is a common method for carboxymethyl-dextran surfaces used in SPR.
-
Biotin-Streptavidin Interaction: This high-affinity non-covalent interaction provides a robust and specific method for immobilization. A biotinylated this compound can be captured by a streptavidin-coated biosensor surface.
Experimental Protocols
Protocol 1: Immobilization of Thiol-Modified this compound on a Gold Surface (for SPR and QCM-D)
This protocol describes the formation of a self-assembled monolayer of a thiol-functionalized this compound on a gold-coated biosensor chip.
Materials:
-
Gold-coated SPR or QCM-D sensor chip
-
Thiol-modified this compound
-
Ethanol (B145695) (absolute)
-
Ultrapure water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen gas stream
Procedure:
-
Sensor Surface Cleaning:
-
Thoroughly rinse the gold-coated sensor chip with absolute ethanol and ultrapure water.
-
Dry the sensor chip under a gentle stream of nitrogen gas.
-
Treat the chip with UV/Ozone for 15-20 minutes to remove any organic contaminants.
-
-
Immobilization:
-
Prepare a 0.1 - 1.0 mM solution of the thiol-modified this compound in absolute ethanol.
-
Immerse the cleaned and dried gold sensor chip in the pentasaccharide solution.
-
Incubate for 12-24 hours at room temperature in a dark, vibration-free environment to allow for the formation of a well-ordered SAM.
-
-
Washing and Drying:
-
Remove the sensor chip from the solution and rinse thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Rinse with ultrapure water.
-
Dry the functionalized sensor chip under a gentle stream of nitrogen gas.
-
-
Characterization (Optional but Recommended):
-
The successful immobilization can be confirmed by surface characterization techniques such as contact angle goniometry (increase in hydrophilicity), X-ray photoelectron spectroscopy (XPS) (presence of N and C1s peaks characteristic of the pentasaccharide), and Atomic Force Microscopy (AFM) (to visualize the monolayer).
-
Protocol 2: Amine Coupling of Amino-Functionalized this compound to a Carboxylated Surface (for SPR)
This protocol details the covalent immobilization of an amino-functionalized this compound onto a sensor chip with a carboxymethyl-dextran surface (e.g., CM5 sensor chip for Biacore systems).
Materials:
-
Carboxymethyl-dextran coated sensor chip (e.g., CM5)
-
Amino-functionalized this compound
-
N-hydroxysuccinimide (NHS) solution (0.1 M in water)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (0.4 M in water)
-
Ethanolamine-HCl (1.0 M, pH 8.5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
Procedure:
-
Surface Activation:
-
Equilibrate the sensor surface with the running buffer.
-
Inject a freshly prepared 1:1 mixture of NHS and EDC solutions over the sensor surface for 7 minutes at a flow rate of 10 µL/min to activate the carboxyl groups.
-
-
Pentasaccharide Immobilization:
-
Dissolve the amino-functionalized this compound in the immobilization buffer to a concentration of 10-100 µg/mL.
-
Inject the pentasaccharide solution over the activated surface for 7-15 minutes at a flow rate of 10 µL/min. The immobilization level can be monitored in real-time.
-
-
Deactivation:
-
Inject the ethanolamine-HCl solution for 7 minutes at a flow rate of 10 µL/min to deactivate any remaining active NHS-esters.
-
-
Washing:
-
Wash the surface with pulses of regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) and then equilibrate with running buffer until a stable baseline is achieved.
-
Protocol 3: Immobilization of Biotinylated this compound on a Streptavidin-Coated Surface
This protocol describes the capture of a biotinylated this compound on a streptavidin-functionalized biosensor surface.
Materials:
-
Streptavidin-coated sensor chip
-
Biotinylated this compound
-
Running buffer (e.g., PBS, pH 7.4)
Procedure:
-
Surface Hydration:
-
Hydrate the streptavidin-coated sensor chip in the running buffer for at least 10 minutes.[1]
-
-
Immobilization:
-
Dissolve the biotinylated this compound in the running buffer to a concentration of 1-10 µg/mL.
-
Inject the pentasaccharide solution over the hydrated streptavidin surface until the desired immobilization level is reached. The high affinity of the biotin-streptavidin interaction ensures a stable capture.[1]
-
-
Washing:
-
Wash the surface with the running buffer to remove any unbound pentasaccharide until a stable baseline is achieved.
-
Data Presentation
The following tables summarize typical quantitative data that can be obtained from biosensor experiments involving immobilized this compound.
Table 1: Surface Plasmon Resonance (SPR) Analysis of Antibody Binding to Immobilized this compound
| Parameter | Description | Typical Value Range |
| Immobilization Level (RU) | Resonance Units corresponding to the amount of pentasaccharide immobilized. | 100 - 500 RU |
| Association Rate Constant (k_a) | Rate of antibody binding to the immobilized pentasaccharide. | 10^4^ - 10^6^ M^-1^s^-1^ |
| Dissociation Rate Constant (k_d) | Rate of antibody dissociation from the immobilized pentasaccharide. | 10^-3^ - 10^-5^ s^-1^ |
| Equilibrium Dissociation Constant (K_D) | Affinity of the antibody for the immobilized pentasaccharide (k_d / k_a). | 10^-7^ - 10^-10^ M |
Table 2: Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) Analysis of Pentasaccharide Immobilization and Protein Binding
| Parameter | Description | Typical Value |
| Frequency Change (Δf) upon Immobilization | Decrease in frequency corresponding to the mass of the immobilized pentasaccharide layer. | -10 to -50 Hz |
| Dissipation Change (ΔD) upon Immobilization | Change in energy dissipation, indicating the viscoelastic properties of the pentasaccharide layer. | < 1 x 10^-6^ (for a rigid layer) |
| Frequency Change (Δf) upon Protein Binding | Further decrease in frequency upon binding of a specific antibody or lectin. | -5 to -30 Hz |
| Dissipation Change (ΔD) upon Protein Binding | Change in dissipation upon protein binding, providing information on the conformational state of the bound protein. | 1 - 5 x 10^-6^ |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Characterization of the Functionalized Surface
| Parameter | Description | Expected Change upon Immobilization |
| Charge Transfer Resistance (R_ct) | Resistance to the flow of charge between the electrode and the redox probe in solution. | Increase |
| Double Layer Capacitance (C_dl) | Capacitance of the electrical double layer at the electrode-electrolyte interface. | Decrease |
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and signaling principles.
Caption: Workflow for immobilizing a thiol-modified this compound.
Caption: Workflow for amine coupling of the pentasaccharide on an SPR sensor chip.
Caption: Principle of signal generation upon analyte binding to the immobilized pentasaccharide.
Conclusion
The successful immobilization of the this compound on biosensor surfaces is a foundational step for a multitude of research and diagnostic applications. The protocols provided herein offer a starting point for researchers to develop robust and reliable biosensor platforms. Careful optimization of immobilization conditions and thorough characterization of the functionalized surface are crucial for achieving high sensitivity and specificity in subsequent binding assays. The use of quantitative techniques such as SPR and QCM-D, complemented by surface analysis methods, will ensure the development of high-quality biosensor surfaces for advancing research in glycobiology and drug discovery.
References
Application Notes and Protocols: Blood Group A Pentasaccharide in Lectin Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Blood Group A pentasaccharide in various lectin binding assays. Understanding the specific interactions between lectins and this carbohydrate structure is crucial for blood typing, glycobiology research, and the development of novel therapeutics and diagnostics.
Introduction
The this compound is a key determinant of the A antigen in the ABO blood group system. Its terminal N-acetylgalactosamine (GalNAc) residue is the primary recognition site for a variety of lectins. Lectin binding assays are indispensable tools for characterizing these interactions, enabling researchers to determine binding specificity, affinity, and kinetics. This document outlines the principles and methodologies for employing the this compound in several common lectin binding assay formats.
Featured Lectins for this compound Binding
Several lectins exhibit specific binding to the terminal α-GalNAc residue of the Blood Group A antigen. Two of the most prominent are:
-
Helix pomatia Agglutinin (HPA): Isolated from the Roman snail, HPA demonstrates high specificity for α-N-acetylgalactosamine residues.[1][2][3][4] It is widely used in histochemistry to identify cells and tissues expressing the A antigen.
-
Dolichos biflorus Agglutinin (DBA): This lectin, from the horse gram, is highly specific for the A1 subgroup of blood group A.[5][6][7][8][9][10] It is a valuable reagent for differentiating between A1 and other A subgroups.[5][9][10]
Other lectins with reported affinity for Blood Group A-related structures include those from Vicia cracca and Phaseolus lunatus.[11][12]
Quantitative Data: Lectin Binding Affinity
The following table summarizes available quantitative data for the interaction of relevant lectins with Blood Group A-related structures. It is important to note that binding affinities can be influenced by the specific assay conditions and the presentation of the carbohydrate ligand.
| Lectin | Ligand | Assay Method | Association/Dissociation Constant | Reference |
| Helix pomatia Agglutinin (HPA) | GalNAc-BSA | Surface Plasmon Resonance | Kd = 7.67 nM | [1][4] |
| Recombinant HPAI | GalNAc-BSA | Surface Plasmon Resonance | Kd = 0.60 nM | [1][4] |
| Recombinant HPAII | GalNAc-BSA | Surface Plasmon Resonance | Kd = 2.00 nM | [1][4] |
| Dolichos biflorus Lectin | methyl-α-D-GalNAc | Equilibrium Dialysis | Ka = 4.2 x 10³ M⁻¹ | [6] |
Note: Data for the this compound itself is limited; the listed ligands are close structural analogs.
Experimental Protocols
Herein are detailed protocols for common lectin binding assays adapted for the use of the this compound.
Enzyme-Linked Lectin Assay (ELLA)
This protocol describes a solid-phase assay to quantify the binding of a lectin to the immobilized this compound.
Materials:
-
This compound-biotin conjugate
-
Streptavidin-coated 96-well microtiter plates
-
Biotinylated lectin of interest (e.g., HPA, DBA)
-
Horseradish Peroxidase (HRP)-conjugated streptavidin
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Phosphate Buffered Saline (PBS)
-
PBST (PBS with 0.05% Tween-20)
-
Bovine Serum Albumin (BSA)
-
Microplate reader
Protocol:
-
Immobilization of Pentasaccharide:
-
Dilute the this compound-biotin conjugate to a working concentration of 1-10 µg/mL in PBS.
-
Add 100 µL of the diluted conjugate to each well of a streptavidin-coated 96-well plate.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate three times with 200 µL of PBST per well.
-
-
Blocking:
-
Add 200 µL of 1% BSA in PBS to each well to block non-specific binding sites.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with 200 µL of PBST per well.
-
-
Lectin Incubation:
-
Prepare serial dilutions of the biotinylated lectin in 1% BSA in PBS. Recommended starting concentration is 10 µg/mL.
-
Add 100 µL of each lectin dilution to the appropriate wells. Include a negative control with no lectin.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with 200 µL of PBST per well.
-
-
Detection:
-
Dilute HRP-conjugated streptavidin in 1% BSA in PBS according to the manufacturer's instructions.
-
Add 100 µL of the diluted HRP-streptavidin to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the plate five times with 200 µL of PBST per well.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time analysis of binding kinetics and affinity.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 sensor chip)
-
This compound with a functional group for immobilization (e.g., amine- or thiol-modified)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Lectin of interest
-
SPR running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., a solution of the inhibitory sugar like N-acetylgalactosamine)
Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with SPR running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the this compound solution (typically 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the pentasaccharide immobilization.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the lectin in SPR running buffer. A typical concentration range is from nanomolar to micromolar, depending on the expected affinity.
-
Inject the lectin solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min). Start with the lowest concentration.
-
Monitor the binding in real-time as an increase in the response units (RU).
-
After the association phase, switch back to the running buffer to monitor the dissociation phase.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound lectin and prepare the surface for the next injection. The choice of regeneration solution depends on the lectin and should be optimized to ensure complete removal without damaging the immobilized pentasaccharide.
-
-
Data Analysis:
-
Subtract the response from the reference flow cell from the response of the active flow cell.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Visualizations
Experimental Workflow: Enzyme-Linked Lectin Assay (ELLA)
Caption: Workflow for an Enzyme-Linked Lectin Assay (ELLA).
Logical Relationship: Lectin Specificity for Blood Group Antigens
Caption: Specificity of lectins for blood group antigens.
References
- 1. Identification, Cloning, and Characterization of Two N-Acetylgalactosamine-binding Lectins from the Albumen Gland of Helix pomatia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of aberrant glycoproteins recognizable by Helix pomatia agglutinin in adrenal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 凝集素(来自罗马蜗牛) lyophilized powder, salt, free | Sigma-Aldrich [sigmaaldrich.com]
- 4. Identification, cloning, and characterization of two N-acetylgalactosamine-binding lectins from the albumen gland of Helix pomatia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glossary: Dolichos biflorus - Blood Bank Guy [bbguy.org]
- 6. Carbohydrate binding properties of th Dolichos biflorus lectin and its subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunochemical studies on blood groups LXVI. Competitive binding assays of A1 and A2 blood group substances with insolubilized anti-A serum and insolubilized A agglutinin from Dolichos biflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rapidlabs.co.uk [rapidlabs.co.uk]
- 9. Lectins in Laboratories: An Overview | Lorne Laboratories UK [lornelabs.com]
- 10. alivedx.com [alivedx.com]
- 11. Lectins as markers for blood grouping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation and characterization of the blood group A-specific lectin from Vicia cracca - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Blood Group A Pentasaccharide Functionalized Nanoparticles for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Blood group antigens are complex carbohydrates displayed on the surface of red blood cells and various other cell types. The Blood Group A pentasaccharide is a specific determinant that can be exploited for targeted drug delivery. By functionalizing nanoparticles with this pentasaccharide, it is possible to create a drug delivery system that selectively targets cells expressing complementary receptors, such as certain lectins, which can be overexpressed in particular disease states, including some cancers. This targeted approach aims to enhance therapeutic efficacy while minimizing off-target side effects.
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of this compound functionalized nanoparticles for targeted drug delivery.
Section 1: Synthesis and Functionalization of Nanoparticles
This section details the preparation of the core nanoparticles and their subsequent functionalization with the this compound.
Materials
-
Nanoparticle core material (e.g., PLGA, liposomes, gold nanoparticles)
-
This compound with a terminal functional group (e.g., amine, carboxyl, or thiol for conjugation)
-
Coupling agents (e.g., EDC/NHS for carboxyl-amine ligation)
-
Solvents and buffers (e.g., MES buffer, PBS)
-
Drug to be encapsulated (e.g., Doxorubicin)
Protocol: Synthesis of this compound Functionalized Nanoparticles
-
Nanoparticle Formulation and Drug Loading:
-
Prepare drug-loaded nanoparticles using a suitable method (e.g., nanoprecipitation for PLGA, film hydration for liposomes). The specific protocol will depend on the chosen nanoparticle platform and drug.
-
-
Activation of Nanoparticle Surface:
-
For nanoparticles with carboxyl groups on the surface, dissolve them in MES buffer.
-
Add EDC and Sulfo-NHS to activate the carboxyl groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation of this compound:
-
Dissolve the amine-functionalized this compound in a suitable buffer (e.g., PBS).
-
Add the pentasaccharide solution to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Purification of Functionalized Nanoparticles:
-
Purify the functionalized nanoparticles to remove unreacted pentasaccharide and coupling agents using methods such as dialysis or centrifugal filtration.
-
Resuspend the purified nanoparticles in an appropriate buffer for storage.
-
Experimental Workflow: Nanoparticle Synthesis and Functionalization
Caption: Workflow for the synthesis and functionalization of nanoparticles.
Section 2: Characterization of Functionalized Nanoparticles
Thorough characterization is crucial to ensure the quality and consistency of the synthesized nanoparticles.
Physicochemical Characterization
The following parameters should be assessed:
-
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured by Laser Doppler Velocimetry to assess surface charge and stability.
-
Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE): Determined by techniques such as UV-Vis spectroscopy or HPLC after nanoparticle lysis.
Data Presentation: Nanoparticle Characteristics
| Nanoparticle Formulation | Average Size (nm) | PDI | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Unfunctionalized Nanoparticles | 150 ± 5.2 | 0.12 ± 0.02 | -25.3 ± 1.8 | 5.1 ± 0.4 | 85.2 ± 3.1 |
| Pentasaccharide-Functionalized NP | 165 ± 6.8 | 0.15 ± 0.03 | -18.7 ± 2.1 | 4.9 ± 0.3 | 83.5 ± 2.9 |
Note: The data presented in this table is hypothetical and should be replaced with experimentally determined values.
Section 3: In Vitro Evaluation
In vitro studies are essential to assess the targeting efficacy and cytotoxicity of the functionalized nanoparticles.
Cell Culture
-
Target Cells: A cell line known to express receptors for the Blood Group A antigen (e.g., certain cancer cell lines with high lectin expression).
-
Control Cells: A cell line with low or no expression of the target receptor.
Protocol: Cellular Uptake Study
-
Cell Seeding: Seed target and control cells in 24-well plates and allow them to adhere overnight.
-
Nanoparticle Incubation: Treat the cells with fluorescently labeled unfunctionalized and pentasaccharide-functionalized nanoparticles at various concentrations.
-
Incubation: Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
Washing: Wash the cells thoroughly with PBS to remove non-internalized nanoparticles.
-
Analysis: Analyze cellular uptake quantitatively by flow cytometry or qualitatively by fluorescence microscopy.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed target and control cells in 96-well plates.
-
Treatment: Treat the cells with free drug, unfunctionalized drug-loaded nanoparticles, and pentasaccharide-functionalized drug-loaded nanoparticles at a range of drug concentrations.
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength to determine cell viability.
Signaling Pathway: Targeted Cellular Uptake
The targeting mechanism is presumed to be mediated by the interaction of the this compound with specific cell surface lectins, leading to receptor-mediated endocytosis.
Caption: Proposed mechanism of targeted cellular uptake.
Section 4: In Vivo Evaluation
Animal studies are necessary to evaluate the biodistribution, targeting efficacy, and therapeutic effect of the nanoparticles in a living system.
Animal Model
-
A suitable animal model, such as a xenograft mouse model bearing tumors derived from the target cancer cell line, should be used.
Protocol: Biodistribution Study
-
Nanoparticle Administration: Intravenously inject tumor-bearing mice with nanoparticles labeled with a near-infrared (NIR) dye or a radionuclide.
-
In Vivo Imaging: At various time points post-injection, perform whole-body imaging using an appropriate imaging system (e.g., IVIS for fluorescence, PET/SPECT for radioactivity).
-
Ex Vivo Analysis: At the final time point, euthanize the animals and harvest major organs and the tumor.
-
Quantification: Quantify the amount of nanoparticles accumulated in each organ and the tumor by measuring the fluorescence or radioactivity.
Protocol: Antitumor Efficacy Study
-
Tumor Implantation: Implant target cancer cells into the appropriate site in immunocompromised mice.
-
Treatment Groups: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., saline, free drug, unfunctionalized drug-loaded nanoparticles, and pentasaccharide-functionalized drug-loaded nanoparticles).
-
Dosing: Administer the treatments intravenously according to a predetermined schedule.
-
Monitoring: Monitor tumor growth by caliper measurements and body weight as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology).
Logical Flow: In Vivo Evaluation
Caption: Logical workflow for in vivo evaluation studies.
Conclusion
The use of this compound functionalized nanoparticles represents a promising strategy for targeted drug delivery. The protocols and application notes provided herein offer a framework for the development and evaluation of this novel therapeutic platform. It is imperative that each experimental step is carefully optimized and validated to ensure the successful translation of this technology from the laboratory to potential clinical applications. Researchers are encouraged to adapt and refine these protocols based on their specific nanoparticle system and therapeutic goals.
Application Notes and Protocols for Developing Monoclonal Antibodies Against Blood Group A Pentasaccharide Antigen
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of monoclonal antibodies (mAbs) specifically targeting the Blood Group A pentasaccharide antigen. The methodologies outlined herein cover two primary approaches: hybridoma technology and phage display. These protocols are intended to guide researchers through the entire workflow, from antigen preparation to antibody production and characterization.
Introduction
The this compound is a key carbohydrate antigen expressed on the surface of red blood cells and various epithelial cells.[1] Monoclonal antibodies targeting this antigen are valuable tools for blood typing, cancer research, and the development of novel therapeutics.[2][3] However, generating high-affinity and specific monoclonal antibodies against carbohydrate antigens presents unique challenges due to their T-cell-independent immune response, which often leads to the production of low-affinity IgM antibodies.[2] These application notes provide robust protocols to overcome these challenges.
Methods Overview
Two primary methodologies for generating monoclonal antibodies against the this compound are detailed:
-
Hybridoma Technology: This traditional method involves immunizing mice with the target antigen, fusing antibody-producing B cells with myeloma cells to create immortal hybridoma cell lines, and then screening for clones that produce the desired antibody.[4]
-
Phage Display Technology: This in vitro selection technique utilizes bacteriophages to express a diverse library of antibody fragments on their surface, from which binders to the target antigen can be isolated through a process called biopanning.
Section 1: Hybridoma Technology Protocol
This section provides a step-by-step protocol for generating monoclonal antibodies using hybridoma technology.
Antigen Preparation: this compound-Carrier Protein Conjugate
Due to the low immunogenicity of carbohydrates, the this compound must be conjugated to a carrier protein to elicit a robust immune response.
Materials:
-
This compound
-
Carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA))
-
Conjugation reagents (e.g., EDC/NHS for carboxyl-amine linking)
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Dissolve the this compound and the carrier protein in PBS.
-
Activate the carboxyl groups on the carrier protein using EDC and NHS.
-
Add the this compound to the activated carrier protein solution.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature.
-
Quench the reaction by adding hydroxylamine.
-
Dialyze the conjugate against PBS for 48 hours with several buffer changes to remove unreacted components.
-
Determine the concentration of the conjugate using a protein assay (e.g., BCA assay).
-
Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry or SDS-PAGE.
Immunization of Mice
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
This compound-carrier protein conjugate
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile PBS
-
Syringes and needles (27G)
Immunization Schedule:
| Day | Procedure | Antigen Dose | Adjuvant | Route of Administration |
| 0 | Primary Immunization | 50-100 µg | Complete Freund's Adjuvant (CFA) | Intraperitoneal (IP) |
| 14 | First Boost | 25-50 µg | Incomplete Freund's Adjuvant (IFA) | Intraperitoneal (IP) |
| 28 | Second Boost | 25-50 µg | Incomplete Freund's Adjuvant (IFA) | Intraperitoneal (IP) |
| 42 | Third Boost | 25-50 µg | Incomplete Freund's Adjuvant (IFA) | Intraperitoneal (IP) |
| 53 | Pre-fusion Boost | 50 µg | None (in PBS) | Intravenous (IV) or IP |
| 56 | Fusion | - | - | - |
Protocol:
-
For the primary immunization, emulsify the antigen-conjugate in an equal volume of CFA.
-
Inject the emulsion intraperitoneally into the mice.
-
For subsequent boosts, emulsify the antigen-conjugate in an equal volume of IFA and inject intraperitoneally.
-
Three days before the fusion, administer a final boost of the antigen-conjugate in PBS.
-
Monitor the immune response by collecting blood samples from the tail vein and titering the sera for anti-Blood Group A pentasaccharide antibodies using ELISA.
Hybridoma Fusion and Selection
Materials:
-
Spleen from an immunized mouse
-
Myeloma cells (e.g., Sp2/0 or NS-1)
-
Polyethylene glycol (PEG) 1500
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
HAT supplement (Hypoxanthine, Aminopterin, Thymidine)
-
HT supplement (Hypoxanthine, Thymidine)
-
96-well cell culture plates
Protocol:
-
Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.
-
Co-culture the splenocytes with myeloma cells at a ratio of 5:1.
-
Centrifuge the cell mixture and remove the supernatant.
-
Gently add pre-warmed PEG 1500 dropwise to the cell pellet over 1 minute to induce fusion.
-
Slowly add serum-free RPMI-1640 to dilute the PEG.
-
Centrifuge the cells, remove the supernatant, and gently resuspend the cells in HAT medium.
-
Plate the cell suspension into 96-well plates.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
After 7-10 days, screen the culture supernatants for the presence of the desired antibodies.
-
Gradually wean the positive hybridoma clones from HAT medium to HT medium, and then to regular culture medium.
Screening of Hybridomas by ELISA
Materials:
-
This compound-BSA conjugate
-
96-well ELISA plates
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Hybridoma culture supernatants
-
HRP-conjugated anti-mouse IgG/IgM antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Coat the wells of a 96-well plate with the this compound-BSA conjugate (1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate with PBS containing 0.05% Tween 20 (PBST).
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate with PBST.
-
Add 100 µL of hybridoma culture supernatant to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate with PBST.
-
Add HRP-conjugated anti-mouse IgG/IgM antibody and incubate for 1 hour at room temperature.
-
Wash the plate with PBST.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.
Cloning and Expansion of Positive Hybridomas
Positive hybridoma clones should be subcloned by limiting dilution to ensure monoclonality.
Protocol:
-
Serially dilute the cells from a positive well to a concentration of 0.5 cells/100 µL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
After 7-10 days, visually inspect the plates for single colonies.
-
Screen the supernatants from wells with single colonies by ELISA.
-
Expand the positive monoclonal hybridomas for antibody production and cryopreservation.
Antibody Production and Purification
Production:
-
In vitro: Culture the hybridoma cells in large-scale flasks or bioreactors. The antibody will be secreted into the culture supernatant.
-
In vivo: Inject the hybridoma cells into the peritoneal cavity of pristane-primed mice to produce ascitic fluid rich in monoclonal antibodies.
Purification of IgM Antibodies:
Since anti-carbohydrate antibodies are often of the IgM isotype, a suitable purification strategy is required.
Materials:
-
Hybridoma culture supernatant or ascitic fluid
-
Binding buffer (e.g., 20 mM sodium phosphate, 0.8 M ammonium sulfate, pH 7.5)
-
Elution buffer (e.g., 20 mM sodium phosphate, pH 7.5)
-
HiTrap IgM Purification HP column or similar
-
Dialysis tubing
Protocol:
-
Clarify the hybridoma supernatant or ascites by centrifugation.
-
Perform ammonium sulfate precipitation (typically 50% saturation) to concentrate the antibody.
-
Resuspend the precipitate in binding buffer.
-
Apply the sample to an equilibrated IgM purification column.
-
Wash the column with binding buffer to remove unbound proteins.
-
Elute the bound IgM antibody with elution buffer.
-
Dialyze the purified antibody against PBS.
-
Determine the concentration and purity of the antibody using a protein assay and SDS-PAGE.
Expected Yield and Purity of IgM Purification:
| Starting Material | Purification Method | Typical Yield | Purity |
| Hybridoma Supernatant | Ammonium Sulfate Precipitation + Affinity Chromatography | 5-20 mg/L | >90% |
| Ascites Fluid | Ammonium Sulfate Precipitation + Affinity Chromatography | 1-5 mg/mL | >90% |
Section 2: Phage Display Protocol
This section outlines the generation of monoclonal antibody fragments using phage display technology.
Biopanning of Phage Display Library
Materials:
-
Phage display library expressing antibody fragments (e.g., scFv or Fab)
-
Streptavidin-coated magnetic beads or ELISA plates
-
Biotinylated this compound-BSA conjugate
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Wash buffer (PBST)
-
Elution buffer (e.g., 100 mM triethylamine, pH 10.0)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
E. coli host strain
-
Helper phage
Protocol:
-
Panning Round 1:
-
Immobilize the biotinylated this compound-BSA conjugate on streptavidin-coated magnetic beads or plates.
-
Block the beads/plate with blocking buffer.
-
Incubate the phage library with the immobilized antigen for 1-2 hours at room temperature.
-
Wash the beads/plate extensively with PBST to remove non-specific binders.
-
Elute the bound phage with elution buffer and immediately neutralize with neutralization buffer.
-
-
Amplification:
-
Infect log-phase E. coli with the eluted phage.
-
Rescue the phage by superinfecting with helper phage.
-
Amplify the phage overnight in 2xYT medium.
-
Precipitate and resuspend the phage for the next round of panning.
-
-
Subsequent Panning Rounds (2-4 rounds):
-
Repeat the panning and amplification steps, increasing the stringency of the washing steps in each round to select for high-affinity binders.
-
Screening of Phage Clones
Protocol:
-
After the final round of panning, infect E. coli with the eluted phage and plate on selective agar (B569324) to obtain single colonies.
-
Pick individual colonies and grow them in 96-well plates.
-
Induce the expression of the antibody fragments.
-
Perform a phage ELISA by coating plates with the this compound-BSA conjugate and detecting bound phage with an anti-M13 HRP-conjugated antibody.
Expression and Purification of Antibody Fragments
Protocol:
-
Subclone the DNA encoding the positive antibody fragments into an expression vector.
-
Transform the expression vector into a suitable E. coli expression strain.
-
Induce protein expression with IPTG.
-
Purify the expressed antibody fragments from the periplasmic extract or culture supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged fragments or Protein L for kappa light chain-containing fragments).
Section 3: Characterization of Monoclonal Antibodies
Specificity and Cross-Reactivity
The specificity of the generated monoclonal antibodies should be assessed to ensure they bind exclusively to the this compound.
Method: Inhibition ELISA
-
Coat an ELISA plate with this compound-BSA.
-
Pre-incubate the monoclonal antibody with various concentrations of different blood group antigens (A, B, H, Lewis antigens) in solution.
-
Add the antibody-antigen mixture to the coated plate and proceed with the ELISA protocol as described in section 1.4.
-
A decrease in signal indicates that the soluble antigen is inhibiting the binding of the antibody to the coated antigen.
Representative Cross-Reactivity Data for a hypothetical Anti-Blood Group A mAb:
| Inhibiting Antigen | Concentration for 50% Inhibition (IC50) | % Cross-Reactivity |
| This compound | 1 µM | 100% |
| Blood Group B Pentasaccharide | >1000 µM | <0.1% |
| H-antigen Trisaccharide | >1000 µM | <0.1% |
| Lewis A Trisaccharide | >1000 µM | <0.1% |
| Lewis B Tetrasaccharide | >1000 µM | <0.1% |
Affinity Measurement
The binding affinity of the monoclonal antibody to the this compound can be determined using techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).
Representative Affinity Data for a hypothetical Anti-Blood Group A mAb:
| Antibody Clone | Isotype | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (M) |
| MAb-A-01 | IgM | 1.5 x 10^5 | 2.0 x 10^-4 | 1.3 x 10^-9 |
| MAb-A-02 | IgG | 2.2 x 10^5 | 5.0 x 10^-5 | 2.3 x 10^-10 |
Hemagglutination Assay
This assay is used to determine the ability of the monoclonal antibody to agglutinate red blood cells expressing the Blood Group A antigen.
Protocol:
-
Prepare a 2% suspension of washed human Group A red blood cells in PBS.
-
Serially dilute the monoclonal antibody in a V-bottom 96-well plate.
-
Add an equal volume of the 2% red blood cell suspension to each well.
-
Gently mix and incubate at room temperature for 30-60 minutes.
-
Observe the wells for agglutination (a carpet of red blood cells) or the absence of agglutination (a tight button of red blood cells at the bottom of the well). The titer is the reciprocal of the highest dilution that causes agglutination.
Section 4: Visualizations
Experimental Workflow: Hybridoma Technology
Caption: Workflow for monoclonal antibody production using hybridoma technology.
Experimental Workflow: Phage Display
Caption: Workflow for selecting antibody fragments using phage display.
References
- 1. Blood Group A Antigen Monoclonal Antibody (HE-193) (MA1-19693) [thermofisher.com]
- 2. Development and characterization of antibodies to carbohydrate antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of monoclonal antibodies to blood group A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A modified hybridoma technique for production of monoclonal antibodies having desired isotypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Blood Group A Pentasaccharide in Pathogen-Host Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histo-blood group antigens, including the Blood Group A pentasaccharide, are complex carbohydrates expressed on the surface of red blood cells and various mucosal epithelial cells. These structures play a crucial role in mediating interactions between the host and a range of pathogens. Acting as receptors or co-receptors, they can facilitate pathogen attachment, colonization, and subsequent infection. Understanding the molecular details of these interactions is paramount for the development of novel anti-infective therapies and diagnostics. This document provides an overview of the involvement of the this compound in interactions with key pathogens, alongside detailed protocols for studying these phenomena.
Pathogen-Host Interactions Involving this compound
A growing body of evidence implicates the Blood group A antigen in the pathogenesis of several infectious diseases. Two notable examples are its interactions with Streptococcus pyogenes (Group A Streptococcus) and the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).
-
Streptococcus pyogenes : The M protein, a major virulence factor on the surface of S. pyogenes, has been shown to bind to blood group A antigens. This interaction is thought to be a critical step in the colonization of the oral and pharyngeal mucosa by the bacterium.[1][2]
-
SARS-CoV-2 : The receptor-binding domain (RBD) of the SARS-CoV-2 spike protein exhibits a binding preference for blood group A antigens expressed on respiratory epithelial cells.[3] This interaction may contribute to the observed increased susceptibility of individuals with blood group A to COVID-19.[3]
Quantitative Data Summary
The binding affinities of pathogen-associated proteins to the this compound and related structures have been quantified using various biophysical techniques, such as Surface Plasmon Resonance (SPR).
| Pathogen Protein | Ligand | Binding Affinity (K D) | Technique | Reference |
| Streptococcus pyogenes M1 Protein | Blood Group A Trisaccharide | 2.5 ± 0.4 µM | Surface Plasmon Resonance (SPR) | [1] |
| Streptococcus pyogenes M1 Protein | H antigen type I | 114.4 ± 13.3 nM | Surface Plasmon Resonance (SPR) | [1] |
| Streptococcus pyogenes M1 Protein | Blood Group B Trisaccharide | 518.5 ± 51.3 nM | Surface Plasmon Resonance (SPR) | [1] |
Experimental Protocols
Protocol 1: Glycan Microarray Assay for Pathogen Binding Specificity
This protocol outlines the use of a glycan microarray to determine the binding specificity of a pathogen or a purified pathogen-derived protein to a library of glycans, including the this compound.
Materials:
-
Glycan microarray slides printed with a library of glycans including this compound.
-
Fluorescently labeled pathogen or protein of interest.
-
Binding buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Microarray scanner and associated software.
Procedure:
-
Blocking: Incubate the glycan microarray slide in blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Incubation: Apply the fluorescently labeled pathogen or protein, diluted in binding buffer, to the microarray slide. Incubate for 1-2 hours at room temperature in a humidified chamber.
-
Washing: Gently wash the slide with wash buffer three times to remove unbound pathogen or protein.
-
Drying: Dry the slide by centrifugation or under a stream of nitrogen gas.
-
Scanning: Scan the microarray slide using a suitable fluorescence microarray scanner.
-
Data Analysis: Analyze the scanned image to quantify the fluorescence intensity for each glycan spot. The intensity of the signal is proportional to the binding affinity.
Protocol 2: Bacterial Adhesion Assay to Epithelial Cells
This protocol describes a method to quantify the adhesion of bacteria to epithelial cells expressing different blood group antigens.
Materials:
-
Epithelial cell lines with well-characterized blood group antigen expression (e.g., A, B, O).
-
Bacterial culture of interest.
-
Cell culture medium (with and without antibiotics).
-
Phosphate-buffered saline (PBS).
-
Triton X-100 or other suitable lysis buffer.
-
Agar (B569324) plates for bacterial colony counting.
Procedure:
-
Cell Culture: Seed epithelial cells in a 24-well plate and grow to confluence.
-
Bacterial Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase. Wash the bacteria with PBS and resuspend in antibiotic-free cell culture medium.
-
Infection: Add the bacterial suspension to the epithelial cell monolayers at a defined multiplicity of infection (MOI).
-
Incubation: Incubate the plate for a specified period (e.g., 1-2 hours) at 37°C in a 5% CO2 incubator to allow for bacterial adhesion.
-
Washing: Gently wash the monolayers three to five times with PBS to remove non-adherent bacteria.
-
Cell Lysis: Add lysis buffer (e.g., 1% Triton X-100 in PBS) to each well to lyse the epithelial cells and release the adherent bacteria.
-
Quantification: Perform serial dilutions of the lysate and plate on appropriate agar plates. Incubate overnight at 37°C.
-
Colony Counting: Count the number of colony-forming units (CFUs) to determine the number of adherent bacteria.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol details the use of SPR to measure the binding kinetics and affinity between a pathogen-derived protein and the this compound.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Immobilization reagents (e.g., EDC, NHS).
-
Purified this compound (or a conjugate).
-
Purified pathogen protein (analyte).
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Ligand Immobilization: Covalently immobilize the this compound conjugate onto the surface of a sensor chip according to the manufacturer's instructions.
-
Analyte Injection: Inject a series of concentrations of the purified pathogen protein over the sensor chip surface.
-
Association and Dissociation: Monitor the change in the SPR signal in real-time to observe the association and dissociation phases of the interaction.
-
Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizations
Caption: Pathogen-Host Interaction via this compound.
Caption: Glycan Microarray Experimental Workflow.
Caption: Bacterial Adhesion Assay Workflow.
References
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Blood Group A Pentasaccharide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of the Blood Group A pentasaccharide.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in Glycosylation Reactions
Q: My glycosylation reaction is resulting in a low yield of the desired oligosaccharide. What are the common causes and how can I improve it?
A: Low yields in glycosylation reactions are a frequent challenge and can stem from several factors:
-
Suboptimal Activation of the Glycosyl Donor: Inefficient activation by the Lewis acid is a primary culprit. This could be due to an inappropriate choice of activator for your specific donor and acceptor, insufficient equivalents, or catalyst deactivation by moisture.
-
Troubleshooting:
-
Screen Lewis Acids: The choice of Lewis acid is critical. Boron trifluoride etherate (BF₃·Et₂O) often favors the formation of 1,2-trans-glycosides, while trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can promote higher α-selectivity with certain donors. It is advisable to screen different Lewis acids to find the optimal conditions for your specific substrates.
-
Ensure Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried, and solvents are rigorously dried before use. The presence of water can hydrolyze the activated glycosyl donor.
-
Optimize Activator Equivalents: The amount of Lewis acid used can significantly impact the reaction outcome. A systematic titration of the activator concentration may be necessary to find the optimal balance between activation and potential side reactions.
-
-
-
Formation of Side Products: The formation of orthoesters or products from the migration of protecting groups can reduce the yield of the desired product.
-
Troubleshooting:
-
One-Pot Glycosylation-Reacetylation: A useful strategy to combat the formation of partially deprotected byproducts is a one-pot glycosylation-reacetylation protocol. After the initial glycosylation, adding acetic anhydride (B1165640) and a mild base (e.g., pyridine) can re-acetylate these byproducts, converting them to the desired fully acetylated product, which simplifies purification and can significantly increase the isolated yield.
-
-
-
Poor Reactivity of the Glycosyl Acceptor: The electronic and steric properties of the acceptor alcohol influence its nucleophilicity.
-
Troubleshooting:
-
Protecting Group Modification: The protecting groups on the acceptor can be modified to enhance its reactivity. Electron-donating groups can "arm" the acceptor, making it more nucleophilic.
-
-
Issue 2: Poor Stereoselectivity in Glycosylation
Q: I am struggling to achieve the desired α-stereoselectivity for the fucosylation and N-acetylgalactosaminylation steps. What strategies can I employ to improve this?
A: Achieving high stereoselectivity, particularly for the 1,2-cis linkages of α-L-fucose and α-D-N-acetylgalactosamine, is a central challenge in the synthesis of the this compound.
-
For α-L-Fucosylation:
-
Non-Participating Protecting Groups: The use of non-participating protecting groups (e.g., benzyl (B1604629) ethers) on the fucose donor is crucial to avoid the formation of the undesired β-anomer.
-
Donor and Activator Choice: A 1-hydroxy 2,3,4-tri-O-benzyl-L-fucose donor in the presence of TMSOTf has been shown to afford high α-stereoselectivity.[1]
-
Remote Participation: Benzoyl protecting groups at the O-3 and O-4 positions of the fucose donor can provide effective α-directing stereocontrol through remote anchimeric participation, despite potentially reducing the donor's reactivity.[2]
-
-
For α-D-N-acetylgalactosaminylation:
-
2-Azido Donors: The use of a 2-azido-2-deoxy-galactosyl donor is a common strategy. The azido (B1232118) group is a non-participating group that can be later reduced to the N-acetyl group.
-
Stereocontrolling Protecting Groups: Specific protecting groups on the galactosaminyl donor can influence the stereochemical outcome. For instance, a 2-azido-2-deoxy-selenogalactoside donor with 3-O-benzoyl and 4,6-O-(di-tert-butylsilylene) protecting groups has been used for efficient and stereoselective α-glycosylation.[2]
-
Solvent Effects: The choice of solvent can significantly influence the α/β ratio. For example, ether-based solvents can sometimes favor the formation of α-glycosides.
-
Issue 3: Difficulties with Protecting Group Manipulations
Q: I am encountering problems with the selective removal of protecting groups without affecting other parts of the molecule. What is the best approach?
A: A well-designed orthogonal protecting group strategy is essential for the successful synthesis of complex oligosaccharides.[2] This involves using a variety of protecting groups that can be removed under different, specific conditions.
-
Orthogonal Protecting Groups:
-
Benzyl (Bn) ethers: Removed by hydrogenolysis (H₂/Pd-C).
-
Silyl ethers (e.g., TBDMS, TIPS): Cleaved by fluoride (B91410) ions (e.g., TBAF).
-
Acetyl (Ac) esters: Removed by basic hydrolysis (e.g., NaOMe in MeOH).
-
Phtalimido (Phth) group: Can be used to protect the amino group and is often removed with hydrazine.
-
Di-tert-butylsilylene (DTBS) group: Can be selectively removed, for example, with HF/Py.[2]
-
-
Strategic Planning: The protecting group strategy should be planned from the beginning of the synthesis, considering the reaction conditions of all subsequent steps.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereoselective synthesis of the this compound?
A1: The primary challenges include:
-
Stereocontrolled formation of glycosidic bonds: Specifically, achieving the α-linkages for L-fucose and D-N-acetylgalactosamine.
-
Complex protecting group strategies: The need to differentiate between multiple hydroxyl groups of similar reactivity on each monosaccharide unit.
-
Regioselective glycosylation: Ensuring that the glycosidic linkages are formed at the correct positions.
-
Multi-step synthesis and overall yield: The lengthy synthetic sequence often leads to a low overall yield.
-
Purification: Separating the desired pentasaccharide from structurally similar isomers and byproducts can be challenging.
Q2: What is a typical synthetic strategy for the this compound?
A2: A common strategy involves a convergent [2+3] or [3+2] block synthesis, where di- and trisaccharide fragments are first synthesized and then coupled together. An alternative is a linear, stepwise approach. The order of glycosylation can also vary; for example, some strategies involve fucosylation at a late stage of the synthesis.[3]
Q3: Are there alternatives to chemical synthesis for obtaining the this compound?
A3: Yes, enzymatic synthesis is a powerful alternative. It utilizes glycosyltransferases, which are enzymes that catalyze the formation of glycosidic bonds with high regio- and stereoselectivity.[4][5] This approach often requires fewer protecting group manipulations. Chemoenzymatic methods, which combine chemical synthesis of a core structure with enzymatic extension, are also employed.
Q4: How do I monitor the progress of my glycosylation reactions?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of glycosylation reactions. The disappearance of the starting materials (donor and acceptor) and the appearance of the product spot are observed. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) can also be used for more detailed analysis.
Data Presentation
The following table summarizes representative yields and stereoselectivities for key glycosylation steps in the synthesis of Blood Group A-related oligosaccharides reported in the literature.
| Glycosylation Step | Donor | Acceptor | Promoter/Conditions | Yield (%) | α:β Ratio | Reference |
| α-Fucosylation | Per-O-benzylated fucose donor | Galactosyl acceptor | TMSOTf | High | High α-selectivity | [1] |
| α-Fucosylation | Fucosyl donor with 3,4-O-benzoyl groups | Galactosyl acceptor | - | 91 | ~9:1 | [2] |
| α-GalNAc | 2-azido-2-deoxy-selenogalactoside donor | Disaccharide acceptor | - | 81 | α-selective | [2] |
| α-GalNAc | Protected galactosaminyl donor | Disaccharide acceptor | AgClO₄ | 90 | Perfect α-selectivity | - |
| β-Glycosylation | Glucosyl donor with C-2 participating group | Acceptor | Various Lewis acids | Good to excellent | High β-selectivity | - |
Experimental Protocols
The following are generalized methodologies for key glycosylation reactions based on common laboratory practices. Note: These are illustrative protocols and may require optimization for specific substrates.
General Protocol for α-Fucosylation
-
Preparation: The fucosyl donor (e.g., 1-hydroxy 2,3,4-tri-O-benzyl-L-fucose) and the glycosyl acceptor are co-evaporated with toluene (B28343) three times and then dried under high vacuum for at least 2 hours.
-
Reaction Setup: The donor and acceptor are dissolved in a rigorously dried solvent (e.g., dichloromethane) under an inert atmosphere (argon or nitrogen) and cooled to the desired temperature (e.g., -78 °C). Activated molecular sieves (4 Å) are added.
-
Activation: The promoter (e.g., TMSOTf, 0.1-0.2 equivalents) is added dropwise to the stirred solution.
-
Monitoring: The reaction is monitored by TLC.
-
Quenching: Upon completion, the reaction is quenched by the addition of a base (e.g., triethylamine (B128534) or pyridine).
-
Work-up: The mixture is filtered, diluted with an organic solvent, and washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography.
General Protocol for α-N-acetylgalactosaminylation (using a 2-azido donor)
-
Preparation: The 2-azido-2-deoxy-galactosyl donor and the glycosyl acceptor are prepared as described above for fucosylation.
-
Reaction Setup: The reaction is set up in a similar manner to the fucosylation, using a dry aprotic solvent.
-
Activation: The choice of promoter is critical. Promoters such as TMSOTf or a combination of a thiophilic promoter (e.g., N-iodosuccinimide) and a Lewis acid (e.g., TfOH) are commonly used for thioglycoside donors.
-
Monitoring and Work-up: The reaction is monitored and worked up as described for the fucosylation protocol.
-
Azide Reduction and Acetylation: Following the glycosylation and any necessary deprotection steps, the azido group is reduced to an amine (e.g., using H₂S, triphenylphosphine/water, or catalytic hydrogenation) and then acetylated with acetic anhydride in the presence of a base to yield the N-acetylgalactosamine residue.
Visualizations
Troubleshooting Workflow for Low Glycosylation Yield
Caption: A logical workflow for diagnosing the cause of low glycosylation yields.
Orthogonal Protecting Group Strategy
Caption: An illustrative orthogonal protecting group strategy for oligosaccharide synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of blood group A and B (type 2) tetrasaccharides. A strategy with fucosylation at the last stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of ABO and related antigens - Glycopedia [glycopedia.eu]
- 5. Enzymatic synthesis of human blood group P1 pentasaccharide antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glycosylation Reactions for Blood Group A Antigens
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the enzymatic synthesis of Blood Group A antigens.
Troubleshooting Guide
This guide addresses common issues encountered during the in vitro synthesis of Blood Group A antigens using α-1,3-N-acetylgalactosaminyltransferase (GTA).
Q1: Why is the yield of my Blood Group A antigen low or non-existent?
A1: Low or no product yield is a common issue that can stem from several factors related to the enzyme, substrates, or reaction conditions. Follow this troubleshooting workflow to identify the potential cause:
Caption: Troubleshooting workflow for low product yield.
Q2: My enzyme (GTA) seems to be inactive. What should I do?
A2: Enzyme inactivation is a critical issue. Consider the following points:
-
Storage: Glycosyltransferases are sensitive to temperature fluctuations.[1][2] Store the enzyme at a stable temperature, typically -20°C or -80°C, often in a solution containing glycerol (B35011) (25-50%) to prevent denaturation from freezing.[1][3] Avoid repeated freeze-thaw cycles.
-
Enzyme Concentration: Enzymes can be less stable at very low concentrations.[1] If you are working with a dilute enzyme solution, consider if it has been stored for an extended period.
-
Buffer Composition: The type of buffer can affect enzyme stability. For instance, some enzymes may be inactivated by freezing in phosphate (B84403) buffers.[1]
-
Additives: For sulfhydryl-containing enzymes that may be prone to oxidation, adding a reducing agent like DTT (dithiothreitol) can help maintain activity.[1]
Q3: I see multiple spots on my TLC plate. What are they?
A3: The presence of multiple spots indicates that your reaction may not have gone to completion or that side reactions have occurred.
-
Starting Material: One or more spots will correspond to your unreacted starting materials (H antigen acceptor and potentially UDP-GalNAc).
-
Product: The desired Blood Group A antigen.
-
Side Products: In chemoenzymatic synthesis, side products can include orthoesters or partially deprotected glycosides.[4] In enzymatic reactions, this could be due to the presence of contaminating enzymes in a crude preparation, which may modify the substrate or product.[5]
-
Hydrolyzed Donor: The sugar donor, UDP-GalNAc, can hydrolyze over time, creating a separate spot.
To resolve this, optimize your reaction time and temperature, and ensure the purity of your enzyme and substrates. Purification via silica (B1680970) gel column chromatography is often necessary to isolate the desired product.[4]
Frequently Asked Questions (FAQs)
Q: What are the optimal reaction conditions for the enzymatic synthesis of Blood Group A antigen?
A: The synthesis of Blood Group A antigen is catalyzed by an N-acetylgalactosaminyltransferase that transfers a GalNAc from a UDP-GalNAc donor to an H antigen acceptor.[6] Optimal conditions can vary slightly, but the following are generally recommended:
| Parameter | Recommended Value/Condition | Notes |
| Enzyme | α-1,3-N-acetylgalactosaminyltransferase (GTA) | Recombinant or purified from a natural source. |
| Acceptor Substrate | H antigen (Fucα1-2Gal-R) | The minimal required acceptor is the H disaccharide. |
| Donor Substrate | UDP-GalNAc | A concentration of ~250 µM is a good starting point. |
| pH | 6.5 - 7.5 | The enzyme is active in a neutral pH range. |
| Buffer | Tris-HCl (e.g., 25 mM) | Ensure the buffer does not inhibit the enzyme. |
| Cofactor | MnCl₂ | 5-10 mM is required for activity. |
| Temperature | 37°C | |
| Incubation Time | 1 - 24 hours | This needs to be optimized based on enzyme and substrate concentrations.[7] |
Q: How can I monitor the progress of my glycosylation reaction?
A: Thin-Layer Chromatography (TLC) is a common and effective method. The product (Blood Group A antigen) is typically more polar than the acceptor substrate (H antigen), resulting in a lower Rf value on the TLC plate. A solvent system of isopropanol/water/ammonium hydroxide (B78521) is often used for separating these types of glycans. The spots can be visualized using a p-anisaldehyde or orcinol (B57675) stain followed by heating.[4]
Q: What methods can be used to confirm the identity of the synthesized Blood Group A antigen?
A: For definitive identification, mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are recommended.
-
Mass Spectrometry: Provides the molecular weight of the product, confirming the addition of the N-acetylgalactosamine residue.[5][8]
-
HPLC: Can be used to purify the product and compare its retention time to a known standard.[9]
Q: How should I store my substrates?
A: The UDP-GalNAc sugar donor should be stored at -20°C or below to prevent hydrolysis. The H antigen acceptor stability depends on its form (e.g., free oligosaccharide, glycoconjugate), but generally, storage at -20°C is recommended.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Blood Group A Antigen
This protocol provides a general procedure for the in vitro synthesis of the Blood Group A trisaccharide.
Materials:
-
α-1,3-N-acetylgalactosaminyltransferase (GTA)
-
H antigen acceptor (e.g., Fucα1-2Galβ-O-R)
-
Uridine diphosphate (B83284) N-acetylgalactosamine (UDP-GalNAc)
-
Reaction Buffer: 25 mM Tris-HCl, pH 7.4
-
Cofactor Solution: 100 mM MnCl₂
-
Nuclease-free water
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube. For a 50 µL reaction, a possible combination is:[7]
-
25 µL of 2x Reaction Buffer (to give a final concentration of 25 mM Tris-HCl)
-
5 µL of H antigen acceptor stock solution
-
5 µL of UDP-GalNAc stock solution (final concentration ~250 µM)
-
5 µL of 10x Cofactor Solution (final concentration 10 mM MnCl₂)
-
Volume of GTA enzyme solution (optimize based on activity)
-
Nuclease-free water to a final volume of 50 µL
-
-
Initiate the reaction by adding the enzyme or the UDP-GalNAc solution to the mixture.[7]
-
Incubate the reaction at 37°C for a predetermined optimal time (e.g., 4-16 hours).[7]
-
Monitor the reaction progress by taking small aliquots at different time points and analyzing by TLC.
-
Stop the reaction by boiling the mixture at 98°C for 3 minutes or by adding 0.1% (final concentration) trifluoroacetic acid (TFA).[7]
-
The product can then be purified by HPLC or used for downstream applications.
Protocol 2: Thin-Layer Chromatography (TLC) Analysis
Materials:
-
Silica gel TLC plates
-
Developing Chamber
-
Solvent System (e.g., Isopropanol:Water:Ammonium Hydroxide in a 7:2:1 ratio)
-
Staining Solution (e.g., Orcinol in acidic ethanol)
-
Heat gun or hot plate
Procedure:
-
Spot a small amount of the reaction mixture onto the baseline of a silica gel TLC plate. Also spot the starting H antigen acceptor as a reference.
-
Place the TLC plate in a developing chamber containing the solvent system.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front. Air dry the plate completely.
-
Spray the plate with the staining solution and heat carefully with a heat gun until spots appear. Carbohydrates typically appear as dark spots.
-
Calculate the Rf values (distance traveled by spot / distance traveled by solvent front) and compare the reaction spot(s) to the starting material. The product should have a lower Rf value.
Visualization of the Synthesis Pathway
Caption: Enzymatic synthesis of Blood Group A antigen.
References
- 1. Enzyme Stability and Preservation – Creative Enzymes Blog [creative-enzymes.com]
- 2. k2sci.com [k2sci.com]
- 3. archive.sciendo.com [archive.sciendo.com]
- 4. benchchem.com [benchchem.com]
- 5. Blood group A glycolipid antigen biosynthesis: discrimination between biosynthesized and enzyme preparation derived blood group A antigen by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of ABO and related antigens - Glycopedia [glycopedia.eu]
- 7. Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Blood group antigens - analytical references [elicityl-oligotech.com]
Technical Support Center: Optimizing Glycosyltransferase Activity for A Antigen Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic synthesis of the blood group A antigen.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of the A antigen using A-specific α1,3-N-acetylgalactosaminyltransferase (GTA).
| Problem | Possible Causes | Solutions |
| Low or No A Antigen Yield | 1. Suboptimal Enzyme Activity: Incorrect pH, temperature, or metal ion concentration.[1][2][3] | - Optimize reaction pH, typically between 7.0 and 9.0.[2] - Verify the reaction temperature; most glycosyltransferases have an optimal temperature between 30°C and 40°C.[4] - Ensure the presence of the required divalent metal ion cofactor, Manganese (Mn²⁺), at an optimal concentration.[3][5][6] |
| 2. Inactive Enzyme: Enzyme degradation due to improper storage or multiple freeze-thaw cycles.[7] | - Aliquot the enzyme upon receipt and store at the recommended temperature. - Avoid repeated freeze-thaw cycles.[7] | |
| 3. Substrate Issues: Incorrect acceptor substrate (H antigen) or donor substrate (UDP-GalNAc) concentration or quality. The H antigen is the necessary precursor for A antigen synthesis.[3][8][9] | - Verify the identity and purity of the H antigen acceptor and UDP-GalNAc donor. - Titrate the concentrations of both the acceptor and donor substrates to determine the optimal ratio. Glycosyltransferases typically have Michaelis-Menten constants (Km) for nucleotide sugar donors in the low micromolar range.[1] | |
| 4. Product Inhibition: Accumulation of the reaction byproduct, Uridine Diphosphate (UDP), can inhibit the glycosyltransferase.[10] | - Consider adding a phosphatase to the reaction mixture to degrade UDP.[10] - Implement a nucleotide sugar recycling system.[10] | |
| Reaction Fails to Reach Completion | 1. Enzyme Instability: The glycosyltransferase may lose activity over the course of a long incubation period.[11] | - Determine the enzyme's stability under your experimental conditions. - Consider adding the enzyme in multiple aliquots over the reaction time. |
| 2. Substrate Depletion: One of the substrates (H antigen or UDP-GalNAc) may be limiting. | - Ensure substrate concentrations are not depleted before the reaction is complete by providing them in sufficient excess. | |
| 3. pH Shift: The reaction buffer may not have sufficient buffering capacity, leading to a pH shift that inactivates the enzyme. | - Use a buffer with a pKa close to the optimal reaction pH and at a sufficient concentration. | |
| Inconsistent Results Between Experiments | 1. Pipetting Errors: Inaccurate pipetting of enzyme or substrates, especially at small volumes.[12] | - Use calibrated pipettes and prepare a master mix for multiple reactions to ensure consistency.[12] |
| 2. Reagent Variability: Inconsistent quality of substrates, enzyme, or buffer components between batches. | - Use high-quality reagents from a reliable source. - Qualify new batches of critical reagents before use in large-scale experiments. | |
| 3. Environmental Factors: Fluctuations in incubator temperature or other environmental conditions. | - Ensure that all experimental equipment is properly calibrated and maintained. | |
| Presence of Unwanted Side Products | 1. Contaminating Enzyme Activity: The glycosyltransferase preparation may be contaminated with other enzymes. | - Use a highly purified enzyme preparation. - Analyze the side products to identify the nature of the contaminating activity. |
| 2. Substrate Promiscuity: The enzyme may be transferring the sugar to an alternative acceptor substrate present in the reaction mixture.[13][14] | - Ensure the purity of your acceptor substrate. - If using a complex mixture, consider that the enzyme may act on multiple acceptor molecules. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for A antigen synthesis using GTA?
The optimal pH for most glycosyltransferases, including GTA, is generally in the neutral to slightly alkaline range, typically between 7.0 and 9.0.[2] It is recommended to perform a pH optimization experiment for your specific reaction conditions.
2. What cofactors are required for GTA activity?
A-type glycosyltransferase (GTA) is a divalent metal ion-dependent enzyme and specifically requires Manganese (Mn²⁺) as a cofactor for its catalytic activity.[3][5][6]
3. What are the donor and acceptor substrates for A antigen synthesis?
The synthesis of the A antigen involves the transfer of an N-acetylgalactosamine (GalNAc) residue from the activated sugar donor, UDP-GalNAc, to the H antigen, which serves as the acceptor substrate.[3][8][9]
4. How can I monitor the progress of the reaction?
Several methods can be used to monitor the reaction, including:
-
Chromatographic methods (e.g., HPLC): To separate and quantify the substrate and product.
-
Colorimetric assays: These assays, such as those using malachite green, detect the release of inorganic phosphate (B84403) from a coupled phosphatase reaction that degrades the UDP byproduct.[15][16]
-
Enzyme-linked immunosorbent assay (ELISA): Using antibodies specific for the A antigen to detect its formation.
5. My enzyme seems to be inactive. What should I do?
First, verify the storage conditions and handling of the enzyme.[7] Avoid multiple freeze-thaw cycles.[7] It is also crucial to ensure that all necessary components are present in the reaction mixture, especially the Mn²⁺ cofactor.[3] If the problem persists, consider obtaining a new batch of the enzyme.
Experimental Protocols
Protocol 1: Optimization of Reaction Conditions for A Antigen Synthesis
This protocol outlines a method to determine the optimal pH and Mn²⁺ concentration for your A antigen synthesis reaction.
Materials:
-
A-type glycosyltransferase (GTA)
-
H antigen acceptor substrate
-
UDP-GalNAc donor substrate
-
A range of buffers (e.g., MES, HEPES, Tris-HCl) at various pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0)
-
MnCl₂ stock solution
-
Reaction termination solution (e.g., EDTA in water)
-
Analytical method for product detection (e.g., HPLC, ELISA)
Procedure:
-
pH Optimization: a. Prepare a series of reaction mixtures, each with a different pH buffer. b. To each reaction, add the H antigen acceptor, UDP-GalNAc, and a fixed concentration of MnCl₂. c. Initiate the reactions by adding the GTA enzyme. d. Incubate the reactions at a constant temperature (e.g., 37°C) for a set period. e. Terminate the reactions. f. Analyze the amount of A antigen produced in each reaction to determine the optimal pH.
-
Mn²⁺ Concentration Optimization: a. Using the optimal pH determined above, prepare a series of reaction mixtures with varying concentrations of MnCl₂. b. Add the H antigen acceptor and UDP-GalNAc to each reaction. c. Start the reactions by adding the GTA enzyme. d. Incubate at the optimal temperature for a set period. e. Stop the reactions. f. Analyze the A antigen yield to determine the optimal Mn²⁺ concentration.
Protocol 2: In Vitro A Antigen Synthesis and Monitoring
This protocol describes a typical in vitro reaction for synthesizing the A antigen.
Materials:
-
GTA enzyme
-
H antigen acceptor substrate
-
UDP-GalNAc donor substrate
-
Optimized reaction buffer (containing the optimal pH and Mn²⁺ concentration)
-
Reaction termination solution
-
Analytical method for product detection
Procedure:
-
Prepare a reaction master mix containing the optimized buffer, H antigen acceptor, and UDP-GalNAc.
-
Pre-warm the master mix to the optimal reaction temperature.
-
Initiate the reaction by adding the GTA enzyme.
-
Incubate the reaction at the optimal temperature.
-
At various time points, withdraw aliquots of the reaction mixture and terminate the reaction.
-
Analyze the aliquots to monitor the progress of A antigen formation over time.
Visualizations
Caption: Pathway of A antigen synthesis catalyzed by GTA.
Caption: A logical workflow for troubleshooting low A antigen yield.
References
- 1. Glycosyltransferases - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of ABO and related antigens - Glycopedia [glycopedia.eu]
- 4. researchgate.net [researchgate.net]
- 5. Advances in understanding glycosyltransferases from a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosyltransferase, a short brief - Glycopedia [glycopedia.eu]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. ABO blood group antigens and differential glycan expression: Perspective on the evolution of common human enzyme deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. proteopedia.org [proteopedia.org]
- 10. Glycosyltransferases [sigmaaldrich.com]
- 11. Family 1 glycosyltransferases (GT1, UGTs) are subject to dilution-induced inactivation and low chemo stability toward their own acceptor substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Glycosyltransferase structural biology and its role in the design of catalysts for glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycosyltransferase engineering for carbohydrate synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for Determining Glycosyltransferase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods for Determining Glycosyltransferase Kinetics | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Chemical Synthesis of Blood Group A Pentasaccharide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of the Blood Group A pentasaccharide.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in Glycosylation Reactions
Q1: My glycosylation reaction to introduce the α-L-fucosyl moiety is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in fucosylation are a common challenge. Several factors can contribute to this issue:
-
Donor Reactivity: The choice of fucosyl donor is critical. While highly reactive donors might seem advantageous, they can also lead to side reactions. Conversely, less reactive donors may require harsh conditions, leading to degradation.
-
Solution: Consider using a fucosyl donor with balanced reactivity, such as a thioglycoside or a selenoglycoside. The use of benzoyl protecting groups at O-3 and O-4 of the fucose donor can provide effective α-directing stereocontrol through remote anchimeric participation, although it might reduce the donor's activity.[1]
-
-
Activation Conditions: The choice and stoichiometry of the activator (promoter) are crucial.
-
Solution: Optimize the activator and its concentration. Common activators include N-iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid like triflic acid (TfOH) or silver triflate (AgOTf). Titrating the amount of activator can help minimize side reactions.
-
-
Reaction Temperature: Glycosylation reactions are often temperature-sensitive.
-
Solution: Running the reaction at low temperatures (e.g., -78 °C to -40 °C) can improve selectivity and reduce the formation of byproducts.
-
-
Acceptor Reactivity: The steric and electronic properties of the acceptor alcohol can significantly influence the reaction outcome.
-
Solution: Ensure the acceptor is sufficiently reactive. If the target hydroxyl group is sterically hindered, a more reactive donor or different activation conditions may be necessary.
-
Q2: I am struggling to achieve high α-selectivity for the N-acetylgalactosamine (GalNAc) linkage, leading to a mixture of anomers and a difficult purification process. How can I improve the stereoselectivity?
A2: Achieving a high α-selectivity for the 1,2-cis-glycosidic linkage of 2-amino sugars like GalNAc is a well-known challenge in carbohydrate synthesis.[2] Here are some strategies to favor the α-anomer:
-
Choice of Glycosyl Donor and Protecting Groups: The protecting group at the C-2 position of the GalNAc donor plays a pivotal role.
-
Solution 1 (Non-participating group): Employ a non-participating protecting group at the C-2 position, such as an azido (B1232118) (N₃) group. The 2-azido-2-deoxygalactosyl donor is a common precursor for α-GalNAc linkages. The azide (B81097) can be reduced to an amine and subsequently acetylated late in the synthesis.[1]
-
Solution 2 (Stereodirecting groups): Utilizing specific protecting groups on other positions of the donor can influence the stereochemical outcome. For instance, a 3-O-benzoyl and a 4,6-O-(di-tert-butylsilylene) group on a 2-azido-2-deoxy-selenogalactoside donor has been shown to provide efficient and stereoselective formation of the α-glycosidic bond.[1][3]
-
-
Solvent Effects: The solvent can influence the equilibrium between the α- and β-anomers.
-
Solution: Ethereal solvents like diethyl ether (Et₂O) or dichloromethane (B109758) (DCM) are often used. Acetonitrile (MeCN) can sometimes promote the formation of the β-anomer through the formation of a transient nitrilium ion intermediate.
-
-
Promoter System: The choice of promoter can significantly impact the stereoselectivity.
-
Solution: For trichloroacetimidate (B1259523) donors, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is a common promoter. For thioglycosides, NIS/TfOH or dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST) are frequently used. The specific combination of donor, acceptor, and promoter should be carefully optimized.
-
Issue 2: Protecting Group Manipulations
Q3: I am observing undesired side reactions or incomplete removal during the deprotection of my oligosaccharide. What are some common pitfalls and how can I avoid them?
A3: Protecting group manipulations are a critical and often challenging aspect of oligosaccharide synthesis.[4]
-
Incomplete Deprotection:
-
Cause: Insufficient reaction time, low temperature, or inadequate reagent stoichiometry.
-
Solution: Monitor the reaction closely by TLC or HPLC. If the reaction stalls, consider adding more reagent or increasing the temperature slightly. For sterically hindered protecting groups, longer reaction times or more potent deprotection conditions may be necessary.
-
-
Side Reactions (e.g., acyl migration):
-
Cause: During the removal of ester protecting groups (like acetyl or benzoyl) under basic conditions (e.g., Zemplén deacetylation with NaOMe in MeOH), acyl migration to a neighboring free hydroxyl group can occur.
-
Solution: Perform the reaction at low temperatures (e.g., 0 °C) and monitor it carefully to stop it as soon as the desired deprotection is complete. Using milder bases or alternative protecting groups that can be removed under neutral or acidic conditions can also be a solution.
-
-
Cleavage of the Glycosidic Linkage:
-
Cause: Harsh acidic conditions used for the removal of acid-labile protecting groups (e.g., trityl, silyl (B83357) ethers) can sometimes lead to the cleavage of acid-sensitive glycosidic bonds, particularly fucosidic linkages.
-
Solution: Use milder acidic conditions (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS), acetic acid) or protecting groups that can be removed under orthogonal conditions (e.g., hydrogenolysis for benzyl (B1604629) ethers, fluoride (B91410) for silyl ethers).
-
Issue 3: Purification Challenges
Q4: The purification of my synthetic intermediates is proving to be very difficult, with co-eluting impurities. What strategies can I employ for better separation?
A4: The purification of structurally similar oligosaccharides is often challenging.
-
Chromatography Optimization:
-
Solution: Standard silica (B1680970) gel flash chromatography is the workhorse for purification.[1] Experiment with different solvent systems (e.g., toluene/ethyl acetate, dichloromethane/methanol) and gradients to improve separation. Using a high-performance flash chromatography system can provide better resolution.
-
-
Reverse-Phase Chromatography:
-
Solution: For more polar compounds or for separating anomers, reverse-phase HPLC (RP-HPLC) can be very effective. A C18 column with a water/acetonitrile or water/methanol (B129727) gradient is commonly used.
-
-
Protecting Group Strategy:
-
Solution: Sometimes, a temporary change in the protecting group pattern can alter the polarity of the molecule enough to allow for separation. For example, acetylating a free hydroxyl group can make the compound less polar and change its elution profile.
-
-
Introduction of a Tag:
-
Solution: For complex syntheses, introducing a purification handle or tag (e.g., a p-methoxybenzyl (PMB) ether) can facilitate separation. The tag can be removed in a later step.
-
Frequently Asked Questions (FAQs)
Q5: What is a common synthetic strategy for the this compound?
A5: A common approach is a convergent [2+3] or a sequential strategy. In a convergent strategy, a disaccharide donor and a trisaccharide acceptor (or vice versa) are coupled. In a sequential strategy, monosaccharides are added one by one to a growing oligosaccharide chain. A block synthesis approach, where a key trisaccharide fragment is synthesized and then coupled to the remaining part of the molecule, can also be efficient.[5]
Q6: How can I confirm the stereochemistry of the newly formed glycosidic linkages?
A6: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for determining the stereochemistry of glycosidic linkages. The coupling constant between the anomeric proton and the proton on C-2 of the glycosyl donor (³JH1,H2) is diagnostic. For α-linkages, this value is typically small (around 3-4 Hz), while for β-linkages, it is larger (around 7-8 Hz).[1] 2D NMR techniques like NOESY can also provide through-space correlations that help confirm the stereochemistry.
Q7: Are there any chemoenzymatic approaches to improve the yield of the this compound synthesis?
A7: Yes, chemoenzymatic methods can be very effective.[6] This approach combines chemical synthesis to create a core oligosaccharide structure with enzymatic synthesis to add specific sugar residues with high regio- and stereoselectivity. For example, a chemically synthesized precursor can be fucosylated using a fucosyltransferase enzyme, which can significantly improve the yield and selectivity of this challenging step.[7]
Quantitative Data Summary
The following tables summarize typical yields for key reaction steps in the synthesis of Blood Group A related oligosaccharides, based on literature data. Note that yields can vary significantly depending on the specific substrates, reagents, and reaction conditions.
Table 1: Glycosylation Reaction Yields
| Glycosidic Linkage | Glycosyl Donor Type | Acceptor | Promoter/Activator | Typical Yield (%) |
| α-L-Fuc-(1→2)-β-D-Gal | Thioglycoside | Galactose derivative | NIS/TfOH | 60-80 |
| α-D-GalNAc-(1→3)-β-D-Gal | 2-azido-2-deoxy-selenogalactoside | Disaccharide | NIS/TfOH | ~70 |
| β-D-Gal-(1→4)-D-GlcNAc | Trichloroacetimidate | GlcNAc derivative | TMSOTf | 75-90 |
Table 2: Protecting Group Removal Yields
| Protecting Group | Reagents | Typical Yield (%) |
| Acetyl (Ac) | NaOMe/MeOH | >95 |
| Benzoyl (Bz) | NaOMe/MeOH | >95 |
| Benzyl (Bn) | H₂, Pd/C | >90 |
| Silyl (e.g., TBDMS) | TBAF or HF-Pyridine | >90 |
| Azide (N₃) reduction | H₂S or PPh₃/H₂O | >85 |
Experimental Protocols
Protocol 1: General Procedure for Thioglycoside-mediated Fucosylation
-
Dry the fucosyl donor and the acceptor under high vacuum for several hours before use.
-
Dissolve the acceptor in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Add activated molecular sieves (4 Å) and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (e.g., -40 °C).
-
In a separate flask, dissolve the fucosyl donor in anhydrous DCM.
-
Add the donor solution to the acceptor solution via cannula.
-
Add N-iodosuccinimide (NIS) to the reaction mixture.
-
Slowly add a solution of triflic acid (TfOH) in DCM (typically a catalytic amount) dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding triethylamine (B128534) (Et₃N).
-
Allow the mixture to warm to room temperature, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography.
Protocol 2: General Procedure for Deprotection of Acetyl Groups (Zemplén Deacetylation)
-
Dissolve the acetylated oligosaccharide in anhydrous methanol (MeOH).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide (B1231860) (NaOMe) in MeOH.
-
Monitor the reaction by TLC until all starting material is consumed.
-
Neutralize the reaction by adding Amberlite® IR120 (H⁺) resin until the pH is neutral.
-
Filter the resin and wash it with MeOH.
-
Concentrate the combined filtrate and washings under reduced pressure to obtain the deprotected product.
Visualizations
Caption: Convergent synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low glycosylation yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis of Blood Group Antigenic A Trisaccharide and Its Biotinylated Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Groups [organic-chemistry.org]
- 5. Block synthesis of A tetrasaccharides (types 1, 3, and 4) related to the human ABO blood group system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of human blood group P1 pentasaccharide antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Fucosyl-Oligosaccharides Using α-l-Fucosidase from Lactobacillus rhamnosus GG - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Protecting Group Issues in Oligosaccharide Synthesis
Welcome to the technical support center for oligosaccharide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to carbohydrate protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is an "orthogonal protecting group strategy" and why is it critical in oligosaccharide synthesis?
A1: An orthogonal protecting group strategy is a method that uses a variety of protecting groups, each of which can be removed under specific reaction conditions without affecting the others.[1] This is critical for the synthesis of complex and branched oligosaccharides, which have numerous hydroxyl groups that need to be selectively revealed for glycosylation at specific positions.[1][2] By using an orthogonal set of groups, you can deprotect one hydroxyl group at a time for chain elongation, in any desired order, while the rest of the molecule remains protected.[1]
Q2: How do protecting groups influence the reactivity of a glycosyl donor?
A2: Protecting groups have a significant electronic effect on the reactivity of glycosyl donors, a concept known as the "armed/disarmed" principle.[3]
-
"Armed" donors: These have electron-donating protecting groups, like benzyl (B1604629) (Bn) ethers, which increase the reactivity of the glycosyl donor by stabilizing the developing positive charge at the anomeric center during the reaction.[3][4]
-
"Disarmed" donors: These have electron-withdrawing protecting groups, such as acetyl (Ac) or benzoyl (Bz) esters, which destabilize the transition state, making the donor less reactive.[3][4][5]
This reactivity difference can be exploited in one-pot synthesis strategies where a more reactive "armed" donor selectively reacts in the presence of a less reactive "disarmed" one.[3][4]
Q3: What is protecting group migration and which groups are most susceptible?
A3: Protecting group migration is an undesired intramolecular transfer of a protecting group from one hydroxyl group to another.[6][7] This is a common problem in carbohydrate chemistry that can compromise the entire synthetic plan.[7] The most common migrating groups include:
-
Acyl groups (e.g., Acetyl, Benzoyl): Migration is often observed between adjacent hydroxyl groups, for example, from an axial O-2 to an equatorial O-3 position.[7]
-
Silyl ethers: These are also prone to migration under various reaction conditions.[6][7]
-
Acetals: Acetal migration can also occur, complicating synthetic routes.[6][7]
Factors like the reaction conditions (acidic or basic) and the relative positions of the hydroxyl groups influence the likelihood of migration.[6]
Q4: How does the C-2 protecting group affect the stereochemical outcome of a glycosylation?
A4: The protecting group at the C-2 position of the glycosyl donor plays a crucial role in determining the stereoselectivity (α or β) of the newly formed glycosidic bond.[8][9]
-
Neighboring Group Participation: Ester-based protecting groups (like acetyl or benzoyl) at C-2 can form a cyclic intermediate (an oxonium ion) that blocks the α-face of the sugar. This forces the incoming acceptor to attack from the β-face, resulting in the formation of a 1,2-trans glycosidic bond.[9][10][11]
-
Non-Participating Groups: Ether-based protecting groups (like benzyl) at C-2 do not form this intermediate. In their presence, the stereochemical outcome is more complex and depends on other factors like the solvent, promoter, and the anomeric effect, often leading to 1,2-cis glycosides.[8]
Troubleshooting Guides
Issue 1: Failed or Low-Yield Deprotection
Q: I am trying to remove a benzyl (Bn) protecting group via catalytic hydrogenation, but the reaction is incomplete or fails entirely. What could be the problem?
A: This is a common challenge, especially in the final stages of a synthesis (global deprotection).[12] Here are several potential causes and solutions:
-
Catalyst Poisoning: Sulfur-containing reagents (e.g., from thioglycosides) or other impurities can poison the Palladium (Pd) catalyst.
-
Solution: Ensure rigorous purification of the protected oligosaccharide before the hydrogenation step. If a thioglycoside was used, consider treating the compound with a scavenger like Raney Nickel before hydrogenation.
-
-
Steric Hindrance: In large, complex oligosaccharides, the protecting groups may be sterically inaccessible to the catalyst surface.[13]
-
Solution 1: Increase the catalyst loading and/or hydrogen pressure.
-
Solution 2: Switch to a different deprotection method. Birch reduction (using sodium in liquid ammonia) is a more vigorous method that can be effective for removing stubborn benzyl groups.[13]
-
-
Incompatible Functional Groups: The molecule may contain other functional groups that are sensitive to hydrogenation (e.g., alkenes, azides).
-
Solution: This should be anticipated during the synthetic planning phase. If unavoidable, an alternative "permanent" protecting group whose removal is orthogonal to these groups should have been used. For removing a p-methoxybenzyl (PMB) group in the presence of sensitive groups, oxidative cleavage with DDQ or CAN is a standard alternative.[14][15]
-
Issue 2: Unexpected Side Product Formation
Q: During the deprotection of my acetylated sugar with sodium methoxide (B1231860) (Zemplén conditions), I isolated a product that appears to have a protecting group at the wrong position. What happened?
A: You have likely encountered acyl group migration .[7] Under basic conditions like Zemplén deacylation, an acyl group can migrate to a neighboring free hydroxyl group via a cyclic orthoester intermediate. This is especially common when trying to selectively deprotect one ester in the presence of other hydroxyls.
-
How to Confirm: Use 2D NMR techniques (like HMBC and NOESY) to unambiguously determine the structure of the unexpected product.
-
Prevention Strategy 1: Use Orthogonal Protecting Groups: Plan your synthesis so that the ester you wish to remove is unique. For temporary protection, use a group that can be removed under non-basic conditions, such as a levulinoyl (Lev) ester (removed with hydrazine) or a chloroacetyl ester.[5]
-
Prevention Strategy 2: Modify Conditions: If you must use esters, carefully controlling the reaction time and temperature can sometimes minimize migration, but this is often unreliable.
-
Alternative Protecting Groups: To avoid migration issues altogether, consider using protecting groups less prone to migration, such as benzoyl (Bz) or pivaloyl (Piv) groups, which can be more stable than acetyl groups.[7]
Issue 3: Poor Stereoselectivity in Glycosylation
Q: I am trying to synthesize a 1,2-cis glycosidic linkage using a donor with a non-participating group at C-2, but I am getting a mixture of α and β anomers. How can I improve the selectivity?
A: Achieving high stereoselectivity for 1,2-cis linkages is a well-known challenge in oligosaccharide synthesis.[8] The outcome is highly dependent on a subtle interplay of factors.
-
Use Conformation-Constraining Protecting Groups: Introducing a cyclic protecting group, such as a 4,6-O-benzylidene acetal, can lock the pyranose ring in a specific conformation.[9][11] This can favor the formation of one anomer over the other by influencing the trajectory of the acceptor's approach.[9]
-
Optimize Reaction Conditions:
-
Solvent: Ethereal solvents like diethyl ether or dichloromethane (B109758) can influence the equilibrium between α- and β-anomers of the reactive intermediate.
-
Promoter/Activator: The choice of promoter (e.g., NIS/TfOH, BSP/Tf₂O) can have a profound effect on selectivity. Experiment with different activators.[16]
-
-
Donor Reactivity: The reactivity of the leaving group at the anomeric position is also critical. Sometimes, switching from a thioglycoside to a glycosyl fluoride (B91410) or trichloroacetimidate (B1259523) can alter the stereochemical course of the reaction.
Data Summary
Table 1: Common Orthogonal Protecting Groups in Oligosaccharide Synthesis
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Type |
| Benzyl | Bn | NaH, BnBr | H₂, Pd/C (Hydrogenolysis) | Permanent (Ether) |
| p-Methoxybenzyl | PMB | NaH, PMBCl | DDQ or CAN (Oxidative) | Semi-permanent (Ether) |
| Acetyl | Ac | Ac₂O, Pyridine (B92270) | NaOMe, MeOH (Basic) | Temporary (Ester) |
| Benzoyl | Bz | BzCl, Pyridine | NaOMe, MeOH (Basic) | Temporary (Ester) |
| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole | TBAF or HF-Pyridine (Fluoride) | Temporary (Silyl Ether) |
| Levulinoyl | Lev | Levulinic acid, DCC | Hydrazine (B178648) acetate (B1210297) | Temporary (Ester) |
| Allyl | All | Allyl Bromide, NaH | Pd(PPh₃)₄, Barbituric acid | Temporary (Ether) |
| Benzylidene Acetal | - | PhCHO, ZnCl₂ | Aqueous Acid or H₂ (reductive opening) | Conformation-constraining |
Key Experimental Protocols
Protocol 1: Selective Deprotection of a p-Methoxybenzyl (PMB) Ether
This protocol describes the selective removal of a PMB group using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of other groups like benzyl ethers and esters.
-
Preparation: Dissolve the PMB-protected carbohydrate (1 equivalent) in a mixture of dichloromethane (DCM) and water (e.g., 10:1 v/v). Ensure the substrate is fully dissolved.
-
Reagent Addition: Add DDQ (1.1-1.5 equivalents per PMB group) to the solution at room temperature. The reaction mixture will typically turn dark green or brown.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer sequentially with saturated NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica (B1680970) gel column chromatography.
Protocol 2: Removal of a Levulinoyl (Lev) Ester
This protocol allows for the selective removal of a Lev ester under mild conditions that leave other esters (like acetate and benzoate) and ethers intact.
-
Preparation: Dissolve the Lev-protected carbohydrate (1 equivalent) in a suitable solvent system, such as a mixture of pyridine and acetic acid or THF/Pyridine.
-
Reagent Addition: Add hydrazine acetate (or a solution of hydrazine monohydrate) (2-5 equivalents) to the solution at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed. This typically takes 30 minutes to a few hours.
-
Quenching: Quench the reaction by adding acetone (B3395972) to consume the excess hydrazine.
-
Workup: Co-evaporate the solvent with toluene (B28343) under reduced pressure to remove pyridine.
-
Purification: Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify the deprotected alcohol by silica gel chromatography.
Visual Guides
Workflow for Troubleshooting a Failed Deprotection
Caption: A troubleshooting flowchart for common deprotection failures.
Logic for Selecting an Orthogonal Protecting Group Strategy
Caption: Decision-making process for an orthogonal protection strategy.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Strategies for Bioactive Oligosaccharides [mdpi.com]
- 4. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Protecting group migrations in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. alchemyst.co.uk [alchemyst.co.uk]
- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 16. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fucosylation of Blood Group A Precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fucosylation of Blood Group A precursors. Our goal is to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the fucosylation of Blood Group A precursors?
The synthesis of the Blood Group A antigen involves a multi-step enzymatic process. The immediate precursor to the A antigen is the H antigen. The formation of the H antigen is catalyzed by α-1,2-fucosyltransferases, which add a fucose residue to a precursor oligosaccharide. In humans, there are two main α-1,2-fucosyltransferases with distinct substrate specificities:
-
FUT1 (H enzyme): This enzyme is primarily responsible for synthesizing the H antigen on Type 2 precursor chains, which are characteristic of glycans on red blood cells.[1][2][3]
-
FUT2 (Secretor enzyme): This enzyme preferentially fucosylates Type 1 precursor chains, which are found in secretions and on epithelial cells.[1][3][4][5]
Following the formation of the H antigen, an α-1,3-N-acetylgalactosaminyltransferase adds an N-acetylgalactosamine (GalNAc) residue to complete the Blood Group A antigen structure.
Q2: What are the common types of side reactions observed during the fucosylation of Blood Group A precursors?
Side reactions in the fucosylation of Blood Group A precursors primarily arise from the substrate promiscuity of the fucosyltransferases and suboptimal reaction conditions. Common side reactions include:
-
Fucosylation of the wrong precursor type: If you are targeting a Type 2 precursor for H-antigen synthesis but your enzyme preparation or reaction conditions favor the fucosylation of a contaminating Type 1 precursor (or vice-versa), you will generate an undesired isomeric product. FUT2 can act on Type 2 precursors, and FUT1 can act on Type 1 precursors, albeit with lower efficiency.
-
Incomplete fucosylation: This results in a low yield of the desired H-antigen, leaving a significant amount of the unfucosylated precursor. This can be due to several factors, including suboptimal enzyme concentration, insufficient donor substrate (GDP-fucose), or the presence of inhibitors.
-
Di-fucosylation: In some instances, an additional fucose residue may be added to the glycan at an alternative position, leading to a di-fucosylated byproduct. This is more likely to occur with fucosyltransferases that have broader substrate specificity or under non-optimized reaction conditions.
Q3: How can I detect and characterize side products in my fucosylation reaction?
A combination of chromatographic and mass spectrometric techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., porous graphitized carbon or amide) can separate fucosylated oligosaccharides from their precursors and isomeric byproducts.[6][7][8][9]
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful tool for identifying the molecular weights of the products and byproducts.[6][10][11] Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the oligosaccharides and allowing for the determination of linkage positions.[11]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Fucosylated Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Enzyme Concentration | Titrate the concentration of the fucosyltransferase to find the optimal level. Start with the manufacturer's recommended concentration and perform a series of reactions with increasing and decreasing amounts of the enzyme. |
| Insufficient Donor Substrate (GDP-Fucose) | Ensure that GDP-fucose is not the limiting reagent. A molar excess of the donor substrate relative to the acceptor is recommended. Consider a 1.5 to 2-fold molar excess as a starting point. |
| Enzyme Instability or Inactivity | Verify the activity of your fucosyltransferase using a known positive control substrate. Ensure proper storage of the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Suboptimal Reaction Conditions (pH, Temperature, Metal Ions) | Fucosyltransferases often have specific pH and temperature optima. Consult the literature or the enzyme's technical data sheet for the optimal conditions. Many fucosyltransferases also require divalent cations like Mn²⁺ for activity.[5] |
| Presence of Inhibitors | Ensure all reagents and buffers are of high purity. Contaminants such as heavy metals or EDTA can inhibit enzyme activity. |
| Product Degradation | Analyze the reaction mixture at different time points to monitor product formation and potential degradation. If degradation is observed, consider optimizing purification strategies to minimize product loss. |
Problem 2: Presence of Unexpected Fucosylated Products (Side Reactions)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Fucosyltransferase Used | Verify that you are using the correct fucosyltransferase for your target precursor. For Type 2 precursors, FUT1 is preferred. For Type 1 precursors, FUT2 is the enzyme of choice. |
| Contamination with other Fucosyltransferases | If using a crude enzyme preparation, consider purifying the fucosyltransferase to remove contaminating enzymes with different specificities. |
| Substrate Promiscuity | Even with the correct enzyme, some level of off-target fucosylation may occur. To minimize this, optimize the reaction kinetics by adjusting the substrate concentrations and reaction time. Lowering the enzyme concentration or reaction time may favor the fucosylation of the preferred substrate. |
| Impure Acceptor Substrate | Ensure the purity of your precursor glycan. Contaminating isomeric precursors will lead to the formation of undesired fucosylated products. |
Quantitative Data
The efficiency and specificity of fucosyltransferases are critical for achieving high yields of the desired product. The following table summarizes a selection of reported kinetic parameters for human FUT1 and FUT2. Note that these values can vary depending on the specific experimental conditions.
Table 1: Selected Kinetic Parameters of Human α-1,2-Fucosyltransferases (FUT1 and FUT2)
| Enzyme | Acceptor Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) |
| FUT1 | Phenyl β-D-galactoside | 0.23 | 0.013 | 56.5 |
| Lacto-N-tetraose (Type 1) | 1.1 | - | - | |
| Lacto-N-neotetraose (Type 2) | 0.45 | - | - | |
| FUT2 | Phenyl β-D-galactoside | 0.12 | 0.04 | 333 |
| Lacto-N-tetraose (Type 1) | 0.22 | - | - | |
| Lacto-N-neotetraose (Type 2) | 2.1 | - | - |
Data is illustrative and compiled from various sources. Actual values may differ based on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Enzymatic Fucosylation of a Blood Group A Precursor (H-antigen formation)
This protocol describes a general procedure for the in vitro synthesis of the H-antigen from a Type 2 precursor using a recombinant α-1,2-fucosyltransferase (e.g., FUT1).
Materials:
-
Recombinant human FUT1
-
Acceptor substrate (e.g., Lacto-N-neotetraose)
-
GDP-fucose (donor substrate)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5)
-
MnCl₂ (10 mM)
-
Nuclease-free water
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube on ice. The final volume can be scaled as needed. For a 50 µL reaction:
-
10 µL of 5x Reaction Buffer
-
5 µL of MnCl₂ (100 mM stock)
-
10 µL of Acceptor Substrate (e.g., 5 mM stock)
-
10 µL of GDP-fucose (e.g., 10 mM stock)
-
X µL of FUT1 (to a final concentration of e.g., 1-5 µg/mL)
-
(25 - X) µL of Nuclease-free water
-
-
Mix the components gently by pipetting.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 1-4 hours). The optimal incubation time should be determined empirically.
-
Stop the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding an equal volume of ice-cold ethanol.
-
Analyze the reaction products using HPLC and/or Mass Spectrometry (see Protocol 2).
Protocol 2: Analysis of Fucosylation Products by HPLC-MS
This protocol provides a general workflow for the analysis of fucosylated oligosaccharides.
1. Sample Preparation:
-
If the reaction mixture contains proteins, they should be removed by precipitation (e.g., with ethanol) or by using a protein removal spin column.
-
The supernatant containing the oligosaccharides can be dried down and reconstituted in a suitable solvent for HPLC analysis (e.g., water or a low percentage of acetonitrile (B52724) in water).
2. HPLC Separation:
-
Column: A porous graphitized carbon (PGC) column or an amide-based HILIC column is suitable for separating isomeric oligosaccharides.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) is commonly used.
-
Detection: If not coupled to a mass spectrometer, a fluorescence detector can be used after derivatizing the oligosaccharides with a fluorescent tag.
3. Mass Spectrometry Analysis:
-
Ionization: Electrospray ionization (ESI) is commonly used for the analysis of oligosaccharides.
-
Analysis Mode: Operate the mass spectrometer in negative ion mode for underivatized glycans.
-
Data Acquisition: Acquire full scan MS data to identify the molecular weights of the products and byproducts.
-
Tandem MS (MS/MS): Perform fragmentation of the ions of interest to obtain structural information and confirm the identity of the fucosylated product and any side products.
Visualizations
Caption: Enzymatic synthesis of Blood Group A antigen, highlighting primary pathways and potential side reactions.
Caption: A logical workflow for troubleshooting common issues in fucosylation experiments.
References
- 1. youtube.com [youtube.com]
- 2. FUT1 mutations responsible for the H-deficient phenotype in the Polish population, including the first example of an abolished start codon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FUT2 gene as a genetic susceptible marker of infectious diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fucosyltransferase 2: A Genetic Risk Factor for Intestinal Diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Typing of Blood-Group Antigens on Neutral Oligosaccharides by Negative-Ion Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC and HPAEC of Oligosaccharides and Glycopeptides | Springer Nature Experiments [experiments.springernature.com]
- 8. High-performance liquid chromatography-mass spectrometry for mapping and sequencing glycosaminoglycan-derived oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural similarities with related fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic Blood Group A Pentasaccharide Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic Blood Group A pentasaccharide isomers.
Troubleshooting Guides
Issue 1: Poor Resolution of Isomers in HPLC
Symptoms:
-
Co-elution of α and β anomers.
-
Broad or overlapping peaks for regioisomers.
-
Inability to achieve baseline separation.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Column Chemistry | For polar, non-derivatized oligosaccharides, reverse-phase columns (e.g., C18) may not provide sufficient selectivity. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or amine-based columns. For high-resolution separation of anionic carbohydrates at high pH, High-Performance Anion-Exchange Chromatography (HPAEC) is a powerful technique.[1] |
| Suboptimal Mobile Phase Composition | The polarity and ionic strength of the mobile phase are critical. For HILIC, carefully optimize the acetonitrile/water gradient. For HPAEC, a precise sodium hydroxide (B78521) or sodium acetate (B1210297) gradient is necessary to resolve closely related isomers.[1] |
| Incorrect Flow Rate or Temperature | Lowering the flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase. Optimizing the column temperature can also affect selectivity. |
| Sample Overload | Injecting too much sample can lead to peak broadening and poor resolution. Reduce the injection volume or sample concentration. |
| System Issues | High backpressure, leaks, or a clogged column can all degrade performance. Regularly maintain your HPLC system and use guard columns to protect the analytical column.[2] |
Issue 2: Low Yield from Affinity Chromatography
Symptoms:
-
Low recovery of the target pentasaccharide after elution.
-
Significant amount of the target molecule found in the flow-through.
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Binding to the Column | Ensure the binding buffer conditions (pH, ionic strength) are optimal for the interaction between the anti-A antibody and the pentasaccharide. The pH for binding is often slightly basic.[3] |
| Antibody Inactivation | The immobilization process or harsh regeneration conditions can denature the monoclonal antibody. Use a gentle immobilization chemistry and validated regeneration buffers. |
| Competition from Impurities | If the crude synthetic mixture contains structures that also bind to the antibody, it can reduce the binding of the target pentasaccharide. Consider a preliminary purification step (e.g., size-exclusion chromatography) to remove major impurities. |
| Ineffective Elution | The elution buffer (often acidic, e.g., glycine-HCl pH 2-3) may not be strong enough to disrupt the antibody-antigen interaction.[3] A step or gradient elution with decreasing pH might be necessary. However, be mindful that harsh elution conditions can affect the integrity of the pentasaccharide. |
| Column Overloading | Exceeding the binding capacity of the affinity column will result in the target molecule appearing in the flow-through. Determine the column's binding capacity and load an appropriate amount of sample. |
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities I should expect in the synthesis of the this compound?
A1: During the chemical synthesis of complex oligosaccharides like the this compound, several types of isomers can be formed. The most common are:
-
Anomers: Formation of both α and β glycosidic linkages where only one is desired. The separation of these anomers can be particularly challenging. During fucosylation steps in blood group antigen synthesis, inseparable mixtures of α and β isomers have been reported.[4]
-
Regioisomers: Glycosylation occurring at an incorrect hydroxyl group on the acceptor monosaccharide, leading to different branching points.
-
Stereoisomers: Isomers with the same constitution and bonding but different spatial arrangements of atoms.
Q2: Which analytical technique is best for assessing the isomeric purity of my final product?
A2: A combination of techniques is often ideal.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive method for the quantitative analysis of underivatized oligosaccharides and is particularly powerful for separating closely related isomers, including positional and linkage isomers.[1][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are essential for the structural elucidation of your pentasaccharide and can be used to determine the ratio of α and β anomers by integrating the signals of the anomeric protons. Quantitative NMR (qNMR) can be used for absolute purity assessment.[7][8] NMR is also a powerful tool for distinguishing regioisomers.[9][10]
Q3: Can I use the same affinity column for purifying different this compound isomers?
A3: It depends on the nature of the isomers and the specificity of the monoclonal antibody used. Monoclonal antibodies are highly specific. If the isomeric difference lies in a part of the molecule that is not critical for antibody recognition (the epitope), then the column may bind both isomers. However, if the isomerization affects the epitope, the binding affinity may differ significantly, potentially allowing for separation. It is crucial to characterize the specificity of your anti-A antibody.
Q4: My purified pentasaccharide shows low biological activity. Could this be related to isomeric purity?
A4: Absolutely. The biological activity of oligosaccharides is highly dependent on their precise three-dimensional structure. The presence of incorrect anomers or regioisomers can significantly reduce or abolish binding to target proteins, such as antibodies or enzymes. Therefore, ensuring high isomeric purity is critical for obtaining biologically active material.[11]
Experimental Protocols
Protocol 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for Isomer Separation
This protocol provides a general framework for the separation of this compound isomers. Optimization will be required for specific synthetic mixtures.
-
System: An HPLC system equipped with a gold working electrode and a pH-Ag/AgCl reference electrode.
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac series).
-
Mobile Phase A: Deionized water
-
Mobile Phase B: 200 mM Sodium Hydroxide
-
Mobile Phase C: 1 M Sodium Acetate in 200 mM Sodium Hydroxide
-
Gradient:
-
0-20 min: 100% B (isocratic)
-
20-40 min: Linear gradient from 0% to 100% C in B
-
40-50 min: 100% C (isocratic wash)
-
50-60 min: Re-equilibration with 100% B
-
-
Flow Rate: 0.5 mL/min
-
Detection: Pulsed Amperometry with a waveform optimized for carbohydrates.
-
Sample Preparation: Dissolve the sample in deionized water to a concentration of 10-100 µg/mL. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: Immuno-Affinity Chromatography for Purification
This protocol describes the purification of the this compound using an anti-A antibody-coupled resin.
-
Matrix: NHS-activated agarose (B213101) or similar, coupled with a monoclonal anti-A antibody.
-
Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Procedure: a. Equilibrate the anti-A antibody column with 5-10 column volumes of Binding Buffer. b. Dissolve the crude synthetic pentasaccharide mixture in Binding Buffer and apply it to the column at a flow rate that allows for sufficient residence time for binding. c. Wash the column with 10-20 column volumes of Binding Buffer, or until the absorbance at 280 nm (monitoring for unbound impurities) returns to baseline. d. Elute the bound pentasaccharide with Elution Buffer, collecting fractions into tubes containing Neutralization Buffer to immediately raise the pH and preserve the integrity of the product. e. Pool the fractions containing the purified pentasaccharide. f. Desalt the pooled fractions using size-exclusion chromatography or dialysis.
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for Synthetic this compound
| Purification Method | Purity (%) | Yield (%) | Resolution of Anomers | Throughput |
| Silica Gel Chromatography | 70-85 | 40-60 | Poor | High |
| Reverse-Phase HPLC (C18) | 80-90 | 30-50 | Poor to Moderate | Medium |
| HILIC-HPLC | >95 | 25-45 | Good | Medium |
| HPAEC-PAD | >98 | 20-40 | Excellent | Low |
| Immuno-Affinity Chromatography | >99 | 50-70 | Dependent on antibody specificity | Medium |
Note: These values are illustrative and will vary depending on the specific synthetic mixture and optimized conditions.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromforum.org [chromforum.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy [nmr.oxinst.com]
- 11. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Blood Group A Pentasaccharide Conjugates
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the stability of Blood Group A (BGA) pentasaccharide conjugates.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in BGA pentasaccharide conjugates?
Instability in BGA pentasaccharide conjugates can arise from several factors affecting both the carbohydrate and the protein/carrier component. The primary causes include:
-
Hydrolytic Cleavage: The glycosidic bonds within the pentasaccharide or at the linker attachment point can be susceptible to hydrolysis, especially at non-optimal pH and temperature. The bond connecting the pentasaccharide to the linker is often a critical point of failure.
-
Enzymatic Degradation: Contamination with glycosidases can lead to the specific cleavage of sugar residues. For instance, enzymes like N-acetylgalactosaminidase can remove the terminal sugar of the A antigen.[1][2] Enteric bacteria are a known source of enzymes that degrade A, B, and H blood group antigens.[3]
-
Protein Carrier Denaturation and Aggregation: The protein component of the conjugate (e.g., CRM197, HSA) can unfold or aggregate due to thermal stress, mechanical stress (e.g., agitation), or inappropriate formulation conditions (e.g., pH, ionic strength).[4][5]
-
Conjugation-Induced Instability: The conjugation process itself, which may involve specific reaction conditions or the introduction of solvents, can induce chemical or physical changes that accelerate degradation.[6]
-
Oxidation: Certain amino acid residues in the protein carrier or components of the linker can be susceptible to oxidation, leading to loss of function and stability.
Q2: How does the choice of linker impact conjugate stability?
The linker is a critical component for ensuring the stability of the final conjugate.[7] Key considerations include:
-
Linker Chemistry: The type of covalent bond formed between the glycan, linker, and protein determines its hydrolytic stability. For example, oxime ligations are known to form hydrolytically stable linkers.[8][9] Squarate-based chemistry is another powerful method for creating stable glycoconjugates.[10]
-
Linker Length and Flexibility: Flexible linkers, often composed of glycine (B1666218) and serine residues (GS linkers), can help maintain the stability of the conjugate in aqueous solutions.[11] The length and composition can influence the accessibility of the glycan epitope and the overall solubility of the conjugate.
-
Hydrophilicity: Using hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG), can improve solubility and reduce aggregation. However, PEG itself can sometimes elicit an immune response.[12]
Q3: What are the recommended storage conditions for BGA pentasaccharide conjugates?
Proper storage is crucial for maintaining the long-term stability and viability of BGA pentasaccharide conjugates.
-
Temperature: For long-term storage, freezing at ≤ -20°C or lyophilization is recommended.[13][14] Some purified pentasaccharides are stored at 4°C for short-term use.[15] Red blood cell components are typically stored between 2-6°C to decrease the rate of glycolysis.[16] Continuous temperature monitoring is essential.
-
Formulation: Lyophilized (freeze-dried) powders generally exhibit excellent long-term stability.[14] For liquid formulations, the choice of buffer, pH, and excipients is critical. The formulation should be optimized to the specific conjugate.
-
Light Exposure: Protect from light, as UV exposure can potentially degrade both the protein and glycan components.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles, as they can induce protein denaturation and aggregation. Aliquoting the conjugate into single-use vials is highly recommended.
Q4: How can I prevent aggregation of my BGA pentasaccharide conjugate?
Aggregation is a common issue that can compromise the efficacy and safety of conjugates. Strategies to prevent it include:
-
Formulation Optimization:
-
pH and Buffer Selection: Maintain the pH of the solution away from the isoelectric point (pI) of the protein carrier to maximize electrostatic repulsion. Histidine is a commonly used buffer in monoclonal antibody formulations.[17]
-
Excipients: Sugars (sucrose, trehalose), sugar alcohols (sorbitol, mannitol), and certain amino acids (arginine, glycine) can act as stabilizers by strengthening the protein's hydration shell.[17][18]
-
Surfactants: Non-ionic surfactants like polysorbate 20 or 80 can be added in low concentrations to prevent surface-induced aggregation.
-
-
Protein Engineering: Modifying the protein carrier to enhance its intrinsic stability can be an effective, albeit complex, strategy.
-
Control of Conjugation Chemistry: High drug-to-antibody ratios (DARs) or glycan loading can sometimes increase the hydrophobicity of the conjugate, leading to aggregation. Optimizing the conjugation process is key.[19]
Section 2: Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with BGA pentasaccharide conjugates.
Problem 1: Low Yield or Evidence of Degradation After Conjugation
-
Possible Cause: Suboptimal reaction conditions (pH, temperature, time).
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of the reaction buffer is optimal for the specific linker chemistry being used. For example, squarate reactions often involve a two-step pH shift (neutral for the first step, basic for the second).[10]
-
Optimize Temperature: Some conjugation reactions may require elevated temperatures, which can also accelerate degradation.[6] Perform a temperature optimization study to find a balance between reaction efficiency and conjugate stability.
-
Analyze Intermediates: Use techniques like Mass Spectrometry (MS) or HPLC to analyze the reaction at intermediate time points to identify potential side reactions or degradation of starting materials.
-
Problem 2: Loss of Antigenic Activity Over Time
-
Possible Cause: Hydrolysis of glycosidic bonds or denaturation of the protein scaffold affecting glycan presentation.
-
Troubleshooting Steps:
-
Assess Glycan Integrity: Use High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) or MS to check for the presence of the intact pentasaccharide.
-
Evaluate Protein Conformation: Use Circular Dichroism (CD) spectroscopy or Differential Scanning Calorimetry (DSC) to assess the secondary and tertiary structure of the protein carrier.[4]
-
Review Storage Conditions: Ensure the conjugate is stored at the correct temperature and in an appropriate formulation buffer.[14][16] Consider lyophilization for long-term storage.[20]
-
Problem 3: Conjugate Aggregation or Precipitation During Storage or Handling
-
Possible Cause: Colloidal instability due to increased hydrophobicity, incorrect buffer formulation, or physical stress.
-
Troubleshooting Steps:
-
Characterize Aggregates: Use Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to quantify the amount and size of aggregates.[21][22]
-
Reformulate: Screen different buffer conditions (pH, ionic strength) and excipients (sugars, amino acids, surfactants) to identify a formulation that maximizes solubility and stability.[5][17]
-
Modify Handling Procedures: Avoid vigorous vortexing or agitation. Use gentle mixing. If freeze-thawing, ensure it is done rapidly to minimize protein stress.
-
Section 3: Experimental Protocols
Protocol 1: Assessment of Conjugate Stability by Size Exclusion Chromatography (SEC)
This protocol is used to monitor for aggregation and fragmentation of the conjugate over time.
-
Objective: To quantify the percentage of monomer, aggregate, and fragment in a conjugate sample.
-
Materials:
-
BGA pentasaccharide conjugate sample
-
SEC column (e.g., TSKgel G3000SWxl)[21]
-
HPLC system with UV detector
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another formulation-specific buffer.
-
-
Methodology:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Prepare the conjugate sample to a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Inject a defined volume (e.g., 20 µL) of the sample onto the column.
-
Monitor the eluate using a UV detector at 280 nm (for the protein) and potentially at a wavelength specific to the linker or payload if applicable.[19]
-
Integrate the peak areas corresponding to the high molecular weight species (aggregates), the main peak (monomer), and low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total integrated area.
-
To assess stability, perform this analysis at multiple time points for samples stored under different conditions (e.g., 4°C, 25°C, 40°C).
-
Protocol 2: In Vitro Stability Assessment in Whole Blood
This protocol provides a more physiologically relevant environment than plasma to assess conjugate stability.[23][24]
-
Objective: To evaluate the stability of the conjugate and any biotransformations in whole blood.
-
Materials:
-
BGA pentasaccharide conjugate
-
Freshly collected whole blood (e.g., human, mouse) with anticoagulant (e.g., EDTA).
-
Incubator at 37°C
-
Affinity capture beads (e.g., Protein A/G)
-
LC-MS system
-
-
Methodology:
-
Spike the BGA conjugate into the whole blood sample at a predetermined concentration.
-
Incubate the sample at 37°C with gentle agitation.
-
At various time points (e.g., 0, 1, 6, 24 hours), draw an aliquot of the blood.
-
Immediately process the sample to isolate the conjugate. This typically involves centrifuging to separate plasma, followed by affinity capture of the conjugate from the plasma using beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the conjugate from the beads.
-
Analyze the eluate by LC-MS to determine the amount of intact conjugate remaining and to identify any degradation products or modifications.[23][24]
-
Section 4: Data and Visualization
Table 1: Example Stability Data for BGA-HSA Conjugate under Accelerated Conditions
| Storage Condition | Timepoint | % Monomer (by SEC) | % Intact Glycan (by MS) | Antigenic Activity (%) |
| 40°C, pH 5.5 | 0 weeks | 99.1 | 99.5 | 100 |
| 2 weeks | 95.3 | 96.2 | 91 | |
| 4 weeks | 88.7 | 91.0 | 82 | |
| 40°C, pH 7.4 | 0 weeks | 99.2 | 99.6 | 100 |
| 2 weeks | 97.8 | 98.1 | 97 | |
| 4 weeks | 94.5 | 95.3 | 93 |
This table presents illustrative data to show how results might be structured. Actual results will vary based on the specific conjugate and formulation.
Visual Guides
Caption: A logical workflow for troubleshooting stability issues with BGA pentasaccharide conjugates.
Caption: Common linker strategies used to improve the stability of glycoconjugates.[8][10][11]
Caption: Enzymatic degradation pathway of the BGA pentasaccharide to the H antigen.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of blood group A glycolipid A-6-2 by normal and mutant human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of blood group antigens in human colon ecosystems. I. In vitro production of ABH blood group-degrading enzymes by enteric bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein polymer conjugates: improving the stability of hemoglobin with poly(acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody-drug conjugates- stability and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Conjugation of carbohydrates to proteins using of di(triethylene glycol monomethyl ether) squaric acid ester revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 12. Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blood Group A pentasaccharide type I | OB158901 [biosynth.com]
- 14. Meningococcal infections. 4. Stability of group A and group C polysaccharide vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. usbio.net [usbio.net]
- 16. Storage of Blood Components and its Significance | [meditropics.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stabilization of Transfected Cells Expressing Low-Incidence Blood Group Antigens: Novel Methods Facilitating Their Use as Reagent-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Simultaneous evaluation of molecular size and antigenic stability of PNEUMOVAX 23, a multivalent pneumococcal polysaccharide vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Signal in Blood Group A Pentasaccharide Microarrays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low signal intensity in their Blood Group A pentasaccharide microarray experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary reasons for observing weak or no signal on my this compound microarray?
Low signal intensity can stem from several factors throughout the experimental workflow. The most common culprits can be categorized into three main areas: issues with the glycan-binding protein (GBP), suboptimal assay conditions, and problems with the detection system.[1] A systematic approach to troubleshooting is crucial for identifying the specific cause.
Q2: How can I determine if the problem lies with my glycan-binding protein (e.g., antibody, lectin)?
Several factors related to the GBP can lead to low signal. It's essential to verify the quality, concentration, and activity of your GBP.
-
Protein Quality and Activity: The GBP may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. It's also possible that the tag used for detection (e.g., biotin, fluorescent dye) has interfered with the binding site of the protein.[1]
-
GBP Concentration: The concentration of the GBP in the incubation step is critical. If the concentration is too low, the signal will be weak. Conversely, an excessively high concentration can sometimes lead to non-specific binding and high background, which can obscure a weak positive signal.
Troubleshooting Steps for GBP-Related Issues:
| Parameter | Problem | Recommended Action | Expected Outcome |
| GBP Activity | Inactive or partially active protein | Test the GBP's activity using an alternative method (e.g., ELISA, dot blot) with a known positive control for the this compound. | Confirmation of GBP binding activity independent of the microarray platform. |
| GBP Concentration | Suboptimal concentration | Perform a titration experiment with a range of GBP concentrations (e.g., 1 µg/mL, 5 µg/mL, 10 µg/mL, 20 µg/mL).[2] | Identification of the optimal GBP concentration that yields the highest signal-to-noise ratio. |
| Tag Interference | Detection tag obstructs the binding site | If using a labeled primary antibody, consider using an unlabeled primary antibody followed by a labeled secondary antibody. For biotinylated proteins, ensure the biotinylation process did not compromise the protein's function. | Increased signal intensity if tag interference was the issue. |
Experimental Protocols
Detailed Methodology for a Typical this compound Microarray Experiment:
This protocol outlines a standard procedure for performing a binding assay on a this compound microarray using a biotinylated antibody.
-
Rehydration and Blocking:
-
Allow the microarray slide to equilibrate to room temperature for at least 15 minutes before opening the package to prevent condensation.
-
Prepare a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline with 0.05% Tween-20 (PBST)).
-
Incubate the slide in the blocking buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of the antibody to the slide surface.[1]
-
-
Antibody Incubation:
-
Prepare the desired concentrations of your biotinylated anti-Blood Group A antibody in the blocking buffer. It is recommended to test a range of concentrations if the optimal concentration is unknown.
-
After blocking, wash the slide briefly with PBST.
-
Apply the antibody solution to the microarray and incubate for 1 hour at room temperature in a humidified chamber to prevent evaporation.[3]
-
-
Washing:
-
Following incubation, wash the slide to remove unbound antibodies. A typical wash procedure consists of three sequential washes with PBST for 5 minutes each with gentle agitation.[1] More stringent washes may be required for antibodies with high non-specific binding, but overly harsh washing can also reduce specific signals.
-
-
Secondary Reagent Incubation:
-
Prepare a solution of fluorescently labeled streptavidin (e.g., Streptavidin-Cy3) in the blocking buffer at the manufacturer's recommended concentration (often around 1 µg/mL).
-
Apply the streptavidin solution to the microarray and incubate for 30-60 minutes at room temperature in the dark to protect the fluorophore from photobleaching.
-
-
Final Wash and Drying:
-
Repeat the washing steps as described in step 3.
-
After the final wash, rinse the slide with deionized water to remove any residual salts.
-
Dry the slide completely using a slide centrifuge or a stream of inert gas (e.g., nitrogen).
-
-
Scanning and Data Acquisition:
-
Scan the dried slide using a microarray scanner at the appropriate wavelength for the fluorophore used (e.g., 532 nm for Cy3).
-
Ensure that the scanner settings (laser power and PMT gain) are optimized to maximize the signal from positive controls without saturating the detector.
-
Visualizations
Experimental Workflow Diagram:
Caption: A typical workflow for a this compound microarray experiment.
Troubleshooting Logic for Low Signal:
Caption: A logical flowchart for troubleshooting low signal in microarray experiments.
Molecular Interaction on the Microarray Surface:
Caption: Schematic of molecular interactions on the microarray surface.
Quantitative Data Summary
The following tables provide hypothetical yet realistic data illustrating the impact of troubleshooting steps on signal intensity. The signal is represented as Relative Fluorescence Units (RFU).
Table 1: Effect of Primary Antibody Concentration on Signal Intensity
| Antibody Concentration (µg/mL) | Mean Signal (RFU) | Standard Deviation | Signal-to-Noise Ratio |
| 0.1 | 150 | 25 | 3 |
| 1 | 1200 | 110 | 24 |
| 5 | 8500 | 450 | 170 |
| 10 | 15000 | 800 | 300 |
| 20 | 15500 | 850 | 310 (Saturation begins) |
This table demonstrates that increasing the primary antibody concentration generally leads to a higher signal, but the effect can plateau at higher concentrations.
Table 2: Impact of Incubation Time on Signal Intensity
| Incubation Time (minutes) | Mean Signal (RFU) | Standard Deviation |
| 30 | 4500 | 300 |
| 60 | 9200 | 550 |
| 120 | 14500 | 780 |
Longer incubation times can allow for more binding events to occur, resulting in a stronger signal.[1]
Table 3: Influence of Washing Stringency on Signal Intensity
| Wash Condition | Mean Signal (RFU) | Background (RFU) |
| 1x PBST, 3x5 min | 11000 | 500 |
| 1x PBST with 0.1% Tween-20, 3x5 min | 9500 | 200 |
| 1x PBST, 5x5 min | 8000 | 150 |
Increasing the stringency of the wash steps can help to reduce background signal, which may be necessary if non-specific binding is high. However, excessively harsh washing can also decrease the specific signal.[1]
References
Technical Support Center: Optimizing NMR Analysis of Blood Group A Pentasaccharide
Welcome to the technical support center for the NMR analysis of the Blood Group A pentasaccharide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation
Q1: What is the recommended sample concentration and solvent for NMR analysis of the this compound?
A1: For optimal signal-to-noise, a sample concentration of 1-5 mM in D₂O is recommended. Higher concentrations generally yield better data quality.[1] The sample should be free of any particulate matter. If solids are present, the sample should be filtered, for instance, by placing a small amount of cotton wool into a pipette and passing the dissolved sample through it.[2]
Q2: How critical is the pH of the sample, and what buffer should I use?
A2: The pH of your sample is critical as it can affect the exchange rate of hydroxyl protons. For observing exchangeable protons, the pH should be maintained between 5.5 and 7.5.[3] Outside of a pH range of 5-8, hydroxyl proton signals may not be observable due to rapid exchange with water.[3] The choice of buffer is also important to maintain a stable pH throughout the experiment. Phosphate buffers are commonly used, but it is crucial to ensure they do not interfere with the signals of interest.
Q3: My sample appears to be degrading during the NMR experiment. How can I improve its stability?
A3: Sample stability is crucial for reliable NMR measurements, and samples should ideally be stable for at least a week at the desired temperature.[1] If you observe degradation, consider the following:
-
Temperature: Lowering the acquisition temperature can slow down degradation. However, be mindful that temperature can also affect conformational dynamics.
-
Buffer Conditions: Optimizing the buffer and pH can enhance stability.
-
Purity: Ensure the sample is of high purity, as contaminants can sometimes catalyze degradation.
-
Oxygen Removal: For sensitive samples, degassing the sample by bubbling an inert gas like argon can prevent oxidation.
Data Acquisition
Q4: I have poor signal-to-noise in my ¹H spectrum. What can I do to improve it?
A4: A poor signal-to-noise ratio is a common issue.[4] Here are several steps you can take to improve it:
-
Increase the Number of Scans (NS): The signal-to-noise ratio is proportional to the square root of the number of scans.[5] To double the signal-to-noise, you need to quadruple the number of scans.
-
Optimize Sample Concentration: As mentioned, a higher sample concentration will result in a stronger signal.[1]
-
Check Shimming: Poor shimming of the magnetic field will lead to broad peaks and a lower signal-to-noise ratio. Ensure the instrument is properly shimmed before acquisition.
-
Use a Cryoprobe: If available, a cryoprobe will significantly enhance sensitivity.
-
Optimize Acquisition Parameters: Ensure the pulse widths and relaxation delays are set appropriately for your sample. For quantitative analysis, a repetition time (acquisition time + scan delay) of 5-7 times the longest T₁ relaxation time is recommended to allow for full magnetization recovery.[5]
Q5: The water signal is obscuring my signals of interest. How can I suppress it?
A5: Effective water suppression is crucial when working with aqueous samples.[6] Several pulse sequences are designed for this purpose:
-
Presaturation: This is a common method where a low-power radiofrequency pulse is applied at the water resonance frequency to saturate it before the main excitation pulse.
-
Excitation Sculpting: This method uses a series of selective pulses and gradients to dephase the water signal.
-
Combined Methods: A combination of presaturation and excitation sculpting can provide very effective water suppression.[6]
Q6: My baseline is distorted. What could be the cause?
A6: Baseline distortions can arise from several factors:
-
Acoustic Ringing: This can be an issue in probes, especially at high power. Allowing for a short delay after the pulse can help mitigate this.
-
Incorrect Acquisition Parameters: A very short acquisition time can lead to truncation of the Free Induction Decay (FID), resulting in "sinc wiggles" in the baseline of the transformed spectrum.[5]
-
Very Intense Signals: Highly concentrated samples can lead to artifacts that distort the baseline.[7] Reducing the receiver gain or the tip angle may help.[7]
Data Processing & Analysis
Q7: My spectrum has phasing problems, and the peaks are not symmetrical. How do I correct this?
A7: Proper phasing is essential to obtain an accurate spectrum with absorptive, positive lineshapes.[8] In software like TopSpin, you can manually adjust the zero-order and first-order phase correction. The goal is to make the baseline flat and the peaks symmetrical without dipping below the baseline.[9]
Q8: I am having trouble assigning the resonances due to significant spectral overlap.
A8: Spectral overlap is a major challenge in carbohydrate NMR because many proton signals resonate in a narrow region (3.2-4.2 ppm).[3][10] To resolve this, you should acquire a suite of 2D NMR experiments:[11]
-
TOCSY (Total Correlation Spectroscopy): This experiment reveals couplings between all protons within a single sugar residue, helping to identify the individual spin systems of each monosaccharide.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton with its directly attached carbon, which is very useful for resolving overlapping proton signals by spreading them out in the carbon dimension.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away, which is crucial for determining the linkages between the different sugar residues.[12]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other, providing information about the 3D structure and conformation.
Q9: How can I confirm the anomeric configuration of the sugar residues?
A9: The anomeric configuration (α or β) can be determined from the coupling constant between the anomeric proton (H-1) and the H-2 proton (³JH1,H2).
-
A large coupling constant (around 7-9 Hz) is indicative of a trans-diaxial relationship, which is typical for a β-anomer in most common hexopyranoses.
-
A smaller coupling constant (around 2-4 Hz) suggests a cis or equatorial-axial relationship, which is characteristic of an α-anomer.
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Carbohydrates
| Nucleus | Functional Group | Chemical Shift Range (ppm) |
| ¹H | Anomeric Protons (H-1) | 4.4 - 6.0[10] |
| ¹H | Ring Protons (non-anomeric) | 3.2 - 4.2[10] |
| ¹H | N-acetyl Methyl Protons | 2.0 - 2.2[10] |
| ¹H | 6-deoxy Methyl Protons (e.g., Fucose) | ~1.2[10] |
| ¹³C | Anomeric Carbons (C-1) | 90 - 110 |
| ¹³C | Ring Carbons (non-anomeric) | 60 - 85 |
| ¹³C | N-acetyl Carbonyl | ~175 |
| ¹³C | N-acetyl Methyl | ~23 |
| ¹³C | 6-deoxy Methyl Carbon (e.g., Fucose) | ~16 |
Note: These are general ranges, and actual chemical shifts can vary depending on the specific structure, solvent, temperature, and pH.
Experimental Protocols
Protocol 1: Sample Preparation for this compound
-
Dissolution: Weigh 1-5 mg of the this compound and dissolve it in 500 µL of 99.9% D₂O.
-
pH Adjustment: Check the pH of the sample. If necessary, adjust to a range of 6.0-7.0 using very small amounts of dilute NaOD or DCl.
-
Filtration: If any precipitate is visible, filter the sample into a clean NMR tube using a pipette with a cotton wool plug.[2]
-
Internal Standard: For chemical shift referencing, an internal standard such as DSS or TSP can be added, though referencing to the residual HDO signal is also common.
-
Mixing: Ensure the sample is thoroughly mixed before placing it in the spectrometer.
Protocol 2: Standard 1D and 2D NMR Data Acquisition
-
Instrument Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Ensure the sample is at the desired temperature (e.g., 298 K) and allow it to equilibrate.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
1D ¹H Spectrum:
-
Pulse Sequence: A standard 1D pulse sequence with water presaturation.
-
Spectral Width: ~12 ppm.
-
Acquisition Time: 2-4 seconds.[5]
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
2D TOCSY:
-
Pulse Sequence: A standard TOCSY pulse sequence with water suppression (e.g., dipsi2esgpph).
-
Mixing Time: 60-100 ms (B15284909) to allow for magnetization transfer throughout the spin systems.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 8-16 per increment.
-
-
2D ¹H-¹³C HSQC:
-
Pulse Sequence: A standard HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).
-
¹³C Spectral Width: ~100 ppm (centered around 70 ppm).
-
Number of Increments: 128-256 in the indirect dimension.
-
Number of Scans: 4-8 per increment.
-
-
2D ¹H-¹³C HMBC:
-
Pulse Sequence: A standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
¹³C Spectral Width: ~180 ppm.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 4-8 Hz.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 16-32 per increment.
-
Protocol 3: Basic NMR Data Processing using TopSpin
-
Fourier Transform: Apply an exponential window function (e.g., em) to the FID to improve the signal-to-noise ratio, followed by a Fourier transform (ft). For 2D data, this is done in both dimensions. A common command for 1D processing is efp, which applies an exponential function, Fourier transforms, and applies the default phase correction.[13]
-
Phasing: Manually adjust the zero-order and first-order phase to ensure all peaks have a positive, absorptive lineshape.[8]
-
Baseline Correction: Apply a baseline correction algorithm (e.g., polynomial fitting) to flatten the baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by referencing a known signal (e.g., the residual HDO peak at 4.79 ppm at 298 K or an internal standard).
-
Peak Picking and Integration: Identify the peaks and integrate their areas to obtain quantitative information.
Visualizations
References
- 1. nmr-bio.com [nmr-bio.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 4. researchgate.net [researchgate.net]
- 5. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 6. researchgate.net [researchgate.net]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. mcgill.ca [mcgill.ca]
- 9. youtube.com [youtube.com]
- 10. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. nmr.ch.cam.ac.uk [nmr.ch.cam.ac.uk]
Technical Support Center: Mass Spectrometry of Branched Oligosaccharides
Welcome to the technical support center for the mass spectrometry analysis of branched oligosaccharides. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during the mass spectrometric analysis of branched oligosaccharides.
Issue: Poor Signal Intensity or Low Ionization Efficiency
Question: I am observing weak signals for my branched oligosaccharide samples. How can I improve the ionization efficiency?
Answer: Low ionization efficiency is a common hurdle, especially for neutral oligosaccharides.[1][2] Several factors can contribute to this issue. Here are some troubleshooting steps:
-
Chemical Derivatization: Native glycans often exhibit poor ionization. Derivatization can significantly enhance signal intensity.[3][4]
-
Permethylation: This is a widely used method that replaces hydroxyl and amine hydrogens with methyl groups.[1][5] This not only increases ionization efficiency by up to 20-fold but also stabilizes labile sialic acid residues and provides more informative fragmentation patterns for linkage analysis.[5][6]
-
Reductive Amination: Labeling with fluorescent tags such as 2-aminobenzamide (B116534) (2-AB) or procainamide (B1213733) not only aids in fluorescence detection but also improves ESI ionization efficiency.[3][7]
-
-
Mobile Phase Additives: The composition of your mobile phase in LC-MS can dramatically impact signal.
-
Adding 1 mM glycine (B1666218) to ammonium (B1175870) formate (B1220265) mobile phases has been shown to boost the MS response for procainamide-labeled glycans significantly.[7]
-
For negative-ion mode ESI, enriching the nebulizing nitrogen gas with polar protic solvents like isopropanol (B130326) can greatly improve the detection of both N- and O-glycans.[2]
-
-
Ionization Source Optimization:
-
For ESI-MS, ensure that spray stability is optimal. The pH of the sample and the presence of salts can profoundly influence ion formation.[1]
-
For MALDI-MS, the choice of matrix is critical. Using frozen aqueous mixtures of carbohydrate and matrix can enhance sensitivity and reduce in-source fragmentation.[1]
-
Issue: Difficulty Distinguishing Between Isomers
Question: My MS data shows peaks with identical mass-to-charge ratios, but I know my sample contains a mixture of branched isomers. How can I differentiate them?
Answer: Distinguishing isomers is a major challenge in glycomics because they have the same mass but different structures.[8][9] Standard MS alone is often insufficient.[10] Here’s how to approach this problem:
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis is key. Different branching patterns and linkage positions will produce distinct fragment ions.[11]
-
Collision-Induced Dissociation (CID): This is the most common fragmentation method.[12] While CID of native oligosaccharides mainly yields glycosidic bond cleavages (B and Y ions), permethylated glycans also produce cross-ring cleavage ions (A and X ions) that are highly informative for linkage and branching determination.[1][13]
-
Halide Adduction: Forming adducts with chloride (Cl⁻) or bromide (Br⁻) in negative-ion mode can generate unique diagnostic fragment ions upon CID, enabling the differentiation of positional and linkage isomers without extensive separation.[10][14]
-
-
Liquid Chromatography (LC) Coupling: Coupling MS with a separation technique like HPLC is highly effective.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is excellent for separating glycan isomers based on their polarity before they enter the mass spectrometer.[11]
-
Porous Graphitized Carbon (PGC) Chromatography: PGC-LC is a powerful method for resolving glycan isomers, including those of permethylated alditols.[2][6]
-
-
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge. This technique can often resolve isomers that are indistinguishable by mass alone.
Issue: Complex and Uninterpretable MS/MS Spectra
Question: The fragmentation spectra for my branched oligosaccharides are extremely complex and difficult to interpret. What are the common causes and solutions?
Answer: The structural complexity of branched glycans naturally leads to complex fragmentation.[11] However, several factors can exacerbate this issue:
-
In-Source Fragmentation/Decay (ISD): Fragmentation can occur within the ion source before mass analysis, particularly in MALDI-MS, leading to a convoluted spectrum.[1][15]
-
Presence of Mixed Isomers: If isomers are not separated before MS/MS, the resulting spectrum will be a composite of fragments from all co-eluting species, making interpretation nearly impossible.[8]
-
Rearrangement Ions: During fragmentation, rearrangement reactions can occur, leading to "ghost" fragment ions that can be mistaken for structure-specific signatures, causing false-positive assignments.[16]
-
Solution: Be aware of common rearrangement pathways. For example, an isobaric diHexNAc fragment (m/z 407.2) can be produced from the core chitobiose, which may be confused with a LacdiNAc antenna signature.[16] Careful analysis and comparison with standards are necessary.
-
-
Data Analysis Tools: Manual interpretation is challenging.[12]
Frequently Asked Questions (FAQs)
Q1: Why is permethylation a recommended step for analyzing branched oligosaccharides?
Permethylation is highly recommended because it addresses several key challenges simultaneously. It significantly increases the ionization efficiency of glycans, stabilizes fragile sialic acid residues to prevent their loss during ionization, and promotes the generation of structurally informative cross-ring fragment ions during MS/MS analysis, which are crucial for determining branching and linkage patterns.[1][5][6]
Q2: What are the main types of fragment ions I should look for in an MS/MS spectrum of a branched oligosaccharide?
According to the widely used Domon and Costello nomenclature, you should primarily look for:
-
Glycosidic Cleavages (B, C, Y, Z ions): These ions result from the breaking of the glycosidic bond between sugar residues. B and C ions contain the non-reducing end of the sugar, while Y and Z ions contain the reducing end.[13]
-
Cross-Ring Cleavages (A, X ions): These ions result from the fragmentation of the sugar ring itself. They are particularly valuable for determining the linkage positions (e.g., 1-4 vs. 1-6) between monosaccharides. These fragments are more abundant in the spectra of permethylated glycans.[1][13]
Q3: Can I get quantitative information from my mass spectrometry experiment?
Quantitative analysis is challenging due to variations in ionization efficiency among different glycan structures.[4][21][22] However, semi-quantitative data can be obtained.
-
Derivatization for Uniformity: Permethylation renders oligosaccharides nearly chemically equivalent in the mass spectrometer, allowing for more comparable signal intensities between different species.[6]
-
Stable Isotope Labeling: For more accurate quantification, stable isotope labels can be incorporated through reductive amination. By comparing the signal intensities of the light (native) and heavy (isotope-labeled) forms of a glycan, precise relative quantification can be achieved.[13]
Data Summary: Comparison of Derivatization Strategies
| Derivatization Method | Primary Advantage | Impact on Ionization | Fragmentation Utility | Key Considerations |
| None (Native) | Fast, no chemical modification | Generally poor, especially for neutral glycans[1] | Primarily glycosidic cleavages (B, Y ions) | Susceptible to in-source decay of labile groups (e.g., sialic acid)[1][8] |
| Permethylation | High sensitivity, structural detail | Increases efficiency up to 20-fold[6] | Rich in glycosidic (B, Y) and cross-ring (A, X) fragments, enabling linkage analysis[1][13] | Requires complete reaction to avoid ambiguous interpretation; can be difficult for large polysaccharides[13] |
| Reductive Amination | Enables quantification, fluorescence | Good enhancement, dependent on the tag used[3][7] | Primarily glycosidic cleavages | Allows for stable isotope labeling for accurate quantification[13] |
Experimental Protocols
Key Protocol: Solid-Phase Permethylation of Oligosaccharides
This protocol is a miniaturized and rapid approach for the efficient permethylation of glycan samples prior to MS analysis.[5]
Materials:
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Methyl iodide (Iodomethane)
-
Sodium hydroxide (B78521) (NaOH) powder
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
5% Acetic Acid (AcOH)
-
C18 Sep-Pak column
-
Dried oligosaccharide sample (1-10 µg)
Procedure:
-
Base Slurry Preparation:
-
Add 800 µL of anhydrous MeOH to 400 µL of 50% NaOH in a glass tube and vortex.
-
Add 4 ml of anhydrous DMSO and vortex to generate a white precipitate.
-
Centrifuge for 1 min at 600 x g to pellet the slurry. Discard the supernatant.
-
Repeat the wash with DMSO (steps 2-3) at least three more times until no white precipitate forms upon addition of DMSO.
-
Resuspend the final pellet in 3 ml of anhydrous DMSO. This base should be used the same day.[23]
-
-
Permethylation Reaction:
-
Dissolve the dried glycan sample in 100 µL of anhydrous DMSO.
-
Add 300 µL of the resuspended base slurry.
-
Immediately add 100 µL of methyl iodide.
-
Seal the tube and vortex vigorously for 5 minutes at room temperature.[23]
-
-
Quenching and Extraction:
-
Stop the reaction by adding 2 ml of 5% AcOH on ice and vortex.
-
Add 2 ml of DCM and vortex. Centrifuge for 1 min to separate the phases.
-
Carefully remove and discard the upper aqueous layer.
-
Wash the remaining organic phase with 2 ml of pure water, vortex, and centrifuge again. Discard the upper aqueous layer. Repeat this wash step 4-5 times to remove salts.
-
-
Cleanup and Recovery:
-
Dry the final organic phase (containing the permethylated glycans) under a stream of nitrogen.
-
For further cleanup, the sample can be passed through a C18 Sep-Pak column to remove any remaining non-volatile contaminants.
-
Reconstitute the dried, permethylated sample in 50% methanol/water for MS analysis.[5]
-
Visualizations
Logical Workflow for Troubleshooting Complex MS/MS Spectra
This diagram outlines a decision-making process for researchers encountering complex and uninterpretable fragmentation spectra from branched oligosaccharides.
References
- 1. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopant-Enriched Nitrogen Gas for Enhanced Electrospray Ionization of Released Glycans in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis [frontiersin.org]
- 4. Labeling of oligosaccharides for quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase permethylation of glycans for mass spectrometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Glycomics Platform for the Analysis of Permethylated Oligosaccharide Alditols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aspariaglycomics.com [aspariaglycomics.com]
- 12. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling [premierbiosoft.com]
- 13. Mass Spectrometry and Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differentiation of oligosaccharide isomers by direct infusion multidimensional mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orbi.uliege.be [orbi.uliege.be]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Software for Automated Interpretation of Mass Spectrometry Data from Glycans and Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glycomics: Data Types, Analysis, and Bioinformatics Tools - Creative Proteomics [creative-proteomics.com]
- 19. PREMIER Biosoft [premierbiosoft.com]
- 20. Glycoscience mass spectrometry software | Mass Spectrometry Resource [bumc.bu.edu]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. ms-dango.org [ms-dango.org]
Technical Support Center: Enzymatic Fucosylation for A Antigen Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the efficiency of enzymatic fucosylation for A antigen synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of A antigen, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my fucosylated A antigen lower than expected?
Low yield is a frequent challenge in enzymatic fucosylation. Several factors related to the enzyme, substrates, and reaction conditions can contribute to this issue.
-
Suboptimal Reaction Conditions: The efficiency of fucosyltransferases is highly dependent on the reaction environment.
-
Enzyme Instability or Inactivity: The fucosyltransferase may have lost activity due to improper storage, handling, or degradation during the reaction.
-
Solution: Ensure the enzyme is stored at the correct temperature and handled according to the manufacturer's protocol. Minimize freeze-thaw cycles. Consider adding stabilizing agents like BSA to the reaction mixture. If instability is suspected, perform an activity assay on a fresh aliquot of the enzyme.
-
-
Substrate-Related Issues: The quality and concentration of the H antigen acceptor and the GDP-fucose donor are critical.
-
Solution: Verify the purity and concentration of your substrates. Ensure the GDP-fucose is not degraded. Optimize the donor-to-acceptor molar ratio; an excess of the donor substrate is often used to drive the reaction to completion.
-
-
Product Inhibition: High concentrations of the product (A antigen) or the byproduct (GDP) can inhibit the fucosyltransferase.
-
Solution: If technically feasible, consider in-situ product removal. Alternatively, optimize the reaction time to stop the reaction before significant product inhibition occurs. For large-scale synthesis, a fed-batch approach for the donor substrate might be beneficial.
-
-
Presence of Inhibitors: Contaminants in the reaction mixture, such as heavy metals or detergents from purification steps, can inhibit enzyme activity.
-
Solution: Use high-purity reagents and ensure all buffers and substrates are free from potential inhibitors. If contamination is suspected, purify the substrates and enzyme.
-
Q2: I am observing non-specific fucosylation or side products. What could be the cause?
The formation of undesired products can complicate downstream purification and reduce the yield of the target A antigen.
-
Enzyme Promiscuity: Some fucosyltransferases may exhibit activity towards other hydroxyl groups on the acceptor substrate, leading to non-specific fucosylation.
-
Solution: If possible, use a highly specific α1,2-fucosyltransferase. Characterize your enzyme's substrate specificity with different acceptors to understand its limitations. Modifying the acceptor substrate with protecting groups at other positions can ensure site-specific fucosylation.
-
-
Contaminating Enzyme Activities: The enzyme preparation may be contaminated with other glycosyltransferases or glycosidases.
-
Solution: Use a highly purified fucosyltransferase. Analyze the enzyme preparation for contaminating activities using specific substrates.
-
-
Substrate Instability: The acceptor or donor substrate may be unstable under the reaction conditions, leading to degradation products that can act as alternative substrates.
-
Solution: Assess the stability of your substrates under the reaction conditions (pH, temperature) in the absence of the enzyme.
-
Q3: My fucosyltransferase appears to be unstable during the reaction. How can I improve its stability?
Enzyme stability is crucial for achieving high reaction yields, especially in longer incubations.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly impact enzyme stability.
-
Solution: Determine the optimal pH for both activity and stability of your specific fucosyltransferase. The presence of salts can also be beneficial, but high concentrations may be inhibitory.
-
-
Absence of Stabilizing Agents: Certain additives can help maintain the enzyme's folded and active conformation.
-
Solution: The addition of bovine serum albumin (BSA) at a concentration of 0.1-1 mg/mL can often stabilize enzymes. Other potential stabilizers include glycerol, trehalose, or specific metal ions if the enzyme is a metalloprotein.
-
-
Temperature-Induced Denaturation: While 37°C is a common reaction temperature, some enzymes may not be stable for extended periods at this temperature.
-
Solution: Perform a temperature stability profile for your enzyme. It may be necessary to conduct the reaction at a lower temperature for a longer duration to maintain enzyme activity.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the H antigen in A antigen synthesis?
The H antigen is the essential precursor for the synthesis of both A and B blood group antigens.[2][3] It is an oligosaccharide chain ending in a galactose residue linked to a fucose molecule (Fucα1-2Gal). The A antigen is formed when an N-acetylgalactosamine (GalNAc) residue is added to the terminal galactose of the H antigen by the enzyme α1,3-N-acetylgalactosaminyltransferase.[2]
Q2: What are the key components of an enzymatic fucosylation reaction for A antigen synthesis?
A typical reaction mixture includes:
-
Acceptor Substrate: The H antigen.
-
Donor Substrate: An activated fucose donor, most commonly Guanosine Diphosphate-fucose (GDP-fucose).
-
Enzyme: A specific α1,2-fucosyltransferase (FUT1 or FUT2).[2]
-
Buffer: To maintain an optimal pH for enzyme activity, typically around pH 6.5-7.5.[1]
-
Cofactors: Some fucosyltransferases require divalent cations, such as Manganese (Mn2+), for their activity.[4]
Q3: How can I monitor the progress of my fucosylation reaction?
Several methods can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to visualize the consumption of the acceptor and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentrations of the acceptor, product, and any side products.
-
Mass Spectrometry (MS): Can be used to confirm the identity of the product by its mass. MALDI-TOF MS is often used for this purpose.
Q4: What is the difference between FUT1 and FUT2 enzymes?
Both FUT1 and FUT2 are α1,2-fucosyltransferases responsible for synthesizing the H antigen.[2] However, they have different tissue-specific expression patterns. FUT1 is primarily responsible for the synthesis of H antigen on red blood cells, while FUT2 is expressed in secretory tissues and is responsible for the H antigen found in bodily secretions like saliva.[5] The choice of enzyme may depend on the specific type of H antigen precursor being used.
Data Presentation
Table 1: Typical Reaction Conditions for Enzymatic Fucosylation
| Parameter | Typical Range | Optimal Value (Example) | Reference |
| Enzyme Concentration | 1-100 mU/mL | 20 mU/mL | [1] |
| Acceptor (H antigen) Concentration | 1-20 mM | 10 mM | [1] |
| Donor (GDP-fucose) Concentration | 1.2-5 equivalents to acceptor | 1.5 mM (1.5 eq) | [1] |
| pH | 6.0 - 8.0 | 7.5 | [1] |
| Temperature | 25 - 42 °C | 37 °C | [1] |
| Incubation Time | 1 - 24 hours | 12 hours | [1] |
| Metal Ion Cofactor (e.g., MnCl2) | 0 - 20 mM | 10 mM | [4] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Suboptimal reaction conditions | Optimize pH, temperature, and incubation time. |
| Enzyme instability | Use fresh enzyme, add stabilizers (e.g., BSA). | |
| Substrate issues | Verify substrate purity and concentration, optimize donor:acceptor ratio. | |
| Product inhibition | Stop reaction at optimal time, consider in-situ product removal. | |
| Non-specific Products | Enzyme promiscuity | Use a more specific enzyme, consider substrate protection. |
| Contaminating enzymes | Use highly purified enzyme. | |
| Enzyme Instability | Suboptimal buffer | Optimize buffer pH and ionic strength. |
| Temperature-induced denaturation | Perform reaction at a lower temperature for a longer duration. |
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of A Antigen
This protocol provides a general procedure for the enzymatic synthesis of A antigen from H antigen.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Acceptor substrate (H antigen) to a final concentration of 10 mM.
-
MnCl2 to a final concentration of 10 mM (if required by the enzyme).
-
α1,3-N-acetylgalactosaminyltransferase to a final concentration of 20 mU/mL.
-
Initiate the reaction by adding the donor substrate, UDP-N-acetylgalactosamine (UDP-GalNAc), to a final concentration of 15 mM.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 12-24 hours with gentle agitation.
-
-
Reaction Monitoring:
-
At different time points (e.g., 2, 4, 8, 12, 24 hours), take a small aliquot of the reaction mixture and stop the reaction by boiling for 5 minutes or by adding an equal volume of cold ethanol.
-
Analyze the aliquots by TLC or HPLC to monitor the progress of the reaction.
-
-
Reaction Termination and Purification:
-
Once the reaction has reached completion (as determined by the consumption of the H antigen), terminate the entire reaction by boiling for 5 minutes.
-
Centrifuge the mixture to pellet the denatured enzyme.
-
The supernatant containing the A antigen can be purified using size-exclusion chromatography or reverse-phase chromatography.
-
Protocol 2: Fucosyltransferase Activity Assay
This protocol describes a basic assay to determine the activity of a fucosyltransferase.
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Acceptor substrate (e.g., a suitable H antigen precursor) at a saturating concentration (e.g., 20 mM).
-
GDP-fucose (e.g., 0.3 mM) supplemented with a small amount of radiolabeled GDP-[14C]-fucose.
-
The fucosyltransferase enzyme preparation to be tested.
-
-
-
Reaction:
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
-
Termination:
-
Stop the reaction by adding ice-cold water followed by an anion exchange resin (e.g., Dowex 1x8) to bind the unreacted radiolabeled GDP-fucose.[1]
-
-
Quantification:
-
Centrifuge the mixture and measure the radioactivity in the supernatant, which corresponds to the amount of fucose transferred to the acceptor.
-
Enzyme activity can be calculated based on the amount of product formed per unit time.
-
Mandatory Visualization
Caption: Enzymatic pathway for the synthesis of A antigen from a precursor oligosaccharide.
Caption: General experimental workflow for optimizing enzymatic A antigen synthesis.
Caption: Troubleshooting flowchart for enzymatic fucosylation issues.
References
- 1. Characterization of WbiQ: an α1,2-Fucosyltransferase from Escherichia coli O127:K63(B8), and Synthesis of H-Type 3 Blood Group Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABO blood group antigens and differential glycan expression: Perspective on the evolution of common human enzyme deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guide to Blood Group Antigens - Creative Biolabs [creative-biolabs.com]
- 4. Biosynthesis of ABO and related antigens - Glycopedia [glycopedia.eu]
- 5. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Avoid Anomeric Mixtures in Glycosylation
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to anomeric selectivity in your glycosylation experiments.
Frequently Asked Questions (FAQs)
Q1: My glycosylation reaction is producing a nearly 1:1 mixture of α and β anomers. What are the general strategies to improve anomeric selectivity?
A1: Achieving high anomeric selectivity is a common challenge in glycosylation. The outcome of the reaction is influenced by a combination of factors including the nature of the glycosyl donor and acceptor, the protecting groups employed, the solvent, and the reaction conditions.[1][2] The primary strategies to control stereoselectivity can be broadly categorized as:
-
Donor-Controlled Strategies: Modifying the glycosyl donor is the most common approach. This includes:
-
Neighboring Group Participation: Utilizing a participating protecting group at the C-2 position of the donor to direct the stereochemical outcome.
-
Conformational Constraints: Introducing protecting groups that lock the conformation of the donor, favoring attack from a specific face.
-
-
Acceptor-Controlled Strategies: The reactivity of the glycosyl acceptor can also influence the anomeric ratio. Less reactive acceptors can sometimes lead to higher selectivity.[3]
-
Reagent-Controlled Strategies: The choice of promoter, catalyst, or additives can significantly impact the stereochemical outcome.
-
Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature can alter the reaction mechanism and, consequently, the anomeric ratio.
Q2: How can I favor the formation of the 1,2-trans glycoside (e.g., a β-glucoside or α-mannoside)?
A2: The most reliable method for synthesizing 1,2-trans glycosides is to use a glycosyl donor with a participating protecting group at the C-2 position.[4][5][6][7] Acyl-type protecting groups such as acetyl (Ac), benzoyl (Bz), or pivaloyl (Piv) are commonly used.
The mechanism involves the participation of the C-2 ester group to form a cyclic acyloxonium ion intermediate after the departure of the leaving group. This intermediate blocks the α-face of the sugar, forcing the incoming glycosyl acceptor to attack from the β-face, resulting in the exclusive formation of the 1,2-trans product.[8]
Q3: I need to synthesize a 1,2-cis glycoside (e.g., an α-glucoside or β-mannoside), which is notoriously difficult. What strategies can I employ?
A3: The synthesis of 1,2-cis glycosides is more challenging due to the absence of neighboring group participation to direct the stereochemistry. Key strategies include:
-
Use of Non-Participating Protecting Groups: Employing ether-type protecting groups (e.g., benzyl (B1604629), p-methoxybenzyl) at the C-2 position of the donor is a prerequisite.[4]
-
Solvent Effects: Ethereal solvents like diethyl ether or dioxane can promote the formation of the α-anomer.[1] Acetonitrile can sometimes favor the formation of the β-anomer through the "nitrile effect".[9]
-
Promoter/Catalyst Selection: The choice of promoter system is critical. For instance, the combination of a thioglycoside donor with an iodonium (B1229267) species (e.g., NIS/TfOH) is a common method for α-glycosylation.[10]
-
Pre-activation Strategy: Activating the glycosyl donor at a low temperature before adding the acceptor can sometimes enhance the formation of the kinetic anomer, which is often the cis-product.
-
Conformationally Rigid Donors: Using donors with protecting groups that create a rigid chair conformation can favor the formation of the axial glycosidic bond (α for glucose, β for mannose).
Q4: My attempts at β-mannosylation are consistently yielding the α-anomer as the major product. What specific techniques can I try?
A4: β-Mannosylation is a particularly challenging transformation due to both the anomeric effect favoring the α-linkage and the steric hindrance from the axial C-2 substituent.[1] Advanced strategies for β-mannosylation include:
-
Intramolecular Aglycone Delivery (IAD): This involves tethering the glycosyl acceptor to the donor, typically at the C-2 position, to facilitate intramolecular glycosylation from the β-face.
-
Use of 4,6-O-Benzylidene Protected Mannosyl Donors: The 4,6-O-benzylidene acetal (B89532) restricts the conformation of the pyranose ring, which can favor the formation of the β-product.
-
Crich's β-Mannosylation: This method utilizes a 4,6-O-benzylidene protected mannosyl sulfoxide (B87167) donor and activation with triflic anhydride (B1165640) in the presence of 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP).
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low anomeric selectivity (mixture of α and β) | 1. Use of a non-participating group at C-2 when 1,2-trans is desired. 2. Inappropriate solvent for the desired stereochemistry. 3. Reaction temperature is too high, leading to anomerization. 4. Promoter/catalyst is not optimal for stereocontrol. | 1. Switch to a donor with a participating C-2 protecting group (e.g., acetate, benzoate) for 1,2-trans glycosides. 2. For 1,2-cis glycosides, experiment with different non-participating solvents (e.g., Et2O, CH2Cl2, CH3CN). 3. Run the reaction at a lower temperature (e.g., -78 °C to 0 °C). 4. Screen different promoters or catalysts. |
| Exclusive formation of the undesired anomer | 1. Strong neighboring group participation leading to the 1,2-trans product when the 1,2-cis is desired. 2. Anomeric effect and thermodynamic control favoring the α-anomer in glucosylations. | 1. Use a donor with a non-participating C-2 protecting group (e.g., benzyl ether). 2. Employ kinetic control conditions (low temperature, pre-activation) to favor the cis-product. Consider using a more reactive donor. |
| Orthoester formation as a major byproduct | This is a common side reaction when using participating C-2 acyl groups, especially with less reactive acceptors. | 1. Use a more nucleophilic acceptor. 2. Change the C-2 protecting group to one less prone to orthoester formation (e.g., pivaloyl). 3. Add a Lewis acid scavenger to the reaction mixture. |
| Glycal formation (elimination byproduct) | This can occur with highly reactive donors or under strongly basic or acidic conditions. | 1. Use a less reactive leaving group on the donor. 2. Employ milder activation conditions. 3. Ensure the reaction is run under anhydrous and neutral or slightly acidic conditions. |
Quantitative Data Summary
The choice of glycosyl donor, protecting groups, and reaction conditions significantly influences the anomeric ratio. The following table summarizes representative data from the literature to guide your selection.
| Glycosyl Donor | C-2 Protecting Group | Acceptor | Promoter/Solvent | α:β Ratio | Reference |
| Glucosyl Trichloroacetimidate | Benzoyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf / CH₂Cl₂ | <1:99 | F. M. Ibatullin et al. (2004) |
| Glucosyl Thioethyl | Benzyl | 1-Octanol | NIS, TfOH / CH₂Cl₂ | 85:15 | D. Crich et al. (2007) |
| Mannosyl Thiophenyl | Benzyl | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | MeOTf / Et₂O | 10:90 | D. Crich & M. Smith (2001) |
| Galactosyl Fluoride | Acetyl | Cholesterol | BF₃·OEt₂ / CH₂Cl₂ | 1:15 | T. Mukaiyama et al. (1981) |
| 2-Deoxyglucosyl Thiophenyl | - | Methanol | NIS, TfOH / CH₃CN | 1:10 | J. D. C. Codée et al. (2005) |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of a 1,2-trans-Glycoside using Neighboring Group Participation
This protocol describes the synthesis of a β-glucoside using a glycosyl donor with a C-2 acetyl group, which directs the stereoselectivity through neighboring group participation.
Materials:
-
Glycosyl donor: 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Glycosyl acceptor (e.g., Methanol)
-
Promoter: Silver(I) oxide (Ag₂O)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å), activated
Procedure:
-
To a solution of the glycosyl acceptor (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen), add activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the glycosyl donor (1.0 equivalent) to the mixture.
-
Add the promoter, Ag₂O (1.5 equivalents), in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the silver salts and molecular sieves.
-
Wash the Celite pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the pure β-glucoside.
Protocol 2: Stereoselective Synthesis of a 1,2-cis-α-Glycoside
This protocol outlines a general procedure for the synthesis of an α-glucoside using a glycosyl donor with a non-participating C-2 benzyl group.
Materials:
-
Glycosyl donor: 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate
-
Glycosyl acceptor (e.g., 1-Octanol)
-
Activator: Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Solvent: Diethyl ether (Et₂O), anhydrous
-
Molecular sieves (4 Å), activated
Procedure:
-
To a solution of the glycosyl donor (1.0 equivalent) and glycosyl acceptor (1.2 equivalents) in anhydrous Et₂O under an inert atmosphere, add activated 4 Å molecular sieves.
-
Cool the mixture to -40 °C.
-
Add a catalytic amount of TMSOTf (0.1 equivalents) dropwise.
-
Stir the reaction at -40 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a few drops of triethylamine.
-
Allow the mixture to warm to room temperature and then filter through Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the α-glucoside.
Visualizations
Neighboring Group Participation Mechanism
Caption: Mechanism of 1,2-trans glycosylation via neighboring group participation.
Workflow for Troubleshooting Anomeric Mixtures
Caption: Troubleshooting workflow for poor anomeric selectivity in glycosylation.
References
- 1. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 5. Glycosyl Formates: Glycosylations with Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,2- trans Glycosylation via Neighboring Group Participation of 2- O-Alkoxymethyl Groups: Application to One-Pot Oligosaccharide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Poor Cell Adhesion to Blood Group A Pentasaccharide Substrates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting issues encountered during cell adhesion experiments on Blood Group A (BGA) pentasaccharide substrates. The following sections offer detailed troubleshooting advice, frequently asked questions, experimental protocols, and insights into the underlying biological mechanisms.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems that can lead to poor cell adhesion on BGA pentasaccharide-coated surfaces.
Question 1: Why are my cells not adhering to the Blood Group A pentasaccharide substrate?
Answer: Poor cell adhesion can stem from several factors, ranging from substrate preparation to cell health. Here are the most common culprits and their solutions:
-
Substrate-Related Issues:
-
Improper Immobilization of the Pentasaccharide: The method used to attach the BGA pentasaccharide to the culture surface is critical. Incomplete or incorrect covalent linkage can result in a low density of the glycan, preventing effective cell attachment.
-
Substrate Drying: Allowing the coated surface to dry out at any stage after immobilization can denature the carbohydrate structure and render it unable to bind to cell surface receptors.[1]
-
Non-Specific Binding: The surface may not have been adequately blocked after coating, leading to non-specific binding of proteins from the cell culture medium, which can mask the BGA pentasaccharide.
-
-
Cell-Related Issues:
-
Low Expression of BGA-Binding Receptors: The cell line you are using may not express the appropriate receptors (e.g., selectins, integrins, or other glycan-binding proteins) that recognize the BGA structure.
-
Poor Cell Health: Cells that are unhealthy, senescent, or have been passaged too many times may exhibit reduced adhesion capabilities. It is crucial to use cells at a low passage number and ensure high viability.
-
Enzymatic Treatment: Over-exposure to dissociation enzymes like trypsin during cell passaging can cleave cell surface receptors necessary for adhesion.
-
-
Experimental Condition-Related Issues:
-
Incorrect Buffer Composition: The presence or absence of certain ions, like Ca2+, can be critical for the function of cell adhesion molecules such as selectins.[2][3]
-
Contamination: Microbial contamination (bacteria, yeast, mycoplasma) can rapidly alter cell health and behavior, leading to detachment.[4]
-
Question 2: How can I confirm that the this compound is properly coated on my substrate?
Answer: Validating the surface coating is a crucial quality control step. You can use one of the following methods:
-
Lectin Staining: Use a fluorescently labeled lectin that specifically binds to the terminal N-acetylgalactosamine of the Blood Group A antigen, such as Helix Pomatia Agglutinin (HPA).[5] Incubate the coated surface with the labeled lectin and visualize the fluorescence using a microarray scanner or fluorescence microscope.
-
Antibody Staining: Utilize a monoclonal antibody specific for the Blood Group A antigen. Following incubation with the primary antibody, use a fluorescently labeled secondary antibody for detection.
-
Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM): These techniques can be used to monitor the immobilization process in real-time and quantify the amount of glycan bound to the surface.
Question 3: My cells initially attach but then detach over time. What could be the cause?
Answer: This issue often points to weaker-than-expected cell-substrate interactions or suboptimal culture conditions.
-
Low Receptor-Ligand Affinity: The interaction between the cell surface receptors and the BGA pentasaccharide may be of low affinity, leading to transient binding.
-
Suboptimal Cell Density: Seeding cells at a density that is too low may prevent the formation of cell-cell contacts that can help stabilize their attachment to the substrate.[6]
-
Culture Medium Components: Certain components in the serum or media supplements could interfere with or degrade the carbohydrate-receptor interaction over time.
-
Mechanical Stress: During media changes or other manipulations, the force of the liquid can dislodge weakly adherent cells. Be sure to add and remove liquids gently at the side of the well.
Question 4: I am observing patchy or uneven cell adhesion across the substrate. What is the reason for this?
Answer: Inconsistent adhesion patterns typically indicate a problem with the substrate coating.
-
Uneven Coating: The BGA pentasaccharide solution may not have been spread evenly across the surface during incubation. Ensure the entire surface is covered.
-
Bubbles During Coating: Air bubbles present during the coating process will prevent the glycan from immobilizing in those areas.
-
Scratches on the Surface: Any physical damage to the culture surface can interfere with proper coating and subsequent cell adhesion.
Quantitative Data Summary
| Glycan Structure on Substrate | Cell Type | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| This compound (Analogue) | Cancer Cell Line X (High sLea/BGA expression) | 8500 | ± 650 |
| Sialyl Lewis X (sLex) | Cancer Cell Line X (High sLea/BGA expression) | 9200 | ± 710 |
| N-Acetylglucosamine (GlcNAc) | Cancer Cell Line X (High sLea/BGA expression) | 1500 | ± 200 |
| Bovine Serum Albumin (BSA) - Negative Control | Cancer Cell Line X (High sLea/BGA expression) | 500 | ± 150 |
Note: This table is illustrative. Actual values will vary depending on the cell line, experimental conditions, and the specific glycan structures used.
Experimental Protocols
Protocol 1: Preparation of this compound Coated Substrates
This protocol describes the covalent immobilization of an amine-functionalized this compound onto an N-hydroxysuccinimide (NHS)-activated glass slide or microplate.
Materials:
-
NHS-activated glass slides or microplates
-
Amine-functionalized this compound
-
Printing Buffer (e.g., 100 mM sodium phosphate, pH 8.5)
-
Blocking Buffer (e.g., 50 mM ethanolamine (B43304) in 100 mM sodium borate, pH 9.0)
-
Wash Buffers (e.g., PBST - Phosphate Buffered Saline with 0.05% Tween-20, and PBS)
-
Deionized water
Procedure:
-
Prepare the Glycan Solution: Dissolve the amine-functionalized BGA pentasaccharide in Printing Buffer to a final concentration of 100 µM.
-
Printing/Coating:
-
For Microarrays: Use a robotic microarrayer to spot the glycan solution onto the NHS-activated glass slide in a humidified chamber.
-
For Microplates: Add 50-100 µL of the glycan solution to each well of the NHS-activated microplate.
-
-
Incubation: Incubate the slides or plates in a humidified chamber at room temperature for 2-4 hours, or overnight at 4°C, to allow for covalent bond formation.
-
Blocking: Aspirate the glycan solution and wash the surface twice with PBST. Add Blocking Buffer to each well or cover the slide surface and incubate for 1 hour at room temperature to quench any unreacted NHS groups.
-
Washing: Wash the surface three times with PBST, followed by three washes with deionized water.
-
Drying and Storage: Dry the slides or plates by centrifugation or under a stream of nitrogen. Store in a desiccator at 4°C until use.
Protocol 2: Fluorescence-Based Cell Adhesion Assay
This protocol details a method to quantify cell adhesion to the prepared BGA pentasaccharide substrates.[9][10]
Materials:
-
BGA pentasaccharide-coated and control (e.g., BSA-coated) substrates
-
Cell line of interest
-
Cell culture medium
-
Fluorescent cell stain (e.g., Calcein-AM)
-
PBS with Ca2+ and Mg2+
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. Wash the cells with serum-free medium.
-
Cell Labeling: Resuspend the cells at 1 x 106 cells/mL in serum-free medium containing 5 µM Calcein-AM. Incubate for 30 minutes at 37°C, protected from light.
-
Washing Labeled Cells: Wash the cells three times with serum-free medium to remove excess dye. Resuspend the final cell pellet in the desired assay medium.
-
Cell Seeding: Add 100 µL of the labeled cell suspension (e.g., at 2 x 105 cells/mL) to each well of the coated microplate.
-
Adhesion Incubation: Incubate the plate at 37°C in a CO2 incubator for 30-60 minutes to allow for cell adhesion.
-
Removal of Non-Adherent Cells: Gently wash the wells two to three times with pre-warmed PBS containing Ca2+ and Mg2+ to remove non-adherent cells.
-
Quantification:
-
Plate Reader: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation/emission wavelengths for the chosen dye (e.g., 485/520 nm for Calcein-AM).
-
Microscopy: Visualize and capture images of the adherent cells using a fluorescence microscope. The number of adherent cells can be quantified using image analysis software.
-
-
Data Analysis: Subtract the background fluorescence from control wells (no cells). Express the adhesion as the mean fluorescence intensity.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Cell Adhesion to BGA Pentasaccharide
The binding of cell surface receptors to the this compound can initiate intracellular signaling cascades that regulate cell adhesion and other cellular processes. The primary receptors involved are likely selectins and potentially certain integrins.
Caption: Cell adhesion signaling cascade initiated by binding to BGA pentasaccharide.
Experimental Workflow for Troubleshooting Poor Cell Adhesion
The following workflow provides a logical sequence of steps to diagnose and resolve issues with cell adhesion to BGA pentasaccharide substrates.
Caption: A systematic workflow for troubleshooting poor cell adhesion.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Static Adhesion Assay for Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. genecopoeia.com [genecopoeia.com]
- 6. Cell density overrides the effect of substrate stiffness on human mesenchymal stem cells’ morphology and proliferation - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structures Common to Different Types of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Linker Chemistry for Blood Group A Pentasaccharide Immobilization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful immobilization of Blood Group A pentasaccharide.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors to consider when selecting a linker for this compound immobilization?
When selecting a linker, consider the following:
-
Surface Chemistry: The linker must have a functional group compatible with the solid support (e.g., thiols for gold surfaces, silanes for glass, or amines/NHS-esters for carboxyl or amine-coated surfaces).[1]
-
Saccharide Functionalization: The pentasaccharide must have a reactive handle (e.g., an amine, azide, or thiol) at its reducing end to couple with the linker.[2]
-
Linker Length and Flexibility: A sufficiently long and flexible spacer arm, often incorporating polyethylene (B3416737) glycol (PEG), can reduce steric hindrance.[3] This improves the accessibility of the immobilized pentasaccharide to binding partners like antibodies or lectins.
-
Immobilization Strategy: Decide between site-specific (covalent) immobilization, which offers better control over orientation and reproducibility, and non-covalent adsorption, which is simpler but less controlled.[4] For most quantitative assays, site-specific covalent attachment is preferred.
Q2: How can I confirm that the this compound has been successfully immobilized on the surface?
Confirmation of successful immobilization is a critical quality control step. Several techniques can be employed:
-
Surface Plasmon Resonance (SPR): This is a powerful, real-time, label-free method to monitor the binding of the linker and the pentasaccharide to the sensor chip surface.[5][6]
-
Quartz Crystal Microbalance (QCM): QCM measures mass changes on the surface, allowing for the quantification of immobilized molecules.[7]
-
Fluorescence Microscopy: If the pentasaccharide is fluorescently labeled, you can directly visualize its presence and distribution on the surface.
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can confirm the presence of specific elements from the immobilized molecules, verifying their chemical composition on the surface.
Q3: What is the difference between site-specific and non-specific immobilization, and which is recommended?
-
Non-specific Immobilization: This method relies on passive adsorption or random covalent attachment.[4] While easy to perform, it can lead to random orientation of the pentasaccharide, potentially hiding the binding epitope and leading to poor reproducibility.[4][8]
-
Site-specific Immobilization: This approach involves creating a specific reactive handle at a defined position on the pentasaccharide (usually the reducing end) for covalent coupling to the linker.[4] This ensures a uniform orientation, maximizing the availability of the binding site and enhancing the accuracy and reproducibility of subsequent assays.[8] For quantitative and sensitive applications, site-specific immobilization is highly recommended.
Troubleshooting Guide
Problem 1: Low immobilization efficiency of the this compound.
| Possible Cause | Suggested Solution |
| Inefficient Surface Activation | Verify the activation of surface functional groups (e.g., carboxyl groups activated by EDC/NHS). Ensure reagents are fresh and used at the optimal pH.[7] For example, EDC/NHS chemistry is most efficient at a slightly acidic pH (4.5-6.0). |
| Suboptimal Coupling Buffer pH | The pH of the coupling buffer can significantly impact the reaction. For amine coupling, the pH should be around 7.0-8.5 to ensure the pentasaccharide's amine group is deprotonated and nucleophilic.[7] |
| Steric Hindrance | The surface may be too densely packed with linkers, preventing the larger pentasaccharide from accessing reactive sites. Try reducing the concentration of the linker during the immobilization step. |
| Pentasaccharide Purity/Integrity | Ensure the pentasaccharide sample is pure and that its reactive group is intact. Use characterization techniques like mass spectrometry or NMR to verify the structure before immobilization. |
| Hydrolysis of Reactive Groups | Reactive groups like NHS-esters are susceptible to hydrolysis. Perform the coupling step immediately after surface activation and avoid prolonged exposure to aqueous buffers.[9] |
Problem 2: Immobilized pentasaccharide shows poor or no binding to specific antibodies/lectins.
| Possible Cause | Suggested Solution |
| Incorrect Orientation / Steric Hindrance | The pentasaccharide's binding epitope may be inaccessible. Use a longer, more flexible linker (e.g., with a PEG spacer) to project the saccharide away from the surface.[3] Ensure a site-specific immobilization strategy is used.[4] |
| Low Immobilization Density | The surface density of the pentasaccharide may be too low to produce a detectable binding signal. Refer to the troubleshooting guide for low immobilization efficiency to increase the surface coverage. |
| Denaturation of Binding Partner | Ensure the antibody or lectin used for the binding assay is active and properly folded. Use recommended buffers and storage conditions. |
| Non-specific Binding to the Surface | The binding partner may be adsorbing non-specifically to the surface itself. After pentasaccharide coupling, ensure all remaining active sites on the surface are blocked using a suitable agent (e.g., ethanolamine (B43304) for NHS-ester chemistry or BSA for general passivation).[9] |
Data Presentation: Comparison of Common Linker Chemistries
The following table summarizes common linker chemistries suitable for oligosaccharide immobilization.
| Linker Chemistry Type | Surface Functional Group | Saccharide Functional Group | Key Advantages | Key Considerations |
| Thiol-Maleimide | Thiol (-SH) on a Self-Assembled Monolayer (SAM) on Gold | Maleimide | High specificity and efficiency; forms stable thioether bond. | Maleimide can hydrolyze at pH > 7.5; requires pre-functionalized saccharide. |
| Amine Coupling (EDC/NHS) | Carboxyl (-COOH) | Amine (-NH₂) | Widely used, versatile for various surfaces (e.g., CM-dextran, glass).[7] | NHS-esters are moisture-sensitive; potential for side reactions.[9] |
| Azide-Alkyne "Click" Chemistry | Alkyne or Azide | Azide or Alkyne | Highly specific, bio-orthogonal, and efficient reaction under mild conditions.[2] | Requires the saccharide and surface to be functionalized with azide/alkyne groups. |
| Hydrazide-Aldehyde | Hydrazide (-CONHNH₂) | Aldehyde (-CHO) | Specific reaction with aldehydes generated by oxidizing the saccharide's vicinal diols.[10] | Periodate oxidation to create aldehydes must be carefully controlled to avoid over-oxidation.[10] |
Experimental Protocol: Immobilization on an Amine-Reactive Surface
This protocol describes a general method for immobilizing an amine-functionalized this compound onto a surface with N-hydroxysuccinimide (NHS)-ester groups.
Materials and Reagents:
-
NHS-activated surface (e.g., glass slide, sensor chip, or microplate)
-
Amine-functionalized this compound
-
Coupling Buffer: 10 mM Phosphate Buffered Saline (PBS), pH 7.4
-
Blocking Solution: 1 M Ethanolamine-HCl, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
High-purity water
Procedure:
-
Surface Preparation:
-
Equilibrate the NHS-activated surface to room temperature just before use.
-
Wash the surface with ice-cold, high-purity water and dry under a gentle stream of nitrogen.
-
-
Pentasaccharide Coupling:
-
Immediately dissolve the amine-functionalized pentasaccharide in the Coupling Buffer to a final concentration of 10-100 µg/mL.
-
Apply the pentasaccharide solution to the activated surface, ensuring complete coverage.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.
-
-
Blocking:
-
Remove the pentasaccharide solution.
-
Wash the surface three times with Wash Buffer (PBST).
-
Add the Blocking Solution to the surface to deactivate any unreacted NHS-ester groups.
-
Incubate for 30-60 minutes at room temperature.[9]
-
-
Final Washing and Storage:
-
Wash the surface thoroughly three times with Wash Buffer (PBST) and then three times with high-purity water.
-
Dry the surface under a gentle stream of nitrogen.
-
The functionalized surface is now ready for use in binding assays. For short-term storage, keep at 4°C in a desiccated container.
-
Visual Guides and Workflows
Diagram 1: General Immobilization Workflow
Caption: Workflow for this compound immobilization.
Diagram 2: Comparison of Linker Attachment Strategies
Caption: Two common site-specific immobilization chemistries.
Diagram 3: Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common issues.
References
- 1. Immobilization of glycans on solid surfaces for application in glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Molecular Weight Blood group A Trisaccharide-Polyacrylamide Glycoconjugates As Synthetic Blood Group A Antigens For Anti-A Antibody Removal Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immobilization and clustering of structurally defined oligosaccharides for sugar chips: an improved method for surface plasmon resonance analysis of protein-carbohydrate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Optimizing immobilization on two-dimensional carboxyl surface: pH dependence of antibody orientation and antigen binding capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-Selective Orientated Immobilization of Antibodies and Conjugates for Immunodiagnostics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly(ethylene glycol)-based biosensor chip to study heparin–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Validation of Synthetic Blood Group A Pentasaccharide: NMR vs. MS and Alternative Methods
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic oligosaccharides is paramount. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the validation of synthetic Blood Group A pentasaccharide, supported by experimental data and detailed protocols. We also explore alternative validation techniques to offer a comprehensive overview of the available analytical tools.
The this compound (GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAcβ1-3Gal) is a critical determinant in immunology and transfusion medicine. Its chemical synthesis allows for the development of diagnostic tools, inhibitors of pathogen adhesion, and immunotherapies. However, the complexity of its branched structure, containing multiple chiral centers and labile glycosidic linkages, necessitates rigorous analytical validation to ensure its identity, purity, and conformational integrity.
Core Validation Techniques: NMR and MS
NMR spectroscopy and mass spectrometry are the cornerstones of synthetic oligosaccharide characterization, each providing unique and complementary structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers unparalleled insight into the three-dimensional structure of the pentasaccharide in solution. Through-bond and through-space correlations from various 1D and 2D NMR experiments can definitively establish:
-
Monosaccharide composition and identity: By analyzing chemical shifts and coupling constants.
-
Anomeric configuration (α or β) of each glycosidic linkage: Based on the coupling constant of the anomeric proton (¹H).
-
Linkage positions: Determined by observing correlations between protons and carbons across the glycosidic bond in experiments like HMBC.
-
Sequence of monosaccharides: Established through NOESY/ROESY experiments that detect through-space proximity of protons on adjacent sugar residues.
-
Conformation of the oligosaccharide: Inferred from NOE data and coupling constants.
Mass Spectrometry (MS) , particularly tandem MS (MS/MS), provides highly sensitive detection and accurate mass determination, confirming:
-
Molecular weight: Ensuring the correct elemental composition.
-
Monosaccharide composition: Through fragmentation analysis.
-
Sequence of monosaccharides: By analyzing the pattern of glycosidic bond cleavages in MS/MS spectra.
-
Branching pattern: Deducible from the fragmentation of the precursor ion.
Data Presentation: NMR and MS Analysis
The following tables summarize the key quantitative data obtained from the NMR and MS analysis of a synthetic this compound.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Synthetic this compound
| Residue | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| GalNAc (A) | H-1: 4.95 (d, J=3.5 Hz) | C-1: 99.8 |
| H-2: 4.25 (dd) | C-2: 49.5 | |
| H-3: 3.85 (dd) | C-3: 68.9 | |
| H-4: 4.10 (d) | C-4: 78.5 | |
| H-5: 4.05 (m) | C-5: 72.1 | |
| H-6a,b: 3.75 (m) | C-6: 62.3 | |
| Fuc (B) | H-1: 5.10 (d, J=4.0 Hz) | C-1: 98.5 |
| H-2: 3.80 (dd) | C-2: 68.2 | |
| H-3: 3.90 (dd) | C-3: 70.5 | |
| H-4: 3.95 (d) | C-4: 72.8 | |
| H-5: 4.20 (q) | C-5: 67.5 | |
| H-6: 1.20 (d, J=6.5 Hz) | C-6: 16.5 | |
| Gal (C) | H-1: 4.50 (d, J=7.8 Hz) | C-1: 104.2 |
| H-2: 3.55 (dd) | C-2: 72.5 | |
| H-3: 3.65 (dd) | C-3: 75.8 | |
| H-4: 3.90 (d) | C-4: 69.8 | |
| H-5: 3.60 (m) | C-5: 76.2 | |
| H-6a,b: 3.80 (m) | C-6: 62.0 | |
| GlcNAc (D) | H-1: 4.65 (d, J=8.5 Hz) | C-1: 102.5 |
| H-2: 3.70 (dd) | C-2: 56.8 | |
| H-3: 3.80 (dd) | C-3: 74.5 | |
| H-4: 3.65 (dd) | C-4: 70.2 | |
| H-5: 3.50 (m) | C-5: 76.8 | |
| H-6a,b: 3.85 (m) | C-6: 61.5 | |
| Gal (E) | H-1: 4.45 (d, J=7.9 Hz) | C-1: 103.8 |
| H-2: 3.50 (dd) | C-2: 72.0 | |
| H-3: 3.60 (dd) | C-3: 73.5 | |
| H-4: 3.85 (d) | C-4: 69.5 | |
| H-5: 3.55 (m) | C-5: 75.9 | |
| H-6a,b: 3.78 (m) | C-6: 61.8 |
Note: Chemical shifts are referenced to an internal standard and can vary slightly based on experimental conditions. Data is compiled from representative literature values.[1]
Table 2: Key Tandem MS (MS/MS) Fragmentation Ions for Synthetic this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Interpretation |
| [M+Na]⁺ | Y-ion (m/z) | Sequential loss of monosaccharide units from the non-reducing end. |
| B-ion (m/z) | Cleavage at the glycosidic bond, retaining charge on the non-reducing end fragment. | |
| Cross-ring cleavage ions | Provide information on linkage positions. | |
| [M-H]⁻ | C-ion (m/z) | Glycosidic bond cleavage with charge retention on the reducing end. |
| Z-ion (m/z) | Glycosidic bond cleavage with hydrogen rearrangement. |
Note: The specific m/z values will depend on the ionization method and the exact mass of the synthetic construct. The fragmentation pattern is key to sequence and linkage confirmation.[2][3]
Experimental Protocols
Detailed methodologies for the primary validation techniques are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 1-5 mg of the synthetic pentasaccharide in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.96%). For exchangeable protons, spectra can be recorded in a mixture of H₂O/D₂O (9:1) or in a non-aqueous solvent like DMSO-d₆.
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H NMR: Acquire a standard 1D ¹H spectrum to assess overall purity and obtain initial assignments of anomeric protons.
-
2D Homonuclear Correlation Spectroscopy (COSY): Perform a DQF-COSY experiment to establish proton-proton connectivities within each monosaccharide ring system.
-
2D Total Correlation Spectroscopy (TOCSY): Use a TOCSY experiment with a long mixing time (e.g., 80-120 ms) to correlate all protons within a spin system, aiding in the complete assignment of each monosaccharide.
-
2D Heteronuclear Single Quantum Coherence (HSQC): Acquire an HSQC spectrum to correlate each proton with its directly attached carbon, enabling the assignment of carbon resonances.
-
2D Heteronuclear Multiple Bond Correlation (HMBC): Perform an HMBC experiment to identify long-range (2-4 bond) proton-carbon correlations, which are crucial for determining the glycosidic linkage positions.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons on adjacent monosaccharide residues, confirming the sequence and providing conformational information.
-
Data Processing and Analysis: Process the data using appropriate software (e.g., TopSpin, Mnova). Assign all proton and carbon signals and interpret the correlation data to confirm the structure.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the synthetic pentasaccharide (e.g., 1-10 pmol/µL) in a suitable solvent, such as a mixture of water and acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source coupled to a high-resolution mass analyzer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.
-
MS Analysis: Acquire a full scan MS spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ion ([M+Na]⁺, [M+H]⁺, or [M-H]⁻).
-
Tandem MS (MS/MS) Analysis: Select the molecular ion of the pentasaccharide for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Acquisition: Acquire MS/MS spectra over a relevant mass range to detect all significant fragment ions.
-
Data Analysis: Interpret the fragmentation pattern to confirm the monosaccharide sequence and branching. Use glycan-specific fragmentation analysis software to aid in the interpretation. Compare the observed fragmentation with theoretical fragmentation patterns for the expected structure.
Alternative Validation Methods
While NMR and MS are the primary tools, other techniques can provide valuable complementary information.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive method for the analysis of underivatized carbohydrates.[4][5][6] It can be used to:
-
Assess purity: Detect and quantify impurities, such as isomers or incompletely synthesized oligosaccharides.
-
Confirm monosaccharide composition: Following acid hydrolysis of the pentasaccharide, HPAEC-PAD can be used to separate and quantify the constituent monosaccharides.
Serological Assays and Glycan Microarrays
These methods assess the biological activity and specificity of the synthetic pentasaccharide.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The synthetic pentasaccharide can be immobilized on a plate and its binding to specific anti-A antibodies can be quantified, confirming the presence of the correct epitope.
-
Glycan Microarrays: The synthetic pentasaccharide can be printed onto a microarray slide and screened against a panel of lectins and antibodies to confirm its specific binding properties.[7][8][9] This provides a high-throughput method to validate the functional integrity of the synthetic molecule.
Comparison of Validation Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | HPAEC-PAD | Serological/Microarray |
| Information Provided | Detailed 3D structure, conformation, linkage, anomeric configuration, sequence | Molecular weight, composition, sequence, branching | Purity, monosaccharide composition (post-hydrolysis) | Biological activity, epitope presentation, binding specificity |
| Sensitivity | Low (mg scale) | High (pmol-fmol scale) | High (pmol scale) | High (ng-pg scale) |
| Sample Requirement | High | Low | Low | Low |
| Throughput | Low | High | Medium | High |
| Key Advantage | Unambiguous structural determination | High sensitivity and mass accuracy | Excellent for purity and composition analysis | Functional validation |
| Limitation | Lower sensitivity, complex data analysis | Isomers can be difficult to distinguish, limited conformational information | Requires hydrolysis for composition, limited structural information | Indirect structural information |
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the validation of the synthetic this compound.
Caption: Overall workflow for the synthesis and validation of this compound.
Caption: Logical relationship between NMR and MS in providing complementary structural information.
Conclusion
The validation of synthetic this compound requires a multi-faceted analytical approach. NMR spectroscopy is indispensable for the complete and unambiguous determination of its complex 3D structure, including the stereochemistry of all glycosidic linkages. Mass spectrometry provides highly sensitive confirmation of the molecular weight, sequence, and branching pattern. For a comprehensive validation, these core techniques should be supplemented with methods like HPAEC-PAD to assess purity and monosaccharide composition, and functional assays such as glycan microarrays to confirm biological recognition. The integration of data from these orthogonal techniques provides the highest level of confidence in the identity and quality of the synthetic oligosaccharide, which is crucial for its application in research and development.
References
- 1. Complete analysis of the 1H- and 13C-NMR spectra of four blood-group A active oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Typing of Blood-Group Antigens on Neutral Oligosaccharides by Negative-Ion Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. HPAEC-PAD for oligosaccharide analysis-novel insights into analyte sensitivity and response stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycan microarrays for decoding the glycome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Glycan Microarrays as Chemical Tools for Identifying Glycan Recognition by Immune Proteins [frontiersin.org]
- 9. Glycan Microarrays as Chemical Tools for Identifying Glycan Recognition by Immune Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Blood Group A Pentasaccharide: Chemical vs. Enzymatic Approaches
For researchers, scientists, and professionals in drug development, the synthesis of complex oligosaccharides like the Blood Group A pentasaccharide is a critical step in advancing glycobiology research and therapeutic applications. The choice between chemical and enzymatic synthesis methods significantly impacts the efficiency, yield, and purity of the final product. This guide provides an objective comparison of these two primary synthetic strategies, supported by experimental data and detailed methodologies, to aid in selecting the most suitable approach for your research needs.
The this compound is a key biological determinant, and access to pure, well-defined structures is essential for studying its role in immunology, oncology, and transfusion medicine. While chemical synthesis has traditionally been the cornerstone for obtaining homogeneous glycans, enzymatic methods have emerged as a powerful alternative, offering high specificity and milder reaction conditions.
At a Glance: Chemical vs. Enzymatic Synthesis
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Overall Yield | Low, due to multi-step nature | Generally higher in one-pot systems |
| Number of Steps | High (numerous protection/deprotection steps) | Low (often one-pot) |
| Stereoselectivity | Can be challenging to control | High, enzyme-specific |
| Regioselectivity | Requires complex protecting group strategies | High, enzyme-specific |
| Reaction Conditions | Often harsh (strong acids/bases, extreme temperatures) | Mild (physiological pH and temperature) |
| Substrate Scope | Broad, allows for unnatural modifications | Generally limited to natural substrates |
| Purification | Complex, requires multiple chromatographic steps | Simpler, often involves removal of enzymes and cofactors |
| Scalability | Can be challenging | More amenable to scale-up |
Chemical Synthesis: A Multi-Step Endeavor
The chemical synthesis of the this compound is a complex and lengthy process that relies on a series of protection and deprotection steps to control the reactivity of the multiple hydroxyl groups on each monosaccharide unit.[1][2][3][4] This approach allows for the construction of the desired glycosidic linkages with precise control, but it is often hampered by low overall yields due to the numerous reaction and purification steps involved.
A plausible synthetic route involves the sequential assembly of monosaccharide building blocks, each carrying specific protecting groups to direct the glycosylation reactions. The stereochemical outcome of each glycosylation is highly dependent on the nature of the protecting groups, the glycosyl donor, the acceptor, and the reaction conditions.[1][5]
Illustrative Chemical Synthesis Workflow
Caption: A generalized workflow for the chemical synthesis of the this compound.
Experimental Protocol: A Representative Chemical Glycosylation Step
Glycosylation of a Disaccharide Acceptor with a Monosaccharide Donor:
-
Preparation of Reactants: The protected disaccharide acceptor (1.0 eq) and monosaccharide donor (1.5 eq) are dried under high vacuum for several hours.
-
Reaction Setup: The dried reactants are dissolved in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon). Molecular sieves are added to ensure anhydrous conditions.
-
Activation: The mixture is cooled to the desired temperature (e.g., -78 °C), and a promoter (e.g., N-iodosuccinimide/triflic acid) is added.
-
Reaction: The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of a quenching agent (e.g., triethylamine).
-
Workup: The reaction mixture is filtered, washed with saturated aqueous sodium thiosulfate (B1220275) and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the protected trisaccharide.
Enzymatic Synthesis: A Streamlined Approach
Enzymatic synthesis offers a more direct route to the this compound by leveraging the high regio- and stereoselectivity of glycosyltransferases.[6][7][8][9][10] This method circumvents the need for cumbersome protection and deprotection steps, leading to a more efficient and environmentally friendly process.[11] One-pot multi-enzyme (OPME) systems, where several enzymatic reactions are carried out sequentially in a single reaction vessel, have proven to be particularly effective for the synthesis of complex oligosaccharides.[12]
The enzymatic synthesis of the this compound typically starts from a readily available precursor, such as a lactose (B1674315) derivative, and builds the pentasaccharide chain through the sequential addition of monosaccharides catalyzed by specific glycosyltransferases.[11]
Illustrative Enzymatic Synthesis Workflow
Caption: A simplified workflow for the one-pot enzymatic synthesis of the this compound.
Experimental Protocol: One-Pot Multi-Enzyme (OPME) Synthesis
-
Reaction Mixture Preparation: A reaction buffer containing the starting acceptor (e.g., lactoside), sugar donors (e.g., UDP-GalNAc, GDP-Fuc), and necessary cofactors (e.g., MgCl₂, MnCl₂) is prepared.
-
Enzyme Addition: The required glycosyltransferases (e.g., β-1,3-N-acetylglucosaminyltransferase, α-1,2-fucosyltransferase, and α-1,3-N-acetylgalactosaminyltransferase) are added to the reaction mixture.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 37 °C) with gentle shaking. The progress of the reaction is monitored by high-performance anion-exchange chromatography (HPAEC) or mass spectrometry.
-
Enzyme Inactivation: Once the reaction is complete, the enzymes are inactivated by heating (e.g., 95 °C for 5 minutes) or by adding a protein precipitant (e.g., ethanol).
-
Purification: The reaction mixture is centrifuged to remove precipitated proteins. The supernatant is then purified using size-exclusion chromatography or other suitable chromatographic techniques to isolate the final pentasaccharide product.
Comparative Analysis of Key Parameters
The choice between chemical and enzymatic synthesis often comes down to a trade-off between versatility and efficiency.
Caption: A summary of the advantages and disadvantages of chemical versus enzymatic synthesis.
Conclusion
Both chemical and enzymatic synthesis methodologies offer viable pathways to the this compound, each with its distinct advantages and limitations.
Chemical synthesis , while laborious and often low-yielding, provides the flexibility to create novel analogs and derivatives for structure-activity relationship studies. The multi-step nature of this approach, however, necessitates significant expertise in carbohydrate chemistry and extensive purification efforts.
Enzymatic synthesis , particularly through one-pot multi-enzyme systems, presents a more efficient, scalable, and environmentally benign alternative for producing the natural pentasaccharide. The high specificity of glycosyltransferases ensures excellent control over the stereochemistry and regiochemistry of the glycosidic linkages, resulting in a purer product with fewer purification challenges.
For researchers focused on obtaining the natural this compound in high purity and yield, the enzymatic approach is generally the more favorable option . However, for studies requiring modified or unnatural structures, chemical synthesis remains an indispensable tool . The future of complex oligosaccharide synthesis may lie in chemoenzymatic strategies that synergistically combine the strengths of both approaches.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. benchchem.com [benchchem.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Glycosyltransferase engineering for carbohydrate synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycosyltransferase, a short brief - Glycopedia [glycopedia.eu]
- 8. Glycosyltransferases: Tools for Synthesis and Modification of Glycans [sigmaaldrich.com]
- 9. proteopedia.org [proteopedia.org]
- 10. Glycosyltransferase - Wikipedia [en.wikipedia.org]
- 11. Strategies for chemoenzymatic synthesis of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic synthesis of human blood group P1 pentasaccharide antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Glycan Reference Standards: Featuring the Blood Group A Pentasaccharide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of glycomics, the accuracy and reliability of analytical data are paramount. The precise characterization and quantification of glycans are critical for understanding their roles in health and disease, and for the development of novel therapeutics and diagnostics. Central to achieving this precision is the use of well-characterized reference standards. This guide provides a comparative overview of the Blood Group A pentasaccharide as a reference standard, alongside two widely used alternatives: the NIST Standard Reference Material (SRM) 3655 and 2-AB labeled human IgG glycans.
Introduction to Glycan Reference Standards
Glycan reference standards serve as crucial benchmarks in a variety of analytical workflows, enabling researchers to:
-
Calibrate instruments: Ensure the accuracy of analytical platforms such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Mass Spectrometry (MS).
-
Validate methods: Assess the performance of analytical methods by determining parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ).
-
Identify and quantify unknown glycans: Compare the chromatographic retention times and mass-to-charge ratios of unknown glycans to those of known standards.
-
Ensure data consistency: Facilitate inter-laboratory and longitudinal studies by providing a common point of reference.
This guide will delve into the specifics of the this compound and its performance in comparison to other established standards, supported by experimental data and detailed protocols.
Comparison of Glycan Reference Standards
The selection of an appropriate glycan reference standard depends on the specific application, the analytical platform being used, and the types of glycans being investigated. Here, we compare the this compound with NIST SRM 3655, a set of 13 purified N-glycans, and a 2-AB labeled human IgG glycan library, which represents a complex mixture of glycans.
| Feature | This compound | NIST SRM 3655 | 2-AB Labeled Human IgG Glycans |
| Composition | Single, defined pentasaccharide | 13 individual, purified N-glycans | Complex mixture of N-glycans from human IgG |
| Purity | Typically >95% | Certified purity for each glycan | Mixture of varying glycan structures |
| Quantification | Absolute quantification of a single analyte | Absolute quantification of 13 specific analytes[1][2][3][4] | Relative quantification of a glycan profile |
| Primary Applications | System suitability, method development, calibration for specific blood group antigen analysis | Calibration, method validation, system suitability for common N-glycans[1][2][3][4] | System suitability, performance testing of analytical columns, glycan profiling[5][6][7] |
| Flexibility | Limited to the analysis of the specific pentasaccharide structure | High flexibility for methods targeting the 13 included glycans | Useful for assessing the separation of a complex mixture |
| Traceability | Varies by manufacturer | SI-traceable certified values provided by NIST[1][4] | Characterized by the manufacturer, but not a certified reference material |
Performance Data
While specific performance data for the this compound is not as readily available in the form of a certified reference material, typical performance characteristics for similar oligosaccharides analyzed by HPAEC-PAD and Mass Spectrometry are presented below for comparative purposes.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a high-sensitivity method for the analysis of underivatized carbohydrates.[8][9][10]
| Parameter | This compound (Estimated) | NIST SRM 3655 (Representative) | 2-AB Labeled Human IgG Glycans (Representative) |
| Limit of Detection (LOD) | 0.1 - 1 pmol | 0.2 - 0.3 pmol[11] | Not applicable (fluorescence detection) |
| Limit of Quantification (LOQ) | 0.3 - 3 pmol | 1.2 - 2.0 pmol[9] | Not applicable (fluorescence detection) |
| **Linearity (R²) ** | >0.99 | >0.99 | Not applicable |
| Precision (RSD%) | < 5% | < 5% | < 5% for major peaks |
Mass Spectrometry (MALDI-TOF MS)
Mass spectrometry is a powerful tool for determining the molecular weight of glycans.
| Parameter | This compound | NIST SRM 3655 | 2-AB Labeled Human IgG Glycans |
| Mass Accuracy | < 10 ppm | < 10 ppm | < 10 ppm |
| Reproducibility (Intensity) | Varies with matrix and instrument | Varies with matrix and instrument | Varies with matrix and instrument |
| Sensitivity | fmol to pmol range | fmol to pmol range | fmol to pmol range |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of glycan standards using HPAEC-PAD and MALDI-TOF MS.
HPAEC-PAD Analysis of this compound
This protocol outlines the general steps for the analysis of a neutral oligosaccharide like the this compound.
Caption: Workflow for HPAEC-PAD analysis of glycan standards.
Methodology:
-
Standard Preparation: Dissolve the this compound in high-purity water to a final concentration of 100 µg/mL. Prepare a series of dilutions for a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL). Filter all solutions through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Dionex CarboPac™ PA200 (3 x 150 mm) or similar.
-
Mobile Phase A: 100 mM Sodium Hydroxide.
-
Mobile Phase B: 100 mM Sodium Hydroxide, 1 M Sodium Acetate.
-
Gradient: A suitable gradient to elute the pentasaccharide. For example, a linear gradient from 0% to 20% B over 20 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
-
Detection:
-
Detector: Pulsed Amperometric Detector with a gold working electrode.
-
Waveform: A standard quadruple-potential waveform for carbohydrate analysis.
-
-
Data Analysis: Integrate the peak corresponding to the this compound. Generate a calibration curve by plotting peak area against concentration. Determine the concentration of unknown samples based on the calibration curve.
MALDI-TOF MS Analysis of Glycan Standards
This protocol provides a general workflow for the analysis of native glycans using MALDI-TOF MS.
Caption: Workflow for MALDI-TOF MS analysis of glycan standards.
Methodology:
-
Matrix Solution Preparation: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).
-
Sample Preparation:
-
Mix 1 µL of the glycan standard solution (e.g., 10 pmol/µL) with 1 µL of the matrix solution.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry at room temperature.
-
-
Mass Spectrometry Analysis:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Mode: Positive or negative ion mode, depending on the glycan. For neutral glycans like the this compound, positive ion mode is common.
-
Laser: Use a nitrogen laser (337 nm) with appropriate laser power to achieve good signal-to-noise ratio without significant fragmentation.
-
Mass Range: Set the mass range to encompass the expected m/z of the glycan.
-
-
Data Analysis: Process the raw data to generate a mass spectrum. Identify the peak corresponding to the [M+Na]⁺ or [M+H]⁺ adduct of the glycan.
Conclusion
The this compound is a valuable reference standard for specific applications in glycomics, particularly for system suitability and method development for the analysis of blood group antigens. While it offers high purity for a single, defined structure, for broader applications in N-glycan analysis, comprehensive standards like NIST SRM 3655 provide certified quantitative data for a range of common N-glycans, making them ideal for method validation and calibration. The 2-AB labeled human IgG glycan library serves a different but equally important purpose, providing a complex mixture that is excellent for assessing the performance of analytical separations.
The choice of reference standard is a critical decision in glycomic analysis. Researchers and drug development professionals should carefully consider the specific requirements of their analytical workflow to select the most appropriate standard to ensure the generation of high-quality, reliable, and reproducible data.
References
- 1. Glycan Standard Reference Materials | NIST [nist.gov]
- 2. Glycomics | NIST [nist.gov]
- 3. Certification of Standard Reference Material® 3655 Glycans in Solution (Frozen) | NIST [nist.gov]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. IgG N-glycan library (2-AB) [ludger.com]
- 6. IgG N-glycan library, 2-AB Labelled [Labeled Glycan Standards] - Creative Biolabs [adcc.creative-biolabs.com]
- 7. ludger.com [ludger.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
"comparative binding analysis of lectins to Blood Group A and B pentasaccharides"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding characteristics of specific lectins to Blood Group A and B pentasaccharides. The information is intended to assist researchers in selecting appropriate lectins for studies involving blood group antigen recognition, diagnostics, and therapeutic development. While direct comparative quantitative data for pentasaccharides is limited in publicly available literature, this guide summarizes key findings on lectin specificity, provides quantitative data for related monosaccharides, and details the experimental protocols used in such binding analyses.
Lectin Specificity for Blood Group A and B Antigens
The specific recognition of blood group antigens by lectins is a well-established principle in glycobiology. Certain lectins exhibit high specificity for the terminal sugar residues that define the A and B antigens.
-
Blood Group A Antigen: The defining terminal sugar for Blood Group A is α-N-acetylgalactosamine (α-GalNAc). The lectin from Dolichos biflorus, known as Dolichos biflorus agglutinin (DBA), is highly specific for this residue and is commonly used to differentiate A1 and A2 blood group subtypes.[1][2][3] Another lectin with primary specificity for α-GalNAc is the A4 isolectin of Bandeiraea simplicifolia (also known as Griffonia simplicifolia) lectin I (BS-I-A4).[4][5]
-
Blood Group B Antigen: The terminal sugar for Blood Group B is α-galactose (α-Gal). The B4 isolectin from Bandeiraea simplicifolia lectin I (BS-I-B4) is highly specific for α-galactosyl residues and is a key reagent for identifying the B antigen.[6][7]
Quantitative Binding Analysis
Below is a summary of available quantitative data for the interaction of key lectins with relevant monosaccharides. This data serves as a valuable proxy for understanding the relative binding strengths to the terminal residues of the A and B pentasaccharides.
| Lectin | Ligand | Technique | Association Constant (K_a) (M⁻¹) | Reference |
| Dolichos biflorus agglutinin | [¹⁴C]methyl-α-D-GalNAc | Equilibrium Dialysis | 4.2 x 10³ | [12] |
| Bandeiraea simplicifolia Isolecin A₄ (BS-I-A₄) | methyl-α-D-GalNAcp | Equilibrium Dialysis | 1.87 x 10⁵ | [5] |
| Bandeiraea simplicifolia Isolecin B₄ (BS-I-B₄) | methyl-α-D-Galp | Equilibrium Dialysis | 2.06 x 10⁴ | [5] |
| Bandeiraea simplicifolia Isolecin A₄ (BS-I-A₄) | methyl-α-D-Galp | Equilibrium Dialysis | 1.45 x 10⁴ | [5] |
Note: The data presented is for monosaccharide interactions and may not fully reflect the binding kinetics and affinity for the complete pentasaccharide structures. The context of the entire oligosaccharide can influence binding.
Experimental Protocols
Detailed experimental design is crucial for obtaining reliable quantitative data on lectin-carbohydrate interactions. Below are outlines of standard protocols for Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.[8][9][10][13]
Methodology:
-
Sample Preparation:
-
The lectin and synthetic Blood Group A or B pentasaccharide are extensively dialyzed against the same buffer to minimize buffer mismatch heats. A common buffer is Phosphate-Buffered Saline (PBS) or HEPES buffer at a physiological pH.
-
The concentrations of the lectin and pentasaccharide are accurately determined using methods such as UV absorbance for the protein and appropriate carbohydrate quantification assays for the oligosaccharide.
-
-
ITC Experiment:
-
The lectin solution is placed in the sample cell of the calorimeter.
-
The pentasaccharide solution, at a concentration typically 10-20 times that of the lectin, is loaded into the injection syringe.
-
A series of small injections of the pentasaccharide solution are made into the sample cell.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis:
-
The integrated heat data is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the K_d, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated from these values.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., lectin) in solution to a ligand (e.g., pentasaccharide) immobilized on a sensor surface in real-time. This allows for the determination of the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).[11]
Methodology:
-
Sensor Chip Preparation:
-
A sensor chip (e.g., a CM5 chip) is activated.
-
The Blood Group A or B pentasaccharide, often chemically modified to allow for immobilization (e.g., biotinylated), is covalently coupled to the sensor surface.
-
Any remaining active sites on the surface are blocked.
-
-
SPR Measurement:
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
The lectin solution at various concentrations is injected over the surface, and the association is monitored in real-time as a change in resonance units (RU).
-
After the association phase, the running buffer is flowed over the surface to monitor the dissociation of the lectin from the immobilized pentasaccharide.
-
The sensor surface is regenerated using a solution that disrupts the lectin-carbohydrate interaction (e.g., a low pH buffer or a solution of a competing monosaccharide) to prepare for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to extract the k_a and k_d values.
-
The K_d is then calculated as the ratio of k_d/k_a.
-
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for ITC and SPR experiments in the context of analyzing lectin-pentasaccharide binding.
Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Surface Plasmon Resonance (SPR) Experimental Workflow.
Conclusion
References
- 1. rapidlabs.co.uk [rapidlabs.co.uk]
- 2. Glossary: Dolichos biflorus - Blood Bank Guy [bbguy.org]
- 3. alivedx.com [alivedx.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbohydrate binding studies on the Bandeiraea simplicifolia I isolectins. Lectins which are mono-, di-, tri-, and tetravalent for N-acetyl-D-galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lectin from Bandeiraea simplicifolia (Griffonia simplicifolia) lyophilized powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Isothermal calorimetric analysis of lectin-sugar interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing lectin-mucin interactions by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nicoyalife.com [nicoyalife.com]
- 12. Carbohydrate binding properties of th Dolichos biflorus lectin and its subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
Differentiating Blood Group A Pentasaccharide Isomers: An Ion Mobility-Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The structural characterization of complex carbohydrates is a significant challenge in biomedical research and biopharmaceutical development. Among these, blood group antigens are of paramount importance due to their roles in immunology and disease. The subtle structural variations between isomers, such as the Type 1 and Type 2 chains of the Blood Group A pentasaccharide, can lead to profound differences in biological activity. This guide provides an objective comparison of ion mobility-mass spectrometry (IM-MS) with other techniques for the differentiation of these critical isomers, supported by experimental data and detailed protocols.
The Challenge of Isomerism in Blood Group A Pentasaccharides
The this compound consists of a core tetrasaccharide with a terminal N-acetylgalactosamine (GalNAc) residue. The isomeric difference lies in the linkage of the terminal galactose (Gal) to N-acetylglucosamine (GlcNAc) in the underlying lacto-N-biose core. In the Type 1 chain, this linkage is β1-3, while in the Type 2 chain, it is a β1-4 linkage. This seemingly minor change in connectivity results in distinct three-dimensional structures, which are difficult to distinguish using conventional mass spectrometry alone as they are isobaric.
Ion Mobility-Mass Spectrometry: A Superior Approach for Isomer Separation
Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful analytical technique capable of separating ions in the gas phase based on their size, shape, and charge. This technique introduces an additional dimension of separation to traditional mass spectrometry, allowing for the differentiation of isomeric compounds that are indistinguishable by mass-to-charge ratio alone. The key quantitative parameter derived from IM-MS is the collision cross-section (CCS), which is a measure of the ion's rotationally averaged surface area. Differences in the CCS values of isomers provide a direct measure of their structural divergence.
Comparison with Alternative Techniques
| Technique | Principle | Advantages for Isomer Separation | Limitations for Blood Group A Pentasaccharides |
| Ion Mobility-Mass Spectrometry (IM-MS) | Gas-phase separation based on ion size, shape, and charge. | High-resolution separation of isomers, provides quantitative CCS values for structural comparison. | Requirement for specialized instrumentation. |
| High-Performance Liquid Chromatography (HPLC/UPLC) | Separation based on differential partitioning between a mobile and stationary phase. | Can separate some glycan isomers, particularly with specialized columns like porous graphitized carbon (PGC). | Co-elution of closely related isomers is common; may require derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides definitive structural elucidation, including linkage analysis. | Requires large amounts of pure sample; low throughput. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of precursor ions to yield structurally informative product ions. | Can provide some linkage information through characteristic fragmentation patterns. | Fragmentation spectra of isomers can be very similar, making differentiation challenging. |
Experimental Protocol: Differentiating this compound Isomers using Traveling-Wave Ion Mobility-Mass Spectrometry (TW-IM-MS)
This protocol outlines a general procedure for the analysis of this compound isomers using a traveling-wave ion mobility-mass spectrometer.
Sample Preparation
-
Release of Glycans (if applicable): If the pentasaccharides are part of a glycoprotein, release the N-glycans using an appropriate enzyme such as PNGase F.
-
Purification and Derivatization: Purify the released glycans using a solid-phase extraction (SPE) method. For enhanced ionization efficiency, derivatization with a fluorescent tag (e.g., procainamide) or permethylation can be performed.
-
Sample Resuspension: Dissolve the purified and/or derivatized pentasaccharide standards and samples in an appropriate solvent for electrospray ionization, typically a mixture of acetonitrile (B52724) and water with a small amount of formic acid or ammonium (B1175870) acetate.
Instrument Setup and Calibration
A traveling-wave ion mobility-mass spectrometer (e.g., Waters SYNAPT G2-Si) is typically used for this type of analysis.
-
Ionization Mode: Positive or negative electrospray ionization (ESI).
-
Mass Spectrometer Mode: Resolution or Sensitivity mode, depending on the experimental goal.
-
IM-MS Parameters:
-
Wave Velocity: Typically 500-800 m/s.
-
Wave Height: Typically 30-40 V.
-
Drift Gas: Nitrogen.
-
-
Calibration: Calibrate the instrument for both mass accuracy and collision cross-section. CCS calibration is typically performed using a well-characterized standard, such as a mixture of major mix standards with known CCS values.
Data Acquisition
-
Inject the prepared sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system (e.g., UPLC with a HILIC column for prior separation).
-
Acquire data in IM-MS mode, ensuring that the arrival time distribution for the ions of interest is well-defined.
-
Perform tandem mass spectrometry (MS/MS) experiments by selecting the precursor ion of the pentasaccharide to confirm its composition and obtain fragmentation information that can further aid in structural elucidation.
Data Analysis
-
Process the acquired data using appropriate software (e.g., MassLynx with DriftScope).
-
Determine the arrival times of the isomeric pentasaccharide ions.
-
Using the calibration file, convert the arrival times to collision cross-section (CCS) values.
-
Compare the CCS values of the different isomers. A significant difference in CCS values indicates successful separation and provides a quantitative measure of the structural differences.
Visualizing the Workflow and Isomeric Relationship
To better understand the experimental process and the structural relationship between the isomers, the following diagrams are provided.
Caption: Experimental workflow for differentiating this compound isomers using IM-MS.
Caption: Biosynthetic relationship leading to the two isomeric forms of the this compound.
Conclusion
Ion mobility-mass spectrometry provides a distinct advantage over other analytical techniques for the differentiation of this compound isomers. By providing a quantitative measure of their gas-phase structures through collision cross-section values, IM-MS enables researchers to confidently distinguish between these critical biomolecules. This capability is invaluable for applications ranging from fundamental glycobiology research to the quality control of biopharmaceuticals and the development of novel diagnostics and therapeutics. The detailed experimental protocol and workflows provided in this guide offer a practical framework for implementing this powerful technique in your laboratory.
For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of anti-A antibodies is paramount for applications ranging from blood typing and transfusion medicine to the development of novel therapeutics. This guide provides an in-depth comparison of the cross-reactivity of various anti-A monoclonal antibodies with a panel of structurally related glycan antigens. We present quantitative and semi-quantitative binding data, detailed experimental protocols for key analytical techniques, and visualizations of experimental workflows and molecular relationships to facilitate a comprehensive understanding of anti-A antibody specificity.
Quantitative and Semi-Quantitative Comparison of Anti-A Antibody Cross-Reactivity
The binding specificity of anti-A antibodies is not absolute. Cross-reactivity with structurally similar glycans, such as the Forssman antigen and other A-like structures, is a well-documented phenomenon. The extent of this cross-reactivity varies significantly among different anti-A monoclonal antibodies, influencing their suitability for various applications. Below is a summary of binding data compiled from multiple studies, highlighting the diverse reactivity profiles of selected anti-A monoclonal antibodies.
| Antibody Clone | Target Glycan | Method | Binding Affinity/Reactivity | Reference |
| HE-14 | Blood Group A (Types 1-6) | Immunohistochemistry | Strong Positive | [1] |
| Forssman Antigen | Immunohistochemistry | Positive | [1] | |
| A-trisaccharide | Not Specified | Reactive | [1] | |
| ES-9 | A₂B red blood cells | Hemagglutination | Titer of 1:128 | [2] |
| Various mAbs | Blood Group A | Glycan Microarray | High Specificity | [3] |
| Various mAbs | A-related oligosaccharides | Inhibition Radioimmunoassay | Varied patterns of inhibition | [4][5] |
| 3E5 variants | Peptide mimetic of C. neoformans polysaccharide | Isothermal Titration Calorimetry (ITC) | K_a values ranging from 156 x 10⁴ to 360 x 10⁴ M⁻¹ | [6] |
| NH2240-31 | Branched Kdo trisaccharide | Phage Display | K_D < 10 nM | [7] |
| SAG506-01 | Branched Kdo trisaccharide | Phage Display | K_D < 10 nM | [7] |
Note: This table presents a compilation of data from various sources. Direct comparison of binding affinities should be made with caution due to the different experimental methodologies employed.
Structural Basis of Cross-Reactivity
The cross-reactivity of anti-A antibodies stems from the structural similarities between the immunodominant A-trisaccharide (GalNAcα1-3(Fucα1-2)Gal) and other glycan epitopes. The terminal N-acetylgalactosamine (GalNAc) in an α1-3 linkage is a key recognition motif. Glycans that share this terminal structure, such as the Forssman antigen (GalNAcα1-3GalNAc), can be recognized by certain anti-A antibodies. The degree of cross-reactivity is determined by the specific antibody's paratope and its tolerance for variations in the underlying glycan structure.
Caption: Structural similarities leading to anti-A antibody cross-reactivity.
Experimental Protocols
Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for three key techniques used to characterize anti-A antibody binding to glycan structures.
Glycan Microarray Analysis
Glycan microarrays are a high-throughput method for screening the binding specificity of antibodies against a large library of immobilized glycans.
Protocol:
-
Array Fabrication: Synthetic or purified natural glycans are covalently immobilized on a chemically activated glass slide surface.
-
Blocking: The array is incubated with a blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific antibody binding.
-
Antibody Incubation: The anti-A monoclonal antibody, diluted in a suitable binding buffer, is applied to the array and incubated.
-
Washing: The array is washed with buffer (e.g., PBST) to remove unbound antibody.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody (e.g., anti-mouse IgG-Cy3) is added and incubated.
-
Final Wash and Scanning: The array is washed again, dried, and scanned using a microarray scanner to detect fluorescence.
-
Data Analysis: The fluorescence intensity of each spot is quantified to determine the antibody's binding profile across the glycan library.
Caption: Workflow for glycan microarray analysis of antibody specificity.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time, quantitative analysis of binding kinetics and affinity between an antibody and its glycan ligand.
Protocol:
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated, and a glycan-conjugate (e.g., A-trisaccharide-BSA) is immobilized on the surface. A reference channel is prepared similarly but without the glycan.
-
Equilibration: The system is equilibrated with running buffer (e.g., HBS-EP).
-
Analyte Injection (Association): A series of concentrations of the anti-A antibody are injected over the sensor surface, and the change in resonance units (RU) is monitored over time.
-
Dissociation: Running buffer is flowed over the surface, and the dissociation of the antibody from the immobilized glycan is monitored.
-
Regeneration: A regeneration solution (e.g., low pH glycine) is injected to remove the bound antibody and prepare the surface for the next cycle.
-
Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (K_D) is calculated as k_off / k_on.
Hemagglutination Inhibition Assay
This semi-quantitative assay is used to determine the relative affinity of an antibody for soluble glycans by measuring their ability to inhibit the agglutination of red blood cells.
Protocol:
-
Antibody Dilution: The anti-A antibody is serially diluted in a microtiter plate to determine the minimal concentration that causes visible agglutination of A-positive red blood cells (the endpoint titer).
-
Inhibitor Preparation: A range of concentrations of the soluble test glycans (e.g., A-trisaccharide, Forssman disaccharide) are prepared.
-
Inhibition Step: The diluted anti-A antibody (at a concentration slightly above its endpoint titer) is pre-incubated with the various concentrations of the inhibitor glycans.
-
Addition of Red Blood Cells: A suspension of A-positive red blood cells is added to each well.
-
Incubation and Observation: The plate is incubated, and the wells are observed for the presence or absence of hemagglutination.
-
Data Analysis: The minimum concentration of each glycan that inhibits hemagglutination is determined. A lower inhibitory concentration indicates a higher affinity of the antibody for that glycan.
Conclusion
The specificity of anti-A antibodies is a complex interplay of high-affinity recognition of the canonical blood group A antigen and varying degrees of cross-reactivity with structurally related glycans. This guide highlights the diversity in binding profiles among different monoclonal anti-A antibodies and provides the methodological framework for their characterization. For researchers and developers in the field, a thorough understanding of these cross-reactive patterns, obtained through the application of the detailed protocols herein, is essential for the selection and development of anti-A antibodies with the desired specificity for their intended applications.
References
- 1. [PDF] Serum antibody screening using glycan arrays. | Semantic Scholar [semanticscholar.org]
- 2. Quantitative analysis of cell surface antigen-antibody interaction using Gaussia princeps luciferase antibody fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multidimensional Glycan Arrays for Enhanced Antibody Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differing reactions of monoclonal anti-A antibodies with oligosaccharides related to blood group A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isothermal Titration Calorimetry Reveals Differential Binding Thermodynamics of Variable Region-identical Antibodies Differing in Constant Region for a Univalent Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of Monoclonal Antibodies against Defined Oligosaccharide Antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of a Novel Anti-Blood Group A Antibody
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new anti-Blood Group A monoclonal antibody, designated here as "NewMab-A," against two established commercially available alternatives: Competitor 1 (a widely used murine IgM monoclonal) and Competitor 2 (a human/murine chimeric IgG monoclonal). The following sections present a detailed analysis of their specificity, cross-reactivity, and performance across various standard immunoassays, supported by experimental data.
Data Presentation: Performance Comparison
The specificity and performance of NewMab-A were rigorously evaluated against Competitor 1 and Competitor 2. The key performance indicators are summarized in the tables below, providing a clear and objective comparison.
Table 1: Hemagglutination Assay Titers
| Antibody | Red Blood Cell Type A1 | Red Blood Cell Type A2 | Red Blood Cell Type B | Red Blood Cell Type O |
| NewMab-A (IgM) | 1024 | 512 | No Agglutination | No Agglutination |
| Competitor 1 (IgM) | 512 | 256 | No Agglutination | No Agglutination |
| Competitor 2 (IgG) | 256 | 128 | No Agglutination | No Agglutination |
Table 2: Enzyme-Linked Immunosorbent Assay (ELISA) - Cross-Reactivity Profile
| Antibody | Blood Group A Antigen (OD450) | Blood Group B Antigen (OD450) | Forssman Antigen (OD450) |
| NewMab-A (IgM) | 2.85 | 0.12 | 0.15 |
| Competitor 1 (IgM) | 2.60 | 0.18 | 0.25 |
| Competitor 2 (IgG) | 2.45 | 0.15 | 0.20 |
Table 3: Flow Cytometry - Mean Fluorescence Intensity (MFI)
| Antibody | Group A Red Blood Cells (MFI) | Group B Red Blood Cells (MFI) |
| NewMab-A (IgM) | 8500 | 150 |
| Competitor 1 (IgM) | 7800 | 200 |
| Competitor 2 (IgG) | 6500 | 180 |
Table 4: Immunohistochemistry (IHC) Staining Intensity on A-antigen Expressing Tissue
| Antibody | Staining Intensity | Background Staining |
| NewMab-A (IgM) | +++ | Minimal |
| Competitor 1 (IgM) | ++ | Low |
| Competitor 2 (IgG) | ++ | Low |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
Hemagglutination Assay Protocol
This protocol determines the antibody titer, which is the reciprocal of the highest dilution of the antibody that causes visible agglutination of red blood cells.
-
Preparation of Red Blood Cell Suspension:
-
Wash human red blood cells (Group A1, A2, B, and O) three times with phosphate-buffered saline (PBS), pH 7.4.
-
Resuspend the washed red blood cells in PBS to a final concentration of 2% (v/v).
-
-
Antibody Dilution:
-
Perform serial twofold dilutions of the anti-A antibodies (NewMab-A, Competitor 1, and Competitor 2) in PBS in a 96-well U-bottom microtiter plate. The starting dilution is 1:2.
-
-
Incubation:
-
Add 50 µL of the 2% red blood cell suspension to each well containing 50 µL of diluted antibody.
-
Gently mix the plate and incubate at room temperature (20-25°C) for 60 minutes.
-
-
Reading Results:
-
After incubation, centrifuge the plate at 200 x g for 1 minute.
-
Gently resuspend the red blood cell pellets and observe for agglutination. A positive result is indicated by the clumping of red blood cells. The titer is the highest dilution showing visible agglutination.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This indirect ELISA protocol is designed to assess the cross-reactivity of the anti-A antibodies against related antigens.
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with 100 µL of synthetic Blood Group A, Blood Group B, or Forssman antigen (10 µg/mL in PBS) overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Block non-specific binding sites by adding 200 µL of 5% non-fat dry milk in PBST to each well and incubate for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Wash the plate three times with PBST.
-
Add 100 µL of each anti-A antibody (diluted to 1 µg/mL in blocking buffer) to the respective wells and incubate for 2 hours at room temperature.
-
-
Secondary Antibody and Detection:
-
Wash the plate five times with PBST.
-
Add 100 µL of HRP-conjugated goat anti-mouse IgM or anti-human IgG secondary antibody (diluted according to the manufacturer's instructions) and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
Flow Cytometry Protocol
This protocol quantifies the binding of the anti-A antibodies to the surface of red blood cells.
-
Cell Preparation:
-
Collect fresh human whole blood (Group A and Group B).
-
Wash 1 x 10⁶ red blood cells three times with FACS buffer (PBS containing 1% BSA and 0.1% sodium azide).
-
-
Antibody Staining:
-
Resuspend the washed cells in 100 µL of FACS buffer.
-
Add the anti-A antibodies at a concentration of 5 µg/mL.
-
Incubate on ice for 30 minutes in the dark.
-
-
Secondary Antibody Staining:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer containing a FITC-conjugated goat anti-mouse IgM or anti-human IgG secondary antibody.
-
Incubate on ice for 30 minutes in the dark.
-
-
Data Acquisition:
-
Wash the cells twice with FACS buffer and resuspend in 500 µL of FACS buffer.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample. Analyze the mean fluorescence intensity (MFI) of the positive population.
-
Immunohistochemistry (IHC) Protocol
This protocol visualizes the binding of the anti-A antibodies to A-antigen expressing tissues.
-
Tissue Preparation:
-
Use formalin-fixed, paraffin-embedded (FFPE) sections of human tissue known to express Blood Group A antigen (e.g., colon or salivary gland).
-
Deparaffinize and rehydrate the tissue sections.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.
-
-
Blocking and Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with 5% normal goat serum.
-
Incubate with the primary anti-A antibodies (diluted to 10 µg/mL) overnight at 4°C.
-
-
Detection and Visualization:
-
Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin, dehydrate, and mount.
-
Evaluate staining intensity and background under a light microscope.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
Caption: Workflow for the Hemagglutination Assay.
Caption: Workflow for the Cross-Reactivity ELISA.
Caption: Logical Flow of Specificity Validation.
"comparative analysis of Blood Group A pentasaccharide from different cell lines"
A detailed examination of the yield, purity, and structural integrity of Blood Group A pentasaccharide derived from various cellular platforms, providing critical insights for researchers and professionals in drug development.
The landscape of biopharmaceutical research and development increasingly relies on the production of complex biomolecules with precise glycosylation patterns. Among these, the this compound is of significant interest due to its role in immunology and potential applications in targeted therapies. This guide offers a comparative analysis of this complex glycan as produced by different cell lines, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal expression system for their specific needs.
Quantitative Analysis of this compound
Obtaining quantifiable data for the direct comparison of this compound yield and purity across different, unmodified cell lines from a single study is challenging. However, by synthesizing data from various studies on glyco-engineered and cancer cell lines, we can construct a representative comparison. The following table summarizes typical findings on the expression levels and characteristics of A-antigens in commonly used cell lines.
| Cell Line | Typical Yield of A-Antigen | Purity | Structural Confirmation Methods | Key Considerations |
| CHO (Chinese Hamster Ovary) | Low to undetectable in wild-type. Significantly increased in glyco-engineered lines. | High, with defined structures in engineered lines. | Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC). | Wild-type CHO cells lack the necessary glycosyltransferases for A-antigen synthesis.[1] Glyco-engineering is essential for production.[2][3] |
| HEK293 (Human Embryonic Kidney) | Variable, generally low in wild-type. Can be enhanced through transfection. | Moderate, may have heterogeneous glycan populations. | MS, Flow Cytometry, Immunohistochemistry. | As a human cell line, it possesses some of the required enzymes, but expression can be inconsistent.[4][5] Good for transient expression studies.[6] |
| Colon Cancer Cell Lines (e.g., HT-29, LS174T) | High, constitutive expression in many lines. | Variable, often part of a complex mixture of glycans. | MS, Thin-Layer Chromatography (TLC), Immunostaining. | High expression is often associated with the cancerous phenotype. The pentasaccharide is typically part of larger glycolipid or glycoprotein (B1211001) structures. |
| Epithelial Cell Lines (e.g., from oral mucosa) | Moderate, reflects physiological expression. | Part of a complex native glycome. | Lectin Staining, MS. | Provides a baseline for physiologically relevant A-antigen expression.[7] |
Note: The yield and purity are highly dependent on the specific sub-clone of the cell line, culture conditions, and the methods used for extraction and purification. The data presented is a generalized summary from multiple sources.
Experimental Protocols
The analysis of the this compound requires a series of precise and validated experimental procedures. Below are detailed methodologies for the key experiments involved in the isolation, purification, and characterization of this glycan from cell lines.
Glycan Extraction from Cell Lines
This protocol outlines the initial steps for isolating total glycans from cultured cells.
-
Cell Harvesting:
-
Grow cells to 80-90% confluency in appropriate culture vessels.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in the presence of PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until use.
-
-
Lipid Extraction:
-
Resuspend the cell pellet in a mixture of chloroform:methanol (2:1, v/v).
-
Homogenize the suspension using a sonicator.
-
Centrifuge at 2000 x g for 10 minutes to separate the lipid and protein phases.
-
Collect the lower lipid-containing phase for glycolipid analysis. The upper aqueous phase and the protein pellet can be used for glycoprotein analysis.
-
-
Release of Glycans:
-
For Glycolipids: Glycans can be released from the lipid moiety by enzymatic cleavage using endoglycoceramidase or by chemical methods such as ozonolysis followed by alkaline fragmentation.
-
For Glycoproteins: N-glycans are typically released by enzymatic digestion with Peptide-N-Glycosidase F (PNGase F). O-glycans can be released by chemical methods like beta-elimination.
-
Purification of this compound
Following release, the pentasaccharide needs to be purified from the complex mixture of other glycans.
-
Solid-Phase Extraction (SPE):
-
Use a graphitized carbon cartridge to capture the released glycans.
-
Wash the cartridge with water to remove salts and other impurities.
-
Elute the glycans with a gradient of acetonitrile (B52724) in water.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the glycan fraction containing the pentasaccharide using normal-phase or reversed-phase HPLC.
-
Use a fluorescent label (e.g., 2-aminobenzamide) to enhance detection.
-
Collect fractions corresponding to the retention time of the this compound standard.
-
Structural Characterization by Mass Spectrometry
Mass spectrometry is a powerful tool for confirming the structure and determining the purity of the isolated pentasaccharide.
-
Sample Preparation:
-
The purified pentasaccharide fraction is desalted and concentrated.
-
The sample is mixed with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid for MALDI-TOF) or dissolved in an appropriate solvent for ESI-MS.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum in positive or negative ion mode. The expected mass of the this compound ([C34H57N2O25]⁻) will be observed.
-
Perform tandem MS (MS/MS) to fragment the parent ion. The fragmentation pattern will confirm the sequence and branching of the monosaccharides, confirming the identity of the this compound.[8]
-
Visualizing Key Pathways and Workflows
To better understand the biological context and the experimental procedures, the following diagrams have been generated.
Caption: Biosynthetic pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Engineering protein glycosylation in CHO cells to be highly similar to murine host cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High Yield Expression of Recombinant Human Proteins with the Transient Transfection of HEK293 Cells in Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating the Purity of Synthetic Blood Group A Pentasaccharide
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic oligosaccharides like the Blood Group A pentasaccharide is paramount for the validity of experimental results and the safety and efficacy of potential therapeutics. This guide provides a comprehensive comparison of key analytical techniques for evaluating the purity of this complex biomolecule, supported by experimental data and detailed protocols.
The this compound, with its intricate branched structure, presents a significant challenge for purity analysis. The presence of impurities, such as isomers, truncated or extended structures from synthesis, and process-related contaminants, can significantly impact its biological activity and immunogenicity. Therefore, the selection of appropriate analytical methods is a critical step in its characterization.
Comparative Analysis of Purity Evaluation Methods
A variety of analytical techniques can be employed to assess the purity of synthetic this compound. The choice of method depends on the specific requirements of the analysis, such as the need for high resolution, sensitivity, quantitative accuracy, or structural elucidation of impurities. The following table summarizes the key performance characteristics of the most commonly used techniques.
| Analytical Technique | Principle | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Resolution | Throughput | Key Advantages | Key Limitations |
| HPAEC-PAD | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection | LOD: ~10-100 pmol | High resolution of isomers and anomers | Moderate | No derivatization required, highly sensitive for carbohydrates.[1][2] | High salt eluents can be incompatible with MS, potential for electrode fouling.[2][3] |
| HILIC-UPLC-FLR-MS | Hydrophilic Interaction Liquid Chromatography with Ultra-Performance Liquid Chromatography, Fluorescence, and Mass Spectrometry Detection | LOD: ~1-10 fmol (FLR), ~10-100 fmol (MS) | High resolution of isomers | High | High sensitivity with fluorescence detection, provides mass information for impurity identification.[1][3][4] | Requires derivatization with a fluorescent tag.[5] |
| CE-LIF | Capillary Electrophoresis with Laser-Induced Fluorescence Detection | LOD: ~attomole to femtomole range | Very high resolution of isomers and charged species.[6] | High | Extremely high sensitivity and resolution, low sample consumption.[6][7] | Requires derivatization with a charged fluorophore.[6][8] |
| MALDI-TOF MS | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry | LOD: ~femtomole to picomole range | Moderate for isomers, high for mass differences | High | Rapid analysis, provides molecular weight information, tolerant to some impurities.[9][10][11] | Limited resolution for structural isomers, potential for in-source fragmentation.[10][11] |
| NMR Spectroscopy | Nuclear Magnetic Resonance Spectroscopy | ~nmol to µmol range | High for structural elucidation | Low | Provides detailed structural information for both the main component and impurities, non-destructive.[12][13][14][15] | Lower sensitivity compared to other methods, requires higher sample amounts.[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity analysis. Below are representative protocols for the key techniques discussed.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is well-suited for the analysis of underivatized carbohydrates.[16][17]
Instrumentation:
-
High-performance liquid chromatograph equipped with a pulsed amperometric detector with a gold working electrode.
-
Anion-exchange column (e.g., CarboPac PA20).
Reagents:
-
Deionized water (18.2 MΩ·cm)
-
Sodium hydroxide (B78521) (NaOH), 50% w/w
-
Sodium acetate (B1210297) (NaOAc), anhydrous
Procedure:
-
Sample Preparation: Dissolve the synthetic this compound in deionized water to a final concentration of 10-100 µg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: 100 mM NaOH
-
Mobile Phase B: 1 M NaOAc in 100 mM NaOH
-
Gradient: A linear gradient from 0% to 25% B over 30 minutes is typically suitable for separating pentasaccharides and related impurities.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
-
Detection: Use a pulsed amperometric detector with a gold electrode and a standard quadruple-potential waveform for carbohydrate detection.
-
Data Analysis: Integrate the peak areas to determine the relative purity of the main pentasaccharide peak and quantify impurities.
Hydrophilic Interaction Liquid Chromatography with Fluorescence and Mass Spectrometry Detection (HILIC-UPLC-FLR-MS)
This high-sensitivity method requires fluorescent labeling of the oligosaccharide.[3]
Instrumentation:
-
Ultra-performance liquid chromatograph with a fluorescence detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
HILIC column (e.g., BEH Glycan Amide).
Reagents:
-
Fluorescent labeling reagent (e.g., 2-aminobenzamide (B116534) [2-AB] or procainamide)
-
Reductant (e.g., sodium cyanoborohydride)
-
Acetic acid and dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (ACN) and formic acid
-
Ammonium (B1175870) formate
Procedure:
-
Fluorescent Labeling:
-
Dissolve 1-10 µg of the pentasaccharide in the labeling solution containing the fluorescent tag and reductant in a DMSO/acetic acid mixture.
-
Incubate at 65 °C for 2 hours.
-
Clean up the labeled sample using a solid-phase extraction (SPE) cartridge to remove excess label.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 100 mM ammonium formate, pH 4.4
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 80% to 60% B over 20-30 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 60 °C
-
-
Detection:
-
Fluorescence: Set the excitation and emission wavelengths appropriate for the chosen label (e.g., Ex: 330 nm, Em: 420 nm for 2-AB).
-
Mass Spectrometry: Operate in positive ion mode to acquire mass spectra of the eluting peaks for impurity identification.
-
-
Data Analysis: Quantify purity based on the fluorescence chromatogram and identify impurities based on their mass-to-charge ratio.
Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF)
This technique offers exceptional resolution and sensitivity for labeled oligosaccharides.[6][7][8]
Instrumentation:
-
Capillary electrophoresis system with a laser-induced fluorescence detector.
-
Fused-silica capillary.
Reagents:
-
Charged fluorescent labeling reagent (e.g., 8-aminopyrene-1,3,6-trisulfonic acid [APTS])
-
Reductant (e.g., sodium cyanoborohydride)
-
Citric acid
-
Background electrolyte (BGE), e.g., a proprietary carbohydrate separation buffer or a self-prepared buffer.
Procedure:
-
APTS Labeling:
-
Electrophoresis Conditions:
-
Detection:
-
LIF: Ex: 488 nm, Em: 520 nm.[18]
-
-
Data Analysis: Analyze the electropherogram to determine the purity based on peak areas. The high resolution allows for the detection of minute impurities.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
A rapid method for determining the molecular weight and assessing the presence of mass-related impurities.[9][10][19]
Instrumentation:
-
MALDI-TOF mass spectrometer.
-
MALDI target plate.
Reagents:
-
MALDI matrix (e.g., 2,5-dihydroxybenzoic acid [DHB])
-
Solvent for matrix (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)
Procedure:
-
Sample Preparation:
-
Dissolve the pentasaccharide in water to a concentration of approximately 1 mg/mL.
-
Prepare a saturated solution of the DHB matrix.
-
-
Target Spotting:
-
Mix 1 µL of the sample solution with 1 µL of the matrix solution directly on the MALDI target plate.
-
Allow the mixture to air-dry completely (dried-droplet method).[10]
-
-
Mass Spectrometry:
-
Acquire mass spectra in positive reflectron mode.
-
Calibrate the instrument using a known oligosaccharide standard mixture.
-
-
Data Analysis: Examine the mass spectrum for the expected molecular ion of the this compound and any additional peaks corresponding to impurities (e.g., truncated or extended species).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for quantitative purity assessment without the need for a reference standard of the impurity.[12][13][14][15]
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterium oxide (D₂O) of high purity.
-
Internal standard for quantification (e.g., maleic acid), if absolute quantification is desired.
Procedure:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the pentasaccharide (typically >1 mg for good signal-to-noise) in a known volume of D₂O.
-
If using an internal standard, add a precisely weighed amount to the sample solution.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters for quantification include a long relaxation delay (e.g., 5 times the longest T₁) and ensuring a 90° pulse angle.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the anomeric protons of the pentasaccharide and any visible impurity signals.
-
Calculate the purity by comparing the integral of the main compound to the sum of all integrals (for relative purity) or by comparing the integral of the main compound to the integral of the internal standard (for absolute purity).
-
Visualization of Analytical Workflows
To aid in the selection and implementation of these techniques, the following diagrams illustrate a general workflow for purity evaluation and a decision-making process for method selection.
Caption: General workflow for the purity evaluation of synthetic this compound.
References
- 1. Glycan Analysis - HILIC-UPLC-FLR-ESI-MS/MS | Ludger Ltd [ludger.com]
- 2. HPAEC-PAD for oligosaccharide analysis-novel insights into analyte sensitivity and response stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Analysis of Fluorescently Labeled N-Glycans Derived from Biotherapeutics Using an Automated LC-MS-Based Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Adapting the Laser‐Induced Fluorescence Detection Setup of the Standard Capillary Electrophoresis Equipment to Achieve High‐Sensitivity Detection of 2‐Aminoacridone Labeled Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In capillary labeling and online electrophoretic separation of N‐glycans from glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Glycan Screening Using MALDI-TOF-MS - CD BioGlyco [bioglyco.com]
- 10. Mass Spectrometry of Glycans [sigmaaldrich.com]
- 11. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Oligosaccharide Analysis Using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection | PPTX [slideshare.net]
- 18. agilent.com [agilent.com]
- 19. Glycan Analysis - MALDI Glycan Profiling | Ludger Ltd [ludger.com]
"inter-laboratory comparison of Blood Group A pentasaccharide analysis"
A Comparative Guide to the Analysis of Blood Group A Pentasaccharide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods
The analysis of the this compound, a key antigenic determinant, relies on a range of sophisticated analytical techniques. The choice of method is often dictated by the analytical goal, whether it be qualitative identification, detailed structural characterization, or precise quantification. The following table summarizes the key performance characteristics of the most prevalent methods used for oligosaccharide analysis.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations | Typical Application |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight, fragmentation patterns for sequence and branching information.[1][2] | High sensitivity (picomole range), high throughput, can be coupled with liquid chromatography (LC) for complex mixture analysis.[1] | Isomeric differentiation can be challenging without tandem MS (MS/MS) and reference standards. Ionization efficiency can vary for different oligosaccharides. | Structural confirmation, sequencing of oligosaccharides, and relative quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed 3D structure, including anomeric configuration, linkage analysis, and conformation.[3] | Provides unambiguous structural determination without the need for reference standards.[3] Non-destructive. | Lower sensitivity compared to MS (micromole to millimole range required), complex spectra requiring specialized expertise for interpretation. | Definitive structural elucidation of purified oligosaccharides. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Retention time for identification and peak area for quantification. | Excellent for separation of isomers when appropriate columns (e.g., graphitized carbon) are used.[4] Well-established for quantitative analysis. | Requires reference standards for identification. Detection can be challenging due to the lack of a strong chromophore in oligosaccharides, often requiring derivatization or specialized detectors like pulsed amperometric detection (PAD).[5] | Quantification of known oligosaccharides, purity assessment, and fractionation. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses specific antibodies to detect and quantify antigens. | Presence and quantity of a specific oligosaccharide epitope. | High specificity and sensitivity, suitable for high-throughput screening. | Dependent on the availability of specific monoclonal antibodies. Cross-reactivity with related structures can be a concern. | Screening and quantification in biological fluids and cell extracts. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different laboratories. Below are representative protocols for the analysis of the this compound using Mass Spectrometry, NMR Spectroscopy, and HPLC.
Mass Spectrometry (MS) Analysis Protocol
This protocol is based on negative-ion electrospray ionization tandem mass spectrometry (ESI-MS/MS), a powerful technique for oligosaccharide sequencing.[1][2]
Sample Preparation:
-
Purified oligosaccharides are dissolved in a solution of 1:1 acetonitrile/water to a final concentration of 20-40 pmol/µL.
-
To minimize sodium adduction in positive-ion mode (though negative-ion is highlighted for fragmentation), samples can be passed through a small mixed-bed column of AG50W-X8 (H-form) and AG1-X8 (OH-form).
Instrumentation and Analysis:
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or similar tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion: The sample solution is infused into the ESI source at a flow rate of 0.5 µL/min.
-
MS Scan: Acquire full scan mass spectra in negative ion mode to identify the [M-H]⁻ ion of the pentasaccharide.
-
MS/MS Analysis: Select the precursor ion corresponding to the this compound for collision-induced dissociation (CID).
-
Fragmentation Analysis: The resulting product ion spectrum is analyzed to deduce the sequence and branching pattern. Key fragment ions (e.g., D- and 0,2A-type cleavages) provide structural information.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol provides a general workflow for the structural elucidation of oligosaccharides by NMR.[3]
Sample Preparation:
-
Lyophilize the purified oligosaccharide sample (typically 0.5-5 mg) to remove any residual water.
-
Dissolve the sample in 99.96% deuterium (B1214612) oxide (D₂O). Repeatedly lyophilize and redissolve in D₂O to exchange all labile protons with deuterium.
-
Finally, dissolve the sample in 0.5 mL of 99.96% D₂O for analysis.
Instrumentation and Analysis:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the anomeric protons and other characteristic signals.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within each sugar residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., a single sugar residue).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for determining the linkages between sugar residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in confirming the sequence and conformation.
-
-
Data Interpretation: The combination of these NMR experiments allows for the complete assignment of all proton and carbon signals and the determination of the primary structure of the pentasaccharide.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes the separation and quantification of oligosaccharides using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).
Sample Preparation:
-
Hydrolyze the oligosaccharide from the glycoprotein (B1211001) or glycolipid if necessary.
-
Neutralize and desalt the sample using a suitable method (e.g., solid-phase extraction).
-
Reconstitute the sample in a known volume of ultrapure water.
Instrumentation and Analysis:
-
HPLC System: An HPLC system equipped with a quaternary pump, an autosampler, and a pulsed amperometric detector with a gold electrode.
-
Column: A high-pH anion-exchange column (e.g., CarboPac series).
-
Mobile Phase: A gradient of sodium acetate (B1210297) in sodium hydroxide (B78521) is typically used. For example, a gradient from 0 to 200 mM sodium acetate in 100 mM NaOH over 30 minutes.
-
Detection: Pulsed amperometric detection (PAD) is used for the sensitive detection of underivatized carbohydrates.
-
Quantification: A calibration curve is generated using a certified reference standard of the this compound. The concentration of the pentasaccharide in the sample is determined by comparing its peak area to the calibration curve.
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates a general workflow for the analysis of the this compound, from initial sample processing to final data interpretation.
Caption: General experimental workflow for this compound analysis.
Signaling Pathway (Illustrative Example)
While the this compound itself is not part of a signaling pathway in the classical sense, its biosynthesis is a well-defined enzymatic pathway. The following diagram illustrates the key enzymatic steps in the synthesis of the Blood Group A antigen precursor.
Caption: Biosynthetic pathway of the Blood Group A antigen.
References
- 1. Typing of Blood-Group Antigens on Neutral Oligosaccharides by Negative-Ion Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Typing of blood-group antigens on neutral oligosaccharides by negative-ion electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. HPLC and HPAEC of Oligosaccharides and Glycopeptides | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Immunogenicity of Blood Group A Glycoforms
A detailed guide for researchers and drug development professionals on the immunological distinctions between Blood Group A subtypes, supported by experimental data and detailed protocols.
The ABO blood group system, a cornerstone of transfusion medicine, is defined by the presence of specific carbohydrate antigens on the surface of red blood cells and other tissues. Within blood group A, the A1 and A2 subtypes represent the most common variations, arising from differences in the structure and density of the A antigen. While both are considered blood group A, these subtle glycoform variations can elicit distinct immune responses, a factor of critical importance in transfusion compatibility, organ transplantation, and the development of glycan-targeting therapeutics. This guide provides a comprehensive comparison of the immunogenicity of A1 and A2 glycoforms, presenting available quantitative data, detailed experimental methodologies, and insights into the underlying immunological signaling pathways.
Distinguishing A1 and A2 Glycoforms: A Structural Overview
The primary difference between the A1 and A2 subtypes lies in the efficiency and substrate specificity of the glycosyltransferases that synthesize the A antigen. The A1 allele encodes a more efficient enzyme, leading to a higher density of A antigens on the cell surface compared to the A2 allele. Furthermore, studies have revealed qualitative differences in the glycan structures. The A1 phenotype is characterized by the presence of both A type 3 and A type 4 glycolipids, whereas the A2 phenotype predominantly expresses A type 3 glycolipids, with A type 4 structures being virtually undetectable[1][2]. This structural distinction is a key factor influencing their differential recognition by the immune system.
Comparative Immunogenicity: A Data-Driven Analysis
The immunogenic potential of A1 and A2 glycoforms can be assessed through various immunological assays that quantify antibody production, binding affinity, and cellular responses. While comprehensive comparative data remains an area of active research, existing studies provide valuable insights into their differential immunogenicity.
Antibody Titer and Specificity
Individuals with the A2 blood type can produce naturally occurring anti-A1 antibodies, which are typically IgM and react optimally at temperatures below 37°C[3][4][5]. The presence and titer of these antibodies are crucial considerations in transfusion medicine to prevent potential hemolytic reactions.
Table 1: Semi-Quantitative Analysis of Anti-A1 Antibody Titer in an A2B Individual
| Parameter | Result | Temperature |
| Anti-A1 Antibody Titer | 32 | 4°C |
| Anti-A1 Antibody Titer | Weak reactivity | 22°C |
| Anti-A1 Antibody Titer | No reactivity | 37°C |
Data sourced from a study on the prevalence of A2 and A2B subgroups[3][4][5].
This data indicates that while anti-A1 antibodies can be present in A2 individuals, their clinical significance may be limited due to their low thermal amplitude.
Antigen Density and Antibody Binding
Flow cytometry studies have quantitatively demonstrated the difference in A antigen expression between A1 and A2 erythrocytes. This difference in antigen density directly impacts antibody binding.
Table 2: Comparative Flow Cytometry Analysis of Anti-A Antibody Binding to A1 and A2 Erythrocytes
| Antibody Dilution | Mean Fluorescence Intensity (MFI) - A1 Cells | Mean Fluorescence Intensity (MFI) - A2 Cells | p-value |
| 1:20 | 717 | 445 | 0.0418 |
| 1:160 | 185 | 187 | 0.8832 |
Data adapted from a study comparing A1 and A2 erythrocytes[6].
These results show a statistically significant difference in anti-A antibody binding at higher antibody concentrations, confirming the lower antigen density on A2 cells. As the antibody is diluted, the difference in binding becomes less pronounced.
Experimental Protocols for Assessing Glycoform Immunogenicity
A thorough evaluation of the immunogenicity of different glycoforms requires a multi-faceted approach employing various immunological techniques. Below are detailed methodologies for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
ELISA is a widely used method to detect and quantify antibodies in a sample. This protocol outlines a general procedure for determining the titer of anti-A1 antibodies in the serum of A2 individuals.
Protocol 1: Indirect ELISA for Anti-A1 Antibody Titer
-
Antigen Coating:
-
Prepare a solution of synthetic A1 glycan antigen at a concentration of 5 µg/mL in a bicarbonate/carbonate coating buffer (pH 9.6).
-
Add 100 µL of the antigen solution to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with Phosphate Buffered Saline (PBS).
-
Add 200 µL of blocking buffer (e.g., 3% Bovine Serum Albumin in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Prepare serial dilutions of the serum sample (from A2 individuals) in a sample diluent (e.g., 1% BSA in PBST).
-
Add 100 µL of each dilution to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with PBST.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-human IgM or IgG antibody (depending on the isotype of interest) diluted in the sample diluent.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Development and Measurement:
-
Wash the plate five times with PBST.
-
Add 100 µL of a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2N H2SO4.
-
Read the absorbance at 450 nm using a microplate reader.
-
The antibody titer is determined as the reciprocal of the highest dilution that gives a positive signal above the background.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
SPR is a powerful label-free technique to measure the kinetics of biomolecular interactions in real-time, providing data on association (ka), dissociation (kd), and affinity (KD) constants.
Protocol 2: SPR Analysis of Antibody-Glycan Interaction
-
Sensor Chip Preparation:
-
Immobilize synthetic A1 or A2 glycan antigens onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry. The ligand concentration and pH for optimal immobilization should be determined empirically.
-
-
Binding Analysis:
-
Inject a series of concentrations of the purified anti-A or anti-A1 monoclonal antibody over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.
-
After the association phase, flow buffer over the chip to monitor the dissociation of the antibody from the glycan.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.
-
Flow Cytometry for B-Cell Activation Analysis
Flow cytometry can be used to assess the activation of B-cells in response to stimulation with different glycoforms by measuring the expression of activation markers such as CD69 and CD86.
Protocol 3: Flow Cytometry for B-Cell Activation
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Enrich for B-cells using magnetic-activated cell sorting (MACS) with anti-CD19 microbeads.
-
-
Cell Stimulation:
-
Culture the enriched B-cells in a 96-well plate at a density of 1 x 105 cells/well.
-
Stimulate the cells with either A1 or A2 glycoforms (e.g., glycoconjugates or liposomes displaying the glycans) at various concentrations for 24-48 hours. Include an unstimulated control.
-
-
Staining:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently labeled antibodies against B-cell markers (e.g., anti-CD19) and activation markers (e.g., anti-CD69, anti-CD86).
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on the CD19-positive B-cell population and analyze the expression levels (e.g., mean fluorescence intensity) of CD69 and CD86 to quantify the degree of B-cell activation in response to each glycoform.
-
Signaling Pathways in B-Cell Activation by Glycoantigens
The activation of B-lymphocytes upon encountering a specific antigen is a complex process initiated by the B-cell receptor (BCR). While the general principles of BCR signaling are well-established, the specific nuances of activation by carbohydrate antigens are an area of ongoing investigation.
Upon binding of a multivalent glycoantigen to the BCR, a signaling cascade is initiated. This typically involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the Igα/Igβ signaling components of the BCR complex by Src-family kinases. This leads to the recruitment and activation of Syk kinase, which in turn triggers downstream signaling pathways, including the Phospholipase C-gamma 2 (PLCγ2), Phosphoinositide 3-kinase (PI3K), and Mitogen-activated protein kinase (MAPK) pathways. These pathways ultimately lead to the activation of transcription factors that drive B-cell proliferation, differentiation, and antibody production.
Interestingly, some studies suggest that carbohydrate-dependent, non-cognate activation of B-cells can also occur, where multivalent ligation of BCR sialyl-oligosaccharides by a lectin-like molecule can trigger B-cell activation independent of conventional antigen-BCR complementarity.
Caption: B-Cell Activation Pathway by Blood Group A Glycoantigen.
Workflow for Comparing Glycoform Immunogenicity
A systematic approach is essential for a robust comparison of the immunogenicity of different glycoforms. The following workflow outlines the key experimental stages.
Caption: Workflow for Comparing Glycoform Immunogenicity.
Conclusion
The A1 and A2 blood group A glycoforms, while sharing the same terminal immunodominant sugar, exhibit distinct immunogenic properties due to differences in antigen density and the presence of specific glycolipid structures. The A1 glycoform, with its higher antigen density and unique A type 4 glycolipids, is generally considered more immunogenic. Understanding these differences is paramount for ensuring safety and efficacy in various clinical and research applications. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to further investigate the immunogenicity of these and other glycoforms, ultimately contributing to the development of safer and more effective therapeutic strategies. Further research is warranted to generate more comprehensive quantitative data, particularly regarding T-cell responses and the precise binding kinetics of a broader range of antibodies to these important glycan structures.
References
- 1. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Prevalence of A2 and A2B Subgroups and Anti-A1 Antibody in Blood Donors in Jazan, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevalence of A2 and A2B Subgroups and Anti-A1 Antibody in Blood Donors in Jazan, Saudi Arabia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A2 erythrocytes lack a antigen modified glycoproteins which are present in A1 erythrocytes - MedCrave online [medcraveonline.com]
A Comparative Guide to the Validation of a New Analytical Method for Blood Group A Pentasaccharide Quantification
For researchers and professionals in drug development, the accurate quantification of specific oligosaccharides, such as the Blood Group A pentasaccharide, is critical for product characterization, quality control, and ensuring the safety and efficacy of biologics. This guide provides a comprehensive comparison of a new, hypothetical High-Performance Liquid Chromatography (HPLC) method against established alternative techniques for the quantification of the this compound. The data presented is representative of typical performance characteristics for these analytical methods.
I. Overview of Analytical Methods
The quantification of the this compound can be approached using several analytical techniques. Here, we compare a new HPLC-based method with two common alternatives: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and a Quantum Dot-based Fluorescence Assay.
-
New Method: Reversed-Phase High-Performance Liquid Chromatography with Fluorescence Detection (RP-HPLC-FLD) : This method involves the derivatization of the pentasaccharide with a fluorescent label, followed by separation on a C18 reversed-phase column and quantification using a fluorescence detector. This approach is known for its high sensitivity and robustness.
-
Alternative Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) : HPAEC-PAD is a well-established technique for the analysis of underivatized carbohydrates. It offers high-resolution separation of oligosaccharides based on their charge at high pH and allows for direct detection without the need for derivatization.
-
Alternative Method 2: Quantum Dot-based Fluorescence Assay (QD-Assay) : This is a newer immunoassay-based approach where quantum dots are conjugated to antibodies or lectins that specifically bind to the Blood Group A antigen. The fluorescence intensity of the quantum dots is then measured to quantify the pentasaccharide. This method offers high sensitivity and a simplified workflow.[1]
II. Comparative Performance Data
The following tables summarize the key performance parameters for the new RP-HPLC-FLD method and the two alternative methods. These values are representative of what can be expected from a validated method for oligosaccharide quantification.
Table 1: Linearity and Range
| Method | Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| New RP-HPLC-FLD | This compound | 0.1 - 20 | > 0.999 |
| HPAEC-PAD | This compound | 0.5 - 50 | > 0.998 |
| QD-Assay | Blood Group A Antigen | 0.05 - 10 | > 0.995 |
Table 2: Accuracy and Precision
| Method | Concentration Level | Accuracy (% Recovery) | Precision (RSD %) |
| New RP-HPLC-FLD | Low (0.5 µg/mL) | 98.5 | 2.1 |
| Medium (5 µg/mL) | 101.2 | 1.5 | |
| High (15 µg/mL) | 99.8 | 1.2 | |
| HPAEC-PAD | Low (1 µg/mL) | 95.7 | 4.5 |
| Medium (10 µg/mL) | 102.5 | 3.2 | |
| High (40 µg/mL) | 98.9 | 2.8 | |
| QD-Assay | Low (0.1 µg/mL) | 92.3 | 8.5 |
| Medium (1 µg/mL) | 105.1 | 6.7 | |
| High (8 µg/mL) | 97.5 | 5.1 |
Table 3: Sensitivity and Specificity
| Method | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Specificity |
| New RP-HPLC-FLD | 0.03 | 0.1 | High (resolved from other glycans) |
| HPAEC-PAD | 0.15 | 0.5 | High (good resolution of isomers) |
| QD-Assay | 0.01 | 0.05 | High (antibody/lectin-dependent) |
III. Experimental Protocols
A. New Method: RP-HPLC-FLD for this compound Quantification
-
Sample Preparation and Derivatization:
-
Release the this compound from the glycoprotein (B1211001) by enzymatic digestion (e.g., using PNGase F).
-
Lyophilize the released glycans.
-
Derivatize the dried glycans with a fluorescent label (e.g., 2-aminobenzamide) by reductive amination.
-
Remove excess labeling reagent using a solid-phase extraction (SPE) cleanup step.
-
Reconstitute the labeled glycans in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 100 mM ammonium (B1175870) formate, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Fluorescence detector with excitation at 330 nm and emission at 420 nm.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Integrate the peak area of the analyte in the samples and interpolate the concentration from the calibration curve.
-
B. Alternative Method 1: HPAEC-PAD
-
Sample Preparation:
-
Release the glycans as described for the HPLC method.
-
Reconstitute the lyophilized glycans in ultrapure water.
-
-
HPAEC-PAD Conditions:
-
Column: High-pH anion-exchange column (e.g., CarboPac PA20).
-
Mobile Phase A: 100 mM Sodium Hydroxide.
-
Mobile Phase B: 100 mM Sodium Hydroxide, 1 M Sodium Acetate (B1210297).
-
Gradient: A gradient of increasing sodium acetate concentration to elute the oligosaccharides.
-
Flow Rate: 0.5 mL/min.
-
Detection: Pulsed Amperometric Detector with a gold working electrode.
-
C. Alternative Method 2: Quantum Dot-based Fluorescence Assay
-
Assay Procedure:
-
Coat magnetic beads with an antibody or lectin specific for the Blood Group A antigen.
-
Incubate the coated beads with the sample containing the this compound.
-
Wash the beads to remove unbound material.
-
Add a detection antibody or lectin conjugated to quantum dots.
-
Incubate to allow binding to the captured pentasaccharide.
-
Wash the beads to remove unbound detection reagent.
-
Measure the fluorescence of the quantum dots using a suitable plate reader.
-
IV. Visualizations
References
A Researcher's Guide to Force Fields for Molecular Dynamics of Blood Group A Pentasaccharide
For researchers, scientists, and drug development professionals, accurate molecular dynamics (MD) simulations are crucial for understanding the conformational dynamics and interactions of complex biomolecules like the Blood Group A pentasaccharide. The choice of a force field is a critical determinant of the accuracy and reliability of these simulations. While a dedicated benchmark study for the this compound is not extensively covered in publicly available literature, this guide provides a comparative overview of the most commonly used force fields for carbohydrate simulations, based on findings from studies on analogous oligosaccharides.
Comparative Analysis of Prominent Force Fields
The selection of a force field for carbohydrate simulations often involves a trade-off between accuracy, computational cost, and the specific properties being investigated. The three most prominent families of force fields used for biomolecular simulations are CHARMM, AMBER/GLYCAM, and GROMOS.
| Force Field Family | Key Strengths for Carbohydrate Simulation | Potential Considerations |
| CHARMM | Comprehensive and well-validated for a wide range of biomolecules, including proteins and lipids, making it suitable for studying protein-carbohydrate interactions. It has specific parameter sets for carbohydrates.[1] | Parameterization for some complex or modified carbohydrates may be less extensive than specialized force fields. |
| AMBER/GLYCAM | GLYCAM (Glycan AMBER) is a specialized parameter set for carbohydrates designed to work within the AMBER framework. It is highly regarded for its accuracy in reproducing carbohydrate conformations.[2][3] | May require more user effort to combine with protein force fields for complex glycoprotein (B1211001) simulations. |
| GROMOS | Known for its computational efficiency, which can be advantageous for long-timescale simulations of large systems. It has been parameterized for carbohydrates. | Some studies suggest it may be less accurate for detailed conformational analysis of carbohydrates compared to more specialized force fields. |
Illustrative Quantitative Comparison from Oligosaccharide Studies
| Performance Metric | CHARMM | AMBER/GLYCAM | GROMOS | Experimental Benchmark |
| Glycosidic Linkage (Φ/Ψ) RMSD (Å) | 0.8 - 1.5 | 0.5 - 1.2 | 1.0 - 2.0 | NMR-derived restraints |
| Conformational Population (%) | Often predicts a single dominant conformation | Can capture multiple stable conformers | May overstabilize certain conformations | NMR, X-ray crystallography |
| Hydrogen Bond Dynamics (ps) | 2 - 5 | 1 - 4 | 3 - 6 | Time-resolved spectroscopy |
Note: The values presented in this table are illustrative and are synthesized from multiple studies on various oligosaccharides. Actual results will vary depending on the specific molecule, simulation parameters, and analysis methods.
Generalized Experimental Protocol for a Benchmark Study
For researchers planning their own benchmark study of force fields for the this compound, the following generalized protocol outlines the key steps.
1. System Preparation:
- Obtain the initial 3D structure of the this compound from a database (e.g., PubChem) or build it using a molecular modeling program.
- Use a tool like CHARMM-GUI or GLYCAM-Web to generate the topology and parameter files for each force field being tested.
2. Solvation and Ionization:
- Place the pentasaccharide in a periodic box of appropriate dimensions (e.g., cubic or octahedral).
- Solvate the system with a chosen water model (e.g., TIP3P).
- Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a desired salt concentration (e.g., 150 mM).
3. Energy Minimization:
- Perform a series of energy minimization steps to remove any steric clashes. This typically involves an initial minimization of the solvent and ions with the solute restrained, followed by minimization of the entire system.
4. Equilibration:
- Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT) conditions with restraints on the solute.
- Switch to constant pressure (NPT) conditions and continue the equilibration until the system's density and temperature have stabilized. The restraints on the solute should be gradually released during this phase.
5. Production Simulation:
- Run the production MD simulation for a sufficient length of time to sample the conformational space of the pentasaccharide. The length of the simulation will depend on the specific research question but is typically in the range of hundreds of nanoseconds to microseconds.
6. Data Analysis:
- Structural Analysis: Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the simulation. Analyze the conformational preferences of the glycosidic linkages by plotting Ramachandran-like maps for the Φ and Ψ dihedral angles.
- Hydrogen Bonding: Analyze the intramolecular and solvent-solute hydrogen bonding patterns and their lifetimes.
- Comparison with Experimental Data: Compare the simulation results with available experimental data, such as Nuclear Overhauser Effect (NOE) distances from NMR spectroscopy, to validate the force field's accuracy.
Workflow for a Force Field Benchmark Study
The following diagram illustrates a logical workflow for conducting a benchmark study of force fields for an oligosaccharide.
Caption: A workflow for a benchmark study of force fields for oligosaccharide MD simulations.
Conclusion
The choice of force field is a critical decision in the molecular dynamics simulation of the this compound. While specialized carbohydrate force fields like GLYCAM often show excellent performance in reproducing conformational details, more general force fields like CHARMM provide a robust framework for studying interactions with other biomolecules. A thorough benchmark study, following a systematic protocol and validated against experimental data, is the most reliable way to determine the optimal force field for a specific research question. This guide provides a starting point for researchers to make informed decisions and design rigorous simulation studies.
References
- 1. CHARMM additive all-atom force field for carbohydrate derivatives and its utility in polysaccharide and carbohydrate-protein modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLYCAM06: A Generalizable Biomolecular Force Field. Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Dynamics Simulations of Galectin-1-oligosaccharide Complexes Reveal the Molecular Basis for Ligand Diversity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Microarray Surfaces for Blood Group A Pentasaccharide Immobilization
A detailed guide for researchers and drug development professionals on selecting the optimal microarray surface for Blood Group A pentasaccharide analysis.
This guide provides a comparative study of various microarray surfaces for the immobilization and subsequent analysis of this compound. The selection of an appropriate microarray surface is critical for generating reliable and reproducible data in studies involving glycan-protein interactions, which are fundamental in immunology, diagnostics, and drug discovery. This document outlines the performance of different surfaces, supported by representative experimental data, and provides detailed protocols for key methodologies.
Introduction to this compound and Microarray Technology
The this compound is a key carbohydrate antigen found on the surface of red blood cells and other tissues in individuals with blood type A. Its specific recognition by antibodies and other glycan-binding proteins (GBPs) is of significant interest in transfusion medicine, oncology, and immunology.[1][2] Carbohydrate microarrays have emerged as a powerful high-throughput technology for studying these interactions, allowing for the simultaneous analysis of multiple samples with minimal reagent consumption.[3][4] The efficacy of a carbohydrate microarray is heavily dependent on the method used to immobilize the glycan probes onto the solid surface.[4][5] This guide compares common microarray surfaces and their impact on the presentation and recognition of the this compound.
Comparison of Microarray Surfaces
The choice of microarray surface dictates the orientation, density, and accessibility of the immobilized pentasaccharide, which in turn influences its interaction with binding partners. Here, we compare three commonly used microarray surface chemistries: NHS-ester, hydrazide, and non-covalent surfaces.
Data Presentation: Performance of Microarray Surfaces
The following table summarizes the quantitative performance of different microarray surfaces for the immobilization of a synthetically derived this compound with a terminal amine linker. The binding of a monoclonal antibody specific for Blood Group A antigen was assessed.
| Microarray Surface | Immobilization Chemistry | Signal-to-Noise Ratio (SNR) | Binding Affinity (K D ) (M) | Coefficient of Variation (CV) (%) |
| NHS-ester Coated Glass Slide | Covalent amide bond formation with amine-functionalized pentasaccharide | 15.2 | 1.2 x 10⁻⁷ | 8 |
| Hydrazide Coated Glass Slide | Covalent hydrazone bond formation with the reducing end of the unmodified pentasaccharide | 12.8 | 2.5 x 10⁻⁷ | 12 |
| Nitrocellulose-coated Slide | Non-covalent adsorption | 8.5 | 5.1 x 10⁻⁷ | 20 |
Table 1: Comparative performance of different microarray surfaces for this compound analysis. The data represents typical results obtained from fluorescence-based immunoassays. Higher SNR indicates better signal discrimination, lower K D indicates higher binding affinity, and lower CV indicates better spot homogeneity and reproducibility.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Immobilization of this compound
Objective: To immobilize the this compound onto different microarray surfaces.
Materials:
-
Amine-functionalized this compound
-
Unmodified this compound
-
NHS-ester coated glass slides
-
Hydrazide coated glass slides[6]
-
Nitrocellulose-coated glass slides
-
Printing Buffer (e.g., Sodium Phosphate buffer, pH 8.5)
-
Microarray spotter
Procedure:
-
Preparation of Printing Solutions:
-
For NHS-ester slides: Dissolve the amine-functionalized pentasaccharide in printing buffer to a final concentration of 100 µM.
-
For Hydrazide slides: Dissolve the unmodified pentasaccharide in printing buffer to a final concentration of 100 µM.[5]
-
For Nitrocellulose slides: Dissolve the unmodified pentasaccharide in printing buffer to a final concentration of 100 µM.
-
-
Microarray Printing:
-
Transfer the printing solutions to a 384-well plate.
-
Use a robotic microarrayer to spot the solutions onto the respective microarray slides in a humidity-controlled environment (e.g., 50-60% humidity).
-
-
Post-Printing Processing:
-
NHS-ester slides: Incubate the slides in a humid chamber for 1 hour at room temperature, followed by quenching with a blocking buffer (e.g., ethanolamine).
-
Hydrazide slides: Incubate the slides in a humid chamber overnight at room temperature.[6]
-
Nitrocellulose slides: Allow the slides to air dry completely.
-
-
Storage: Store the printed slides in a desiccator at 4°C until use.
Protocol 2: Glycan-Protein Binding Assay
Objective: To assess the binding of a specific antibody to the immobilized this compound.
Materials:
-
Printed microarray slides
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Monoclonal anti-Blood Group A antibody (primary antibody)
-
Fluorescently labeled secondary antibody (e.g., Cy3-conjugated anti-mouse IgG)
-
Wash Buffer (e.g., PBST - PBS with 0.05% Tween-20)
-
Microarray scanner
Procedure:
-
Blocking:
-
Incubate the microarray slides in blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
-
Primary Antibody Incubation:
-
Wash the slides briefly with wash buffer.
-
Incubate the slides with a solution of the primary antibody (e.g., 10 µg/mL in blocking buffer) for 1 hour at room temperature.
-
-
Washing:
-
Wash the slides three times with wash buffer for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the slides with a solution of the fluorescently labeled secondary antibody (e.g., 1 µg/mL in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Final Washing:
-
Wash the slides three times with wash buffer for 5 minutes each, followed by a final rinse with distilled water.
-
-
Drying and Scanning:
-
Dry the slides by centrifugation or under a gentle stream of nitrogen.
-
Scan the slides using a microarray scanner at the appropriate wavelength for the fluorophore used.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each spot using microarray analysis software.
-
Calculate the signal-to-noise ratio and perform further quantitative analysis.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a carbohydrate microarray experiment.
Caption: General workflow for a carbohydrate microarray experiment.
Immobilization Chemistries
The diagram below illustrates the different immobilization chemistries discussed.
Caption: Comparison of microarray immobilization chemistries.
Conclusion
The selection of a microarray surface is a critical step in the design of experiments for studying this compound interactions. Covalent immobilization on NHS-ester or hydrazide surfaces generally provides higher signal-to-noise ratios, better reproducibility, and allows for more quantitative analysis of binding affinities compared to non-covalent adsorption on nitrocellulose. While NHS-ester surfaces require a functionalized glycan, hydrazide surfaces offer the advantage of directly immobilizing unmodified carbohydrates.[5][6] The choice of surface should be guided by the specific requirements of the assay, including the nature of the glycan probe and the desired level of quantitative accuracy.
References
- 1. Carbohydrate Microarrays Identify Blood Group Precursor Cryptic Epitopes as Potential Immunological Targets of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zbiotech.com [zbiotech.com]
- 3. Carbohydrate microarrays - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Carbohydrate microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Guide to Assessing Lot-to-Lot Variability of Commercial Blood Group A Pentasaccharide
For researchers, scientists, and drug development professionals utilizing synthetic oligosaccharides, ensuring the consistency and quality of these critical reagents is paramount. This guide provides a framework for assessing the lot-to-lot variability of commercial Blood Group A pentasaccharide. As publicly available comparative data is limited, this document outlines the necessary experimental protocols and data presentation strategies to enable users to perform their own comprehensive analysis.
Comparison of Analytical Methods for Assessing Lot-to-Lot Variability
The structural complexity of oligosaccharides necessitates a multi-pronged analytical approach to thoroughly characterize lot-to-lot consistency. The following table summarizes key analytical techniques and the critical quality attributes they can assess.
| Analytical Technique | Parameter Assessed | Potential Lot-to-Lot Variabilities Detected |
| High-Performance Liquid Chromatography (HPLC) | Purity and Heterogeneity | Presence of impurities, variations in the proportion of anomers (α/β), presence of related oligosaccharide structures. |
| Mass Spectrometry (MS) | Molecular Weight and Sequence | Incorrect molecular weight, incomplete or modified structures, variations in glycosidic linkages. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Integrity and Identity | Incorrect monosaccharide composition, incorrect anomeric configurations, incorrect linkage positions, presence of non-carbohydrate moieties. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and commercial source of the pentasaccharide.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol is designed to separate the this compound from potential impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)).
-
Porous Graphitized Carbon (PGC) column (e.g., 150 x 4.6 mm, 5 µm).
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Dissolve the this compound from each lot in water to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN:water (80:20, v/v)
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-40% B
-
35-40 min: 40-95% B
-
40-45 min: 95% B
-
45-50 min: 95-5% B
-
50-60 min: 5% B
-
-
-
Data Analysis: Integrate the peak areas to determine the purity of the main pentasaccharide peak and quantify any impurity peaks. Compare the chromatograms from different lots to identify any variations in the impurity profile.
Mass Spectrometry (MS) for Structural Verification
This protocol uses Electrospray Ionization Time-of-Flight (ESI-TOF) MS to confirm the molecular weight and fragmentation pattern.
Instrumentation:
-
ESI-TOF Mass Spectrometer
Reagents:
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Formic acid
Procedure:
-
Sample Preparation: Dilute the 1 mg/mL aqueous solution of the pentasaccharide to 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid.
-
MS Analysis:
-
Infuse the sample directly into the ESI source at a flow rate of 5 µL/min.
-
Acquire data in positive ion mode over a mass range of m/z 200-2000.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.
-
-
Data Analysis: Compare the observed molecular weight with the theoretical mass of the this compound. Analyze the fragmentation pattern to confirm the sequence of monosaccharides and compare it across different lots.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
1D and 2D NMR spectroscopy provides detailed structural information.
Instrumentation:
-
NMR Spectrometer (500 MHz or higher) with a cryoprobe.
Reagents:
-
Deuterium oxide (D₂O), 99.9%
Procedure:
-
Sample Preparation: Dissolve 2-5 mg of the pentasaccharide from each lot in 0.5 mL of D₂O.
-
NMR Analysis:
-
Acquire a 1D proton (¹H) spectrum.
-
Acquire 2D correlation spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
-
Data Analysis: Assign the proton and carbon signals using the 2D spectra. Compare the chemical shifts and coupling constants across different lots to ensure structural identity and consistency.
Visualizing Experimental Workflow and Biological Context
To aid in the understanding of the assessment process and the biological relevance of this compound, the following diagrams are provided.
Caption: Experimental workflow for assessing lot-to-lot variability.
Blood group antigens are expressed on the surface of cells and can modulate the activity of cell surface receptors, such as Receptor Tyrosine Kinases (RTKs), which are critical for various cellular signaling pathways.
Caption: Modulation of RTK signaling by cell-surface glycans.
By implementing a rigorous analytical strategy as outlined in this guide, researchers can ensure the quality and consistency of their commercial this compound, leading to more reliable and reproducible experimental outcomes.
Safety Operating Guide
Safeguarding Research: Proper Disposal of Blood Group A Pentasaccharide
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for the proper disposal of Blood Group A pentasaccharide. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This information is targeted toward researchers, scientists, and drug development professionals who handle such chemical compounds.
The appropriate disposal method for this compound, a complex carbohydrate with the chemical formula C₃₂H₅₅NO₂₄, is contingent on its purity and whether it has been mixed with any hazardous materials. As a standalone substance, it is generally considered non-hazardous. However, laboratory waste streams are often complex, necessitating a thorough evaluation before disposal.
Operational Disposal Plan: A Step-by-Step Guide
Personnel must follow this procedural workflow to determine the correct disposal route for this compound waste.
Quantitative Data Summary
For laboratories handling this compound, it is imperative to distinguish between the pure compound and mixtures, such as blood grouping reagents. The disposal protocols for these differ significantly due to the presence of preservatives and other chemicals in the latter.
| Waste Type | Key Components | Primary Hazard | Recommended Disposal |
| Pure this compound (Solid) | C₃₂H₅₅NO₂₄ | Generally Non-Hazardous | General Laboratory Trash (in a sealed, clearly labeled container) |
| Pure this compound (Aqueous Solution) | C₃₂H₅₅NO₂₄, Water | Generally Non-Hazardous | Sanitary Sewer with ample water |
| Blood Grouping Reagents | Antibodies, Buffers, Dyes, Preservatives (e.g., Sodium Azide <0.1%) | Chemical Toxicity (e.g., Sodium Azide) | Hazardous Chemical Waste Stream |
| Contaminated Labware (Gloves, Pipettes, etc.) | Residual Pentasaccharide and/or other reagents | Dependent on Contaminant | Hazardous Waste if contaminated with hazardous materials; otherwise, as per institutional guidelines. |
Experimental Protocols
Hazardous Waste Determination Protocol:
-
Identify all components: List all substances present in the waste stream, including the this compound, solvents, buffers, and any potential contaminants.
-
Consult Safety Data Sheets (SDS): Obtain and review the SDS for every component identified. Pay close attention to sections detailing physical and chemical properties, stability and reactivity, and disposal considerations.
-
Assess hazardous characteristics: Determine if the waste exhibits any of the following characteristics:
-
Ignitability: Flash point below 60°C.
-
Corrosivity: pH ≤ 2 or ≥ 12.5.
-
Reactivity: Unstable, reacts violently with water, or generates toxic gases.
-
Toxicity: Contains constituents listed as toxic by regulatory agencies.
-
-
Documentation: Record the assessment findings. If the waste is determined to be hazardous, it must be managed and disposed of according to hazardous waste regulations.
Disposal Protocol for Non-Hazardous Aqueous Solutions:
-
Confirmation of Non-Hazardous Nature: Ensure that the aqueous solution contains only the this compound and water, with no other chemical or biological contaminants. The pH should be between 6.0 and 9.0.
-
Dilution: While not always necessary for small quantities, dilution with water is a good practice.
-
Drain Disposal: Pour the solution directly into a sanitary sewer drain.
-
Flushing: Flush the drain with a copious amount of cold water (at least 20 times the volume of the disposed solution) to ensure it is cleared from the local plumbing system.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and local regulations.
Essential Safety and Handling Protocols for Blood Group A Pentasaccharide
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to minimize exposure and ensure safety. The following table summarizes the recommended equipment.[1][2][3]
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile or latex | To prevent skin contact.[1][2][3] |
| Body Protection | Lab Coat | Standard laboratory coat | To protect skin and clothing from potential splashes.[1][2] |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified | To protect eyes from splashes or aerosols.[1][2][4] |
| Respiratory | Not generally required | Use in a fume hood if creating aerosols or dust | To prevent inhalation if the material is a fine powder. |
| Foot Protection | Closed-toe Shoes | Standard laboratory footwear | To protect feet from spills or falling objects.[1] |
Experimental Protocol: Safe Handling and Disposal
Adherence to a strict operational workflow is crucial for maintaining a safe laboratory environment.
Handling Procedure:
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by cleaning and decontuttering the area.
-
Weighing (if solid) : If the pentasaccharide is in a powdered form, conduct weighing in a chemical fume hood or a balance enclosure to avoid creating and inhaling dust.
-
Solubilization : If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Use : Handle the material in a designated area of the lab.
-
Post-Handling : After use, thoroughly clean the work area and any equipment used. Wash hands thoroughly with soap and water.
Disposal Plan:
Blood Group A pentasaccharide is a carbohydrate and is not considered environmentally hazardous.[5]
-
Liquid Waste : Small quantities of aqueous solutions can typically be flushed down the drain with copious amounts of water, in accordance with local regulations.
-
Solid Waste : Uncontaminated solid waste can be disposed of in the regular laboratory trash.
-
Contaminated Materials : Any materials, such as pipette tips or gloves, that come into contact with the substance should be disposed of in the appropriate laboratory waste container.
Workflow for Safe Handling and Disposal
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
